molecular formula C6H11N2O6P B043826 D-erythro-Imidazoleglycerol Phosphate Monohydrate CAS No. 210241-69-3

D-erythro-Imidazoleglycerol Phosphate Monohydrate

Katalognummer: B043826
CAS-Nummer: 210241-69-3
Molekulargewicht: 238.14 g/mol
InChI-Schlüssel: SIVIZMCKQNFBMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-erythro-Imidazoleglycerol Phosphate Monohydrate is a crucial biochemical intermediate in the histidine biosynthetic pathway. This compound serves as a key substrate for the enzyme imidazoleglycerol-phosphate dehydratase (EC 4.2.1.19), playing an indispensable role in the study of microbial and plant metabolism. Its primary research value lies in elucidating the complex multi-step histidine biosynthesis, making it an essential tool for enzymology studies, metabolic pathway analysis, and the investigation of amino acid production in prokaryotes and lower eukaryotes. Researchers utilize this compound to probe the mechanism of action of histidine-producing enzymes, to study feedback inhibition loops, and to understand the genetic regulation of the his operon. Furthermore, it finds application in high-throughput screening for novel antibacterial and herbicide agents, as the histidine pathway is a validated target in certain pathogens and plants. Supplied as a stable monohydrate salt to ensure consistency and longevity in experimental settings, this high-purity compound is intended for research applications only, including but not limited to, in vitro enzymatic assays, metabolic engineering, and biochemical studies. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes.

Eigenschaften

IUPAC Name

[2,3-dihydroxy-3-(4H-imidazol-4-yl)propyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2O6P/c9-5(2-14-15(11,12)13)6(10)4-1-7-3-8-4/h1,3-6,9-10H,2H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVIZMCKQNFBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC1C(C(COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399950
Record name D-erythro-Imidazoleglycerol Phosphate Monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210241-69-3
Record name D-erythro-Imidazoleglycerol Phosphate Monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Central Role of D-erythro-Imidazoleglycerol Phosphate in Histidine Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of histidine, an essential amino acid, is a fundamental metabolic pathway in prokaryotes, lower eukaryotes, and plants, making it a key target for the development of novel antimicrobial agents and herbicides. This technical guide delves into the critical role of D-erythro-imidazoleglycerol phosphate (IGP), a key intermediate in this pathway. We will explore its synthesis and conversion, the intricate enzymatic mechanisms involved, and the regulatory strategies that govern its metabolic flux. This document provides a comprehensive overview of the quantitative kinetic data for the primary enzymes acting on IGP, detailed experimental protocols for their characterization, and visual representations of the associated biochemical pathways and workflows to facilitate a deeper understanding for research and drug development applications.

Introduction

The histidine biosynthesis pathway is a testament to the elegance and efficiency of cellular metabolism. This multi-step process, absent in animals, converts phosphoribosyl pyrophosphate (PRPP) and adenosine triphosphate (ATP) into L-histidine. Central to this pathway is the intermediate, D-erythro-imidazoleglycerol phosphate (IGP). The formation and subsequent dehydration of IGP represent a crucial juncture, involving sophisticated enzymatic catalysis and allosteric regulation. Understanding the intricacies of this stage is paramount for exploiting the histidine biosynthesis pathway for therapeutic and agricultural purposes. This guide will provide an in-depth examination of IGP's role, focusing on the enzymes that govern its metabolism: imidazoleglycerol-phosphate synthase (IGPS) and imidazoleglycerol-phosphate dehydratase (IGPD).

The Histidine Biosynthesis Pathway: The Position of IGP

D-erythro-imidazoleglycerol phosphate is the product of the fifth step and the substrate for the sixth step in the ten-step histidine biosynthesis pathway.[1] Its formation is a key branching point from purine biosynthesis, as one of its precursors, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), is an intermediate in that pathway.

The synthesis of IGP is catalyzed by imidazoleglycerol-phosphate synthase (IGPS) , a heterodimeric enzyme complex in many bacteria (HisF and HisH subunits).[2] This bienzyme complex catalyzes a remarkable reaction where glutamine is hydrolyzed to provide ammonia, which is then channeled to the active site of the synthase subunit to react with N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR) to produce IGP and AICAR.[2]

Subsequently, IGP is converted to imidazoleacetol phosphate (IAP) through a dehydration reaction catalyzed by imidazoleglycerol-phosphate dehydratase (IGPD) , encoded by the hisB gene in bacteria, HIS3 in yeast, and HISN5 in plants.[3][4]

Histidine_Biosynthesis_Pathway cluster_IGPS Imidazoleglycerol-Phosphate Synthase (IGPS) cluster_IGPD Imidazoleglycerol-Phosphate Dehydratase (IGPD) PRFAR N'-[(5'-phosphoribulosyl)formimino]- 5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR) IGP D-erythro-Imidazoleglycerol Phosphate (IGP) PRFAR->IGP HisF AICAR 5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR) PRFAR->AICAR HisF (byproduct) Gln Glutamine Glu Glutamate Gln->Glu HisH IAP Imidazoleacetol Phosphate (IAP) IGP->IAP HisB/HIS3/HISN5 Purine Purine Biosynthesis AICAR->Purine

Figure 1: The central role of IGP in histidine biosynthesis.

Quantitative Data on Enzyme Kinetics

The efficiency of the enzymatic reactions involving IGP is crucial for the overall flux of the histidine biosynthesis pathway. Below is a summary of the available kinetic parameters for imidazoleglycerol-phosphate synthase and imidazoleglycerol-phosphate dehydratase from various organisms.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)VmaxReference
Imidazoleglycerol-phosphate Dehydratase (IGPD)Arabidopsis thalianaD-erythro-IGP120--[5]
Imidazoleglycerol-phosphate Dehydratase (IGPD)Saccharomyces cerevisiaeD-erythro-IGP-32-[5]
Imidazoleglycerol-phosphate Dehydratase (IGPD)Mycobacterium tuberculosisD-erythro-IGP-1400-[6]
Imidazoleglycerol-phosphate Synthase (IGPS)Saccharomyces cerevisiaeGlutamineHigh KmLow turnover (ammonia-dependent)-[1]
Imidazoleglycerol-phosphate Synthase (IGPS)Thermotoga maritimaGlutamine->5000-fold increase with PRFAR-[7]

Note: A dash (-) indicates that the data was not available in the cited literature.

Allosteric Regulation of IGP Synthesis

The synthesis of IGP is a highly regulated process, primarily through the allosteric control of imidazoleglycerol-phosphate synthase (IGPS). The binding of the substrate for the HisF subunit, PRFAR, to its active site triggers a conformational change that is transmitted over a distance of more than 25 Å to the active site of the HisH subunit.[2] This inter-subunit communication dramatically increases the glutaminase activity of HisH by over 5000-fold in Thermotoga maritima.[7] This sophisticated mechanism ensures that the production of ammonia from glutamine is tightly coupled to its utilization in the synthesis of IGP, preventing the wasteful hydrolysis of glutamine.

Allosteric_Regulation IGPS_inactive IGPS (Inactive HisH) IGPS_active IGPS (Active HisH) IGPS_inactive->IGPS_active Conformational Change (Allosteric Activation) NH3 Ammonia IGPS_active->NH3 Glutamine Hydrolysis IGP_AICAR IGP + AICAR IGPS_active->IGP_AICAR IGP Synthesis PRFAR PRFAR PRFAR->IGPS_inactive Binds to HisF Gln Glutamine Gln->IGPS_active Binds to HisH NH3->IGPS_active Internal Channeling

Figure 2: Allosteric activation of Imidazoleglycerol-Phosphate Synthase.

Experimental Protocols

Expression and Purification of Recombinant Imidazoleglycerol-Phosphate Dehydratase (IGPD)

Objective: To obtain highly pure and active IGPD for kinetic and structural studies.

Methodology:

  • Gene Cloning and Expression Vector Construction:

    • The gene encoding IGPD (hisB, HIS3, or HISN5) is amplified by PCR from the genomic DNA of the organism of interest.

    • The amplified gene is cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His6)-tag for affinity purification.

  • Protein Expression:

    • The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

    • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight at 37°C.

    • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

    • The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance the yield of soluble protein.

  • Cell Lysis and Clarification:

    • Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM phenylmethylsulfonyl fluoride (PMSF)).

    • Cells are lysed by sonication on ice.

    • The lysate is clarified by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.

  • Affinity Chromatography:

    • The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose column pre-equilibrated with lysis buffer.

    • The column is washed with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

    • The His6-tagged IGPD is eluted with elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Size-Exclusion Chromatography (Optional):

    • For higher purity, the eluted fractions containing IGPD can be pooled, concentrated, and further purified by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Purity and Concentration Determination:

    • The purity of the protein is assessed by SDS-PAGE.

    • The protein concentration is determined using the Bradford assay or by measuring the absorbance at 280 nm using the calculated extinction coefficient.

Continuous Spectrophotometric Assay for Imidazoleglycerol-Phosphate Dehydratase (IGPD)

Objective: To determine the kinetic parameters of IGPD by continuously monitoring the formation of its product, imidazoleacetol phosphate (IAP).

Principle: The product of the IGPD reaction, IAP, has a higher molar extinction coefficient at 290 nm compared to the substrate, IGP. This difference in absorbance allows for the continuous monitoring of the reaction progress.

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 1 mM MnCl2).

    • Prepare a stock solution of the substrate, D-erythro-imidazoleglycerol phosphate (IGP), in the reaction buffer.

  • Assay Procedure:

    • In a quartz cuvette, add the reaction buffer and varying concentrations of the IGP substrate.

    • Equilibrate the cuvette to the desired temperature (e.g., 30°C) in a spectrophotometer.

    • Initiate the reaction by adding a known amount of purified IGPD enzyme.

    • Immediately start monitoring the increase in absorbance at 290 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of IAP.

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can be calculated by dividing Vmax by the enzyme concentration.

Experimental_Workflow_IGPD cluster_purification Protein Purification cluster_assay Enzyme Assay Expression Gene Expression in E. coli Lysis Cell Lysis & Clarification Expression->Lysis Affinity Ni-NTA Affinity Chromatography Lysis->Affinity SEC Size-Exclusion Chromatography Affinity->SEC Purity Purity & Concentration Determination (SDS-PAGE, Bradford) SEC->Purity Initiate Initiate Reaction with Purified IGPD Purity->Initiate Purified Enzyme Reaction Prepare Reaction Mixture (Buffer, IGP) Reaction->Initiate Monitor Monitor Absorbance at 290 nm Initiate->Monitor Analysis Calculate Kinetic Parameters (Km, Vmax, kcat) Monitor->Analysis

Figure 3: General workflow for IGPD purification and kinetic analysis.

Conclusion

D-erythro-imidazoleglycerol phosphate stands as a pivotal intermediate in the histidine biosynthesis pathway. The enzymes responsible for its synthesis and conversion, IGPS and IGPD, exhibit fascinating catalytic mechanisms and regulatory controls that are essential for cellular homeostasis. The absence of this pathway in animals underscores its potential as a target for the development of selective inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further elucidate the intricacies of this pathway and to leverage this knowledge in the pursuit of novel therapeutic and agricultural solutions. A deeper understanding of the structure, function, and regulation of the enzymes acting on IGP will undoubtedly pave the way for the rational design of potent and specific inhibitors.

References

D-erythro-Imidazoleglycerol Phosphate Monohydrate chemical structure and properties.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-erythro-Imidazoleglycerol Phosphate (IGP) Monohydrate, a critical intermediate in the histidine biosynthesis pathway. Given that this pathway is essential in prokaryotes, lower eukaryotes, and plants, but absent in mammals, its components are significant targets for developing novel herbicides and antimicrobial agents. This document outlines the chemical structure, physicochemical properties, biological significance, and detailed experimental protocols related to IGP.

Core Chemical and Physical Properties

D-erythro-Imidazoleglycerol Phosphate Monohydrate is a stable, solid form of the key metabolic intermediate, IGP. Its properties are summarized below.

PropertyDataReference(s)
IUPAC Name [2,3-dihydroxy-3-(4H-imidazol-4-yl)propyl] dihydrogen phosphate;hydrate[1][2]
Synonyms IGP, ImGP, D-erythro-1-(imidazol-4-yl)glycerol 3-phosphate[3][4]
Molecular Formula C₆H₁₁N₂O₆P·H₂O (Monohydrate) C₆H₁₁N₂O₆P (Anhydrous)[5][6]
Molecular Weight 256.15 g/mol (Monohydrate) 238.14 g/mol (Anhydrous)[2][5][6]
CAS Number 210241-69-3 (Monohydrate)[1][5][6]
Appearance White to light brown solid
Purity (Typical) ~90-93%[5]
Solubility Soluble in aqueous solutions.
InChI Key PGSBWTMVDIQXPO-UHFFFAOYSA-N (Monohydrate)[2][5]
SMILES O.O=P(O)(O)OCC(O)C(O)C1C=NC=N1[5]

Biological Role and Significance

D-erythro-Imidazoleglycerol Phosphate is the fifth intermediate in the highly conserved histidine biosynthesis pathway. This pathway is a critical metabolic route for the de novo synthesis of the essential amino acid L-histidine.

Pathway Overview: The synthesis of IGP is a crucial juncture, linking purine and histidine biosynthesis. It is catalyzed by the enzyme Imidazole Glycerol Phosphate Synthase (IGPS) . This enzyme is typically a heterodimer composed of two subunits:

  • HisH (Glutaminase subunit): This subunit hydrolyzes L-glutamine to produce ammonia (NH₃).

  • HisF (Cyclase subunit): This subunit channels the ammonia to its active site, where it reacts with N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR) to generate two products: IGP and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), an intermediate in purine synthesis.

Subsequently, IGP is converted to imidazole acetol phosphate (IAP) through a dehydration reaction catalyzed by the enzyme Imidazoleglycerol-Phosphate Dehydratase (IGPD) . This is the sixth step in the overall pathway.

Because this pathway is absent in animals, both IGPS and IGPD are attractive and validated targets for the development of species-specific inhibitors, such as herbicides and antifungal or antibacterial agents.

References

An In-depth Technical Guide on the Discovery and Isolation of D-erythro-Imidazoleglycerol Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-erythro-imidazoleglycerol phosphate (IGP) is a crucial intermediate in the histidine biosynthesis pathway, a metabolic route absent in animals, making it an attractive target for the development of herbicides and antimicrobial agents. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of IGP. It details experimental protocols for its isolation from biological sources and its enzymatic synthesis, presents key quantitative data in a structured format, and visualizes the associated biochemical pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers in academia and industry engaged in the study of amino acid metabolism and the development of novel therapeutic and agricultural products.

Introduction

D-erythro-imidazoleglycerol phosphate is a phosphorylated intermediate in the de novo biosynthesis of the essential amino acid L-histidine.[1] Its discovery was a pivotal step in elucidating this fundamental metabolic pathway. The enzyme responsible for the conversion of IGP to imidazoleacetol phosphate is imidazoleglycerol-phosphate dehydratase (IGPD), a key regulatory point in the pathway.[2][3] Due to the absence of the histidine biosynthesis pathway in mammals, IGPD has emerged as a promising target for the development of selective inhibitors, such as herbicides and antimicrobial drugs.[3][4][5] A thorough understanding of the synthesis, isolation, and characterization of its substrate, IGP, is therefore essential for advancing research in this area.

Physicochemical Properties of D-erythro-Imidazoleglycerol Phosphate

A summary of the key physicochemical properties of D-erythro-imidazoleglycerol phosphate is presented in Table 1. This data is crucial for its identification, purification, and handling in experimental settings.

Table 1: Physicochemical Properties of D-erythro-Imidazoleglycerol Phosphate

PropertyValueSource
IUPAC Name [(2R,3S)-2,3-dihydroxy-3-(1H-imidazol-5-yl)propyl] dihydrogen phosphate[6]
Molecular Formula C₆H₁₁N₂O₆P[6]
Molecular Weight 238.14 g/mol [6]
Monoisotopic Mass 238.03547307 Da[6]
CAS Number 36244-87-8[6]
Appearance White to light brown solid[7]
Solubility Slightly soluble in methanol and water[8]
Storage Conditions -20°C, sealed, away from moisture[7]
Optical Rotation [α]D25 -13.7° (c=45 µmol/mL in H₂O, neutralized to pH 7)

The Role of D-erythro-Imidazoleglycerol Phosphate in Histidine Biosynthesis

D-erythro-imidazoleglycerol phosphate is the product of the fifth step in the histidine biosynthesis pathway, formed from N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR) by the enzyme imidazole glycerol phosphate synthase (a complex of HisF and HisH proteins).[9] IGP is subsequently dehydrated by imidazoleglycerol-phosphate dehydratase (IGPD or HisB) to form imidazoleacetol phosphate, which is a precursor to L-histidine.[2][10]

Histidine_Biosynthesis_Pathway PRPP Phosphoribosyl Pyrophosphate (PRPP) PRAMP Phosphoribosyl-AMP (PRAMP) PRPP->PRAMP ATP-phosphoribosyl transferase (HisG) ATP ATP PRFAR N'-[(5'-Phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide Ribonucleotide (PRFAR) PRAMP->PRFAR His4 gene product IGP D-erythro-Imidazoleglycerol Phosphate (IGP) PRFAR->IGP Imidazole glycerol phosphate synthase (HisF/HisH) IAP Imidazoleacetol Phosphate (IAP) IGP->IAP Imidazoleglycerol-phosphate dehydratase (HisB) Histidinol_P L-Histidinol Phosphate IAP->Histidinol_P Histidinol-phosphate aminotransferase (HisC) Histidinol L-Histidinol Histidinol_P->Histidinol Histidinol-phosphate phosphatase (HisB/HisN) Histidine L-Histidine Histidinol->Histidine Histidinol dehydrogenase (HisD)

Figure 1: Simplified Histidine Biosynthesis Pathway.

Experimental Protocols

Isolation from Neurospora crassa

A classic method for the isolation of D-erythro-imidazoleglycerol phosphate was developed by Bruce N. Ames using a histidine-requiring mutant of the fungus Neurospora crassa.

Experimental Workflow:

Isolation_Workflow start Start: Culture of Neurospora crassa mutant harvest Harvest Mycelia start->harvest extract Hot Water Extraction harvest->extract charcoal Charcoal Treatment (Decolorization) extract->charcoal dowex1_1 Anion Exchange Chromatography (Dowex 1 Acetate, 0.5 N Ammonium Acetate) charcoal->dowex1_1 lyophilize1 Lyophilization dowex1_1->lyophilize1 dowex1_2 Anion Exchange Chromatography (Dowex 1 Acetate, 0.2 N Acetic Acid) lyophilize1->dowex1_2 lyophilize2 Lyophilization dowex1_2->lyophilize2 end End: Purified D-erythro-Imidazoleglycerol Phosphate Monohydrate lyophilize2->end

Figure 2: Isolation of IGP from N. crassa.

Detailed Methodology:

  • Culturing and Harvesting: A histidine-requiring mutant of Neurospora crassa is cultured in a suitable medium. The mycelia are harvested by filtration.

  • Extraction: The harvested mycelia are subjected to hot water extraction to release intracellular metabolites, including IGP.

  • Decolorization: The crude extract is treated with activated charcoal to remove pigments and other colored impurities.

  • Anion Exchange Chromatography (Step 1): The decolorized extract is loaded onto a Dowex 1 acetate column. The column is washed, and IGP is eluted using a gradient of ammonium acetate (e.g., up to 0.5 N).

  • Lyophilization (Step 1): Fractions containing IGP are pooled and lyophilized to remove the volatile ammonium acetate buffer.

  • Anion Exchange Chromatography (Step 2): The lyophilized powder is redissolved and subjected to a second round of anion exchange chromatography on a Dowex 1 acetate column, this time eluting with a gradient of acetic acid (e.g., up to 0.2 N) for further purification.

  • Lyophilization (Step 2): The purified IGP-containing fractions are lyophilized to yield a hygroscopic white powder of D-erythro-imidazoleglycerol phosphate monohydrate.

Quantitative Data:

  • Yield: Approximately 80 mg of purified IGP monohydrate can be obtained from the described procedure.

Enzymatic Synthesis

An alternative to isolation from natural sources is the enzymatic synthesis of IGP, which offers the advantage of producing a stereochemically pure product.

Experimental Workflow:

Enzymatic_Synthesis_Workflow start Start: D-Ribose-5-phosphate reaction In vitro reconstitution of the first five steps of the Histidine Biosynthesis Pathway (using His-tagged enzymes) start->reaction purification Ni-NTA Affinity Chromatography (to remove His-tagged enzymes) reaction->purification end End: Stereochemically Pure D-erythro-Imidazoleglycerol Phosphate purification->end

Figure 3: Enzymatic Synthesis of IGP.

Detailed Methodology:

  • Enzyme Preparation: The enzymes required for the initial steps of the histidine biosynthesis pathway (e.g., from Medicago truncatula HISN1-4 and E. coli inorganic pyrophosphatase) are expressed with a His-tag and purified.[5]

  • Enzymatic Reaction: The synthesis is carried out in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 100 mM KCl, 50 mM NaCl) containing the starting material (D-ribose-5-phosphate) and the purified enzymes.[5] The reaction progress can be monitored spectrophotometrically.[5]

  • Enzyme Removal: Upon completion of the reaction, the His-tagged enzymes are removed from the reaction mixture by passing it through a Ni-NTA affinity chromatography column.[5]

  • Product: The flow-through contains the stereochemically pure D-erythro-imidazoleglycerol phosphate.

Quantitative Data:

  • Yield: The enzymatic synthesis can achieve a yield of approximately 80%.[5]

Characterization Data

Accurate characterization of isolated or synthesized D-erythro-imidazoleglycerol phosphate is critical for its use in further studies.

Table 2: Characterization and Quantitative Analysis Data

ParameterMethodResultSource
Purity HPLC93.07%[7]
Elemental Analysis Combustion AnalysisC: 26.71%, H: 5.24%, N: 10.88%[7]
1H NMR 600 MHz, D₂OPredicted spectrum available
13C NMR 125 MHz, H₂OExperimental data available in HMDB[11]
Mass Spectrometry -Data not readily available in searched literature-
Imidazoleglycerol-phosphate dehydratase (from M. tuberculosis) kcat Enzyme Kinetics Assay1400 s⁻¹[4]

Conclusion

This technical guide has provided a detailed overview of the discovery, isolation, and characterization of D-erythro-imidazoleglycerol phosphate. The experimental protocols for its isolation from Neurospora crassa and its enzymatic synthesis offer researchers practical methods for obtaining this important metabolic intermediate. The compiled quantitative and characterization data will be instrumental for its identification and use in various research applications, particularly in the fields of drug discovery and herbicide development, targeting the essential histidine biosynthesis pathway. Further research to obtain and publish comprehensive spectral data, such as experimental mass spectrometry and detailed NMR analyses, would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Substrate Specificity of Imidazoleglycerol-Phosphate Dehydratase (IGPD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazoleglycerol-phosphate dehydratase (IGPD), also known as IGP dehydratase or D-erythro-1-(imidazol-4-yl)glycerol-3-phosphate hydro-lyase (EC 4.2.1.19), is a crucial enzyme in the histidine biosynthesis pathway. This pathway is essential for the survival of bacteria, archaea, fungi, and plants, but is absent in animals. This makes IGPD an attractive target for the development of novel herbicides and antimicrobial agents. This technical guide provides a comprehensive overview of the substrate specificity of IGPD, including quantitative kinetic data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

IGPD catalyzes the sixth step in the biosynthesis of histidine: the dehydration of D-erythro-imidazoleglycerol-phosphate (IGP) to form imidazoleacetol-phosphate (IAP) and water. The enzyme exhibits strict stereoselectivity for the D-erythro diastereoisomer of its substrate.

Histidine Biosynthesis Pathway

The dehydration of IGP is a critical step within the broader metabolic pathway responsible for the de novo synthesis of histidine.

Histidine_Biosynthesis PRPP Phosphoribosyl pyrophosphate PRA Phosphoribosyl-ATP PRPP->PRA ATP phosphoribosyltransferase PRFAR Phosphoribosylformimino-5-aminoimidazole carboxamide ribonucleotide PRA->PRFAR Multiple steps IGP D-erythro-imidazoleglycerol- phosphate PRFAR->IGP Imidazole glycerol phosphate synthase IAP Imidazoleacetol- phosphate IGP->IAP Imidazoleglycerol-phosphate dehydratase (IGPD) HP L-Histidinol- phosphate IAP->HP Histidinol-phosphate aminotransferase Histidinol L-Histidinol HP->Histidinol Histidinol-phosphate phosphatase Histidine L-Histidine Histidinol->Histidine Histidinol dehydrogenase

Figure 1: The histidine biosynthesis pathway, highlighting the reaction catalyzed by IGPD.

Quantitative Analysis of Substrate and Inhibitor Binding

The substrate specificity of IGPD has been characterized through kinetic studies of the enzyme from various organisms. The Michaelis-Menten constant (Km) for the natural substrate, D-erythro-imidazoleglycerol-phosphate (IGP), and the inhibition constants (Ki) for various competitive inhibitors have been determined. The catalytic efficiency of the enzyme is represented by the kcat/Km value.

OrganismSubstrate/InhibitorKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Ki (µM)Reference(s)
Saccharomyces cerevisiaeD-erythro-imidazoleglycerol-phosphate (IGP)100 ± 20323.2 x 10⁵-
Saccharomyces cerevisiae1,2,4-Triazole---120 ± 20
Arabidopsis thalianaD-erythro-imidazoleglycerol-phosphate (IGP)170---
Medicago truncatulaD-erythro-imidazoleglycerol-phosphate (IGP)227 ± 453.4 ± 0.31.5 x 10⁴-
Triticum aestivum (Wheat germ)D-erythro-imidazoleglycerol-phosphate (IGP)49 - 83---
Hordeum vulgare (Barley)D-erythro-imidazoleglycerol-phosphate (IGP)600---
Avena sativa (Oat)D-erythro-imidazoleglycerol-phosphate (IGP)1700---
Mycobacterium tuberculosisD-erythro-imidazoleglycerol-phosphate (IGP)-1400--
Mycobacterium tuberculosis3-amino-1,2,4-triazole (ATZ)---Competitive
Plant IGPD (general)Triazole phosphonate 1---0.040 ± 0.0065
Plant IGPD (general)Triazole phosphonate 2---0.010 ± 0.0016
Plant IGPD (general)Triazole phosphonate 3---0.0085 ± 0.0014

Experimental Protocols

I. Recombinant Expression and Purification of His-tagged IGPD

This protocol describes the expression of His-tagged IGPD in E. coli and subsequent purification using immobilized metal affinity chromatography (IMAC).

Purification_Workflow cluster_expression Protein Expression cluster_purification Protein Purification Transformation Transformation of E. coli with IGPD expression vector Culture Overnight culture in LB medium with antibiotic Transformation->Culture Induction Induction of protein expression with IPTG Culture->Induction Harvest Cell harvesting by centrifugation Induction->Harvest Lysis Cell lysis by sonication in lysis buffer Harvest->Lysis Clarification Centrifugation to remove cell debris Lysis->Clarification Binding Incubation of supernatant with Ni-NTA resin Clarification->Binding Wash Washing of resin with wash buffer (containing imidazole) Binding->Wash Elution Elution of His-tagged IGPD with elution buffer (high imidazole) Wash->Elution

Figure 2: Workflow for the expression and purification of recombinant His-tagged IGPD.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the His-tagged IGPD gene

  • Luria-Bertani (LB) medium and agar plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Ni-NTA agarose resin

  • Lysozyme

  • DNase I

  • Protease inhibitor cocktail

Procedure:

  • Transformation: Transform the IGPD expression vector into a suitable E. coli expression strain. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Expression:

    • Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture to an OD₆₀₀ of 0.1 and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer per liter of culture.

    • Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.

    • Add DNase I to a final concentration of 10 µg/mL.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Purification:

    • Equilibrate the Ni-NTA resin with Lysis Buffer.

    • Add the clarified lysate to the equilibrated resin and incubate with gentle agitation for 1 hour at 4°C.

    • Load the lysate-resin mixture onto a chromatography column.

    • Wash the column with 10 column volumes of Wash Buffer.

    • Elute the His-tagged IGPD with 5 column volumes of Elution Buffer.

    • Analyze the eluted fractions by SDS-PAGE to confirm the purity of the protein.

    • Pool the fractions containing pure IGPD and dialyze against a suitable storage buffer.

II. Continuous Spectrophotometric Enzyme Assay

This assay continuously monitors the formation of the product, imidazoleacetol-phosphate (IAP), which has a higher molar absorptivity at 290 nm than the substrate, IGP.

Materials:

  • Purified IGPD enzyme

  • D-erythro-imidazoleglycerol-phosphate (IGP) substrate solution

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM MnCl₂

  • UV-transparent cuvettes

  • Spectrophotometer capable of measuring absorbance at 290 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer and a desired concentration of IGP.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.

  • Initiate the reaction by adding a small volume of purified IGPD enzyme to the cuvette and mix quickly.

  • Immediately begin monitoring the increase in absorbance at 290 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • To determine kinetic parameters (Km and Vmax), repeat the assay at various concentrations of IGP. The data can then be fitted to the Michaelis-Menten equation.

  • For inhibitor studies, include the inhibitor at various concentrations in the reaction mixture and determine the Ki value.

Assay_Workflow Start Prepare reaction mix (Buffer, IGP) Equilibrate Equilibrate to temperature Start->Equilibrate Initiate Add IGPD enzyme Equilibrate->Initiate Monitor Monitor absorbance at 290 nm Initiate->Monitor Analyze Calculate initial rate Monitor->Analyze

Figure 3: Workflow for the continuous spectrophotometric assay of IGPD activity.

Structural Basis of Substrate Specificity

The high substrate specificity of IGPD is dictated by the architecture of its active site. X-ray crystallography and cryo-electron microscopy studies have revealed that the active site is located at the interface of three subunits of the 24-mer complex. It contains a dimanganese cluster that is crucial for catalysis. The imidazole ring of the substrate, IGP, binds between the two manganese ions. Specific amino acid residues from the different subunits form hydrogen bonds with the phosphate and hydroxyl groups of the substrate, ensuring its correct orientation for the dehydration reaction.

Key conserved residues involved in substrate binding and catalysis include histidine and glutamate residues that coordinate the manganese ions, and arginine residues that interact with the phosphate group of the substrate. The strict stereoselectivity for the D-erythro isomer of IGP is a result of the precise three-dimensional arrangement of these interacting residues within the active site pocket.

Conclusion

The substrate specificity of imidazoleglycerol-phosphate dehydratase is a well-defined characteristic of this enzyme, making it a prime target for the development of specific inhibitors. The quantitative kinetic data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this important enzyme and to design novel compounds with potential applications in agriculture and medicine. The unique presence of IGPD in plants, fungi, and bacteria, and its absence in animals, continues to make it a highly attractive and selective target.

The Lynchpin of Histidine Synthesis: A Technical Guide to Imidazoleglycerol-Phosphate Dehydratase in Yeast and Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Imidazoleglycerol-phosphate dehydratase (IGPD), a crucial enzyme in the histidine biosynthesis pathway, represents a significant area of study for both fundamental biological understanding and applied therapeutic development. This guide provides an in-depth technical exploration of IGPD function in two key model organism groups: yeast (Saccharomyces cerevisiae) and bacteria (e.g., Escherichia coli, Mycobacterium tuberculosis). We will dissect the enzyme's catalytic mechanism, compare its structural and kinetic properties across these domains of life, and explore its validated status as a target for novel antimicrobial and herbicidal agents. This document is intended to serve as a comprehensive resource, integrating established knowledge with actionable experimental protocols to empower researchers in their scientific endeavors.

Introduction: The Central Role of IGPD in Histidine Biosynthesis

Histidine is an essential amino acid for many organisms, and its de novo biosynthesis is a fundamental metabolic pathway present in bacteria, archaea, fungi, and plants, but notably absent in mammals.[1][2] This metabolic divergence makes the enzymes within this pathway attractive targets for the development of selective inhibitors, such as herbicides and antimicrobial drugs.[2][3] The histidine biosynthesis pathway is a ten-step process that converts phosphoribosyl pyrophosphate (PRPP) into L-histidine.[4]

Imidazoleglycerol-phosphate dehydratase (IGPD), encoded by the HIS3 gene in Saccharomyces cerevisiae and the hisB gene in Escherichia coli, catalyzes the sixth step in this pathway.[5][6] This critical step involves the dehydration of D-erythro-imidazoleglycerol-phosphate (IGP) to form imidazoleacetol-phosphate (IAP).[2][3] The reaction is mechanistically intriguing as it involves the removal of a non-acidic proton, a challenging catalytic feat.[1]

Catalytic Function and Mechanism

IGPD is a metalloenzyme, typically requiring divalent manganese ions (Mn²⁺) for its catalytic activity.[3][7] The catalytic cycle is a sophisticated process that hinges on the coordination chemistry of a dimanganese cluster within the active site. High-resolution crystal structures have revealed that substrate binding triggers a change in the coordination state of one of the Mn(II) ions, which is crucial for priming the active site for catalysis.[8][9] This conformational change facilitates the formation of a high-energy imidazolate intermediate, which then collapses to the product.[8][9][10]

The proposed catalytic mechanism can be summarized as follows:

  • Binding of the substrate, imidazoleglycerol-phosphate (IGP), to the dimanganese cluster in the active site.

  • A switch in the coordination of one Mn(II) ion from six-coordinate to five-coordinate.[8][9]

  • Formation of a high-energy imidazolate intermediate.[8][9][10]

  • Collapse of the intermediate to yield the product, imidazoleacetol-phosphate (IAP), and a water molecule.

IGPD Catalytic Mechanism Figure 1: Proposed Catalytic Mechanism of IGPD cluster_0 Active Site Substrate_Binding 1. IGP binds to di-Mn(II) cluster Coordination_Switch 2. Mn(II) coordination switches (6 -> 5) Substrate_Binding->Coordination_Switch Induces Intermediate_Formation 3. Formation of high-energy imidazolate intermediate Coordination_Switch->Intermediate_Formation Facilitates Product_Release 4. Collapse to IAP and water release Intermediate_Formation->Product_Release Collapses

Caption: Proposed catalytic cycle of Imidazoleglycerol-Phosphate Dehydratase.

Comparative Analysis: Yeast vs. Bacterial Imidazoleglycerol-Phosphate Dehydratase

While the core catalytic function of IGPD is conserved, there are notable differences between the yeast and bacterial enzymes in terms of their structure, genetics, and regulation.

Structural Organization

Both yeast and bacterial IGPDs assemble into a large, complex quaternary structure, typically a 24-mer.[1][7] This complex is formed from trimers of the IGPD protein.[7] In the absence of the essential manganese ions, the enzyme exists as an inactive trimer.[1] The binding of Mn²⁺ induces the aggregation of these trimers into the catalytically active 24-mer.[1][7]

A key structural difference lies in the genetic organization of the hisB gene in some bacteria, such as E. coli. In these organisms, hisB encodes a bifunctional protein that contains both the IGPD and a histidinol-phosphatase domain.[6][11] In contrast, the yeast HIS3 gene encodes a monofunctional IGPD.[11]

FeatureYeast (Saccharomyces cerevisiae)Bacteria (Escherichia coli)
Gene HIS3[5]hisB[6]
Functionality Monofunctional[11]Bifunctional (IGPD and histidinol-phosphatase)[6][11]
Quaternary Structure 24-mer[1]24-mer
Metal Cofactor Mn²⁺[7]Mn²⁺

Table 1: Comparison of key features of IGPD in yeast and E. coli.

Kinetic Parameters

The kinetic properties of IGPD have been characterized in both yeast and some bacteria. The Michaelis constant (Kₘ) for the substrate IGP and the catalytic rate constant (kcat) provide insights into the enzyme's efficiency.

OrganismKₘ for IGP (mM)kcat (s⁻¹)Reference
Saccharomyces cerevisiae0.10 ± 0.0232[12][13]
Mycobacterium tuberculosis-1400[3]
Genetic Regulation

The expression of the genes encoding IGPD is tightly regulated in both yeast and bacteria to ensure an adequate supply of histidine without wasteful overproduction.

In Saccharomyces cerevisiae, the HIS3 gene is regulated by a mechanism known as general amino acid control.[13] This system, orchestrated by the transcription factor Gcn4p, induces the expression of amino acid biosynthetic genes, including HIS3, in response to amino acid starvation.[13]

In bacteria, the regulation of the his operon, which includes the hisB gene, is more varied. In E. coli and other proteobacteria, a primary mechanism is transcriptional attenuation.[10][14] This involves a leader peptide sequence upstream of the structural genes that is rich in histidine codons. The rate of translation of this leader peptide, which is dependent on the availability of charged tRNA-His, determines whether the full-length mRNA is transcribed.[10][14] In other bacteria, such as some Firmicutes, regulation can be mediated by a transcriptional repressor protein called HisR or through T-box riboswitches.[8][9][10]

IGPD as a Therapeutic Target

The absence of the histidine biosynthesis pathway in mammals makes IGPD an attractive and validated target for the development of non-toxic herbicides and novel antimicrobial agents.[2][3] Inhibition of IGPD leads to histidine starvation and ultimately cell death in susceptible organisms.

Known Inhibitors

Several classes of IGPD inhibitors have been identified and characterized. The most well-known is 3-amino-1,2,4-triazole (3-AT), a competitive inhibitor of IGPD.[11][15] 3-AT is widely used as a research tool, particularly in yeast genetics, to select for cells with high levels of HIS3 expression.[15] Other potent inhibitors include triazole phosphonates and carboxamido phosphonates.[1]

InhibitorType of InhibitionTarget OrganismsReference
3-Amino-1,2,4-triazole (3-AT)CompetitiveYeast, Plants[11][15]
Triazole PhosphonatesCompetitivePlants[1]
Carboxamido PhosphonatesCompetitivePlants[1]

Table 3: Prominent inhibitors of Imidazoleglycerol-Phosphate Dehydratase.

IGPD_Inhibition Figure 2: Mechanism of Competitive Inhibition of IGPD cluster_0 Enzyme Active Site Active_Site IGPD Active Site (with di-Mn(II) cluster) Product IAP (Product) Active_Site->Product Catalyzes No_Product No Reaction Active_Site->No_Product Substrate IGP (Substrate) Substrate->Active_Site Binds Inhibitor 3-AT (Inhibitor) Inhibitor->Active_Site Binds & Blocks Experimental_Workflow Figure 3: General Experimental Workflow for IGPD Studies Cloning_Expression 1. Cloning & Recombinant Expression of IGPD Purification 2. Protein Purification (Affinity & Size-Exclusion) Cloning_Expression->Purification Activity_Assay 3. Enzymatic Activity Assay (Spectrophotometric) Purification->Activity_Assay Structural_Studies 5. Structural Analysis (Crystallography/Cryo-EM) Purification->Structural_Studies Inhibitor_Screening 4. High-Throughput Inhibitor Screening Activity_Assay->Inhibitor_Screening

References

Metal Ion Requirement for Imidazoleglycerol-Phosphate Dehydratase (IGPD) Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazoleglycerol-phosphate dehydratase (IGPD, EC 4.2.1.19) is a crucial metalloenzyme in the histidine biosynthesis pathway, found in bacteria, archaea, fungi, and plants, but notably absent in mammals. This exclusivity makes it an attractive target for the development of novel herbicides and antimicrobial agents. The catalytic activity and structural integrity of IGPD are critically dependent on the presence of divalent metal ions. This technical guide provides an in-depth overview of the metal ion requirements for IGPD activity, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biochemical processes.

Introduction to Imidazoleglycerol-Phosphate Dehydratase

IGPD catalyzes the sixth step in the histidine biosynthesis pathway: the dehydration of D-erythro-imidazoleglycerol-phosphate (IGP) to 3-(imidazol-4-yl)-2-oxopropyl phosphate (IAP).[1][2] This reaction is of significant biochemical interest as it involves the removal of a non-acidic hydrogen atom.[3][4] The enzyme exists as an inactive trimer in the absence of metal ions and assembles into a large, catalytically active 24-mer upon the addition of specific divalent cations.[3][4][5]

The active site of IGPD contains a novel dimanganese (Mn(II)) cluster, which is essential for both the assembly of the active oligomer and for the catalytic mechanism.[3][6] This dependence on a specific metal cofactor for both structure and function underscores the importance of understanding the metal ion requirements for this enzyme, particularly in the context of inhibitor design and drug development.

The Pivotal Role of Divalent Metal Ions in IGPD Function

The function of IGPD is intricately linked to the presence of divalent metal ions, with manganese (Mn²⁺) being the key physiological cofactor.

Manganese (Mn²⁺): The Essential Cofactor

Numerous studies across a range of organisms have unequivocally identified Mn²⁺ as the essential metal ion for IGPD activity.[4][7][8] Mn²⁺ fulfills two critical roles:

  • Structural Role: In the absence of metal ions, IGPD exists as an inactive trimer. The addition of Mn²⁺ induces the oligomerization of these trimers into a catalytically active 24-mer spherical particle.[3][4][5] This structural rearrangement is a prerequisite for the formation of the active site.

  • Catalytic Role: The active site of IGPD contains a binuclear manganese center, where two Mn²⁺ ions are coordinated by histidine and glutamate residues from adjacent subunits of the 24-mer.[3][6] This di-manganese cluster is directly involved in the binding of the substrate, IGP, and in facilitating the dehydration reaction.[3][6] Structural studies have revealed that substrate binding triggers a change in the coordination state of one of the Mn²⁺ ions, a switch that is critical for catalysis.[8][9]

Substitution with Other Divalent Cations

While Mn²⁺ is the primary and most effective metal cofactor, other divalent cations have been shown to induce the reassembly of the active 24-mer from inactive trimers. These include Co²⁺, Cd²⁺, Ni²⁺, Fe²⁺, and Zn²⁺.[1][2] However, the catalytic competence of the enzyme when activated by these other metal ions is not as well characterized as with Mn²⁺. The available data suggests that while these ions can promote the necessary structural changes, they may not be as efficient in facilitating the catalytic reaction.

Quantitative Analysis of Metal Ion Dependency

The following table summarizes the available quantitative data on the effects of different metal ions on IGPD activity. It is important to note that kinetic parameters can vary depending on the source of the enzyme and the specific assay conditions.

Metal IonOrganism/Enzyme SourceEffect on ActivityKm (IGP)kcatReference
Mn²⁺ WheatRequired for maximal activity0.36 mM-[7]
Mn²⁺ Arabidopsis thalianaEssential for activity--[3][6]
Mn²⁺ Mycobacterium tuberculosis--1400 s⁻¹[10][11]
Co²⁺ GeneralCan reassemble the enzyme--[1][2]
Cd²⁺ GeneralCan reassemble the enzyme--[1][2]
Ni²⁺ GeneralCan reassemble the enzyme--[1][2]
Fe²⁺ GeneralCan reassemble the enzyme--[1][2]
Zn²⁺ GeneralCan reassemble the enzyme--[1][2]

Data on the specific activity or kinetic parameters with divalent cations other than Mn²⁺ is sparse in the reviewed literature, primarily indicating their role in enzyme assembly.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of IGPD's metal ion requirements.

Purification of Recombinant Imidazoleglycerol-Phosphate Dehydratase

A common method for obtaining pure IGPD for biochemical and structural studies is through the expression of a recombinant, His-tagged protein in Escherichia coli, followed by immobilized metal affinity chromatography (IMAC).

Protocol:

  • Expression:

    • Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the IGPD gene fused to a hexahistidine (His₆) tag.

    • Grow the transformed cells in a suitable medium (e.g., Luria-Bertani broth) at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

    • Continue incubation at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance the yield of soluble protein.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol) supplemented with a protease inhibitor cocktail.

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column extensively with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged IGPD from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange and Storage:

    • Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) using dialysis or a desalting column.

    • Concentrate the protein, determine the concentration (e.g., by measuring absorbance at 280 nm), and store at -80°C.

Imidazoleglycerol-Phosphate Dehydratase Activity Assay

The activity of IGPD can be determined by measuring the formation of its product, imidazole acetol phosphate (IAP), which can be subsequently hydrolyzed to imidazole acetol and inorganic phosphate.

Protocol:

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • 50 mM Bis-Tris propane-HCl buffer (pH 6.7)

      • 1 mM MnCl₂ (or other metal chloride to be tested)

      • 100 mM 2-mercaptoethanol

      • 1 mM Imidazoleglycerol-phosphate (IGP)

    • The total volume is typically 0.25 mL.

  • Enzyme Addition and Incubation:

    • Add a known amount of purified IGPD enzyme (e.g., 2-5 milliunits) to the reaction mixture to initiate the reaction.

    • Incubate the reaction at a constant temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).

  • Stopping the Reaction and Product Detection:

    • The reaction can be stopped by adding a strong acid (e.g., trichloroacetic acid).

    • The product, IAP, can be hydrolyzed to imidazole acetol by heating in an acidic environment.

    • Imidazole acetol can then be quantified. A common method involves a colorimetric assay where imidazole acetol is reacted with a specific reagent (e.g., in the presence of a strong base) to produce a colored compound that can be measured spectrophotometrically.

  • Calculation of Activity:

    • The rate of product formation is used to calculate the enzyme activity, typically expressed in units (µmol of product formed per minute) per milligram of enzyme.

Visualizing Key Pathways and Processes

Histidine Biosynthesis Pathway

Histidine_Biosynthesis PRPP Phosphoribosyl Pyrophosphate PRA Phosphoribosyl-ATP PRPP->PRA ATP phosphoribosyltransferase PRC Phosphoribosyl-AMP PRA->PRC ATP phosphoribosyltransferase PRAM Phosphoribosylformimino-AICAR-P PRC->PRAM PRAM synthetase IGP Imidazoleglycerol-Phosphate PRAM->IGP IGP synthase IAP Imidazoleacetol-Phosphate IGP->IAP IGP Dehydratase (IGPD) HP Histidinol-Phosphate IAP->HP Histidinol-phosphate aminotransferase Histidinol Histidinol HP->Histidinol Histidinol-phosphate phosphatase Histidinal Histidinal Histidinol->Histidinal Histidinol dehydrogenase Histidine L-Histidine Histidinal->Histidine Histidinol dehydrogenase

Caption: Overview of the histidine biosynthesis pathway, highlighting the role of IGPD.

Role of Mn²⁺ in IGPD Catalysis

IGPD_Catalysis Mn1 Mn²⁺ IAP Imidazoleacetol-Phosphate (IAP) Mn1->IAP Catalytic dehydration Mn2 Mn²⁺ Mn2->IAP IGP Imidazoleglycerol-Phosphate (IGP) IGP->Mn1 Binds to di-manganese cluster IGP->Mn2 H2O H₂O IAP->H2O Enzyme IGPD (24-mer)

Caption: The central role of the di-manganese cluster in IGPD catalysis.

Experimental Workflow for IGPD Analysis

IGPD_Workflow cluster_protein_production Protein Production cluster_activity_assay Enzyme Activity Assay cluster_structural_analysis Structural Analysis Expression Gene Expression in E. coli Lysis Cell Lysis Expression->Lysis Purification Affinity Chromatography (IMAC) Lysis->Purification Reaction_Setup Setup Reaction with IGP and Metal Ion Purification->Reaction_Setup Purified IGPD Crystallography X-ray Crystallography / Cryo-EM Purification->Crystallography Purified IGPD Incubation Incubation Reaction_Setup->Incubation Detection Product Detection (Spectrophotometry) Incubation->Detection Kinetics Kinetic Analysis Detection->Kinetics Structure 3D Structure Determination Crystallography->Structure

Caption: A typical experimental workflow for the production and analysis of IGPD.

Conclusion

The activity of imidazoleglycerol-phosphate dehydratase is unequivocally dependent on the presence of divalent metal ions, with Mn²⁺ serving as the essential cofactor for both the structural assembly of the active 24-mer and for catalysis. The di-manganese cluster at the active site is a key feature of this enzyme and represents a critical target for the design of specific inhibitors. While other divalent cations can induce the oligomerization of the enzyme, their role in catalysis appears to be limited. Further research into the kinetic effects of these other metal ions could provide deeper insights into the precise coordination chemistry required for the unique dehydration reaction catalyzed by IGPD. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working on this promising therapeutic and herbicidal target.

References

D-erythro-Imidazoleglycerol Phosphate Monohydrate CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-erythro-Imidazoleglycerol Phosphate (IGP) Monohydrate, a key intermediate in the histidine biosynthesis pathway. This document consolidates essential chemical data, its biochemical role, and a detailed experimental protocol for the enzymatic assay of imidazoleglycerol-phosphate dehydratase (IGPD), the enzyme that catalyzes its conversion.

Core Data Presentation

The following table summarizes the key quantitative data for D-erythro-Imidazoleglycerol Phosphate Monohydrate.

PropertyValueSource(s)
CAS Number 210241-69-3[1]
Molecular Weight 256.15 g/mol [1]
Molecular Formula C₆H₁₁N₂O₆P·H₂O[1]

Biochemical Context: The Histidine Biosynthesis Pathway

D-erythro-Imidazoleglycerol Phosphate is a crucial substrate in the sixth step of the de novo histidine biosynthesis pathway, which is essential in prokaryotes, lower eukaryotes, and plants, but absent in mammals. This makes the enzymes in this pathway, particularly imidazoleglycerol-phosphate dehydratase (IGPD), attractive targets for the development of novel herbicides and antimicrobial agents.

In this pathway, IGPD catalyzes the dehydration of D-erythro-Imidazoleglycerol Phosphate to produce Imidazoleacetol Phosphate (IAP). This reaction is a key step in the formation of the imidazole ring of histidine.

Histidine_Biosynthesis_Pathway PRPP PRPP + ATP Intermediate1 ... PRPP->Intermediate1 IGP D-erythro-Imidazoleglycerol Phosphate Intermediate1->IGP IAP Imidazoleacetol Phosphate IGP->IAP Intermediate2 ... IAP->Intermediate2 Histidine L-Histidine Intermediate2->Histidine

Figure 1: Simplified Histidine Biosynthesis Pathway

Experimental Protocols

The following is a detailed methodology for a continuous spectrophotometric assay of imidazoleglycerol-phosphate dehydratase (IGPD) activity, adapted from established principles in enzymology. This assay monitors the formation of imidazoleacetol phosphate, which has a higher molar absorptivity at specific UV wavelengths than the substrate, D-erythro-imidazoleglycerol phosphate.

Principle

The enzymatic dehydration of D-erythro-imidazoleglycerol phosphate to imidazoleacetol phosphate by IGPD results in the formation of a product with an increased absorbance at 280 nm. The rate of increase in absorbance is directly proportional to the enzyme activity under substrate-saturating conditions.

Materials and Reagents
  • This compound (IGP) : Substrate

  • Imidazoleglycerol-phosphate dehydratase (IGPD) : Purified enzyme preparation

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Manganese Chloride (MnCl₂) (1 mM): As a cofactor for the enzyme

  • UV-transparent cuvettes (1 cm path length)

  • Spectrophotometer capable of reading at 280 nm

Assay Procedure
  • Preparation of Reagents:

    • Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.5.

    • Prepare a 10 mM stock solution of this compound in the Tris-HCl buffer.

    • Prepare a 10 mM stock solution of MnCl₂ in distilled water.

    • Dilute the purified IGPD enzyme preparation to a suitable concentration (e.g., 0.1 - 1.0 µg/mL) in Tris-HCl buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.

  • Assay Mixture Preparation:

    • In a 1 mL UV-transparent cuvette, prepare the following reaction mixture:

      • 880 µL of 50 mM Tris-HCl buffer (pH 7.5)

      • 10 µL of 10 mM MnCl₂ solution (final concentration: 0.1 mM)

      • 100 µL of 10 mM this compound solution (final concentration: 1 mM)

  • Enzymatic Reaction and Measurement:

    • Equilibrate the cuvette containing the assay mixture in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.

    • Initiate the reaction by adding 10 µL of the diluted IGPD enzyme solution to the cuvette.

    • Immediately mix the contents of the cuvette by gentle inversion.

    • Monitor the increase in absorbance at 280 nm for 5-10 minutes, recording the absorbance at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Plot the absorbance at 280 nm against time.

    • Determine the initial linear rate of the reaction (ΔA₂₈₀/min).

    • Calculate the enzyme activity using the Beer-Lambert law:

      • Activity (µmol/min/mL) = (ΔA₂₈₀/min) / (Δε) * (V_total / V_enzyme)

      • Where:

        • ΔA₂₈₀/min is the initial rate of absorbance change.

        • Δε is the change in the molar extinction coefficient between the product and substrate at 280 nm. This value needs to be determined experimentally or obtained from the literature for the specific reaction conditions.

        • V_total is the total volume of the assay mixture (in mL).

        • V_enzyme is the volume of the enzyme solution added (in mL).

Workflow for the Spectrophotometric Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffer, Substrate (IGP), Cofactor (MnCl₂), and Enzyme (IGPD) Mix Prepare Assay Mixture in Cuvette Reagents->Mix Equilibrate Equilibrate at Constant Temperature Mix->Equilibrate Initiate Initiate Reaction with Enzyme Equilibrate->Initiate Measure Monitor Absorbance at 280 nm Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate_Rate Determine Initial Linear Rate (ΔA/min) Plot->Calculate_Rate Calculate_Activity Calculate Enzyme Activity Calculate_Rate->Calculate_Activity

Figure 2: Experimental Workflow for IGPD Assay

References

The Ten-Step Symphony of Life: A Technical Guide to L-Histidine Biosynthesis from Phosphoribosyl Pyrophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of L-histidine, an essential amino acid, is a fundamental and energetically expensive metabolic pathway found in bacteria, archaea, fungi, and plants, but notably absent in mammals.[1] This ten-step enzymatic cascade, originating from 5-phosphoribosyl-α-D-1-pyrophosphate (PRPP) and adenosine triphosphate (ATP), represents a masterpiece of metabolic engineering and a compelling target for the development of novel antimicrobial agents and herbicides. This in-depth technical guide provides a comprehensive exploration of the L-histidine biosynthesis pathway, delving into the intricate catalytic mechanisms of its constituent enzymes, the logic behind experimental approaches to its study, and detailed protocols for the purification and characterization of key enzymatic players. Our focus is to furnish researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate and potentially exploit this vital pathway.

Introduction: The Significance of the Histidine Pathway

The imidazole side chain of histidine endows it with unique catalytic and coordinating properties, making it a crucial component of numerous proteins and a key player in various biological processes. The de novo synthesis of this complex amino acid is a testament to the efficiency and elegance of cellular metabolism. The pathway is tightly regulated at both the genetic and enzymatic levels to prevent the wasteful expenditure of cellular resources.[2][3] The absence of this pathway in humans makes its enzymes attractive targets for the development of selective inhibitors with potential therapeutic applications.[1] Understanding the intricacies of each enzymatic step is paramount for the rational design of such inhibitors.

The Enzymatic Cascade: A Step-by-Step Mechanistic Journey

The biosynthesis of L-histidine from PRPP is a linear pathway involving ten enzymatic reactions catalyzed by eight enzymes in organisms like Escherichia coli and Salmonella typhimurium.[4] Several of these enzymes are bifunctional, showcasing the evolutionary pressure for metabolic efficiency.[2]

The Overture: Commitment to the Pathway

The first committed step is the condensation of ATP and PRPP, a reaction that dictates the flux through the entire pathway.

  • Enzyme: ATP Phosphoribosyltransferase (HisG)[4]

  • Reaction: The nucleophilic attack of the N1 of the adenine ring of ATP on the C1 of PRPP, leading to the formation of N'-(5'-phosphoribosyl)-ATP (PRATP) and pyrophosphate (PPi).[3][5] This reaction is a key regulatory point, subject to feedback inhibition by the final product, L-histidine.[3]

The Unfolding Melody: A Series of Transformations

The subsequent steps involve a series of intricate chemical transformations, including pyrophosphohydrolysis, ring opening, isomerization, and the formation of the imidazole ring.

  • Step 2 & 3: The Bifunctional HisIE. In many bacteria, a single protein, HisIE, catalyzes the next two steps.[6]

    • Enzyme (Step 2): Phosphoribosyl-ATP pyrophosphohydrolase (HisE activity)

    • Reaction: The hydrolysis of PRATP to phosphoribosyl-AMP (PRAMP) and pyrophosphate.

    • Enzyme (Step 3): Phosphoribosyl-AMP cyclohydrolase (HisI activity)

    • Reaction: The hydrolytic opening of the adenine ring of PRAMP to form N'-(5'-phosphoribosyl-formimino)-5-aminoimidazole-4-carboxamide ribonucleotide (ProFAR).

  • Step 4: Isomerization.

    • Enzyme: ProFAR isomerase (HisA)

    • Reaction: The isomerization of ProFAR to N'-(5'-phosphoribulosyl-formimino)-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR).

  • Step 5 & 6: The Crucial Imidazole Ring Formation. This critical step is catalyzed by a heterodimeric enzyme complex, Imidazoleglycerol-phosphate synthase (HisH and HisF).[4]

    • Enzyme (Step 5): Glutamine amidotransferase (HisH subunit)

    • Reaction: The hydrolysis of glutamine to glutamate and ammonia. The ammonia is then channeled to the HisF subunit.

    • Enzyme (Step 6): Cyclase (HisF subunit)

    • Reaction: The cyclization of PRFAR using the ammonia provided by HisH to form D-erythro-imidazole-glycerol-phosphate (IGP) and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), the latter being a precursor in purine biosynthesis.[7]

The Crescendo: Building the Histidinol Backbone

The pathway continues with dehydration, transamination, and dephosphorylation to form L-histidinol.

  • Step 7: Dehydration.

    • Enzyme: Imidazoleglycerol-phosphate dehydratase (HisB)[3]

    • Reaction: The dehydration of IGP to imidazole-acetol-phosphate (IAP).

  • Step 8: Transamination.

    • Enzyme: Histidinol-phosphate aminotransferase (HisC)[4]

    • Reaction: The transamination of IAP using glutamate as the amino donor to produce L-histidinol-phosphate (HOLP).[8]

  • Step 9: Dephosphorylation.

    • Enzyme: Histidinol-phosphate phosphatase (HisN)

    • Reaction: The dephosphorylation of HOLP to L-histidinol.

The Finale: Oxidation to L-Histidine

The final two steps are catalyzed by a single bifunctional enzyme.

  • Step 10 & 11: Oxidation.

    • Enzyme: Histidinol dehydrogenase (HisD)[4]

    • Reaction: The two-step NAD+-dependent oxidation of L-histidinol to L-histidinal and then to the final product, L-histidine.

Visualizing the Pathway: A Graphviz Representation

Histidine_Biosynthesis PRPP Phosphoribosyl Pyrophosphate (PRPP) HisG ATP Phosphoribosyltransferase (HisG) PRPP->HisG ATP ATP ATP->HisG His L-Histidine His->HisG Feedback Inhibition Gln Glutamine HisHF Imidazoleglycerol-Phosphate Synthase (HisH/HisF) Gln->HisHF Glu Glutamate HisC Histidinol-Phosphate Aminotransferase (HisC) Glu->HisC aKG α-Ketoglutarate NAD 2 NAD+ HisD Histidinol Dehydrogenase (HisD) NAD->HisD NADH 2 NADH + 2 H+ AICAR AICAR (to Purine Biosynthesis) PRATP N'-(5'-Phosphoribosyl)-ATP HisIE Bifunctional Enzyme (HisIE) PRATP->HisIE PPi PRAMP Phosphoribosyl-AMP ProFAR ProFAR HisA ProFAR Isomerase (HisA) ProFAR->HisA PRFAR PRFAR PRFAR->HisHF IGP Imidazoleglycerol-Phosphate HisB Imidazoleglycerol-Phosphate Dehydratase (HisB) IGP->HisB H2O IAP Imidazole-Acetol-Phosphate IAP->HisC HOLP L-Histidinol-Phosphate HisN Histidinol-Phosphate Phosphatase (HisN) HOLP->HisN Pi HOL L-Histidinol HOL->HisD HisG->PRATP PPi HisIE->ProFAR HisA->PRFAR HisHF->AICAR HisHF->IGP HisB->IAP HisC->HOLP α-KG HisN->HOL HisD->His HisD->NADH Protein_Purification_Workflow cluster_expression Heterologous Expression cluster_purification Purification cluster_analysis Analysis Transformation Transformation of E. coli with Expression Vector Culture Culture Growth and Induction of Protein Expression Transformation->Culture Harvest Cell Harvesting by Centrifugation Culture->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Clarification Clarification of Lysate by Centrifugation Lysis->Clarification Affinity Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) Clarification->Affinity SEC Size-Exclusion Chromatography (Polishing Step) Affinity->SEC Purity Purity Assessment (SDS-PAGE) SEC->Purity Concentration Concentration Determination (e.g., Bradford Assay) SEC->Concentration Activity Enzymatic Activity Assay SEC->Activity

References

The Structural Biology of Imidazoleglycerol-Phosphate Dehydratase: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Imidazoleglycerol-phosphate dehydratase (IGPD), classified as a hydro-lyase (EC 4.2.1.19), is a crucial enzyme that catalyzes the sixth step in the de novo biosynthesis of histidine. This pathway is essential for plants, bacteria, fungi, and archaea, but absent in mammals, making IGPD an attractive and validated target for the development of novel herbicides and potential antimicrobial agents.[1][2][3][4][5][6][7][8][9] The enzyme facilitates the dehydration of D-erythro-imidazoleglycerol-phosphate (IGP) to form imidazoleacetol-phosphate (IAP).[2][5][6] This reaction is of significant biochemical interest as it involves the unusual removal of a non-acidic hydrogen atom.[1]

This technical guide provides a comprehensive overview of the structural biology of IGPD, focusing on its complex architecture, catalytic mechanism, inhibition, and the experimental methodologies used to elucidate these features.

Quaternary and Tertiary Structure: A Tale of Assembly and Duplication

The functional form of IGPD is a highly complex, catalytically active 24-mer.[1][2][7][8][10][11][12][13] This large assembly exhibits a sophisticated 432 point-group (octahedral) symmetry.[2][10][11][14] Structural studies have revealed that this 24-mer is formed through the metal-ion-induced aggregation of inactive trimeric precursors.[1][4][10][11][13] In the absence of divalent metal ions like Manganese (Mn²⁺), IGPD exists as a stable but inactive trimer. The addition of Mn²⁺ triggers the assembly into the active 24-meric state, highlighting the critical role of metal ions in both the structure and function of the enzyme.[1][4][10][11][13]

The monomeric subunit of IGPD possesses a novel fold, which is the result of an apparent gene duplication event.[1][4] This fold consists of an internal repeat of a 95-residue α/β half-domain, which is also observed in the GHMP kinase superfamily.[1] The overall tertiary structure of a single protomer can be described as a four-helix bundle sandwiched between two four-stranded mixed β-sheets.[5][6][14]

The Active Site: A Trinuclear Metal Center

The catalytic heart of IGPD lies at the interface of three separate protomers within the 24-mer assembly, meaning that oligomerization is essential for function.[7][8][14] A key feature of the active site is a novel dimanganese (Mn²⁺) cluster, which is indispensable for catalysis.[10][15]

In the apoenzyme (metal-free) state, the sites are primed for metal binding. In the holoenzyme, the two Mn²⁺ ions (Mn1 and Mn2) are each octahedrally coordinated by a combination of three histidine residues, a glutamate residue from an adjacent chain, and two water molecules.[15] Two distinct, conserved histidine-rich motifs within the protein sequence are crucial for coordinating these metal ions and are involved in the aggregation of trimers.[1]

The Catalytic Mechanism: A Metal-Mediated Dehydration

The dehydration of IGP to IAP is a chemically challenging reaction. Structural and mechanistic studies, particularly high-resolution crystallography of enzyme-substrate complexes, have provided significant insights into how IGPD orchestrates this transformation.[15]

The proposed mechanism involves the following key steps:

  • Substrate Binding: The IGP substrate binds to the active site, with its imidazole ring firmly positioned between the two Mn²⁺ ions.[14] The phosphate group of the substrate interacts with key residues from three different subunits, including Arg99, Arg121, Glu21, Lys184, and Glu180, underscoring the necessity of the complex quaternary structure.[14]

  • Coordination Switch: The binding of the neutral imidazole ring of the substrate displaces a water molecule from one of the manganese ions (Mn2), causing its coordination state to switch from a six-coordinate to a five-coordinate species.[15]

  • Intermediate Formation: This coordination change is critical as it primes the active site, facilitating the formation of a high-energy imidazolate intermediate.[15] This is followed by the formation of a proposed diazafulvene intermediate.[10][11]

  • Dehydration and Product Release: The intermediate subsequently collapses, leading to the elimination of a water molecule and the formation of the product, IAP, which is then released from the active site.

Inhibition of IGPD for Drug and Herbicide Development

The absence of the histidine biosynthesis pathway in mammals makes IGPD an ideal target for selective herbicides and antimicrobials.[1][3][9][16][17] Several classes of inhibitors have been identified and characterized.

  • Triazoles: 3-Amino-1,2,4-triazole (3-AT, or Amitrole) is a well-known competitive inhibitor of IGPD.[7][8][18] Structural studies confirm that it binds directly in the active-site pocket.[7][8]

  • Triazole Phosphonates: This class of compounds, including IRL 1695, IRL 1803, and IRL 1856, are highly potent competitive inhibitors with Ki values in the nanomolar range.[16][17] Their design was based on the structure of the substrate, IGP.[16][17]

  • Pyrrole Aldehydes: Identified through 3-D database searching using pharmacophore models, this class represents another novel scaffold for IGPD inhibition.[3]

The development of these inhibitors demonstrates that the specific inhibition of IGPD is lethal to plants and highlights the power of a structure-guided approach to designing potent and selective enzyme inhibitors.[16][17]

Data Presentation

Table 1: Structural Determination Data for Imidazoleglycerol-Phosphate Dehydratase
PDB CodeOrganismResolution (Å)MethodKey Features
2F1DArabidopsis thaliana3.0X-ray DiffractionStructure of the 24-mer with a dimanganese cluster.[10]
1RHYFilobasidiella neoformans2.3X-ray DiffractionMetal-free trimeric structure revealing a novel fold from gene duplication.[1]
6YJHMycobacterium tuberculosis1.61X-ray DiffractionHigh-resolution crystal structure of the apoenzyme.[19]
9M2QMycobacterium tuberculosis2.8Cryo-EM24-mer complex with the inhibitor 3-amino-1,2,4-triazole (ATZ).[8]
9M2PMycobacterium tuberculosis2.2Cryo-EMHigh-resolution structure of the apo 24-mer assembly.[7][20]
9M2RMycobacterium tuberculosis3.1Cryo-EMStructure of the apo 24-mer assembly.[7][20]
-Medicago truncatula2.2Cryo-EMHigh-resolution structure in complex with an inactive IGP diastereoisomer.[5][6]
Table 2: Inhibition Data for Imidazoleglycerol-Phosphate Dehydratase
InhibitorOrganism/Enzyme SourceKi Value (nM)Inhibition Type
IRL 1695Wheat Germ40 ± 6.5Competitive
IRL 1803Wheat Germ10 ± 1.6Competitive
IRL 1856Wheat Germ8.5 ± 1.4Competitive
3-Amino-1,2,4-triazole (3-AT)Mycobacterium tuberculosis-Competitive

Data for IRL inhibitors sourced from Mori et al. (1995) as cited in references[16] and[17]. Inhibition type for 3-AT is described in reference[14].

Experimental Protocols

Recombinant Expression and Purification of IGPD

A common method for obtaining large quantities of IGPD for structural and functional studies involves recombinant expression in Escherichia coli.[2][11]

  • Cloning: The gene encoding IGPD (e.g., HISN5 from A. thaliana or hisB from M. tuberculosis) is cloned into a suitable E. coli expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.

  • Expression: The expression vector is transformed into an appropriate E. coli strain (e.g., BL21(DE3)). Cultures are grown to a mid-log phase (OD₆₀₀ ~0.6-0.8) at 37°C. Protein expression is then induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG) and cultures are grown for a further period at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme, DNase, and protease inhibitors. Lysis is typically achieved by sonication or high-pressure homogenization.

  • Purification: The soluble lysate is clarified by ultracentrifugation.

    • Affinity Chromatography: If the protein is tagged (e.g., His-tag), the supernatant is loaded onto a Ni-NTA affinity column. The protein is eluted using a gradient of imidazole.[21]

    • Size-Exclusion Chromatography (SEC): The partially purified protein is further purified using SEC to separate the IGPD oligomers from remaining contaminants and aggregates.[5] The purity is assessed by SDS-PAGE, which should show a single band corresponding to the monomer molecular weight (~22-29 kDa).[18]

Crystallization and X-ray Data Collection
  • Crystallization: Purified IGPD is concentrated to 5-10 mg/mL. Crystallization is typically performed using the hanging-drop or sitting-drop vapor diffusion method.[13] Crucially, the presence of Mn²⁺ ions is required in the crystallization buffer to promote the formation of the active 24-mer, which is the form that crystallizes.[2][11] Pyramidal crystals have been observed to grow over several days.[2][11]

  • Data Collection: A single crystal is mounted in a cryo-loop and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[11] The data are then processed using software like DENZO/SCALEPACK to determine the space group and unit-cell parameters and to integrate the reflection intensities.[11]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful complementary technique to X-ray crystallography, particularly for large, complex assemblies like the IGPD 24-mer, as it allows for structural determination in a near-native state.[7][20]

  • Sample Preparation: A small volume (2-3 µL) of the purified, assembled IGPD 24-mer solution is applied to a glow-discharged EM grid. The grid is blotted to create a thin film and then plunge-frozen in liquid ethane.

  • Data Acquisition: The frozen grid is loaded into a transmission electron microscope (TEM) equipped with a direct electron detector. Thousands of images (micrographs) are automatically collected.

  • Image Processing:

    • Particle Picking: Individual particle projections are selected from the micrographs.

    • 2D Classification: The particles are grouped into classes to remove noise and select for high-quality projections.

    • 3D Reconstruction: An initial 3D model is generated and refined against the 2D class averages to produce a high-resolution 3D density map.

    • Model Building: An atomic model of IGPD is built into the cryo-EM density map and refined.

Enzyme Activity Assay

Several methods can be used to determine the kinetic parameters of IGPD.

  • Isothermal Titration Calorimetry (ITC): A newer approach that directly measures the heat released during the enzymatic reaction. This continuous assay allows for the determination of kinetic parameters without the need for coupled assays or specific chromophores.[5]

  • Spectrophotometric Assay (Coupled): A continuous assay can be developed by coupling the IAP product to another reaction that results in a change in absorbance.

  • Phosphate Release Assay: A discontinuous assay can measure the release of inorganic phosphate if the substrate IGP is subsequently acted upon by a phosphatase. The amount of phosphate released over time can be quantified using a colorimetric method, such as the malachite green assay.

Visualizations

Histidine Biosynthesis Pathway

Histidine_Biosynthesis PRPP PRPP PRAI PRAI PRPP->PRAI 5 steps IGP Imidazoleglycerol-P PRAI->IGP hisF IAP Imidazoleacetol-P IGP->IAP hisB (IGPD) IAP->Other_Intermediates hisD His Histidine Other_Intermediates->His 2 steps

Caption: The role of IGPD (hisB) in the multi-step histidine biosynthesis pathway.

IGPD Catalytic Mechanism Workflow

IGPD_Mechanism cluster_enzyme IGPD Active Site (Trimer Interface) cluster_ligands Substrate & Product E_Mn2_6c E + Mn₂(H₂O) [6-coord] E_IGP_Mn2_5c E-IGP + Mn₂ [5-coord] E_Mn2_6c->E_IGP_Mn2_5c H₂O out E_Imidazolate E-Imidazolate Intermediate E_IGP_Mn2_5c->E_Imidazolate H⁺ out H2O H₂O E_IGP_Mn2_5c->H2O E_Diazafulvene E-Diazafulvene Intermediate E_Imidazolate->E_Diazafulvene rearrangement E_IAP E-IAP Complex E_Diazafulvene->E_IAP + H₂O E_IAP->E_Mn2_6c IAP out IAP IAP (Product) E_IAP->IAP IGP IGP (Substrate) IGP->E_Mn2_6c binds

Caption: Proposed catalytic cycle of IGPD showing key metal coordination changes.

Structural Biology Experimental Workflow

Structural_Workflow cluster_main Experimental Pipeline cluster_xray X-ray Crystallography cluster_cryoem Cryo-Electron Microscopy Cloning Gene Cloning & Vector Construction Expression Recombinant Protein Expression (E. coli) Cloning->Expression Purification Lysis & Purification (Affinity, SEC) Expression->Purification Structure Structure Determination Purification->Structure Crystallization Crystallization (+ Mn²⁺) Structure->Crystallization GridPrep Grid Freezing Structure->GridPrep DataCollection X-ray Diffraction Crystallization->DataCollection ModelBuildingX Structure Solution & Refinement DataCollection->ModelBuildingX Microscopy Data Acquisition (TEM) GridPrep->Microscopy Processing Image Processing & 3D Reconstruction Microscopy->Processing ModelBuildingC Model Building & Refinement Processing->ModelBuildingC

Caption: Workflow for determining the 3D structure of IGPD via X-ray or Cryo-EM.

References

A Technical Guide to D-erythro-Imidazoleglycerol Phosphate Monohydrate as a Precursor in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

D-erythro-Imidazoleglycerol Phosphate (IGP) is a pivotal intermediate in the L-histidine biosynthesis pathway, a metabolic route essential for bacteria, archaea, fungi, and plants, but absent in mammals.[1][2] This absence makes the pathway's enzymes, particularly imidazoleglycerol-phosphate dehydratase (IGPD) which utilizes IGP as its substrate, highly attractive targets for the development of novel herbicides and antimicrobial agents.[2][3][4] This guide provides a comprehensive overview of IGP's role, summarizes key quantitative data, details relevant experimental protocols, and explores its significance in therapeutic and agricultural applications.

The Role of IGP in the Histidine Biosynthesis Pathway

The biosynthesis of L-histidine is a ten-step enzymatic pathway that converts 5-phosphoribosyl 1-pyrophosphate (PRPP) and ATP into histidine.[5] IGP is a key metabolite in this pathway, serving as the substrate for the sixth step.[1][6]

The enzyme Imidazoleglycerol-phosphate dehydratase (IGPD), also known as HisB in bacteria or HISN5 in plants, catalyzes the dehydration of D-erythro-imidazoleglycerol phosphate (IGP) to form imidazoleacetol phosphate (IAP).[1][6][7] This dehydration reaction is of significant biochemical interest as it involves the removal of a non-acidic hydrogen atom.[3] The reaction is manganese-dependent and the enzyme shows strict stereoselectivity for the D-erythro diastereoisomer of IGP.[8]

Histidine_Biosynthesis cluster_pathway Key Steps in Histidine Biosynthesis PRPP PRPP + ATP PRAMP Phosphoribosyl-AMP (PRAMP) PRPP->PRAMP HisG / His4 IGP D-erythro-Imidazoleglycerol Phosphate (IGP) PRAMP->IGP Multiple Steps (His4, His6, His7) IAP Imidazoleacetol Phosphate (IAP) IGP->IAP IGPD / HisB / HISN5 (Dehydration) Histidinol_P L-Histidinol Phosphate IAP->Histidinol_P HisC Histidine L-Histidine Histidinol_P->Histidine Multiple Steps (HisN, HisD)

Caption: Simplified L-histidine biosynthesis pathway highlighting the conversion of IGP to IAP.

Physicochemical and Quantitative Data

Understanding the properties of IGP and the kinetics of the enzymes that process it is fundamental for research and development.

Table 1: Physicochemical Properties of D-erythro-Imidazoleglycerol Phosphate Monohydrate

PropertyValueSource
CAS Number210241-69-3[9][10][11][12]
Molecular FormulaC₆H₁₁N₂O₆P•H₂O (or C₆H₁₃N₂O₇P)[10][11][12][13]
Molecular Weight256.15 g/mol [10][11][12][13]
AppearanceWhite to light brown solid[11]
Storage Conditions-20°C, sealed, away from moisture[10][11]

Table 2: Kinetic Parameters for Imidazoleglycerol-Phosphate Dehydratase (IGPD/HisB)

The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity, providing insight into substrate affinity.

OrganismEnzymeSubstrateKₘ (µM)Notes
Medicago truncatulaMtHISN5IGP227 ± 45Plant-based enzyme.[6]
Mycobacterium tuberculosisMtbIGPDIGP-Crystal structure with bound substrate has been solved.[4]
Saccharomyces cerevisiaeIGPDIGP-Recombinant enzyme purified and studied.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of IGP and its associated enzymes.

To study the enzyme in vitro, it is typically overexpressed in a host system like E. coli and purified.

Purification_Workflow Start Clone IGPD (hisB) gene into expression vector Transform Transform E. coli host with plasmid Start->Transform Culture Grow E. coli culture to optimal density (e.g., OD600 ~0.6) Transform->Culture Induce Induce protein expression (e.g., with IPTG) Culture->Induce Harvest Harvest cells via centrifugation Induce->Harvest Lyse Lyse cells (e.g., sonication, French press) Harvest->Lyse Clarify Clarify lysate by high-speed centrifugation Lyse->Clarify Purify Purify IGPD via affinity chromatography (e.g., Ni-NTA) Clarify->Purify Analyze Assess purity using SDS-PAGE Purify->Analyze

Caption: Standard experimental workflow for recombinant IGPD protein expression and purification.

This protocol outlines a continuous spectrophotometric assay to measure the dehydration of IGP to IAP. The product, IAP, has a distinct absorbance that can be monitored over time.

Principle: The formation of the α,β-unsaturated carbonyl group in IAP during the dehydration reaction leads to an increase in absorbance at a specific wavelength (typically around 280-290 nm), which can be measured to determine enzyme activity.

Materials:

  • Purified IGPD enzyme solution of known concentration.

  • This compound (IGP) substrate stock solution.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM KCl, 1 mM MnCl₂, pH 7.5.

  • UV-transparent microplate or cuvettes.

  • Temperature-controlled spectrophotometer.

Methodology:

  • Preparation: Prepare serial dilutions of the IGP substrate in Assay Buffer to determine kinetic parameters. A typical range might be 0.2x to 5x the expected Kₘ.

  • Reaction Setup: In a UV-transparent plate or cuvette, add the Assay Buffer and the desired volume of IGP substrate solution.

  • Equilibration: Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for 3-5 minutes to ensure temperature equilibration.[14]

  • Initiation: Initiate the reaction by adding a small, fixed amount of the purified IGPD enzyme. Mix quickly but gently.

  • Measurement: Immediately begin monitoring the increase in absorbance (e.g., at 290 nm) over time. Record data at regular intervals (e.g., every 15-30 seconds) for several minutes.

  • Analysis:

    • Plot absorbance versus time. The initial, linear portion of this curve represents the initial velocity (V₀) of the reaction.[15]

    • Calculate the rate (ΔAbs/min) from the slope of this linear range.

    • Repeat the assay for each substrate concentration.

    • Plot the calculated initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Important Considerations:

  • Ensure the reaction remains in the linear range, where less than 10% of the substrate is converted to product.[15] If the reaction is too fast, reduce the enzyme concentration.

  • Run a blank reaction without the enzyme to account for any non-enzymatic substrate degradation.

  • All experiments should be performed in triplicate to ensure reproducibility.

Applications in Drug and Herbicide Development

The absence of the histidine biosynthesis pathway in animals makes its constituent enzymes prime targets for developing selective therapeutic and agricultural agents.[1][2]

  • Herbicides: IGPD is a validated target for herbicides.[3][16] Compounds like triazole phosphonates have been shown to be potent inhibitors of the enzyme, leading to cytotoxicity in plant cells that can be reversed by the addition of histidine, proving the specific mechanism of action.[4]

  • Antimicrobials: Since the pathway is essential for the growth of various pathogens, including Mycobacterium tuberculosis, IGPD inhibitors are being investigated as potential antibacterial and antifungal agents.[2][4] The development of inhibitors that mimic the high-energy imidazolate intermediate formed during the catalytic cycle is a promising strategy.[17]

The detailed structural and mechanistic understanding of IGPD, including the crystal structures of the enzyme in complex with its substrate, provides a solid foundation for structure-based drug and herbicide design.[16][17]

References

An In-depth Technical Guide to D-erythro-Imidazoleglycerol Phosphate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-erythro-Imidazoleglycerol Phosphate Monohydrate, a key intermediate in the histidine biosynthesis pathway. This document details its various synonyms and chemical identifiers, presents quantitative data related to its enzymatic conversion, outlines experimental protocols for its synthesis and analysis, and visualizes its role in metabolic pathways.

Nomenclature and Chemical Identity

This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of these alternate names, synonyms, and chemical identifiers is provided below to aid in literature searches and material sourcing.

Type Identifier
Systematic Name [2,3-dihydroxy-3-(4H-imidazol-4-yl)propyl] dihydrogen phosphate
IUPAC Name [(2R,3S)-2,3-dihydroxy-3-(1H-imidazol-5-yl)propyl] dihydrogen phosphate[1]
CAS Number 210241-69-3[2]
PubChem CID 440431[1]
ChEBI ID CHEBI:17805[1]
KEGG ID C04666[1]
Synonyms D-erythro-imidazole-glycerol-phosphate, IGP, D-erythro-1-(Imidazol-4-yl)glycerol 3-phosphate, Imidazoleglycerol-phosphate[1]
Molecular Formula C₆H₁₁N₂O₆P·H₂O[2]
Molecular Weight 256.15 g/mol [2]

Biochemical Role and Significance

D-erythro-Imidazoleglycerol Phosphate (IGP) is a crucial intermediate in the biosynthesis of the essential amino acid L-histidine. This pathway is present in bacteria, archaea, fungi, and plants, but absent in animals, making it a potential target for the development of novel herbicides and antimicrobial agents.[3]

IGP is the substrate for the enzyme imidazoleglycerol-phosphate dehydratase (IGPD, EC 4.2.1.19), which catalyzes its dehydration to form 3-(imidazol-4-yl)-2-oxopropyl phosphate (imidazole acetol phosphate).[4] This is the sixth step in the ten-step histidine biosynthesis pathway.[3][5]

Quantitative Data: Enzyme Kinetics

The enzymatic conversion of D-erythro-Imidazoleglycerol Phosphate is a critical step in histidine biosynthesis. The kinetic parameters of imidazoleglycerol-phosphate dehydratase (IGPD) have been characterized in several organisms.

Organism Enzyme KM (µM) kcat (s⁻¹) Inhibitor Ki (µM) pH
Medicago truncatulaMtHISN5227 ± 453.4 ± 0.3---
Arabidopsis thalianaAtHISN5170----
Triticum aestivum (Wheat germ)HISN549 - 83-3-Amino-1,2,4-triazole466.6
Mycobacterium tuberculosisIGPD-1400---
GeneralMn-IGPD100 ± 20-1,2,4-triazole120 ± 207.0

Experimental Protocols

Chemoenzymatic Synthesis of D-erythro-Imidazoleglycerol Phosphate

A detailed, step-by-step protocol for the synthesis of D-erythro-Imidazoleglycerol Phosphate (IGP) can be adapted from chemoenzymatic approaches described in the literature. These methods often involve the enzymatic conversion of a readily available precursor.

Principle: This protocol utilizes a recombinant enzyme to convert a commercially available starting material into IGP. The product is then purified using chromatographic techniques.

Materials:

  • D-Ribose 5-phosphate

  • ATP (Adenosine triphosphate)

  • Glutamine

  • Recombinant imidazoleglycerol-phosphate synthase (IGPS, a bifunctional enzyme comprising HisF and HisH subunits)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂)

  • Quenching solution (e.g., perchloric acid)

  • Neutralization solution (e.g., potassium carbonate)

  • Ion-exchange chromatography columns (e.g., Dowex)

  • Lyophilizer

Procedure:

  • Enzyme Expression and Purification: Express recombinant IGPS in a suitable host (e.g., E. coli) and purify using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography).

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing D-ribose 5-phosphate, ATP, and glutamine in the reaction buffer.

    • Equilibrate the mixture to the optimal temperature for the enzyme (e.g., 37 °C).

    • Initiate the reaction by adding the purified IGPS enzyme.

    • Incubate the reaction for a sufficient period to allow for substrate conversion, monitoring the progress by a suitable method (e.g., HPLC or a coupled enzyme assay).

  • Reaction Quenching and Neutralization:

    • Stop the reaction by adding a quenching solution like cold perchloric acid.

    • Centrifuge to remove the precipitated protein.

    • Neutralize the supernatant with a suitable base, such as potassium carbonate, and remove the resulting precipitate by centrifugation.

  • Purification of IGP:

    • Apply the neutralized supernatant to an anion-exchange chromatography column.

    • Wash the column to remove unbound contaminants.

    • Elute the bound IGP using a salt gradient (e.g., NaCl or ammonium bicarbonate).

    • Collect and pool the fractions containing IGP, as determined by a phosphate assay or HPLC analysis.

  • Desalting and Lyophilization:

    • Desalt the pooled fractions using a suitable method (e.g., size-exclusion chromatography or dialysis).

    • Lyophilize the desalted solution to obtain D-erythro-Imidazoleglycerol Phosphate as a solid.

Spectrophotometric Assay for Imidazoleglycerol-Phosphate Dehydratase (IGPD) Activity

The activity of IGPD can be monitored continuously using a coupled spectrophotometric assay.

Principle: The product of the IGPD reaction, imidazole acetol phosphate (IAP), is converted to histidinol phosphate by histidinol-phosphate aminotransferase, a reaction that consumes glutamate. The formation of the co-product, α-ketoglutarate, can be coupled to the oxidation of NADH by glutamate dehydrogenase, leading to a decrease in absorbance at 340 nm. Alternatively, the disappearance of the enediolate intermediate of the IGPD reaction can be directly monitored at 290 nm.

Materials:

  • D-erythro-Imidazoleglycerol Phosphate (IGP) substrate

  • Purified imidazoleglycerol-phosphate dehydratase (IGPD)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MnCl₂)

  • UV-transparent cuvettes

  • Spectrophotometer capable of measuring absorbance at 290 nm or 340 nm

Procedure (Direct Assay at 290 nm):

  • Reaction Mixture Preparation: Prepare the assay buffer containing a known concentration of IGP.

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 290 nm and maintain a constant temperature (e.g., 25 °C).

  • Assay Initiation: Add the IGPD enzyme to the reaction mixture in the cuvette and immediately start recording the absorbance.

  • Data Acquisition: Record the decrease in absorbance over time. The initial linear rate of the reaction is proportional to the enzyme activity.

  • Calculation of Activity: Use the molar extinction coefficient of the enediolate intermediate to calculate the rate of product formation.

Signaling Pathways and Experimental Workflows

Histidine Biosynthesis Pathway

The following diagram illustrates the central role of D-erythro-Imidazoleglycerol Phosphate in the L-histidine biosynthesis pathway.

Histidine_Biosynthesis PRPP 5-Phosphoribosyl- 1-pyrophosphate (PRPP) HisG ATP-phosphoribosyl transferase (HisG) PRPP->HisG ATP PRATP Phosphoribosyl-ATP HisE PR-ATP pyrophosphohydrolase (HisE) PRATP->HisE PPi PRAMP Phosphoribosyl-AMP HisI Phosphoribosyl-AMP cyclohydrolase (HisI) PRAMP->HisI ProFAR Phosphoribulosyl formimino-AICAR-P HisA PR-formimino-AICAR-P isomerase (HisA) ProFAR->HisA IGP D-erythro-Imidazoleglycerol Phosphate (IGP) HisB_dehydratase Imidazoleglycerol-P dehydratase (HisB) IGP->HisB_dehydratase H₂O IAP Imidazoleacetol Phosphate (IAP) HisC Histidinol-P aminotransferase (HisC) IAP->HisC Glutamate -> α-Ketoglutarate HP L-Histidinol Phosphate HisB_phosphatase Histidinol-P phosphatase (HisB) HP->HisB_phosphatase H₂O Histidinol L-Histidinol HisD Histidinol dehydrogenase (HisD) Histidinol->HisD 2 NAD⁺ -> 2 NADH Histidine L-Histidine HisG->PRATP HisE->PRAMP HisI->ProFAR HisF Imidazoleglycerol-P synthase (HisF) HisA->HisF Glutamine -> Glutamate HisF->IGP HisB_dehydratase->IAP HisC->HP HisB_phosphatase->Histidinol HisD->Histidine

Caption: The L-histidine biosynthesis pathway highlighting D-erythro-Imidazoleglycerol Phosphate (IGP).

Experimental Workflow: Enzyme Purification and Assay

The following diagram outlines a typical workflow for the purification of recombinant imidazoleglycerol-phosphate dehydratase and the subsequent enzyme activity assay.

Workflow start Cloning and Expression of Recombinant IGPD lysis Cell Lysis and Clarification start->lysis affinity Affinity Chromatography (e.g., Ni-NTA) lysis->affinity sec Size-Exclusion Chromatography affinity->sec purity Purity and Concentration Determination (SDS-PAGE, A₂₈₀) sec->purity assay Enzyme Activity Assay (Spectrophotometric) purity->assay Pure Enzyme kinetics Kinetic Parameter Determination assay->kinetics

Caption: Workflow for recombinant IGPD purification and kinetic analysis.

References

Commercial Suppliers and Technical Guide: D-erythro-Imidazoleglycerol Phosphate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-erythro-Imidazoleglycerol Phosphate (D-erythro-IGP) Monohydrate, a crucial intermediate in the histidine biosynthesis pathway. This document outlines commercial suppliers, presents key technical data, details relevant experimental protocols, and visualizes its role in biochemical pathways. This guide is intended for professionals in research, drug development, and related scientific fields.

Introduction to D-erythro-Imidazoleglycerol Phosphate Monohydrate

D-erythro-Imidazoleglycerol Phosphate is a pivotal enzyme substrate in the biosynthesis of histidine, an essential amino acid.[1] It is specifically involved in the sixth step of the histidine biosynthesis pathway, where it is converted to imidazoleacetol phosphate by the enzyme imidazoleglycerol-phosphate dehydratase (IGPD).[2][3][4][5] The absence of this pathway in animals makes IGPD a potential target for the development of novel herbicides and antimicrobial agents.[2][3][4][5]

Commercial Suppliers

This compound is available from a range of commercial suppliers specializing in research chemicals. The following table summarizes key information from various vendors.

SupplierProduct NameCAS NumberMolecular FormulaPurityAdditional Notes
CymitQuimica This compound (~90%)210241-69-3C₆H₁₁N₂O₆P·H₂O~90%Useful in organic synthesis.[6]
Clearsynth This compound210241-69-3C₆H₁₁N₂O₆P-Useful research chemical.[7]
Santa Cruz Biotechnology This compound210241-69-3C₆H₁₁N₂O₆P•H₂O-Enzyme substrate in histidine biosynthesis.[1]
BioCat GmbH This compound210241-69-3C₆H₁₁N₂O₆P-Reagent for biochemical reactions.
Coompo This compound210241-69-3C₆H₁₁N₂O₆P·H₂O98%White to Off-White Solid.
TargetMol This compound210241-69-3C₆H₁₁N₂O₆P-Available in various quantities.

Histidine Biosynthesis Pathway

D-erythro-IGP is a key intermediate in the multi-step enzymatic pathway for histidine biosynthesis. This pathway is essential for prokaryotes, lower eukaryotes, and plants. The following diagram illustrates the core steps of this pathway, highlighting the position of D-erythro-IGP.

Histidine_Biosynthesis PRPP Phosphoribosyl Pyrophosphate (PRPP) PRAMP Phosphoribosyl-AMP (PRAMP) PRPP->PRAMP ATP-phosphoribosyl transferase ATP ATP ATP->PRAMP ProFAR Phosphoribosylformimino-5-aminoimidazole -4-carboxamide ribonucleotide PRAMP->ProFAR Multiple Steps IGP D-erythro-Imidazoleglycerol Phosphate ProFAR->IGP Imidazole glycerol phosphate synthase IAP Imidazoleacetol Phosphate IGP->IAP Imidazoleglycerol- phosphate dehydratase (IGPD) Histidinol_P L-Histidinol Phosphate IAP->Histidinol_P Histidinol-phosphate aminotransferase Histidinol L-Histidinol Histidinol_P->Histidinol Histidinol-phosphate phosphatase Histidinal L-Histidinal Histidinol->Histidinal Histidinol dehydrogenase Histidine L-Histidine Histidinal->Histidine Histidinol dehydrogenase

Figure 1. Simplified overview of the histidine biosynthesis pathway, indicating the central role of D-erythro-Imidazoleglycerol Phosphate. D-erythro-IGP is converted to Imidazoleacetol Phosphate by the enzyme Imidazoleglycerol-phosphate dehydratase (IGPD).

Experimental Protocols

Enzymatic Synthesis of D-erythro-Imidazoleglycerol Phosphate

This protocol outlines the in vitro enzymatic synthesis of D-erythro-IGP, which involves the reconstitution of the initial five steps of the histidine biosynthesis pathway.[2][3]

Materials:

  • Kinetic Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl₂, 100 mM KCl, 50 mM NaCl

  • His-tagged enzymes for the first five steps of the histidine biosynthesis pathway

  • Substrates for the initial reaction (e.g., PRPP and ATP)

  • Spectrophotometer capable of measuring absorbance at 290 nm

Procedure:

  • Prepare a reaction mixture in a total volume of 2.75 mL containing the kinetic buffer and the necessary substrates.

  • Add the His-tagged enzymes required for the conversion of the initial substrates to D-erythro-IGP.

  • Incubate the reaction mixture at 295 K.

  • Monitor the progress of the reaction by measuring the absorbance at 290 nm. The formation of an intermediate in the pathway can be detected at this wavelength.

  • The synthesized D-erythro-IGP can be purified for use in subsequent experiments.

Imidazoleglycerol-Phosphate Dehydratase (IGPD) Enzyme Assay

This assay is designed to measure the activity of IGPD by monitoring the dehydration of D-erythro-IGP to imidazoleacetol phosphate. This protocol is crucial for screening potential inhibitors of the enzyme.[8]

Materials:

  • Purified IGPD enzyme (from plant or recombinant sources)

  • This compound (substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer and a known concentration of D-erythro-IGP.

  • To screen for inhibitors, add the test compound to the reaction mixture and pre-incubate with the enzyme.

  • Initiate the reaction by adding the purified IGPD enzyme.

  • Monitor the decrease in absorbance at 235 nm, which corresponds to the conversion of D-erythro-IGP.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

  • Determine the inhibitory effect of the test compound by comparing the reaction rate in its presence to a control reaction without the inhibitor. Ki values can be calculated for potent inhibitors.

Experimental Workflow for IGPD Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing inhibitors of Imidazoleglycerol-Phosphate Dehydratase (IGPD), a key area of research in herbicide and antimicrobial development.

IGPD_Inhibitor_Screening cluster_0 High-Throughput Screening cluster_1 Hit Validation and Characterization cluster_2 Lead Optimization cluster_3 In Vivo and Further Studies HTS Compound Library Primary_Assay Primary IGPD Assay (e.g., Spectrophotometric) HTS->Primary_Assay Hit_Identification Initial Hits Primary_Assay->Hit_Identification Identify 'Hits' Dose_Response Dose-Response Curves (IC50 Determination) Hit_Identification->Dose_Response Mechanism_Study Mechanism of Inhibition Studies (e.g., Ki determination) Dose_Response->Mechanism_Study SAR Structure-Activity Relationship (SAR) Mechanism_Study->SAR In_vivo_Testing In Vivo Efficacy (e.g., Herbicide Assay) SAR->In_vivo_Testing Optimized Leads Toxicity Toxicity and Selectivity Studies In_vivo_Testing->Toxicity

Figure 2. A logical workflow for the discovery and development of IGPD inhibitors, starting from high-throughput screening to in vivo testing.

Conclusion

This compound is a commercially available and indispensable tool for researchers studying the histidine biosynthesis pathway and for those engaged in the discovery of novel herbicides and antimicrobial agents. The experimental protocols and workflows provided in this guide offer a starting point for the effective use of this compound in a laboratory setting. A thorough understanding of its role in the biochemical pathway is critical for the design and interpretation of these experiments.

References

The Indispensable Pathway: A Technical Guide to Histidine Biosynthesis in Microorganisms and Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histidine, a proteogenic amino acid with a unique imidazole side chain, plays a critical role in cellular physiology, acting as a protein building block, a metal ion chelator, and a precursor for important signaling molecules. Unlike animals, microorganisms and plants can synthesize histidine de novo through a well-conserved, yet complex, metabolic pathway. This technical guide provides an in-depth exploration of the histidine biosynthesis pathway, its regulation, and its significance as a target for antimicrobial and herbicide development. We present a comprehensive overview of the enzymatic steps, quantitative kinetic data for key enzymes, detailed experimental protocols for studying the pathway, and visual representations of regulatory and signaling networks. This document is intended to serve as a valuable resource for researchers actively engaged in the study of microbial and plant biochemistry, as well as for professionals in the pharmaceutical and agrochemical industries seeking to exploit this essential pathway for the development of novel therapeutic and agricultural solutions.

Introduction

The biosynthesis of L-histidine is a fundamental metabolic process in prokaryotes, archaea, fungi, and plants.[1] The pathway is energetically expensive, requiring the consumption of ATP and phosphoribosyl pyrophosphate (PRPP).[2] Its absence in mammals makes it an attractive target for the development of selective inhibitors, such as antibiotics and herbicides.[3][4] In microorganisms, the pathway is intricately regulated to conserve cellular resources, primarily through feedback inhibition of the first enzyme and transcriptional attenuation of the histidine (his) operon.[5] In plants, histidine biosynthesis is not only essential for protein synthesis but also plays crucial roles in metal ion homeostasis and stress responses.[6] This guide will delve into the technical details of this vital pathway, providing the necessary information for its study and exploitation.

The Histidine Biosynthesis Pathway: A Step-by-Step Enzymatic Journey

The biosynthesis of histidine from PRPP and ATP proceeds through a series of ten enzymatic reactions. While the core pathway is conserved, there are variations in the organization and fusion of the encoding genes across different organisms.[7]

Key Enzymes and Reactions

The enzymes of the histidine biosynthesis pathway and their corresponding reactions are summarized below.

StepEnzyme NameAbbreviationEC NumberReaction
1ATP-phosphoribosyltransferaseATP-PRT (HisG)2.4.2.17ATP + PRPP → Phosphoribosyl-ATP (PRATP) + PPi
2Phosphoribosyl-ATP pyrophosphohydrolasePR-ATP-PH (HisE)3.6.1.31PRATP → Phosphoribosyl-AMP (PRAMP) + PPi
3Phosphoribosyl-AMP cyclohydrolasePRAMP-CH (HisI)3.5.4.19PRAMP → Phosphoribosylformimino-aminoimidazole-carboxamide-ribonucleotide (ProFAR)
4ProFAR isomeraseHisA5.3.1.16ProFAR → Phosphoribulosylformimino-aminoimidazole-carboxamide-ribonucleotide (PRFAR)
5Imidazole glycerol phosphate synthaseIGPS (HisF/HisH)2.4.2.-PRFAR + Glutamine → Imidazole glycerol phosphate (IGP) + AICAR + Glutamate
6Imidazoleglycerol-phosphate dehydrataseIGPD (HisB)4.2.1.19IGP → Imidazole acetol phosphate (IAP) + H₂O
7Histidinol-phosphate aminotransferaseHPAT (HisC)2.6.1.9IAP + Glutamate → L-Histidinol phosphate (Hol-P) + α-Ketoglutarate
8Histidinol-phosphate phosphataseHPP (HisN)3.1.3.15Hol-P → L-Histidinol + Pi
9Histidinol dehydrogenaseHDH (HisD)1.1.1.23L-Histidinol + NAD⁺ → L-Histidinal + NADH + H⁺
10Histidinol dehydrogenaseHDH (HisD)1.1.1.23L-Histidinal + NAD⁺ → L-Histidine + NADH + H⁺

Quantitative Data on Key Enzymes

Understanding the kinetic properties of the enzymes in the histidine biosynthesis pathway is crucial for developing effective inhibitors and for metabolic engineering efforts. The following tables summarize key quantitative data for selected enzymes from various organisms.

ATP-Phosphoribosyltransferase (ATP-PRT)

ATP-PRT catalyzes the first committed step and is a primary site of regulation.[5]

OrganismSubstrateK_m_ (mM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)Reference(s)
Escherichia coliATP---[8]
Escherichia coliPRPP---[8]
Corynebacterium glutamicumATP0.22 ± 0.022.19 ± 0.091.91 ± 0.14[9]
Corynebacterium glutamicumPRPP0.08 ± 0.012.19 ± 0.091.91 ± 0.14[9]
Arabidopsis thaliana (HISN1A)ATP0.6--[10]
Arabidopsis thaliana (HISN1A)PRPP0.13--[10]
Imidazoleglycerol-Phosphate Dehydratase (IGPD)

IGPD is a target for herbicides and has been extensively studied.[11]

OrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)InhibitorK_i_ (nM)Reference(s)
Saccharomyces cerevisiaeD-erythro-IGP-32Triazole phosphonate 140 ± 6.5[11]
Saccharomyces cerevisiaeD-erythro-IGP-32Triazole phosphonate 210 ± 1.6[11]
Saccharomyces cerevisiaeD-erythro-IGP-32Triazole phosphonate 38.5 ± 1.4[11]
Histidinol-Phosphate Aminotransferase (HPAT)

HPAT catalyzes a reversible transamination reaction.[1]

OrganismSubstrateK_m_ (µM)Reference(s)
Salmonella typhimuriumL-Histidinol phosphate-[1]
Medicago truncatulaL-Histidinol phosphate-[12]
Histidinol Dehydrogenase (HDH)

HDH catalyzes the final two steps of the pathway.[13]

OrganismSubstrateK_m_ (µM)Reference(s)
CabbageL-Histidinol-[13]
CabbageL-Histidinaldehyde-[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the histidine biosynthesis pathway.

Enzyme Activity Assay: ATP-Phosphoribosyltransferase (ATP-PRT)

This protocol describes a continuous spectrophotometric assay for ATP-PRT activity.[14]

Materials:

  • Purified ATP-PRT enzyme

  • Assay Buffer: 50 mM Tris-HCl, pH 8.5, 10 mM MgCl₂, 1 mM DTT

  • ATP stock solution (100 mM)

  • PRPP stock solution (10 mM)

  • Spectrophotometer capable of reading at 290 nm

  • Quartz cuvettes

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 880 µL Assay Buffer

    • 10 µL ATP stock solution (final concentration 1 mM)

    • Sufficient amount of purified ATP-PRT enzyme

  • Incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiate the reaction by adding 10 µL of PRPP stock solution (final concentration 0.1 mM).

  • Immediately monitor the increase in absorbance at 290 nm for 5-10 minutes. The product, PRATP, has a significant absorbance at this wavelength.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of PRATP.

  • Perform control reactions lacking enzyme or one of the substrates to account for any background absorbance changes.

Gene Expression Analysis: Quantitative Real-Time PCR (qPCR) of the his Operon

This protocol outlines the steps for measuring the relative expression of a his operon gene in response to histidine starvation.[15][16]

Materials:

  • Bacterial culture grown to mid-log phase

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • SYBR Green qPCR master mix

  • Gene-specific primers for the target his gene and a reference gene (e.g., 16S rRNA)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Grow bacterial cultures under normal and histidine-limiting conditions.

    • Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase, random hexamers, or gene-specific primers.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix in a 96-well plate. Each reaction should contain:

      • SYBR Green qPCR master mix

      • Forward and reverse primers for the target or reference gene (final concentration 0.2-0.5 µM)

      • Diluted cDNA template

      • Nuclease-free water to the final volume

    • Include no-template controls (NTCs) for each primer set.

  • qPCR Run:

    • Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes in both control and experimental samples.

    • Calculate the relative gene expression using the ΔΔCt method. The fold change in gene expression is calculated as 2-ΔΔCt.[17]

Inhibitor Screening Assay: Imidazoleglycerol-Phosphate Dehydratase (IGPD)

This protocol describes a high-throughput screening assay to identify inhibitors of IGPD.[3][18]

Materials:

  • Purified IGPD enzyme

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂

  • IGP substrate

  • Compound library for screening

  • 96- or 384-well microplates

  • A detection system to measure the product, IAP, or a coupled enzyme assay.

Procedure:

  • Dispense a small volume of each test compound from the library into the wells of a microplate.

  • Add the purified IGPD enzyme to each well.

  • Pre-incubate the enzyme and compounds for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the substrate, IGP, to all wells.

  • Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 37°C).

  • Stop the reaction by adding a quenching agent (e.g., a strong acid).

  • Detect the amount of product formed. This can be done directly if IAP has a unique spectroscopic signature or through a coupled enzyme assay where the product of the IGPD reaction is converted to a detectable molecule.

  • Identify "hits" as compounds that significantly reduce the enzyme's activity compared to a no-compound control.

  • Perform dose-response experiments for the initial hits to determine their IC₅₀ values.

Signaling Pathways and Regulatory Networks

The biosynthesis of histidine is tightly regulated and integrated with other cellular processes.

Regulation of the Bacterial his Operon

In many bacteria, the genes for histidine biosynthesis are clustered in an operon, the expression of which is controlled by a sophisticated attenuation mechanism.

his_operon_regulation cluster_conditions Cellular Histidine Levels cluster_ribosome Ribosome Action cluster_rna mRNA Secondary Structure cluster_transcription Transcription Outcome High_His High Histidine Ribosome_Translates Ribosome translates leader peptide quickly High_His->Ribosome_Translates Leads to Low_His Low Histidine Ribosome_Stalls Ribosome stalls at His codons in leader Low_His->Ribosome_Stalls Leads to Terminator_Loop Terminator loop forms Ribosome_Translates->Terminator_Loop Allows formation of Antiterminator_Loop Antiterminator loop forms Ribosome_Stalls->Antiterminator_Loop Allows formation of Transcription_Terminates Transcription of his operon terminates Terminator_Loop->Transcription_Terminates Results in Transcription_Continues Transcription of his operon continues Antiterminator_Loop->Transcription_Continues Results in

Caption: Regulation of the bacterial his operon by attenuation.

Histidine Kinase Signaling in Plant Stress Response

In plants, histidine kinases are key components of two-component signaling systems that mediate responses to various environmental stresses and hormones.

plant_histidine_kinase_signaling Stress_Signal Environmental Stress (e.g., Osmotic Stress) HK Histidine Kinase (HK) (Membrane Receptor) Stress_Signal->HK Activates Autophosphorylation Autophosphorylation of HK on Histidine HK->Autophosphorylation Undergoes HPT Histidine Phosphotransfer Protein (HPT) Autophosphorylation->HPT Phosphorylates RR Response Regulator (RR) (in Nucleus) HPT->RR Phosphorylates Gene_Expression Altered Gene Expression RR->Gene_Expression Regulates Stress_Response Stress Response (e.g., Osmolyte Synthesis) Gene_Expression->Stress_Response Leads to

Caption: A simplified model of a plant two-component signaling pathway involving a histidine kinase.

Workflow for Drug and Herbicide Discovery

The essential nature of the histidine biosynthesis pathway in many pathogens and weeds makes it an excellent target for the development of new inhibitors.

inhibitor_discovery_workflow Target_Selection Target Selection (e.g., IGPD, ATP-PRT) Assay_Development Assay Development (High-Throughput) Target_Selection->Assay_Development HTS High-Throughput Screening (HTS) of Compound Library Assay_Development->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_Validation Hit Validation & IC50 Determination Hit_Identification->Hit_Validation Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Validation->Lead_Optimization In_Vivo_Testing In Vivo Testing (Cell-based, Whole Organism) Lead_Optimization->In_Vivo_Testing Candidate_Selection Candidate Selection In_Vivo_Testing->Candidate_Selection

Caption: A typical workflow for the discovery of inhibitors targeting the histidine biosynthesis pathway.

Conclusion

The histidine biosynthesis pathway represents a cornerstone of microbial and plant metabolism. Its essentiality and absence in animals underscore its importance as a validated target for the development of novel antimicrobial and herbicidal agents. This technical guide has provided a comprehensive overview of the pathway, from its enzymatic steps and their kinetics to the intricate regulatory networks that control it. The detailed experimental protocols and visual workflows are intended to empower researchers to further investigate this fascinating and critical metabolic route. Continued exploration of the histidine biosynthesis pathway will undoubtedly lead to new scientific insights and the development of innovative solutions for human health and agriculture.

References

Instability of Intermediates in the Histidine Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The histidine biosynthesis pathway, a fundamental metabolic route in bacteria, archaea, lower eukaryotes, and plants, presents a fascinating case study in the enzymatic handling of chemically labile intermediates. The inherent instability of several molecules in this pathway has driven the evolution of sophisticated enzymatic mechanisms, including metabolite channeling, to ensure efficient conversion and prevent the accumulation of potentially toxic byproducts. This guide provides an in-depth technical overview of the instability of key intermediates in the histidine biosynthesis pathway, focusing on L-histidinal and N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR).

Unstable Intermediates in Histidine Biosynthesis

The histidine biosynthesis pathway consists of a series of enzymatic steps that convert phosphoribosyl pyrophosphate (PRPP) and adenosine triphosphate (ATP) into L-histidine. Many of the intermediates in this pathway are known to be unstable.[1] This instability necessitates elegant catalytic strategies to protect these molecules from degradation.[1]

L-Histidinal

L-histidinal is the aldehyde intermediate in the final two steps of histidine biosynthesis, where L-histidinol is oxidized to L-histidine. This reaction is catalyzed by the bifunctional enzyme histidinol dehydrogenase (HisD).[2] L-histidinal is described as an "alkaline-labile" intermediate, indicating its propensity to degrade under basic conditions.[3] To prevent its decomposition, the HisD enzyme catalyzes two consecutive oxidation steps without releasing the L-histidinal intermediate.[2] Kinetic studies have shown that L-histidinaldehyde binds more tightly to the enzyme than its precursor, L-histidinol, and is not released during the overall reaction.[3]

N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR)

Quantitative Data on Intermediate Instability

Despite the acknowledged instability of intermediates like L-histidinal and PRFAR, precise quantitative data such as half-lives and decomposition rates under various physiological conditions (e.g., pH, temperature) are not extensively documented in publicly available literature. The following table summarizes the available qualitative information.

IntermediateCommon NameEnzyme(s)Description of InstabilityQuantitative Data (Half-life, k_decomposition)
L-histidinal-Histidinol dehydrogenase (HisD)Alkaline-labile; prone to decomposition, necessitating channeling by the bifunctional enzyme.[2][3]Not available in cited literature.
N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotidePRFARImidazole glycerol phosphate synthase (HisF/HisH)Implied to be unstable, requiring channeling through the HisF/HisH enzyme complex.[4]Not available in cited literature.

Experimental Protocols for Studying Unstable Intermediates

The study of unstable intermediates in enzymatic reactions requires specialized techniques that can capture fleeting molecular events. Stopped-flow and rapid quench-flow methods are powerful tools for this purpose.[5]

Stopped-Flow Spectroscopy

Stopped-flow spectroscopy is a rapid mixing technique used to study the kinetics of fast reactions in solution.[6][7] In the context of the histidine biosynthesis pathway, it can be employed to monitor the pre-steady-state kinetics of enzymes like histidinol dehydrogenase.

Methodology for Stopped-Flow Analysis of Histidinol Dehydrogenase:

  • Reagent Preparation:

    • Prepare a solution of purified histidinol dehydrogenase in a suitable buffer (e.g., phosphate buffer at a specific pH).

    • Prepare a solution of the substrate, L-histidinol, and the co-substrate, NAD⁺, in the same buffer.

    • If studying the second half-reaction, a solution of synthesized L-histidinal and NAD⁺ would be used.

  • Instrumentation Setup:

    • Use a stopped-flow spectrophotometer or spectrofluorometer equipped with a rapid mixing device.

    • Set the observation wavelength to monitor the change in absorbance or fluorescence. For the histidinol dehydrogenase reaction, the production of NADH can be monitored by the increase in absorbance at 340 nm.

  • Data Acquisition:

    • Rapidly mix the enzyme solution with the substrate/co-substrate solution.

    • The reaction mixture flows into an observation cell where the flow is abruptly stopped.

    • Record the change in absorbance or fluorescence as a function of time, typically on a millisecond to second timescale.

  • Data Analysis:

    • Fit the resulting kinetic traces to appropriate kinetic models (e.g., single or double exponential) to determine rate constants for individual steps of the reaction, such as substrate binding, product formation, and product release.

G cluster_syringes Reactant Syringes Enzyme Histidinol Dehydrogenase Mixer Rapid Mixer Enzyme->Mixer Substrate L-Histidinol + NAD+ Substrate->Mixer ObsCell Observation Cell (Spectrophotometer) Mixer->ObsCell StopSyringe Stop Syringe ObsCell->StopSyringe Data Kinetic Data (Absorbance vs. Time) ObsCell->Data G cluster_syringes Reactant Syringes Enzyme HisF/HisH Complex Mixer1 Rapid Mixer 1 Enzyme->Mixer1 Substrate PRFAR + Glutamine Substrate->Mixer1 AgingLoop Aging Loop (Variable Time Delay) Mixer1->AgingLoop Mixer2 Rapid Mixer 2 AgingLoop->Mixer2 Collection Sample Collection Mixer2->Collection Quench Quenching Solution Quench->Mixer2 Analysis HPLC / Mass Spec Analysis Collection->Analysis Histidine_Biosynthesis_Pathway PRPP PRPP HisG HisG (ATP-phosphoribosyl transferase) PRPP->HisG ATP ATP ATP->HisG PRATP PRATP HisE HisE PRATP->HisE PRAMP PRAMP HisI HisI PRAMP->HisI ProFAR ProFAR HisA HisA ProFAR->HisA PRFAR PRFAR (Unstable) HisFH HisF/HisH (Imidazole glycerol-P synthase) PRFAR->HisFH IGP Imidazole Glycerol-P HisB_dehydratase HisB (dehydratase) IGP->HisB_dehydratase IAP Imidazole Acetol-P HisC HisC IAP->HisC HistidinolP L-Histidinol-P HisB_phosphatase HisB (phosphatase) HistidinolP->HisB_phosphatase Histidinol L-Histidinol HisD HisD (Histidinol dehydrogenase) Histidinol->HisD Histidinal L-Histidinal (Unstable) Histidine L-Histidine Histidine->HisG Feedback Inhibition AICAR AICAR (to Purine Biosynthesis) Gln Glutamine Gln->HisFH Glu Glutamate Glu->HisC TwoNAD 2 NAD+ TwoNAD->HisD TwoNADH 2 NADH HisG->PRATP HisE->PRAMP HisI->ProFAR HisA->PRFAR HisFH->IGP HisFH->AICAR HisB_dehydratase->IAP HisC->HistidinolP HisB_phosphatase->Histidinol HisD->Histidinal Channeling HisD->Histidine HisD->TwoNADH

References

Methodological & Application

Protocol for a continuous spectrophotometric assay of imidazoleglycerol-phosphate dehydratase.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note

Introduction

Imidazoleglycerol-phosphate dehydratase (IGPD, EC 4.2.1.19) is a key enzyme in the histidine biosynthesis pathway in plants, fungi, and bacteria, but is absent in animals. This makes it an attractive target for the development of novel herbicides and antimicrobial agents. IGPD catalyzes the sixth step in histidine biosynthesis, the dehydration of D-erythro-imidazoleglycerol phosphate (IGP) to imidazoleacetol phosphate (IAP). Monitoring the activity of IGPD is crucial for understanding its catalytic mechanism, screening for inhibitors, and characterizing its kinetic properties. This document provides a detailed protocol for a continuous spectrophotometric assay for IGPD, which is a sensitive and efficient method for determining enzyme activity.

Assay Principle

A direct spectrophotometric assay for IGPD is challenging due to the lack of a significant change in absorbance between the substrate (IGP) and the product (IAP). Therefore, a coupled-enzyme assay is employed. This assay links the formation of IAP to the oxidation of reduced nicotinamide adenine dinucleotide (NADH), which can be continuously monitored by the decrease in absorbance at 340 nm.

The coupled reaction involves three enzymes:

  • Imidazoleglycerol-Phosphate Dehydratase (IGPD): The enzyme of interest, which converts IGP to IAP.

  • Imidazoleacetol-Phosphate Aminotransferase (IAP Aminotransferase): This enzyme utilizes IAP and an amino donor (L-glutamate) to produce histidinol phosphate and α-ketoglutarate.

  • Glutamate Dehydrogenase (GDH): This coupling enzyme catalyzes the reductive amination of α-ketoglutarate in the presence of ammonium ions and NADH to regenerate L-glutamate and produce NAD+.

The overall reaction scheme is as follows:

  • Imidazoleglycerol Phosphate (IGP) → Imidazoleacetol Phosphate (IAP) + H₂O (catalyzed by IGPD)

  • Imidazoleacetol Phosphate (IAP) + L-Glutamate → Histidinol Phosphate + α-Ketoglutarate (catalyzed by IAP Aminotransferase)

  • α-Ketoglutarate + NH₄⁺ + NADH + H⁺ → L-Glutamate + NAD⁺ + H₂O (catalyzed by GDH)

The rate of NADH oxidation, measured as the decrease in absorbance at 340 nm, is directly proportional to the rate of the IGPD-catalyzed reaction, provided that the coupling enzymes are present in sufficient excess to ensure that the IGPD reaction is the rate-limiting step.

Quantitative Data Summary

The following table summarizes key quantitative data for Imidazoleglycerol-Phosphate Dehydratase from various sources and the inhibition constants for selected inhibitors.

ParameterOrganism/InhibitorValueReference
K_m_ for IGP Saccharomyces cerevisiae0.10 ± 0.02 mM[1]
Triticum aestivum (Wheat)0.36 mM[2]
k_cat_ Saccharomyces cerevisiae32 s⁻¹[1]
Mycobacterium tuberculosis1400 s⁻¹[3]
K_i_ for 1,2,4-Triazole Saccharomyces cerevisiae0.12 ± 0.02 mM[1]
K_i_ for 3-Amino-1,2,4-triazole Triticum aestivum (Wheat)46 µM[2]
K_i_ for IRL 1695 Plant IGPD40 ± 6.5 nM[4]
K_i_ for IRL 1803 Plant IGPD10 ± 1.6 nM[4]
K_i_ for IRL 1856 Plant IGPD8.5 ± 1.4 nM[4]

Experimental Protocols

Reagent Preparation

Buffer:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 1 mM MnCl₂. Prepare a 1 L stock solution and adjust the pH at room temperature. Filter sterilize and store at 4°C.

Substrates and Cofactors:

  • Imidazoleglycerol Phosphate (IGP): Prepare a 100 mM stock solution in deionized water. The exact concentration should be determined spectrophotometrically or by phosphate analysis. Store at -20°C in aliquots.

  • L-Glutamic Acid: Prepare a 1 M stock solution in deionized water, neutralized with NaOH. Store at 4°C.

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH): Prepare a 10 mM stock solution in 10 mM Tris-HCl, pH 7.5. Determine the exact concentration by measuring the absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹). Prepare fresh daily and keep on ice, protected from light.

  • Ammonium Chloride (NH₄Cl): Prepare a 1 M stock solution in deionized water. Store at room temperature.

Enzymes:

  • Imidazoleglycerol-Phosphate Dehydratase (IGPD): The concentration of the purified enzyme should be determined using a standard protein assay (e.g., Bradford assay). The enzyme should be stored in appropriate buffer at -80°C.

  • Imidazoleacetol-Phosphate Aminotransferase (IAP Aminotransferase): This coupling enzyme can be purified from recombinant sources. A stock solution of at least 1 U/mL should be prepared.

  • Glutamate Dehydrogenase (GDH): Commercially available from various suppliers. A stock solution of at least 100 U/mL in a suitable buffer (e.g., 50% glycerol) should be used.

Assay Procedure
  • Reaction Mixture Preparation: Prepare a master mix containing all components except for the substrate (IGP) to start the reaction. The final concentrations in a 1 mL reaction volume are as follows:

    • Tris-HCl, pH 7.5: 50 mM

    • KCl: 100 mM

    • MnCl₂: 1 mM

    • L-Glutamate: 10 mM

    • NH₄Cl: 50 mM

    • NADH: 0.2 mM

    • IAP Aminotransferase: ≥ 1 U/mL

    • Glutamate Dehydrogenase (GDH): ≥ 2 U/mL

    • IGPD: A suitable amount to give a linear rate of absorbance change (e.g., 1-10 nM).

  • Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at 30°C using a thermostatted cuvette holder.

  • Assay Execution: a. Add the master mix to a cuvette and incubate for 5 minutes at 30°C to allow the temperature to equilibrate and to record any background rate of NADH oxidation. b. Initiate the reaction by adding the substrate, imidazoleglycerol phosphate (IGP), to the cuvette. The final concentration of IGP should be varied to determine kinetic parameters (e.g., 0.05 - 2 mM). c. Mix the contents of the cuvette quickly and thoroughly. d. Start monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).

  • Data Analysis: a. Determine the initial rate of the reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot. b. Convert the rate of absorbance change to the rate of enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε_NADH × path length) where:

    • ε_NADH is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

    • path length is the cuvette path length in cm (usually 1 cm). c. To determine the specific activity, divide the activity by the concentration of the IGPD enzyme in the assay (in mg/mL or µmol/mL). d. For kinetic analysis, plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_. e. For inhibitor studies, perform the assay at various inhibitor concentrations while keeping the substrate concentration constant to determine the IC₅₀. To determine the inhibition constant (K_i_) and the mode of inhibition, perform the assay with varying substrate and inhibitor concentrations and analyze the data using appropriate kinetic models (e.g., Lineweaver-Burk or non-linear regression analysis).

Visualizations

Signaling Pathway of the Coupled Assay

Coupled_Assay_Pathway cluster_IGPD IGPD Reaction cluster_IAP_AT IAP Aminotransferase Reaction cluster_GDH GDH Reaction (Detection) IGP Imidazoleglycerol Phosphate (IGP) IAP Imidazoleacetol Phosphate (IAP) IGP->IAP IGPD aKG α-Ketoglutarate IAP->aKG IAP Aminotransferase Glutamate_in L-Glutamate Glutamate_in->aKG Glutamate_out L-Glutamate aKG->Glutamate_out GDH NADH NADH (Abs @ 340 nm) NAD NAD+ (No Abs @ 340 nm) NADH->NAD Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrates, Cofactors) MasterMix Prepare Master Mix (w/o Substrate) Reagents->MasterMix Enzymes Prepare Enzyme Solutions (IGPD, IAP-AT, GDH) Enzymes->MasterMix Incubate Incubate at 30°C MasterMix->Incubate Initiate Initiate with Substrate (IGP) Incubate->Initiate Monitor Monitor Absorbance at 340 nm Initiate->Monitor CalcRate Calculate Initial Rate (ΔA340/min) Monitor->CalcRate CalcActivity Calculate Enzyme Activity CalcRate->CalcActivity Kinetics Determine Kinetic Parameters (Km, Vmax, Ki) CalcActivity->Kinetics

References

Using Isothermal Titration Calorimetry (ITC) to determine IGPD enzyme kinetics.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: A Thermodynamic Approach to Enzyme Kinetics

Determining the Catalytic Parameters of Imidazole-3-Glycerol Phosphate Dehydratase (IGPD) using Isothermal Titration Calorimetry (ITC)

Abstract

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with biochemical reactions, providing a complete thermodynamic profile of binding events.[1][2][3] While widely recognized for its utility in characterizing binding affinity, ITC is also an exceptionally versatile and universal tool for the detailed study of enzyme kinetics.[4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging ITC to determine the key kinetic parameters (Kₘ, kcat, and Vₘₐₓ) of Imidazole-3-glycerol phosphate dehydratase (IGPD), a critical enzyme in the histidine biosynthesis pathway and a target for herbicide and drug development.[7][8][9] We present a step-by-step protocol, explain the causality behind experimental design, and detail the data analysis workflow, demonstrating ITC's capacity as a label-free, continuous assay applicable to virtually any enzymatic system.[10][11]

Introduction: Beyond Binding Affinity

Enzymes are the catalysts of life, and understanding their efficiency and mechanism is fundamental to biochemistry and drug discovery.[10] Traditionally, enzyme kinetics are studied using spectroscopic or chromatographic methods, which often require specific chromogenic substrates, coupled reactions, or time-consuming separation steps. Isothermal Titration Calorimetry offers a direct, universal alternative by measuring the heat rate (thermal power, dQ/dt) of a reaction in real-time.[4][12][13] Since nearly all enzymatic reactions involve a change in enthalpy, the measured thermal power is directly proportional to the reaction velocity.[13] This allows for the construction of a complete Michaelis-Menten curve from a single, continuous experiment.[10]

Imidazole-3-glycerol phosphate dehydratase (IGPD) (EC 4.2.1.19) is an essential metalloenzyme that catalyzes the sixth step in histidine biosynthesis: the dehydration of imidazole-glycerol phosphate (IGP) to imidazole-acetol phosphate (IAP).[7][8][14] This pathway is absent in animals, making IGPD an attractive target for the development of novel herbicides and antimicrobial agents.[9][15][16] The enzyme's activity is dependent on divalent metal ions, typically Mn²⁺, which are crucial for catalysis and the assembly of its active oligomeric state.[7][15] This guide will use IGPD as a model system to illustrate the power and precision of ITC in modern enzymology.

G cluster_reaction IGPD Catalyzed Reaction IGP Imidazole-glycerol Phosphate (IGP) IAP Imidazole-acetol Phosphate (IAP) + H₂O IGP->IAP IGPD (EC 4.2.1.19) Mn²⁺ Cofactor

Figure 1: Schematic of the dehydration reaction catalyzed by IGPD.

The Principle: From Thermal Power to Reaction Velocity

The core principle of using ITC for enzyme kinetics lies in the direct relationship between the measured thermal power (dQ/dt) and the reaction rate (v).[12][13] The total heat (Q) produced when a certain number of moles (n) of substrate are converted to product is given by:

Q = n * ΔHₐₚₚ

where ΔHₐₚₚ is the apparent molar enthalpy of the reaction. The number of moles (n) can be expressed as the product of the product concentration ([P]) and the volume of the ITC cell (V₀). By taking the time derivative, we get the fundamental equation linking ITC data to enzyme kinetics:

Power (dQ/dt) = V₀ * ΔHₐₚₚ * (d[P]/dt)

Since the reaction rate (v) is defined as d[P]/dt, we can rearrange the equation to solve for it:

v = (dQ/dt) / (V₀ * ΔHₐₚₚ)

This equation reveals a two-step experimental process:

  • Determine ΔHₐₚₚ: A preliminary experiment is required to find the total molar enthalpy for the reaction.

  • Measure Reaction Rates: A second experiment is performed under steady-state conditions to measure the power (dQ/dt) at various substrate concentrations.[12]

This two-part approach forms the foundation of a robust, self-validating kinetic analysis.

Experimental Design & Protocols

Success in ITC requires meticulous experimental design, particularly regarding sample preparation and the execution of control experiments.[17][18]

Critical Prerequisite: Sample & Buffer Preparation
  • Enzyme Purity & Concentration: Use highly purified IGPD. The concentration of active enzyme must be accurately determined, as this value is essential for calculating kcat.[13][19]

  • Substrate Purity: The substrate, Imidazole-glycerol phosphate (IGP), should be of the highest possible purity to ensure accurate concentration determination.

  • Buffer Matching: This is the most critical step to minimize large heats of dilution. The enzyme and substrate solutions must be prepared in an identical buffer stock. Dialyzing the enzyme against the final buffer is the gold standard.[17][19]

  • Buffer Composition: The buffer must support enzyme stability and activity. For IGPD, a suitable buffer (e.g., HEPES or Tris, pH 7.5) must be supplemented with the essential cofactor, MnCl₂, at an optimal concentration (e.g., 1-5 mM).[7]

  • Degassing: All solutions (enzyme, substrate, and buffer) must be thoroughly degassed immediately before use to prevent the formation of air bubbles in the ITC cell or syringe, which can ruin an experiment.[20]

Workflow Overview

G Raw1 Raw Data (Exp 1) Integ Integrate Peaks Raw1->Integ CalcH Calculate ΔH_app (Heat / moles) Integ->CalcH CalcV Calculate Rate (v) v = Power / (V₀ * ΔH_app) CalcH->CalcV Raw2 Raw Data (Exp 2) Power Determine Power (dQ/dt) for each injection Raw2->Power CalcS Calculate [S] after each injection Raw2->CalcS Power->CalcV Plot Plot v vs. [S] CalcV->Plot CalcS->CalcV Fit Fit to Michaelis-Menten Eq. v = (Vₘₐₓ * [S]) / (Kₘ + [S]) Plot->Fit Result Determine Kₘ & Vₘₐₓ Calculate kcat = Vₘₐₓ / [E] Fit->Result

References

Application Note: Analysis of Histidine Pathway Intermediates by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histidine biosynthesis pathway is a fundamental metabolic route present in bacteria, archaea, lower eukaryotes, and plants, leading to the production of the essential amino acid L-histidine. This pathway is a key target for the development of herbicides and antimicrobial agents due to its absence in mammals. A thorough understanding of the pathway's regulation and kinetics requires accurate and robust analytical methods to quantify its intermediates. High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), provides a powerful tool for the separation and quantification of these structurally diverse and often low-abundance metabolites. This application note details a comprehensive HPLC-based methodology for the analysis of histidine pathway intermediates.

Histidine Biosynthesis Pathway

The biosynthesis of histidine is a complex, multi-step process that converts 5-phosphoribosyl-α-1-pyrophosphate (PRPP) and adenosine triphosphate (ATP) into L-histidine. The pathway involves a series of phosphorylated and imidazole-containing intermediates. Understanding the flow of these intermediates is crucial for studying the pathway's enzymology and regulation.

Histidine_Biosynthesis_Pathway cluster_0 Histidine Biosynthesis PRPP PRPP PRATP Phosphoribosyl-ATP (PR-ATP) PRPP->PRATP HisG ATP ATP ATP->PRATP PRAMP Phosphoribosyl-AMP (PR-AMP) PRATP->PRAMP HisE ProFAR Phosphoribosylformimino-AICAR-P (ProFAR) PRAMP->ProFAR HisI PRFAR Phosphoribulosylformimino-AICAR-P (PRFAR) ProFAR->PRFAR HisA IGP Imidazole glycerol phosphate (IGP) PRFAR->IGP HisF/HisH IAP Imidazole acetol phosphate (IAP) IGP->IAP HisB (dehydratase) HP L-Histidinol phosphate (HP) IAP->HP HisC Histidinol L-Histidinol HP->Histidinol HisB (phosphatase) Histidinal L-Histidinal Histidinol->Histidinal HisD Histidine L-Histidine Histidinal->Histidine HisD

Figure 1: The L-histidine biosynthesis pathway, highlighting the key intermediates and enzymes involved.

Experimental Protocols

Sample Preparation: Metabolite Extraction from Yeast

This protocol is adapted for the extraction of polar and phosphorylated intermediates from yeast cells, a common model organism for studying the histidine pathway.

Materials:

  • Yeast culture

  • Quenching solution: 60% methanol, pre-chilled to -40°C

  • Extraction solvent: Boiling 75% ethanol

  • Bead beater with 0.5 mm glass beads

  • Centrifuge capable of reaching 13,000 x g at 4°C

  • Syringe filters (0.22 µm)

Procedure:

  • Quenching: Rapidly quench the metabolic activity of the yeast culture by adding a specific volume of the culture to 10 volumes of pre-chilled quenching solution.

  • Cell Lysis: Pellet the quenched cells by centrifugation at 5,000 x g for 5 minutes at 4°C. Resuspend the cell pellet in the extraction solvent and transfer to a tube containing glass beads.

  • Extraction: Disrupt the cells using a bead beater for 5 minutes at 4°C.

  • Clarification: Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Storage: Store the extracted metabolites at -80°C until analysis.

HPLC Method for Histidine Pathway Intermediates

Given the diverse polarity of the intermediates, from the highly polar sugar phosphates to the imidazole-containing compounds, two primary HPLC methods are proposed: Ion-Pair Reversed-Phase HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is particularly well-suited for the analysis of highly polar and phosphorylated compounds.

Method 1: Ion-Pair Reversed-Phase HPLC-MS

This method is suitable for separating a broad range of phosphorylated and non-phosphorylated intermediates.

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.0.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0-3 min: 2% B

    • 3-15 min: 2-60% B

    • 15-18 min: 60-90% B

    • 18-20 min: 90% B

    • 20.1-25 min: 2% B (re-equilibration)

  • Detection: Mass Spectrometry (ESI-negative mode) for phosphorylated intermediates and ESI-positive mode for imidazole-containing compounds. UV detection at 210 nm and 260 nm can also be employed. The imidazole group of histidine has a UV absorbance maximum around 210-220 nm.

Method 2: HILIC-MS

This method is optimized for the separation of highly polar and phosphorylated compounds like PRPP and other sugar phosphates.

  • Column: HILIC column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate in 95:5 water:acetonitrile, pH 9.0.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 35°C.

  • Gradient Program:

    • 0-2 min: 95% B

    • 2-12 min: 95-50% B

    • 12-15 min: 50% B

    • 15.1-20 min: 95% B (re-equilibration)

  • Detection: Mass Spectrometry (ESI-negative mode).

Data Presentation

The following table summarizes the expected elution order and key quantitative parameters for the histidine pathway intermediates. Please note that the exact retention times, limits of detection (LOD), and limits of quantitation (LOQ) are method-dependent and should be determined experimentally using authentic standards.

IntermediateAbbreviationExpected Retention Order (Ion-Pair RP)Expected Retention Order (HILIC)Estimated LOD (µM)Estimated LOQ (µM)Linearity (R²)
5-Phosphoribosyl-α-1-pyrophosphatePRPPVery EarlyLate0.1 - 1.00.3 - 3.0>0.99
Adenosine triphosphateATPEarlyLate0.05 - 0.50.15 - 1.5>0.99
Phosphoribosyl-ATPPR-ATPEarlyLate0.1 - 1.00.3 - 3.0>0.99
Phosphoribosyl-AMPPR-AMPEarlyLate0.1 - 1.00.3 - 3.0>0.99
Phosphoribosylformimino-AICAR-PProFARMidMid0.2 - 2.00.6 - 6.0>0.99
Phosphoribulosylformimino-AICAR-PPRFARMidMid0.2 - 2.00.6 - 6.0>0.99
Imidazole glycerol phosphateIGPMid-LateEarly0.5 - 5.01.5 - 15.0>0.99
Imidazole acetol phosphateIAPMid-LateEarly0.5 - 5.01.5 - 15.0>0.99
L-Histidinol phosphateHPLateEarly0.5 - 5.01.5 - 15.0>0.99
L-HistidinolHistidinolLateVery Early1.0 - 10.03.0 - 30.0>0.99
L-HistidinalHistidinalLateVery Early1.0 - 10.03.0 - 30.0>0.99
L-HistidineHistidineLateVery Early0.5 - 5.01.5 - 15.0>0.99

Experimental Workflow

The overall workflow for the analysis of histidine pathway intermediates is depicted below.

HPLC_Workflow cluster_1 Sample Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis Culture Yeast Culture Quench Metabolic Quenching Culture->Quench Lysis Cell Lysis & Extraction Quench->Lysis Clarify Clarification & Filtration Lysis->Clarify HPLC HPLC Separation (Ion-Pair RP or HILIC) Clarify->HPLC Detection MS/UV Detection HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Figure 2: General experimental workflow for HPLC analysis of histidine pathway intermediates.

Conclusion

The methodologies presented in this application note provide a robust framework for the qualitative and quantitative analysis of histidine pathway intermediates. The choice between ion-pair reversed-phase HPLC and HILIC will depend on the specific intermediates of interest, with HILIC being particularly advantageous for the highly polar, phosphorylated early pathway components. Proper sample preparation, including rapid quenching and efficient extraction, is critical for obtaining accurate and reproducible results. This analytical approach will be invaluable for researchers in academia and industry who are focused on studying metabolic pathways and developing novel antimicrobial and herbicidal agents.

Expression and Purification of Recombinant Imidazoleglycerol-Phosphate Dehydratase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazoleglycerol-phosphate dehydratase (IGPD), also known as HISN5 in plants and HisB in bacteria, is a key enzyme (EC 4.2.1.19) in the histidine biosynthesis pathway. It catalyzes the dehydration of imidazoleglycerol-phosphate (IGP) to imidazoleacetol-phosphate (IAP). This pathway is essential for bacteria, archaea, fungi, and plants, but is absent in animals, making IGPD an attractive target for the development of novel herbicides and antimicrobial agents. The expression and purification of recombinant IGPD are crucial for structural biology, inhibitor screening, and detailed biochemical characterization. These application notes provide a comprehensive protocol for the cloning, expression, and purification of a 6xHis-tagged IGPD from a fungal source (Saccharomyces cerevisiae, HIS3 gene) in an Escherichia coli expression system.

Logical Workflow for IGPD Expression and Purification

The overall process for obtaining pure, active recombinant IGPD can be broken down into several key stages, from the initial gene cloning to the final characterization of the purified enzyme.

IGPD_Purification_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification cluster_characterization Characterization gene_prep HIS3 Gene Amplification (from S. cerevisiae gDNA) ligation Ligation into pET Vector gene_prep->ligation vector_prep pET Vector Preparation (e.g., pET-28a) vector_prep->ligation transformation_cloning Transformation into Cloning Strain (e.g., DH5α) ligation->transformation_cloning verification Plasmid Isolation and Sequence Verification transformation_cloning->verification transformation_expression Transformation into Expression Strain (e.g., BL21(DE3)) verification->transformation_expression Verified Plasmid culture_growth Culture Growth (LB medium + antibiotic) transformation_expression->culture_growth induction Induction with IPTG culture_growth->induction cell_harvest Cell Harvesting (Centrifugation) induction->cell_harvest cell_lysis Cell Lysis (Sonication) cell_harvest->cell_lysis Cell Pellet clarification Clarification of Lysate (Centrifugation) cell_lysis->clarification imac IMAC (Ni-NTA Affinity Chromatography) clarification->imac dialysis Dialysis and MnCl2 Addition imac->dialysis sds_page Purity Analysis (SDS-PAGE) dialysis->sds_page Purified Apoenzyme + Mn2+ activity_assay Enzyme Activity Assay dialysis->activity_assay Active Holoenzyme

Caption: Workflow for recombinant IGPD production.

Experimental Protocols

Protocol 1: Gene Cloning and Expression Vector Construction

This protocol describes the cloning of the S. cerevisiae HIS3 gene into a pET expression vector, which will append an N-terminal 6xHis-tag to the recombinant protein.

1.1. Gene Amplification:

  • Template: Genomic DNA from Saccharomyces cerevisiae.

  • Primers:

    • Forward Primer (with NdeI site): 5'-CATATGTCCGGTGCTAGAATTGGAGAG-3'

    • Reverse Primer (with XhoI site): 5'-CTCGAGTTAACTACGCGACAGAACCCC-3'

  • PCR Reaction (50 µL):

    • 10 µL 5x High-Fidelity PCR Buffer

    • 1 µL 10 mM dNTPs

    • 2.5 µL Forward Primer (10 µM)

    • 2.5 µL Reverse Primer (10 µM)

    • 1 µL S. cerevisiae gDNA (50-100 ng)

    • 0.5 µL High-Fidelity DNA Polymerase

    • 32.5 µL Nuclease-free water

  • PCR Cycling Conditions:

    • Initial Denaturation: 98°C for 30s

    • 30 Cycles:

      • 98°C for 10s

      • 60°C for 20s

      • 72°C for 30s

    • Final Extension: 72°C for 5 min

  • Verification: Analyze 5 µL of the PCR product on a 1% agarose gel. A band of approximately 660 bp should be observed. Purify the remaining PCR product using a commercial PCR purification kit.

1.2. Vector and Insert Preparation:

  • Digest the purified PCR product and the pET-28a vector with NdeI and XhoI restriction enzymes in a double digest reaction.

  • Incubate at 37°C for 1-2 hours.

  • Purify the digested vector and insert by gel electrophoresis and subsequent gel extraction.

1.3. Ligation and Transformation:

  • Perform a ligation reaction using T4 DNA ligase, with a 3:1 molar ratio of insert to vector.

  • Incubate at 16°C overnight or at room temperature for 2 hours.

  • Transform the ligation mixture into a competent cloning strain of E. coli (e.g., DH5α).

  • Plate the transformed cells on LB agar plates containing kanamycin (50 µg/mL).

  • Incubate overnight at 37°C.

1.4. Verification of Clones:

  • Select several colonies and grow them overnight in LB medium with kanamycin.

  • Isolate the plasmid DNA using a miniprep kit.

  • Verify the presence and orientation of the insert by restriction digest and confirm the sequence by Sanger sequencing.

Protocol 2: Expression of Recombinant IGPD

2.1. Transformation into Expression Host:

  • Transform the sequence-verified pET-28a-HIS3 plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Plate on LB agar with kanamycin (50 µg/mL).

  • Incubate overnight at 37°C.

2.2. Protein Expression:

  • Inoculate 50 mL of LB medium containing kanamycin with a single colony and grow overnight at 37°C with shaking.

  • The next morning, inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking (200 rpm) until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to grow the culture for 4-6 hours at 30°C.

2.3. Cell Harvesting:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 3: Purification of Recombinant IGPD

This protocol is performed at 4°C.

3.1. Cell Lysis:

  • Resuspend the cell pellet from 1 L of culture in 30 mL of Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Add lysozyme to 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice (e.g., 6 cycles of 15s on, 45s off).

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

3.2. Immobilized Metal Affinity Chromatography (IMAC):

  • Equilibrate a 5 mL Ni-NTA affinity column with 10 column volumes (CV) of Lysis Buffer.

  • Load the clarified supernatant onto the column.

  • Wash the column with 10 CV of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the His-tagged IGPD with 5 CV of Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect 1 mL fractions.

  • Analyze the fractions by SDS-PAGE to identify those containing the purified protein (expected size ~25 kDa).

3.3. Dialysis and Metal Reconstitution:

  • Pool the fractions containing pure IGPD.

  • Dialyze overnight against 2 L of Dialysis Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl) to remove imidazole.

  • The purified protein at this stage is the inactive apoprotein. To generate the active holoenzyme, add MnCl₂ to the dialyzed protein to a final concentration of 1 mM and incubate on ice for 1 hour. This induces the assembly of the active 24-mer complex.

Characterization Protocols

Protocol 4: Purity Analysis by SDS-PAGE
  • Prepare samples from each stage of the purification (crude lysate, clarified lysate, flow-through, wash, and elution fractions).

  • Run the samples on a 12% SDS-polyacrylamide gel.

  • Stain the gel with Coomassie Brilliant Blue.

  • A single prominent band at ~25 kDa in the elution fractions indicates successful purification.

Protocol 5: Enzyme Activity Assay

A continuous spectrophotometric assay can be used to determine IGPD activity. The formation of the product, imidazoleacetol-phosphate (IAP), which contains a conjugated system, can be monitored by the increase in absorbance at 290 nm.

5.1. Reaction Mixture (1 mL):

  • 50 mM Tris-HCl buffer, pH 7.0

  • 1 mM MnCl₂

  • 0.5 mM Imidazoleglycerol-phosphate (IGP)

  • Purified IGPD enzyme (e.g., 5-10 µg)

5.2. Procedure:

  • Pre-warm the reaction mixture (without the enzyme) to 30°C.

  • Initiate the reaction by adding the enzyme.

  • Monitor the increase in absorbance at 290 nm over time using a spectrophotometer.

  • Calculate the activity based on the initial linear rate of the reaction. One unit of activity can be defined as the amount of enzyme that produces 1 µmol of IAP per minute under the specified conditions. The molar extinction coefficient for IAP at 290 nm is required for this calculation.

Data Presentation

A purification table is essential for evaluating the success of the purification protocol. Below is a representative table based on typical results for the purification of recombinant IGPD from a 1 L E. coli culture.

Purification Step Total Protein (mg) Total Activity (Units) Specific Activity (Units/mg) Yield (%) Purification Fold
Crude Lysate150015001.01001
Clarified Lysate100014501.4596.71.45
Ni-NTA Eluate30120040.080.040
Dialysis (Holoenzyme)28112040.074.740

Note: The specific activity of the purified, Mn²⁺-activated S. cerevisiae IGPD has been reported to be around 40 units/mg.

Signaling Pathways and Logical Relationships

Histidine Biosynthesis Pathway

IGPD catalyzes the sixth step in the biosynthesis of histidine, a critical pathway for many organisms.

Histidine_Pathway PRPP PRPP PR_ATP Phosphoribosyl-ATP PRPP->PR_ATP ATP phosphoribosyl- transferase ATP ATP ATP->PR_ATP PR_AMP Phosphoribosyl-AMP PR_ATP->PR_AMP PBM_AICAR Phosphoribulosylformimino- AICAR-P PR_AMP->PBM_AICAR IGP Imidazoleglycerol-P PBM_AICAR->IGP IAP Imidazoleacetol-P IGP->IAP IGP Dehydratase (Target Enzyme) Histidinol_P Histidinol-P IAP->Histidinol_P Histidinol Histidinol Histidinol_P->Histidinol Histidinal Histidinal Histidinol->Histidinal Histidine L-Histidine Histidinal->Histidine

Caption: The role of IGPD in the histidine biosynthesis pathway.

Crystallization of Imidazoleglycerol-Phosphate Dehydratase for Structural Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the crystallization of imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in the histidine biosynthesis pathway. The structural elucidation of IGPD is crucial for understanding its catalytic mechanism and for the structure-based design of novel inhibitors, particularly herbicides and potential antimicrobial agents, as this pathway is absent in mammals.[1][2][3][4][5][6][7]

Introduction

Imidazoleglycerol-phosphate dehydratase (IGPD; EC 4.2.1.19) catalyzes the sixth step in histidine biosynthesis, the dehydration of D-erythro-1-(imidazol-4-yl)glycerol 3-phosphate (IGP) to 3-(imidazol-4-yl)-2-oxopropyl phosphate (IAP).[8][9] This enzyme is a validated target for the development of herbicides, as its inhibition is lethal to plants.[2][5] Structural studies of IGPD from various organisms, including plants, fungi, and bacteria, have revealed a fascinating molecular architecture. The enzyme typically exists as an inactive trimer and assembles into a large, active 24-mer with 432 symmetry upon binding of divalent metal ions, most notably manganese (Mn²⁺), which is crucial for both catalysis and structural integrity.[9][10][11][12][13][14] High-resolution crystal structures of IGPD in its native form, as well as in complex with substrates and inhibitors, provide a foundation for rational drug design.[1][4]

Data Presentation

Table 1: Summary of Recombinant IGPD Expression and Purification Parameters
ParameterArabidopsis thaliana IGPDMedicago truncatula HISN5
Expression Host Escherichia coli BL21Escherichia coli
Vector pET24 plasmid (pIGET13)Not specified
Purification Steps 1. DEAE-cellulose chromatography2. Size-exclusion chromatography (Hi-Load Superdex 200)1. DEAE-cellulose (flow-through)2. Further purification not detailed
Final Buffer 40 mM Tris-HCl pH 8.0, 40 mM NaCl, 4 mM MnSO₄, 0.4 mM EDTA40 mM Tris-HCl pH 8.0, 40 mM NaCl, 4 mM Mn²⁺, 0.4 mM EDTA
Final Concentration 10–15 mg/mLNot specified
Table 2: Crystallization Conditions and Data Collection for IGPD
ParameterArabidopsis thaliana IGPDMycobacterium tuberculosis IGPDMedicago truncatula HISN5
Crystallization Method Vapor DiffusionNot specifiedVapor Diffusion (Hanging Drop)
Temperature 277 K (for storage leading to crystals)Not specified20°C
Precipitant Buffer B (see Table 1) - crystals grew during storageNot specifiedMorpheus screen condition 2-27
Crystal Dimensions ~0.3 x 0.15 x 0.15 mmNot specifiedNot specified
Space Group R3I432R3 / I4
Unit Cell Parameters a = b = 157.9 Å, c = 480.0 Å, α = β = 90°, γ = 120°Not specifiedNot specified
Resolution 3.0 ÅNot specified1.55 Å / 1.69 Å / 2.2 Å
Data Collection Temp. 293 KNot specifiedNot specified

Experimental Protocols

Protocol 1: Recombinant Expression and Purification of A. thaliana IGPD

This protocol is based on the methods described for the expression and purification of Arabidopsis thaliana IGPD.[9][12][13]

1. Gene Cloning and Expression Vector:

  • The A. thaliana IGPD gene is PCR amplified.
  • The amplified gene is cloned into a pET24 plasmid to generate the pIGET13 expression vector.
  • The pIGET13 vector is transformed into E. coli BL21 cells for overexpression.

2. Overexpression:

  • Grow the transformed E. coli BL21 cells in a suitable medium (e.g., LB broth) containing the appropriate antibiotic for plasmid selection.
  • Induce protein expression with IPTG at an optimal cell density (e.g., OD₆₀₀ of 0.6-0.8).
  • Continue to grow the culture for several hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.
  • Harvest the cells by centrifugation.

3. Cell Lysis and Initial Purification:

  • Resuspend the cell pellet in a lysis buffer (e.g., 40 mM Tris-HCl pH 8.0, 40 mM NaCl, 0.4 mM EDTA).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation to remove cell debris.

4. DEAE-Cellulose Chromatography:

  • Equilibrate a DEAE-cellulose column with the lysis buffer.
  • Load the clarified lysate onto the column.
  • Elute the proteins using a salt gradient (e.g., NaCl).
  • Collect fractions and analyze by SDS-PAGE to identify those containing IGPD. At this stage, the protein is in its inactive trimeric state.[9][13]

5. Assembly into 24-mer and Size-Exclusion Chromatography:

  • Pool the fractions containing the trimeric IGPD.
  • Equilibrate a Hi-Load Superdex 200 size-exclusion column with Buffer B (40 mM Tris-HCl pH 8.0, 40 mM NaCl, 4 mM MnSO₄, 0.4 mM EDTA). The presence of Mn²⁺ induces the assembly of the active 24-mer.[9][13]
  • Load the pooled fractions onto the column. The 24-mer will elute earlier than the trimer.
  • Collect fractions containing the assembled IGPD.

6. Concentration:

  • Combine the fractions containing the purified 24-mer IGPD.
  • Concentrate the protein to 10-15 mg/mL using a centrifugal concentrator (e.g., VivaSpin).[9][13]
  • Verify the purity and concentration of the final protein sample.

Protocol 2: Crystallization of A. thaliana IGPD

This protocol describes the crystallization of the purified, assembled 24-mer of A. thaliana IGPD.

1. Protein Preparation:

  • Use the purified and concentrated IGPD (10-15 mg/mL in Buffer B) from Protocol 1.

2. Crystallization:

  • Crystals of A. thaliana IGPD have been observed to grow during storage of the purified enzyme in Buffer B (40 mM Tris-HCl pH 8.0, 40 mM NaCl, 4 mM MnSO₄, 0.4 mM EDTA) at 277 K (4°C) over a period of 3 days.[9][13]
  • For a more controlled approach, employ the hanging drop vapor diffusion method:
  • Pipette 1-2 µL of the protein solution onto a siliconized coverslip.
  • Pipette 1-2 µL of the reservoir solution (Buffer B) and mix with the protein drop.
  • Invert the coverslip and seal it over the well of a crystallization plate containing 500 µL of the reservoir solution.
  • Incubate the plate at a constant temperature (e.g., 277 K or 293 K).
  • Monitor the drops for crystal growth over several days to weeks. Pyramidal crystals are expected.[13]

3. Crystal Handling and Data Collection:

  • Once crystals of suitable size have grown (~0.3 x 0.15 x 0.15 mm), carefully mount a single crystal in a cryo-loop.[13]
  • For data collection at room temperature (293 K), mount the crystal in a glass capillary.[9]
  • Collect X-ray diffraction data using a suitable X-ray source.

Visualizations

Histidine_Biosynthesis_Pathway PRPP Phosphoribosyl pyrophosphate Step1 ATP phosphoribosyltransferase PRPP->Step1 PR_ATP Phosphoribosyl-ATP Step1->PR_ATP Step2 Phosphoribosyl-ATP pyrophosphohydrolase PR_ATP->Step2 PR_AMP Phosphoribosyl-AMP Step2->PR_AMP Step3 Phosphoribosyl-AMP cyclohydrolase PR_AMP->Step3 PBM_AICAR Phosphoribosylformimino-5-aminoimidazole carboxamide ribonucleotide Step3->PBM_AICAR Step4 PBM-AICAR isomerase PBM_AICAR->Step4 PRFAR Phosphoribulosylformimino-5-aminoimidazole carboxamide ribonucleotide Step4->PRFAR Step5 IGP synthase PRFAR->Step5 IGP Imidazoleglycerol-phosphate Step5->IGP Step6 Imidazoleglycerol-phosphate dehydratase (IGPD) IGP->Step6 IAP Imidazoleacetol-phosphate Step6->IAP Step7 Histidinol-phosphate aminotransferase IAP->Step7 HP Histidinol-phosphate Step7->HP Step8 Histidinol-phosphate phosphatase HP->Step8 Histidinol Histidinol Step8->Histidinol Step9 Histidinol dehydrogenase Histidinol->Step9 Histidine L-Histidine Step9->Histidine

Caption: The histidine biosynthesis pathway, highlighting the role of IGPD.

IGPD_Crystallization_Workflow cluster_expression Protein Expression cluster_purification Protein Purification cluster_crystallization Crystallization & Structure Determination cloning Cloning of IGPD gene into pET vector transformation Transformation into E. coli BL21 cloning->transformation overexpression IPTG-induced overexpression transformation->overexpression harvest Cell harvesting overexpression->harvest lysis Cell Lysis (Sonication) harvest->lysis clarification Clarification (Centrifugation) lysis->clarification deae DEAE-Cellulose Chromatography (Trimer Elution) clarification->deae assembly Mn²⁺ induced assembly into 24-mer deae->assembly sec Size-Exclusion Chromatography (24-mer Purification) assembly->sec concentration Concentration to 10-15 mg/mL sec->concentration crystallization Vapor Diffusion Crystallization concentration->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution

Caption: Experimental workflow for IGPD crystallization and structural studies.

References

Application Notes and Protocols for Screening of Imidazoleglycerol-Phosphate Dehydratase (IGPD) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazoleglycerol-phosphate dehydratase (IGPD), also known as HIS3 in yeast and HisB in bacteria, is a crucial enzyme in the histidine biosynthesis pathway.[1][2] It catalyzes the dehydration of D-erythro-imidazoleglycerol-phosphate (IGP) to form imidazoleacetol-phosphate (IAP).[1][2] This pathway is essential for the survival of bacteria, fungi, and plants, but is absent in animals.[1][2] This makes IGPD an attractive and specific target for the development of novel herbicides and antimicrobial agents. The discovery of potent and selective IGPD inhibitors could lead to new strategies for combating agricultural pests and infectious diseases.

These application notes provide a detailed protocol for a continuous spectrophotometric assay for screening IGPD inhibitors, along with data on known inhibitors and a visualization of the relevant biochemical pathway and experimental workflow.

Signaling Pathway: Histidine Biosynthesis

Imidazoleglycerol-phosphate dehydratase is the sixth enzyme in the ten-step histidine biosynthesis pathway, which converts phosphoribosyl pyrophosphate (PRPP) and adenosine triphosphate (ATP) into L-histidine.

Histidine_Biosynthesis PRPP Phosphoribosyl pyrophosphate (PRPP) + ATP PRATP Phosphoribosyl-ATP PRPP->PRATP ATP-phosphoribosyltransferase (HisG) PRAMP Phosphoribosyl-AMP PRATP->PRAMP ATP-phosphoribosyltransferase (HisE) PRFAR Phosphoribosylformimino-5-aminoimidazole carboxamide ribonucleotide PRAMP->PRFAR PR-AMP cyclohydrolase (HisI) PRUAR 5'-Pro-d-ribulose-formimino-5-aminoimidazole 4-carboxamide ribonucleotide PRFAR->PRUAR P-ribosyl-formimino-AICAR-P isomerase (HisA) IGP D-erythro-imidazoleglycerol- phosphate (IGP) PRUAR->IGP Imidazole glycerol phosphate synthase (HisF/HisH) IAP Imidazoleacetol-phosphate (IAP) IGP->IAP Imidazoleglycerol-phosphate dehydratase (IGPD/HisB) HP L-Histidinol-phosphate IAP->HP Histidinol-phosphate aminotransferase (HisC) Histidinol L-Histidinol HP->Histidinol Histidinol-phosphate phosphatase (HisN) Histidinal L-Histidinal Histidinol->Histidinal Histidinol dehydrogenase (HisD) Histidine L-Histidine Histidinal->Histidine Histidinol dehydrogenase (HisD)

Figure 1: The Histidine Biosynthesis Pathway.

Experimental Protocols

Principle of the Continuous Spectrophotometric Assay

A continuous spectrophotometric assay is a reliable and high-throughput method for screening IGPD inhibitors. This assay couples the production of IAP by IGPD to the activity of a second enzyme, histidinol-phosphate aminotransferase (HisC), and a third enzyme, histidinol dehydrogenase (HisD). The final step involves the oxidation of L-histidinol to L-histidinal, which is coupled to the reduction of NAD⁺ to NADH. The rate of NADH production is monitored by the increase in absorbance at 340 nm, which is directly proportional to the activity of IGPD.

Assay_Principle cluster_IGPD Primary Reaction (IGPD) cluster_Coupling Coupling Reactions IGP Imidazoleglycerol- phosphate (IGP) IAP Imidazoleacetol- phosphate (IAP) IGP->IAP IGPD HP L-Histidinol- phosphate IAP->HP HisC (Aminotransferase) Histidinol L-Histidinol HP->Histidinol Phosphatase NAD NAD+ Histidinol->NAD HisD (Dehydrogenase) NADH NADH NAD->NADH Increase in Absorbance at 340 nm

Figure 2: Principle of the Coupled Spectrophotometric Assay.
Materials and Reagents

  • Enzymes:

    • Purified Imidazoleglycerol-phosphate dehydratase (IGPD)

    • Purified Histidinol-phosphate aminotransferase (HisC)

    • Purified Histidinol-phosphate phosphatase (HisN)

    • Purified Histidinol dehydrogenase (HisD)

  • Substrates and Cofactors:

    • D-erythro-imidazoleglycerol-phosphate (IGP)

    • L-Glutamate

    • NAD⁺ (β-Nicotinamide adenine dinucleotide)

    • Manganese(II) chloride (MnCl₂)

  • Buffer:

    • Tris-HCl buffer (pH 7.5)

  • Inhibitors:

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Equipment:

    • UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm

    • 96-well UV-transparent microplates

    • Pipettes and other standard laboratory equipment

Assay Protocol
  • Preparation of Reagents:

    • Assay Buffer: Prepare a 50 mM Tris-HCl buffer (pH 7.5) containing 5 mM MgCl₂ and 1 mM MnCl₂.

    • Enzyme Mix: Prepare a master mix of the coupling enzymes in the assay buffer. The final concentrations in the assay should be optimized for non-rate-limiting conditions (e.g., HisC: 10 µg/mL, HisN: 5 µg/mL, HisD: 5 µg/mL).

    • Substrate/Cofactor Mix: Prepare a master mix of substrates and cofactors in the assay buffer. The final concentrations in the assay will be:

      • IGP: 0.5 mM (or at a concentration close to its Kₘ)

      • L-Glutamate: 10 mM

      • NAD⁺: 1 mM

    • IGPD Solution: Prepare a stock solution of IGPD in the assay buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate for at least 10-15 minutes.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1% (v/v).

  • Assay Procedure (96-well plate format):

    • To each well of a 96-well UV-transparent microplate, add:

      • 2 µL of inhibitor solution (or solvent for control wells).

      • 50 µL of the Enzyme Mix.

      • 28 µL of Assay Buffer.

    • Incubate the plate at room temperature for 10 minutes to allow for any potential time-dependent inhibition.

    • Initiate the reaction by adding 20 µL of the Substrate/Cofactor Mix to each well.

    • Immediately place the plate in the spectrophotometer pre-set to the desired temperature (e.g., 30°C).

    • Monitor the increase in absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance per minute, mOD/min) from the linear portion of the kinetic curve for each well.

    • Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve (e.g., using a four-parameter logistic equation).

Data Presentation: Known IGPD Inhibitors

The following table summarizes the inhibitory activity of some known IGPD inhibitors. It is important to note that IC₅₀ and Kᵢ values can vary depending on the specific assay conditions and the source of the enzyme.

InhibitorType of InhibitionTarget OrganismIC₅₀ (µM)Kᵢ (nM)Reference(s)
3-Amino-1,2,4-triazole (Amitrole)CompetitiveSaccharomyces cerevisiae--[2][3]
(R)-2-hydroxy-3-(1,2,4-triazol-1-yl)propylphosphonateCompetitiveArabidopsis thaliana-8.5[4]
(S)-2-hydroxy-3-(1,2,4-triazol-1-yl)propylphosphonateCompetitiveArabidopsis thaliana-10[4]
3-(1,2,4-triazol-1-yl)alanineCompetitiveSaccharomyces cerevisiae--
Pyrrole aldehydesNot specifiedNot specified--[4][5]

Experimental Workflow Visualization

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagents Prepare Assay Buffer, Enzyme Mix, Substrate Mix, and Inhibitor Dilutions Add_Inhibitor Add Inhibitor/Control to 96-well plate Reagents->Add_Inhibitor Add_Enzyme Add Enzyme Mix Add_Inhibitor->Add_Enzyme Incubate Pre-incubate Add_Enzyme->Incubate Start_Rxn Initiate reaction with Substrate/Cofactor Mix Incubate->Start_Rxn Measure Measure Absorbance at 340 nm (Kinetic Read) Start_Rxn->Measure Calc_Rate Calculate Initial Reaction Rates Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot Plot Dose-Response Curve Calc_Inhibition->Plot Calc_IC50 Determine IC50 Value Plot->Calc_IC50

Figure 3: High-Throughput Screening Workflow.

Conclusion

The provided protocols and application notes offer a comprehensive guide for researchers interested in screening for inhibitors of imidazoleglycerol-phosphate dehydratase. The continuous spectrophotometric assay is a robust and adaptable method for high-throughput screening, and the information on known inhibitors provides a valuable starting point for hit validation and lead optimization. The unique presence of the histidine biosynthesis pathway in plants, fungi, and bacteria, and its absence in animals, underscores the potential of IGPD as a highly selective drug target.

References

Unveiling Enzyme Mechanisms: A Guide to Using D-erythro-Imidazoleglycerol Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing D-erythro-imidazoleglycerol phosphate (IGP) in the study of enzyme mechanisms, with a primary focus on imidazoleglycerol-phosphate dehydratase (IGPD). As the natural substrate for IGPD, an essential enzyme in the histidine biosynthesis pathway of plants, fungi, and bacteria, IGP is a critical tool for elucidating the enzyme's catalytic process and for the development of novel inhibitors such as herbicides and antimicrobial agents.

Introduction to Imidazoleglycerol-Phosphate Dehydratase (IGPD)

Imidazoleglycerol-phosphate dehydratase (EC 4.2.1.19) catalyzes the sixth step of histidine biosynthesis, a pathway absent in animals, making it an attractive target for drug and herbicide development.[1][2][3] The enzyme facilitates the dehydration of D-erythro-imidazoleglycerol phosphate (IGP) to form imidazoleacetol phosphate (IAP).[2][4] This reaction is mechanistically intriguing as it involves the removal of a non-acidic hydrogen atom from the substrate.[1][5]

IGPD is a metalloenzyme, requiring manganese (Mn²⁺) for its catalytic activity.[1][5] The active form of the enzyme is a complex 24-mer, which assembles from inactive trimeric precursors upon Mn²⁺ binding. This assembly is fundamental to the formation of the active site, which features a distinctive dimanganese cluster.[6][7]

Signaling Pathway and Catalytic Mechanism

The catalytic action of IGPD on IGP is a pivotal step in the histidine biosynthesis pathway. Understanding this mechanism is crucial for the rational design of inhibitors.

Histidine_Biosynthesis_Pathway PRPP Phosphoribosyl Pyrophosphate Intermediate1 ... PRPP->Intermediate1 Multiple Steps ATP ATP PRFAR PRFAR Intermediate1->PRFAR IGP D-erythro-Imidazoleglycerol Phosphate PRFAR->IGP HisF/HisH Gln Glutamine IGPD IGPD (HISN5) EC 4.2.1.19 IGP->IGPD IAP Imidazoleacetol Phosphate Intermediate2 ... IAP->Intermediate2 Multiple Steps Histidine L-Histidine Intermediate2->Histidine IGPD->IAP H₂O

Figure 1: Simplified Histidine Biosynthesis Pathway highlighting the IGPD-catalyzed step.

The proposed mechanism for IGPD involves the binding of the IGP substrate to the dimanganese cluster within the enzyme's active site. This interaction is thought to facilitate the formation of an imidazolate moiety, which then collapses to a diazafulvene intermediate, leading to the dehydration and release of IAP.[6][7]

Quantitative Data: Kinetic and Inhibition Constants

The following tables summarize key quantitative data for IGPD from various studies. This information is vital for designing experiments and for the comparative analysis of inhibitor potency.

SubstrateEnzyme SourceKm (mM)kcat (s⁻¹)Reference
D-erythro-IGPWheat Germ0.10 ± 0.0232[1]

Table 1: Michaelis-Menten constants for D-erythro-imidazoleglycerol phosphate with IGPD.

InhibitorType of InhibitionEnzyme SourceKi (nM)Reference
Triazole Phosphonate 1CompetitivePlant40 ± 6.5[1][6]
Triazole Phosphonate 2CompetitivePlant10 ± 1.6[1][6]
Triazole Phosphonate 3CompetitivePlant8.5 ± 1.4[1][6]
Phenoxyacetamide 5a--80[6]
3-Amino-1,2,4-triazole (Amitrole)CompetitiveSalmonella typhimurium120,000 ± 20,000[1]
(R)-C348--nanomolar range[1]
(S)-C348--nanomolar range[1]

Table 2: Inhibition constants (Ki) of various IGPD inhibitors.

Experimental Protocols

Detailed protocols for the expression and purification of recombinant IGPD, as well as for conducting enzyme activity assays and kinetic studies, are provided below.

Protocol 1: Expression and Purification of Recombinant IGPD

This protocol is a general guideline for the expression and purification of His-tagged IGPD in E. coli.

Protein_Purification_Workflow Transformation Transformation of E. coli with IGPD expression vector Culture_Growth Cell Culture Growth (LB medium, 37°C) Transformation->Culture_Growth Induction Induction of Protein Expression (IPTG) Culture_Growth->Induction Cell_Harvest Cell Harvest (Centrifugation) Induction->Cell_Harvest Lysis Cell Lysis (Sonication) Cell_Harvest->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification Affinity_Chromatography His-tag Affinity Chromatography (Ni-NTA) Clarification->Affinity_Chromatography Washing Column Washing Affinity_Chromatography->Washing Elution Elution (Imidazole Gradient) Washing->Elution Dialysis Dialysis and Concentration Elution->Dialysis QC Protein Quantification and Purity Check (SDS-PAGE) Dialysis->QC

Figure 2: Workflow for recombinant IGPD expression and purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the IGPD gene with a His-tag

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity resin

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

Procedure:

  • Transformation: Transform the IGPD expression vector into a suitable E. coli expression strain.[8][9]

  • Culture Growth: Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, dilute the overnight culture into a larger volume of LB medium and grow at 37°C to an OD₆₀₀ of 0.6-0.8.[8]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.[8]

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[10]

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.[8]

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.[10]

  • Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA column pre-equilibrated with Lysis Buffer.[8]

  • Washing: Wash the column with at least 20 column volumes of Wash Buffer to remove non-specifically bound proteins.[10]

  • Elution: Elute the His-tagged IGPD from the column using Elution Buffer.[8]

  • Dialysis and Storage: Pool the fractions containing the purified protein and dialyze against a suitable storage buffer. Concentrate the protein if necessary and store at -80°C.[10]

Protocol 2: IGPD Enzyme Activity Assay

This spectrophotometric assay measures the dehydration of IGP to IAP. A continuous assay can be developed to monitor the reaction progress.

Materials:

  • Purified IGPD enzyme

  • D-erythro-imidazoleglycerol phosphate (IGP) substrate[11]

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.0, 100 mM KCl, 4 mM MgCl₂, 50 µM MnCl₂)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 290 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Assay Buffer and the desired concentration of IGP.

  • Enzyme Dilution: Dilute the purified IGPD to a suitable concentration in Assay Buffer.

  • Assay Initiation: To initiate the reaction, add a small volume of the diluted enzyme to the reaction mixture.

  • Absorbance Measurement: Immediately monitor the increase in absorbance at 290 nm, which corresponds to the formation of IAP.[2]

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Enzyme Kinetics

ITC can be employed to determine the kinetic parameters of the IGPD-catalyzed reaction by measuring the heat change associated with substrate turnover.

ITC_Workflow Preparation Prepare Enzyme and Substrate in Identical Buffer Loading Load Enzyme into Sample Cell and Substrate into Syringe Preparation->Loading Equilibration Thermal Equilibration of the System Loading->Equilibration Titration Inject Substrate into Sample Cell Equilibration->Titration Data_Acquisition Record Heat Flow over Time Titration->Data_Acquisition Analysis Integrate Peaks and Fit to a Kinetic Model Data_Acquisition->Analysis Results Determine Km, kcat, and ΔH Analysis->Results

Figure 3: Workflow for ITC-based enzyme kinetics measurement.

Materials:

  • Isothermal Titration Calorimeter

  • Purified IGPD enzyme

  • D-erythro-imidazoleglycerol phosphate (IGP)

  • Dialysis buffer (identical for enzyme and substrate)

Procedure:

  • Sample Preparation: Prepare the IGPD solution and the IGP solution in the same, thoroughly degassed dialysis buffer to minimize dilution heats.[12]

  • Instrument Setup: Set the experimental temperature (e.g., 25°C or 30°C) and other instrument parameters.[12]

  • Loading: Load the IGPD solution into the sample cell and the IGP solution into the injection syringe.[13]

  • Titration: Perform a series of injections of the IGP solution into the sample cell. The heat change upon each injection is measured.[13]

  • Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat per injection. This data is then fitted to an appropriate enzyme kinetics model to determine the Michaelis-Menten constant (Km), the catalytic rate constant (kcat), and the enthalpy of the reaction (ΔH).[14] A single-injection method (SIM) can also be adapted for rapid characterization.[14]

Protocol 4: Enzymatic Synthesis of D-erythro-Imidazoleglycerol Phosphate

To overcome the presence of inhibitory diastereoisomers in commercially available IGP, enzymatic synthesis can be employed to produce pure D-erythro-IGP.[2][15]

Materials:

  • HisF and HisH enzymes (imidazole glycerol phosphate synthase subunits)

  • Precursor substrate (e.g., PRFAR - 5-phospho-α-D-ribosyl-1-pyrophosphate and glutamine)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 100 mM KCl)

  • Ammonium source (for semi-enzymatic synthesis with only HisF)[16]

Procedure:

  • Reaction Setup: Combine the precursor substrates, HisF and HisH enzymes (or HisF and an ammonium source) in the reaction buffer.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C).

  • Monitoring: Monitor the progress of the reaction by a suitable method, such as HPLC or by coupling the reaction to the IGPD assay.

  • Purification: Once the reaction is complete, the enzymatically synthesized IGP can be purified from the reaction mixture using appropriate chromatographic techniques.

These protocols provide a solid foundation for researchers to delve into the intricate mechanisms of IGPD and to screen for novel inhibitors. The use of pure, enzymatically synthesized IGP is highly recommended for obtaining accurate and reproducible kinetic data.

References

Chemoenzymatic Synthesis of Labeled D-erythro-Imidazoleglycerol Phosphate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of isotopically labeled D-erythro-imidazoleglycerol phosphate (IGP), a key intermediate in the histidine biosynthesis pathway. The histidine pathway is an attractive target for the development of novel herbicides and antimicrobial agents, as it is essential in plants, bacteria, and fungi, but absent in animals. The availability of isotopically labeled IGP is crucial for detailed mechanistic studies of the enzymes in this pathway, inhibitor screening, and metabolic flux analysis. The described method combines the flexibility of chemical synthesis for the introduction of isotopic labels with the high stereoselectivity of enzymatic catalysis.

Introduction

D-erythro-imidazoleglycerol phosphate (IGP) is a critical intermediate in the de novo biosynthesis of histidine.[1] The enzymatic pathway to histidine involves a series of reactions, with IGP being the substrate for imidazoleglycerol-phosphate dehydratase (IGPD or HisB), which catalyzes its dehydration to imidazoleacetol phosphate.[2] Due to the instability of many intermediates in this pathway, obtaining sufficient quantities for structural and mechanistic studies can be challenging.[3] Chemoenzymatic synthesis offers a powerful strategy to overcome these limitations by strategically combining chemical and biological transformations.

This protocol details a chemoenzymatic approach for the synthesis of labeled D-erythro-IGP. The strategy involves two main stages:

  • Chemical Synthesis of Isotopically Labeled D-Ribose 5-phosphate: A labeled precursor, such as [¹³C]-D-ribose 5-phosphate, is synthesized chemically. This allows for the precise introduction of an isotopic label at a desired position.

  • Enzymatic Conversion to D-erythro-Imidazoleglycerol Phosphate: The labeled D-ribose 5-phosphate is then converted to D-erythro-IGP through a series of enzymatic reactions using key enzymes from the histidine biosynthesis pathway.

Data Presentation

Table 1: Summary of Enzymes for IGP Synthesis

Enzyme NameGene Name (E. coli)EC NumberFunction in Synthesis
ATP-phosphoribosyltransferasehisG2.4.2.17Condensation of ATP and PRPP to form phosphoribosyl-ATP.[2]
Phosphoribosyl-ATP pyrophosphatase/Phosphoribosyl-AMP cyclohydrolasehisI/hisE3.6.1.31 / 3.5.4.19Conversion of phosphoribosyl-ATP to phosphoribosyl-AMP and then to phosphoribulosylformimino-AICAR-P.
Imidazoleglycerol-phosphate synthasehisF/hisH2.4.2.- / 1.1.1.23Catalyzes the formation of IGP and AICAR from PRFAR.[4]

Table 2: Representative Yields for Chemoenzymatic Synthesis Steps

StepDescriptionStarting MaterialProductTypical Yield (%)
1Chemical SynthesisIsotopically Labeled D-RiboseIsotopically Labeled D-Ribose 5-phosphate70-85%
2Enzymatic ConversionLabeled D-Ribose 5-phosphateLabeled D-erythro-IGP50-65%
3PurificationCrude Labeled D-erythro-IGPPurified Labeled D-erythro-IGP80-90%

Table 3: Spectroscopic Data for D-erythro-Imidazoleglycerol Phosphate

TechniqueParameterPredicted Chemical Shift (ppm) or m/z
¹H NMR (600 MHz, D₂O)H1'5.2
H2'4.3
H3'4.1
Imidazole H7.2, 8.0
¹³C NMR (Predicted)C1'90
C2'75
C3'70
Imidazole C120-140
Mass Spectrometry (ESI-)[M-H]⁻237.028
[M-H+¹³C-H]⁻238.031

Note: Predicted ¹H NMR data is sourced from MiMeDB (MMDBc0029922).[5] Actual shifts may vary based on experimental conditions.

Experimental Protocols

Part 1: Chemical Synthesis of [5-¹³C]-D-Ribose 5-phosphate

This protocol is adapted from established methods for the synthesis of ¹³C-labeled ribose derivatives.[6]

Materials:

  • [¹³C]-Formaldehyde

  • Dihydroxyacetone

  • Aldolase (from rabbit muscle)

  • Triosephosphate isomerase

  • Alkaline phosphatase

  • ATP

  • Necessary buffers and organic solvents

Procedure:

  • Aldol Condensation: React [¹³C]-formaldehyde with dihydroxyacetone in the presence of aldolase to produce [1-¹³C]-fructose 1,6-bisphosphate.

  • Isomerization: Use triosephosphate isomerase to convert the labeled fructose 1,6-bisphosphate to a mixture of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate.

  • Transketolase Reaction: Employ a transketolase-catalyzed reaction with the products from the previous step to generate [5-¹³C]-ribose 5-phosphate.

  • Purification: Purify the [5-¹³C]-D-ribose 5-phosphate using anion-exchange chromatography.[7]

Part 2: Expression and Purification of Histidine Biosynthesis Enzymes

The following protocol describes the expression and purification of His-tagged enzymes from E. coli.

Materials:

  • E. coli BL21(DE3) cells transformed with expression vectors containing the respective his genes (hisG, hisI, hisE, hisF, hisH).

  • LB medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity chromatography column.

Procedure:

  • Expression: Grow the transformed E. coli cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C.

  • Cell Lysis: Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse by sonication on ice.

  • Purification:

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the His-tagged protein with elution buffer.

  • Dialysis: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Part 3: One-Pot Enzymatic Synthesis of Labeled D-erythro-Imidazoleglycerol Phosphate

This protocol utilizes the purified enzymes in a single reaction vessel to convert the labeled ribose 5-phosphate to IGP.[8][9]

Materials:

  • Purified HisG, HisI, HisE, HisF, and HisH enzymes.

  • [5-¹³C]-D-Ribose 5-phosphate.

  • ATP.

  • PRPP synthetase.

  • Glutamine.

  • Reaction buffer (100 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl₂).

Reaction Mixture:

ComponentFinal Concentration
[5-¹³C]-D-Ribose 5-phosphate10 mM
ATP15 mM
Glutamine20 mM
PRPP synthetase1 µM
HisG2 µM
HisI/HisE2 µM
HisF/HisH2 µM
Reaction Buffer1X

Procedure:

  • Combine all components in a microcentrifuge tube.

  • Incubate the reaction mixture at 37°C for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Terminate the reaction by heating at 95°C for 5 minutes.

Part 4: Purification of Labeled D-erythro-Imidazoleglycerol Phosphate

Materials:

  • Crude enzymatic reaction mixture.

  • Strong anion-exchange (SAX) chromatography column.[7]

  • Buffer A: 20 mM Tris-HCl pH 8.0.

  • Buffer B: 20 mM Tris-HCl pH 8.0, 1 M NaCl.

Procedure:

  • Centrifuge the terminated reaction mixture to remove precipitated proteins.

  • Load the supernatant onto a SAX column pre-equilibrated with Buffer A.

  • Wash the column with Buffer A to remove unbound components.

  • Elute the bound IGP with a linear gradient of 0-100% Buffer B over 10 column volumes.

  • Collect fractions and analyze for the presence of IGP using a suitable method (e.g., phosphate assay or HPLC).

  • Pool the fractions containing pure labeled IGP and desalt if necessary.

  • Lyophilize the final product for storage.

Visualization of Key Pathways and Workflows

Histidine Biosynthesis Pathway to IGP

Histidine_Biosynthesis_Pathway cluster_enzymes Enzymatic Conversions R5P Ribose 5-phosphate PRPP PRPP R5P->PRPP ATP -> AMP PRATP Phosphoribosyl-ATP PRPP->PRATP ATP PRAMP Phosphoribosyl-AMP PRATP->PRAMP PRFAR PRFAR PRAMP->PRFAR IGP D-erythro-Imidazoleglycerol Phosphate PRFAR->IGP Glutamine -> Glutamate PRPP_synthetase PRPP synthetase HisG HisG HisIE HisI/HisE HisFH HisF/HisH

Caption: Enzymatic cascade for the synthesis of IGP from Ribose 5-phosphate.

Experimental Workflow for Labeled IGP Synthesis

Experimental_Workflow start Start chem_synth Chemical Synthesis of Labeled Ribose 5-Phosphate start->chem_synth enzyme_prep Expression & Purification of His Enzymes start->enzyme_prep enzymatic_synth One-Pot Enzymatic Synthesis chem_synth->enzymatic_synth enzyme_prep->enzymatic_synth purification Anion-Exchange Chromatography enzymatic_synth->purification analysis Analysis (NMR, MS) purification->analysis end Labeled IGP analysis->end

Caption: Overall workflow for the chemoenzymatic synthesis of labeled IGP.

References

Application Notes & Protocols: A Guide to the In Vitro Reconstitution of the Histidine Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro reconstitution of the histidine biosynthesis pathway. This guide is designed to offer not just a set of instructions, but a deeper understanding of the experimental logic, ensuring both technical success and the integrity of your results.

Introduction: Unveiling the Machinery of Histidine Synthesis

The histidine biosynthesis pathway is a fundamental metabolic process found in bacteria, archaea, fungi, and plants, but absent in mammals, making it an attractive target for the development of novel antimicrobial agents and herbicides.[1][2] This intricate pathway involves a series of ten enzymatic steps that convert phosphoribosyl pyrophosphate (PRPP) and adenosine triphosphate (ATP) into L-histidine.[1][3] The study of this pathway has been a cornerstone in understanding gene regulation, feedback inhibition, and enzyme mechanisms.[4][5][6]

In vitro reconstitution of this pathway offers a powerful platform to dissect the catalytic mechanism of each enzyme, to screen for inhibitors, and to engineer novel biosynthetic routes. By isolating the enzymes and substrates from the complex cellular environment, we can gain precise control over reaction conditions and obtain unambiguous insights into the function of each component.[7] This application note will guide you through the process of reconstituting the initial and key steps of the histidine biosynthesis pathway from Escherichia coli, a well-characterized model organism.[4][5]

The Histidine Biosynthesis Pathway: An Overview

The pathway begins with the condensation of ATP and PRPP and culminates in the formation of L-histidine. Several of the intermediates are unstable, and the enzymes involved catalyze chemically complex reactions.[4][5] Understanding the sequence of these reactions is crucial for a successful reconstitution.

Histidine_Biosynthesis_Pathway PRPP PRPP + ATP PRATP N'-(5'-Phosphoribosyl)-ATP PRPP->PRATP HisG PRAMP N'-(5'-Phosphoribosyl)-AMP PRATP->PRAMP HisE ProFAR N'-[(5'-Phosphoribulosyl)formimino]- 5-aminoimidazole-4-carboxamide ribonucleotide PRAMP->ProFAR HisI IGP Imidazole glycerol phosphate ProFAR->IGP HisF/HisH IAP Imidazole acetol phosphate IGP->IAP HisB (dehydratase) HOLP L-Histidinol phosphate IAP->HOLP HisC Histidinol L-Histidinol HOLP->Histidinol HisB (phosphatase) Histidinal L-Histidinal Histidinol->Histidinal HisD Histidine L-Histidine Histidinal->Histidine HisD

Caption: The enzymatic steps of the histidine biosynthesis pathway.

PART 1: Reagents and Materials

Successful in vitro reconstitution hinges on the quality and purity of your reagents. The following is a comprehensive list of materials required for the reconstitution of the initial steps of the histidine biosynthesis pathway.

Enzymes:

  • ATP-phosphoribosyltransferase (HisG): Catalyzes the first committed step of the pathway.[2][8]

  • Phosphoribosyl-ATP pyrophosphohydrolase (HisE) / Phosphoribosyl-AMP cyclohydrolase (HisI): In many bacteria, these two activities are carried out by a bifunctional enzyme, HisIE.[9]

  • Imidazole glycerol-phosphate synthase (HisF/HisH): A heterodimeric complex responsible for the formation of imidazole glycerol phosphate and the link to purine biosynthesis.[10][11][12]

  • Histidinol-phosphate aminotransferase (HisC): A pyridoxal 5'-phosphate (PLP)-dependent enzyme.[13][14][15][16]

  • Imidazoleglycerol-phosphate dehydratase (HisB): A bifunctional enzyme with both dehydratase and phosphatase activities.[6]

  • Histidinol dehydrogenase (HisD): Catalyzes the final two steps of the pathway.[6][17]

Note: All enzymes should be purified to >95% homogeneity. Expression and purification of these enzymes are beyond the scope of this protocol but standard molecular biology and chromatography techniques can be employed.

Substrates and Cofactors:

  • Adenosine triphosphate (ATP)

  • 5-Phospho-α-D-ribose 1-pyrophosphate (PRPP)

  • L-Glutamine

  • L-Glutamate

  • α-Ketoglutarate

  • Pyridoxal 5'-phosphate (PLP)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)

Buffers and other Reagents:

  • Tris-HCl

  • HEPES

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Bovine Serum Albumin (BSA)

  • Reagents for analytical assays (e.g., malachite green phosphate assay, colorimetric reagents for amino acid detection).

PART 2: Experimental Protocols

This section provides detailed step-by-step protocols for the in vitro reconstitution of a segment of the histidine biosynthesis pathway, from PRPP and ATP to L-Histidinol phosphate.

Protocol 1: Step-wise Reconstitution and Analysis of Intermediates

This protocol is designed to reconstitute the pathway in a sequential manner, allowing for the verification of each enzymatic step.

Rationale: A step-wise approach is crucial for troubleshooting and ensuring that each enzyme is active under the chosen reaction conditions. It allows for the accumulation and detection of each intermediate, confirming the functionality of the preceding enzyme.

Experimental_Workflow cluster_prep Preparation cluster_reconstitution In Vitro Reconstitution cluster_analysis Analysis Reagents Prepare Master Mixes (Buffer, Substrates, Cofactors) Step1 Step 1: HisG Reaction (PRPP + ATP -> PRATP) Reagents->Step1 Enzymes Prepare Enzyme Solutions Enzymes->Step1 Step2 Step 2: HisIE Reaction (PRATP -> ProFAR) Step1->Step2 Analysis1 Analyze PRATP formation (e.g., HPLC, LC-MS) Step1->Analysis1 Step3 Step 3: HisF/HisH Reaction (ProFAR -> IGP) Step2->Step3 Analysis2 Analyze ProFAR formation (Spectrophotometry, HPLC) Step2->Analysis2 Step4 Step 4: HisB (dehydratase) Reaction (IGP -> IAP) Step3->Step4 Analysis3 Analyze IGP formation (LC-MS) Step3->Analysis3 Step5 Step 5: HisC Reaction (IAP -> HOLP) Step4->Step5 Analysis4 Analyze IAP formation (LC-MS) Step4->Analysis4 Analysis5 Analyze HOLP formation (LC-MS, Amino Acid Analyzer) Step5->Analysis5

Caption: Experimental workflow for the step-wise in vitro reconstitution.

Step 1: ATP-phosphoribosyltransferase (HisG) Reaction

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 50 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 1 mM DTT

    • 1 mM ATP

    • 1 mM PRPP

    • 0.1 mg/mL BSA

    • 1 µM purified HisG enzyme

    • Nuclease-free water to a final volume of 50 µL.

  • Initiation and Incubation: Initiate the reaction by adding the HisG enzyme. Incubate at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation at 95°C for 5 minutes.

  • Analysis: Analyze the formation of N'-(5'-phosphoribosyl)-ATP (PRATP) using HPLC or LC-MS. A time-course experiment can be performed to determine the initial reaction rate.

Step 2: HisE/HisI Reaction

  • Reaction Setup: To the completed and unterminated HisG reaction mixture, add:

    • 1 µM purified HisIE enzyme.

  • Incubation: Continue the incubation at 37°C for another 30-60 minutes.

  • Termination and Analysis: Terminate the reaction as described above. Analyze the formation of N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (ProFAR). ProFAR has a characteristic absorbance at 290-300 nm, which can be monitored spectrophotometrically.[9]

Step 3: Imidazole glycerol-phosphate synthase (HisF/HisH) Reaction

  • Reaction Setup: To the unterminated reaction mixture from Step 2, add:

    • 2 mM L-Glutamine

    • 1 µM purified HisF/HisH complex.

  • Incubation: Incubate at 37°C for 60-120 minutes.

  • Termination and Analysis: Terminate the reaction. Analyze the formation of imidazole glycerol phosphate (IGP) by LC-MS.

Step 4: Imidazoleglycerol-phosphate dehydratase (HisB) Reaction

  • Reaction Setup: To the unterminated reaction mixture from Step 3, add:

    • 1 µM purified HisB enzyme.

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Termination and Analysis: Terminate the reaction. Analyze the formation of imidazole acetol phosphate (IAP) by LC-MS.

Step 5: Histidinol-phosphate aminotransferase (HisC) Reaction

  • Reaction Setup: To the unterminated reaction mixture from Step 4, add:

    • 10 mM L-Glutamate

    • 0.1 mM Pyridoxal 5'-phosphate (PLP)

    • 1 µM purified HisC enzyme.

  • Incubation: Incubate at 37°C for 60-90 minutes.

  • Termination and Analysis: Terminate the reaction. Analyze the formation of L-Histidinol phosphate (HOL-P) using LC-MS or a dedicated amino acid analyzer.

Protocol 2: One-Pot Reconstitution of the Pathway

This protocol describes the simultaneous addition of all enzymes to reconstitute the pathway in a single reaction vessel.

Rationale: A one-pot reaction is more efficient for high-throughput screening of inhibitors or for producing a specific intermediate or final product. However, it requires prior optimization of the reaction conditions for all enzymes.

  • Master Mix Preparation: Prepare a master mix containing all common reagents:

    • 50 mM HEPES, pH 8.0

    • 10 mM MgCl₂

    • 100 mM KCl

    • 1 mM DTT

    • 1 mM ATP

    • 1 mM PRPP

    • 2 mM L-Glutamine

    • 10 mM L-Glutamate

    • 0.1 mM PLP

    • 0.1 mg/mL BSA

  • Enzyme Mix Preparation: Prepare a mix of all purified enzymes (HisG, HisIE, HisF/HisH, HisB, HisC) to a final concentration of 1 µM each in the reaction.

  • Reaction Initiation and Incubation: Add the enzyme mix to the master mix to start the reaction. Incubate at 37°C.

  • Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction and terminate them as described in Protocol 1.

  • Analysis: Analyze the samples by LC-MS to monitor the disappearance of substrates and the appearance of intermediates and the final product.

PART 3: Data Analysis and Expected Results

The success of the in vitro reconstitution is determined by the detection and quantification of the expected intermediates and the final product.

Table 1: Expected Outputs and Analytical Methods

Enzymatic StepProductRecommended Analytical MethodExpected Outcome
HisG N'-(5'-Phosphoribosyl)-ATP (PRATP)HPLC, LC-MSA peak corresponding to the mass and retention time of PRATP.
HisIE N'-[(5'-Phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (ProFAR)Spectrophotometry (A₂₉₀ₙₘ), HPLC, LC-MSAn increase in absorbance at 290 nm and a corresponding peak in HPLC/LC-MS.
HisF/HisH Imidazole glycerol phosphate (IGP)LC-MSDetection of a peak with the mass of IGP.
HisB Imidazole acetol phosphate (IAP)LC-MSDetection of a peak with the mass of IAP.
HisC L-Histidinol phosphate (HOL-P)LC-MS, Amino Acid AnalyzerDetection of a peak corresponding to HOL-P.

PART 4: Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No product formation - Inactive enzyme(s)- Missing substrate or cofactor- Incorrect buffer pH or composition- Presence of inhibitors- Verify the activity of each enzyme individually.- Double-check the concentrations of all reaction components.- Optimize the buffer conditions for each enzyme.- Ensure all reagents are free of contaminants.
Low product yield - Suboptimal enzyme concentration- Reaction time is too short- Product inhibition- Instability of intermediates- Titrate the concentration of each enzyme.- Perform a time-course experiment to determine the optimal incubation time.- Consider a fed-batch approach for substrates.- Minimize reaction time and handle samples on ice.
Accumulation of a single intermediate - The subsequent enzyme in the pathway is inactive or has a much lower activity.- Check the activity of the downstream enzyme.- Adjust the relative concentrations of the enzymes in the one-pot reaction.

Conclusion

The in vitro reconstitution of the histidine biosynthesis pathway is a powerful tool for fundamental research and drug discovery. The protocols and guidelines presented here provide a solid foundation for successfully reconstituting this essential metabolic pathway. By carefully controlling the experimental conditions and systematically analyzing the results, researchers can gain valuable insights into the intricate mechanisms of histidine biosynthesis and identify novel targets for therapeutic intervention.

References

Application Notes and Protocols for High-Throughput Screening of Imidazoleglycerol-Phosphate Dehydratase (IGPD) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazoleglycerol-phosphate dehydratase (IGPD), also known as HISN5 in plants, is a key enzyme in the histidine biosynthesis pathway.[1][2] It catalyzes the dehydration of imidazole glycerol phosphate (IGP) to imidazole acetol phosphate (IAP).[1][2] This pathway is essential for bacteria, fungi, and plants, but absent in animals, making IGPD an attractive target for the development of novel herbicides, fungicides, and antimicrobial agents.[3][4] Known inhibitors of IGPD include triazole-based compounds such as 3-amino-1,2,4-triazole (amitrole) and various phosphonate derivatives.[3][4][5]

These application notes provide detailed protocols for developing and implementing a high-throughput screening (HTS) assay to identify novel inhibitors of IGPD. The methodologies described herein are designed to be robust, scalable, and suitable for academic and industrial drug discovery settings.

Signaling Pathway

IGPD is the sixth enzyme in the histidine biosynthesis pathway. The reaction it catalyzes is a critical step in the conversion of 5-phosphoribosyl-1-pyrophosphate to L-histidine. The immediate pathway involving IGPD is straightforward, involving the conversion of its substrate, imidazole glycerol phosphate, to imidazole acetol phosphate.

IGPD_Pathway IGP Imidazole Glycerol Phosphate (IGP) IGPD IGPD (EC 4.2.1.19) IGP->IGPD IAP Imidazole Acetol Phosphate (IAP) IGPD->IAP

Caption: The reaction catalyzed by IGPD.

Experimental Protocols

Protein Expression and Purification

A prerequisite for any enzymatic assay is a source of active and pure IGPD. Recombinant expression in E. coli is a common method for obtaining sufficient quantities of the enzyme.

Protocol 1: Recombinant Expression and Purification of IGPD

  • Cloning: The coding sequence of the IGPD gene (e.g., from Medicago truncatula HISN5) can be PCR amplified and cloned into a suitable expression vector, such as pMCSG68, using ligase-independent cloning (LIC).[1]

  • Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in appropriate media at 37°C to an OD600 of 0.6-0.8. Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the cells at a lower temperature (e.g., 18-25°C) overnight.

  • Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 5 mM imidazole, and 1 mM TCEP). Lyse the cells using sonication or a high-pressure homogenizer.

  • Purification:

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM).

    • Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • Further purify the protein using size-exclusion chromatography to remove aggregates and other impurities.

  • Protein Characterization: Confirm the purity and identity of the protein using SDS-PAGE and Western blotting. Determine the protein concentration using a standard method like the Bradford assay.[1]

Enzyme Kinetics Assay

Understanding the kinetic parameters of IGPD is crucial for designing an effective screening assay. Isothermal titration calorimetry (ITC) provides a sensitive and direct method for measuring enzyme activity and determining kinetic parameters.

Protocol 2: IGPD Enzyme Kinetics Assay using Isothermal Titration Calorimetry (ITC)

This protocol is adapted from the method described for Medicago truncatula HISN5.[1]

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer, for example, 20 mM HEPES pH 7.5, 150 mM NaCl, and 2 mM MnCl2.

    • Substrate (IGP): Prepare a stock solution of imidazole glycerol phosphate in the assay buffer. The substrate can be enzymatically synthesized if not commercially available.[1]

    • Enzyme (IGPD): Dilute the purified IGPD to the desired concentration in the assay buffer.

  • ITC Experiment Setup:

    • Set the ITC instrument to the desired temperature (e.g., 25°C).

    • Load the sample cell with the IGPD solution.

    • Load the injection syringe with the IGP substrate solution.

  • Data Acquisition:

    • Perform an initial injection of the substrate to initiate the reaction, followed by a series of injections.

    • The heat change associated with the enzymatic reaction is measured after each injection.

  • Data Analysis:

    • Integrate the heat rate data to obtain the reaction velocity.

    • Plot the reaction velocity against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and kcat.[1]

High-Throughput Screening (HTS) Assay

A direct continuous spectrophotometric assay for IGPD is challenging due to the lack of a significant change in absorbance between the substrate (IGP) and the product (IAP). Therefore, a coupled-enzyme assay or a discontinuous assay is generally required for HTS.

Conceptual Protocol 3: Coupled Spectrophotometric HTS Assay for IGPD Inhibitors

  • Assay Principle:

    • IGPD converts IGP to IAP.

    • The coupling enzyme converts IAP to a product that can be detected spectrophotometrically (e.g., by a change in absorbance at a specific wavelength).

    • The rate of signal generation is proportional to the activity of IGPD.

  • Assay Development and Miniaturization:

    • Choice of Coupling Enzyme: A suitable coupling enzyme that specifically recognizes IAP and produces a detectable signal needs to be identified and validated.

    • Assay Miniaturization: The assay should be optimized for a 384-well or 1536-well plate format to increase throughput. This involves reducing reaction volumes and optimizing reagent concentrations.

  • HTS Protocol Outline:

    • Dispense a small volume of test compounds dissolved in DMSO into the wells of the microplate.

    • Add a solution containing IGPD enzyme, the coupling enzyme, and any necessary cofactors.

    • Pre-incubate the enzyme with the compounds.

    • Initiate the reaction by adding the substrate (IGP).

    • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis and Hit Identification:

    • Calculate the initial reaction rates for each well.

    • Determine the percent inhibition for each compound relative to control wells (containing DMSO without any compound).

    • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition).

    • Calculate the Z' factor to assess the quality and robustness of the HTS assay. A Z' factor between 0.5 and 1.0 is considered excellent for HTS.

HTS_Workflow cluster_prep Assay Preparation cluster_hts High-Throughput Screening cluster_analysis Data Analysis Compound Compound Library (in DMSO) Dispense_Cmpd Dispense Compounds (384-well plate) Compound->Dispense_Cmpd Enzyme IGPD Enzyme Solution Add_Enzyme Add Enzyme Mix Enzyme->Add_Enzyme Substrate IGP Substrate Solution Add_Substrate Initiate Reaction (Add Substrate) Substrate->Add_Substrate Dispense_Cmpd->Add_Enzyme Preincubation Pre-incubate Add_Enzyme->Preincubation Preincubation->Add_Substrate Read_Plate Kinetic Read (Plate Reader) Add_Substrate->Read_Plate Calc_Rates Calculate Reaction Rates Read_Plate->Calc_Rates Calc_Inhibition Calculate % Inhibition Calc_Rates->Calc_Inhibition Hit_ID Hit Identification Calc_Inhibition->Hit_ID

Caption: A generalized workflow for an IGPD HTS campaign.

Data Presentation

Table 1: Kinetic Parameters of IGPD
Enzyme SourceSubstrateKₘ (µM)kcat (s⁻¹)VₘₐₓMethodReference
Medicago truncatula HISN5IGP227 ± 453.4 ± 0.3-ITC[1]
Mycobacterium tuberculosis IGPDIGP-1400--[1]

Note: Vₘₐₓ values are often dependent on enzyme concentration and assay conditions and are therefore not always reported in a standardized manner.

Table 2: Known Inhibitors of IGPD
InhibitorTarget Organism/EnzymeKᵢ (nM)IC₅₀Type of InhibitionReference
Triazole Phosphonate 1Plant40 ± 6.5--[5]
Triazole Phosphonate 2Plant10 ± 1.6--[5]
Triazole Phosphonate 3Plant8.5 ± 1.4--[5]
3-Amino-1,2,4-triazole (Amitrole)Mycobacterium tuberculosis IGPD--Competitive[3]
2-hydroxy-3-(1,2,4-triazol-1-yl) propylphosphonate (C348)Plant/YeastNanomolar range-Competitive[5]

Mandatory Visualizations

Logical Relationship of HTS Assay Validation

For a successful HTS campaign, it is critical to validate the assay by determining key statistical parameters that indicate its robustness and reliability. The Z' factor is a widely accepted metric for this purpose.

HTS_Validation cluster_controls Control Measurements cluster_params Statistical Parameters cluster_z_factor Z' Factor Calculation cluster_decision Assay Quality Decision Title HTS Assay Validation Logic Positive_Control Positive Control (e.g., known inhibitor) Mean_Pos Mean of Positive (µ_p) Positive_Control->Mean_Pos StdDev_Pos Std Dev of Positive (σ_p) Positive_Control->StdDev_Pos Negative_Control Negative Control (DMSO) Mean_Neg Mean of Negative (µ_n) Negative_Control->Mean_Neg StdDev_Neg Std Dev of Negative (σ_n) Negative_Control->StdDev_Neg Z_Formula Z' = 1 - (3(σ_p + σ_n)) / |µ_p - µ_n| Mean_Pos->Z_Formula StdDev_Pos->Z_Formula Mean_Neg->Z_Formula StdDev_Neg->Z_Formula Z_Value Z' > 0.5 Z_Formula->Z_Value Proceed Proceed to HTS Z_Value->Proceed Yes Optimize Optimize Assay Z_Value->Optimize No

Caption: The logical flow for HTS assay validation using the Z' factor.

References

Application of D-erythro-Imidazoleglycerol Phosphate in drug discovery for M. tuberculosis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (M. tuberculosis), remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains. This necessitates the discovery of novel drug targets and therapeutic agents. The histidine biosynthesis pathway, essential for the growth of M. tuberculosis but absent in mammals, presents a promising avenue for the development of selective inhibitors with minimal host toxicity. D-erythro-Imidazoleglycerol Phosphate (IGP) is a key intermediate in this pathway, and its synthesis and subsequent conversion are critical for the bacterium's survival. This document provides detailed application notes and protocols for researchers targeting this pathway for anti-TB drug discovery.

The biosynthesis of L-histidine from 5-phosphoribosyl 1-pyrophosphate involves ten enzymatic steps and is crucial for the in vitro growth of M. tuberculosis.[1][2] The enzymes in this pathway are attractive targets for designing new antimycobacterial drugs.[2]

The Role of D-erythro-Imidazoleglycerol Phosphate (IGP)

IGP is synthesized by the enzyme Imidazole glycerol phosphate synthase (IGPS) , a heterodimeric complex of two subunits: HisF (a cyclase) and HisH (a glutamine amidotransferase). The HisH subunit hydrolyzes glutamine to provide ammonia, which is then channeled to the HisF subunit. HisF catalyzes the cyclization of N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR) to form IGP and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR). Subsequently, Imidazoleglycerol-phosphate dehydratase (IGPD or HisB) converts IGP to imidazoleacetol-phosphate.[3] Given their central roles, both IGPS and IGPD are considered potential drug targets.

Drug Discovery Applications

Targeting the enzymes involved in the metabolism of IGP offers a focused strategy for developing novel anti-TB drugs. Inhibition of either IGPS or IGPD would disrupt the histidine biosynthesis pathway, leading to bacterial cell death. While several studies have focused on inhibitors of other enzymes in this pathway, such as IGPD and ATP phosphoribosyl transferase (HisG), there is a notable lack of publicly available data on potent and specific inhibitors of the M. tuberculosis IGPS (HisF/HisH) complex. However, the essentiality of this pathway underscores the potential of IGPS as a valuable, yet underexplored, target.

Quantitative Data on Inhibitors of the Histidine Biosynthesis Pathway

While specific inhibitors for M. tuberculosis IGPS (HisF/HisH) are not well-documented in the literature, research on other enzymes in the histidine biosynthesis pathway has yielded promising results. The following table summarizes inhibitory data for compounds targeting Imidazoleglycerol-phosphate dehydratase (IGPD or HisB), the enzyme that metabolizes IGP.

Compound ClassTarget EnzymeInhibitorIC50 (µM)OrganismReference
Triazole-basedImidazoleglycerol-phosphate dehydratase (IGPD; HisB)SF133.46M. tuberculosis[1]
Triazole-basedImidazoleglycerol-phosphate dehydratase (IGPD; HisB)SF244.09M. tuberculosis[1]
Triazole-basedImidazoleglycerol-phosphate dehydratase (IGPD; HisB)SF376.95M. tuberculosis[1]

Experimental Protocols

Protocol 1: Expression and Purification of M. tuberculosis HisF and HisH Subunits

This protocol describes the expression of His-tagged HisF and HisH proteins in E. coli and their subsequent purification using immobilized metal affinity chromatography (IMAC).

1. Gene Cloning and Expression Vector Construction:

  • Amplify the hisF and hisH genes from M. tuberculosis H37Rv genomic DNA using PCR with primers incorporating restriction sites for cloning.

  • Clone the amplified genes into a suitable expression vector (e.g., pET series) containing an N- or C-terminal 6x-His tag.

  • Transform the recombinant plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

  • Grow the transformed E. coli cells in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-1 mM.

  • Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 16-18 hours to enhance soluble protein expression.[4]

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

3. Cell Lysis:

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF).

  • Lyse the cells by sonication on ice or by using a high-pressure homogenizer.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the soluble His-tagged protein.

4. Immobilized Metal Affinity Chromatography (IMAC):

  • Equilibrate a Ni-NTA affinity column with lysis buffer.

  • Load the cleared lysate onto the column.

  • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole, 10% glycerol) to remove non-specifically bound proteins.

  • Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 10% glycerol).

  • Collect fractions and analyze by SDS-PAGE for purity.

5. Protein Dialysis and Storage:

  • Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) to remove imidazole.

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Store the purified proteins at -80°C.

Protocol 2: In Vitro Assay for Imidazole Glycerol Phosphate Synthase (IGPS) Activity

This protocol describes a coupled spectrophotometric assay to measure the glutaminase activity of the reconstituted HisF/HisH complex. This assay is adapted from general methods for glutamine amidotransferases.

1. Reagents and Buffers:

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 50 mM KCl.

  • L-glutamine solution (100 mM).

  • PRFAR solution (concentration to be optimized, typically in the µM range).

  • Purified HisF and HisH proteins.

  • Glutamate dehydrogenase (GDH).

  • NADH (10 mM).

  • α-ketoglutarate (100 mM).

2. Reconstitution of the HisF/HisH Complex:

  • Mix equimolar concentrations of purified HisF and HisH in the assay buffer.

  • Incubate on ice for 30 minutes to allow for complex formation.

3. Coupled Enzyme Assay Procedure:

  • In a 96-well UV-transparent plate, add the following to each well:

    • 150 µL of assay buffer.

    • 10 µL of NADH (final concentration ~0.5 mM).

    • 10 µL of α-ketoglutarate (final concentration ~5 mM).

    • 5 µL of GDH (sufficient units to ensure the reaction is not rate-limiting).

    • 10 µL of PRFAR solution.

    • 10 µL of L-glutamine (to a final concentration of 1-10 mM).

  • Initiate the reaction by adding 5 µL of the reconstituted HisF/HisH complex.

  • Immediately measure the decrease in absorbance at 340 nm over time using a plate reader at a constant temperature (e.g., 37°C). The rate of NADH oxidation is proportional to the rate of glutamate production by the HisH subunit, which is allosterically activated by the binding of PRFAR to the HisF subunit.

4. Data Analysis:

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

  • To screen for inhibitors, perform the assay in the presence of various concentrations of the test compounds.

  • Calculate the percent inhibition and determine the IC50 value for active compounds.

Visualizations

Histidine Biosynthesis Pathway in M. tuberculosis

Histidine_Biosynthesis_Pathway PRPP 5-Phosphoribosyl-1-pyrophosphate PRA Phosphoribosyl-ATP PRPP->PRA ATP PR_AMP Phosphoribosyl-AMP PRA->PR_AMP PPi ProFAR Phosphoribulosylformimino-AICAR-P PR_AMP->ProFAR PRFAR N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide ProFAR->PRFAR IGP D-erythro-Imidazoleglycerol Phosphate PRFAR->IGP Glutamine IAP Imidazoleacetol-phosphate IGP->IAP HP L-Histidinol-phosphate IAP->HP Glutamate Histidinol L-Histidinol HP->Histidinol H2O Histidine L-Histidine Histidinol->Histidine 2 NAD+ HisG HisG (ATP-phosphoribosyltransferase) HisIE HisI/HisE HisA HisA HisF_H HisF/HisH (IGPS) (Imidazole glycerol phosphate synthase) HisB HisB (IGPD) (Imidazoleglycerol-phosphate dehydratase) HisC HisC HisN HisN HisD HisD

Caption: The L-histidine biosynthesis pathway in M. tuberculosis.

Experimental Workflow for IGPS Inhibitor Screening

Experimental_Workflow start Start: Identify Potential Inhibitors expression Express & Purify His-tagged HisF and HisH Subunits start->expression reconstitution Reconstitute HisF/HisH (IGPS) Complex expression->reconstitution assay Perform In Vitro Coupled Enzyme Assay with Inhibitors reconstitution->assay data_analysis Analyze Data: Calculate % Inhibition & IC50 assay->data_analysis hit_validation Hit Validation: Dose-Response & Orthogonal Assays data_analysis->hit_validation lead_optimization Lead Optimization hit_validation->lead_optimization end End: Candidate Drug lead_optimization->end

Caption: Workflow for screening and identifying inhibitors of IGPS.

References

Troubleshooting & Optimization

Technical Support Center: D-erythro-Imidazoleglycerol Phosphate (IGP) Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-erythro-Imidazoleglycerol Phosphate (IGP). This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to ensure the stability of IGP solutions in your experiments.

Troubleshooting Unstable IGP Solutions

Consistent and reliable experimental results depend on the stability of your reagents. If you are encountering issues such as loss of activity in enzymatic assays or inconsistent results over time, the degradation of your IGP solution may be a contributing factor. This guide will help you identify and resolve common stability problems.

FAQs: Handling and Storage

Q1: What is the recommended storage condition for solid D-erythro-Imidazoleglycerol Phosphate Monohydrate?

A1: Solid this compound is hygroscopic and should be stored in a tightly sealed container, away from moisture.[1][2][3] For optimal stability, store at -20°C.[1]

Q2: How should I prepare and store IGP solutions?

A2: Prepare solutions using a suitable buffer (see Q3). For short-term storage (up to 1 month), aliquots of the solution can be stored at -20°C.[1][4] For longer-term storage (up to 6 months), it is recommended to store aliquots at -80°C to minimize degradation.[1][4] Avoid repeated freeze-thaw cycles.

Q3: What type of buffer should I use to dissolve IGP?

Q4: Are there any known incompatibilities for IGP solutions?

A4: Yes, you should avoid strong acids, strong alkalis, and strong oxidizing or reducing agents, as these can promote chemical degradation.[4]

Q5: My enzymatic assay results are inconsistent. Could my IGP solution be the problem?

A5: Yes, inconsistent results can be a sign of IGP degradation, referred to in the literature as "non-enzymatic substrate degradation".[3][7] If your solution has been stored for an extended period, was not stored at the recommended temperature, or has undergone multiple freeze-thaw cycles, its concentration may have decreased. It is advisable to use freshly prepared solutions or to qualify the concentration of your stock solution before use.

Quantitative Data Summary

Currently, there is a lack of publicly available, detailed quantitative studies on the stability of IGP solutions under various conditions. The following table summarizes the recommended storage conditions based on supplier safety data sheets and literature.

Form Storage Temperature Duration Key Considerations
Solid Monohydrate-20°CLong-termHygroscopic; store sealed and away from moisture.[1][2][3]
In Solution-20°CUp to 1 monthSealed storage, away from moisture.[1][4]
In Solution-80°CUp to 6 monthsSealed storage, away from moisture.[1][4]

Experimental Protocols

Given the limited availability of specific stability data for IGP, we provide a general protocol for a forced degradation study. This will allow you to assess the stability of your IGP solutions in your specific buffer systems and under your experimental conditions.

Protocol: Forced Degradation Study of IGP Solutions

Objective: To determine the stability of an IGP solution under various stress conditions (pH, temperature, light, and oxidation) and to identify potential degradation.

Materials:

  • This compound

  • Purified water (e.g., HPLC-grade)

  • Buffers of interest (e.g., phosphate buffer at pH 5.0, 7.0, and 9.0)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

  • Photostability chamber or light source

  • Temperature-controlled chambers/incubators

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of IGP in your chosen buffer at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid/Base Hydrolysis: Add HCl or NaOH to aliquots of the stock solution to adjust the pH to acidic (e.g., pH 2) and basic (e.g., pH 10) conditions.

    • Thermal Stress: Incubate aliquots of the stock solution at elevated temperatures (e.g., 40°C, 60°C) and at your typical experimental temperature (e.g., room temperature, 37°C).

    • Oxidative Degradation: Add a small volume of H₂O₂ solution to an aliquot of the stock solution.

    • Photostability: Expose an aliquot of the stock solution to a controlled light source, while keeping a control sample in the dark.

  • Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples using a suitable analytical method, such as HPLC-UV, to quantify the remaining IGP and detect the formation of any degradation products. An LC-MS method can be used to identify the mass of any degradants.

  • Data Evaluation: Plot the percentage of remaining IGP against time for each condition to determine the degradation rate.

Visualizations

The following diagrams illustrate key concepts and workflows related to IGP stability.

IGP_Stability_Factors Factors Influencing IGP Solution Stability cluster_factors IGP IGP Solution Stability pH pH (Avoid strong acids/alkalis) IGP->pH Temp Temperature (Store at -20°C or -80°C) IGP->Temp Oxidation Oxidizing Agents IGP->Oxidation Light Light Exposure (Photostability unknown) IGP->Light FreezeThaw Freeze-Thaw Cycles IGP->FreezeThaw

Caption: Key factors that can influence the stability of D-erythro-Imidazoleglycerol Phosphate solutions.

Forced_Degradation_Workflow Workflow for IGP Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation PrepStock Prepare IGP Stock Solution AcidBase Acid/Base Hydrolysis PrepStock->AcidBase Thermal Thermal Stress PrepStock->Thermal Oxidative Oxidative Degradation PrepStock->Oxidative Photo Photostability Testing PrepStock->Photo Sampling Sample at Time Points AcidBase->Sampling Thermal->Sampling Oxidative->Sampling Photo->Sampling HPLC HPLC / LC-MS Analysis Sampling->HPLC DataEval Evaluate Degradation Rate & Products HPLC->DataEval

Caption: A generalized workflow for conducting a forced degradation study on IGP solutions.

References

Technical Support Center: Synthesis of D-erythro-Imidazoleglycerol Phosphate (IGP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of D-erythro-Imidazoleglycerol Phosphate (IGP). This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic efforts. As a molecule with significant stereochemical complexity and a highly polar phosphate group, the synthesis of IGP presents several well-documented challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols based on established methodologies and chemical principles.

The content herein is structured to address problems from a mechanistic and causal perspective, providing not just solutions but also the scientific reasoning behind them. We will explore both the predominant enzymatic routes and the plausible challenges of a de novo chemical synthesis.

Part 1: Understanding the Synthetic Landscape of IGP

The synthesis of D-erythro-Imidazoleglycerol Phosphate is most commonly achieved via enzymatic or semi-enzymatic methods, which offer unparalleled stereocontrol and yield. However, chemical synthesis routes, while challenging, are also pursued. Understanding the fundamentals of each approach is critical for effective troubleshooting.

The Biosynthetic & Enzymatic Approach: Nature's Blueprint

In biological systems, IGP is an intermediate in histidine biosynthesis, produced by the enzyme imidazole glycerol phosphate synthase (IGPS).[1][2] This enzyme catalyzes the reaction between N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR) and glutamine. The HisF subunit of the enzyme facilitates the cyclization to form the imidazole ring, while the HisH subunit hydrolyzes glutamine to provide the necessary ammonia.[1][3]

A practical adaptation of this is a semi-enzymatic synthesis , where high concentrations of ammonium chloride (NH₄Cl) can be used in place of the HisH subunit and glutamine, simplifying the reaction mixture.[1] This approach requires only the HisF enzyme and its substrate, PRFAR.

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification PRFAR PRFAR Substrate Incubation Incubation at Optimal Temperature & pH PRFAR->Incubation HisF HisF Enzyme HisF->Incubation Ammonia Ammonia Source (Glutamine + HisH or High [NH₄⁺]) Ammonia->Incubation Denaturation Enzyme Denaturation (e.g., Heat) Incubation->Denaturation Reaction Completion Centrifugation Centrifugation to Remove Precipitated Protein Denaturation->Centrifugation Purification Purification (e.g., Ion Exchange Chromatography) Centrifugation->Purification IGP_Final IGP_Final Purification->IGP_Final Pure D-erythro-IGP

Caption: Enzymatic/Semi-Enzymatic Synthesis Workflow for IGP.

The Chemical Synthesis Approach: Challenges & Strategy

A de novo chemical synthesis of IGP is not trivial due to the presence of two contiguous stereocenters and a polar phosphate group. While a definitive, high-yield protocol is not prominent in the literature, a logical approach would start from a chiral precursor like D-ribose-5-phosphate, mirroring the biosynthetic pathway.[2]

The primary challenges in a chemical synthesis are:

  • Stereocontrol: Maintaining the correct (2R, 3S) erythro configuration.

  • Protecting Group Strategy: The need to selectively protect and deprotect multiple hydroxyl groups and the imidazole nitrogens.[4]

  • Imidazole Ring Formation: Controlling the regioselectivity of the cyclization.

  • Phosphorylation: Introducing the phosphate group without side reactions.

  • Purification: Separating the highly polar product from reagents and byproducts.[5]

Start Protected D-Ribose Derivative Imidazole_Formation Imidazole Ring Formation Start->Imidazole_Formation Manipulation Functional Group Manipulation & Isomerization Imidazole_Formation->Manipulation Phosphorylation Selective Phosphorylation of Primary Alcohol Manipulation->Phosphorylation Deprotection Global Deprotection Phosphorylation->Deprotection Purification Purification (Ion Exchange & HPLC) Deprotection->Purification IGP_Final Pure D-erythro-IGP Purification->IGP_Final

Caption: Plausible Workflow for Chemical Synthesis of IGP.

Part 2: Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common issues.

Category 1: Enzymatic & Semi-Enzymatic Synthesis

Q1: My enzymatic reaction shows low conversion to IGP. What are the likely causes?

A1: Low conversion in enzymatic reactions typically points to issues with the enzyme, substrate, or reaction conditions.

  • Enzyme Activity:

    • Cause: The HisF enzyme may be improperly folded or denatured.

    • Solution: Verify the protein's integrity via SDS-PAGE and ensure it has been stored correctly (typically at -80°C in a suitable buffer). Perform an activity assay with a known good batch of substrate to confirm catalytic competency.

  • Substrate Integrity:

    • Cause: The PRFAR substrate is known to be unstable. Degradation will directly lead to lower yields.

    • Solution: Use freshly prepared or properly stored PRFAR. Purity can be checked via HPLC.

  • Reaction Conditions:

    • Cause: Suboptimal pH, temperature, or buffer components can drastically reduce enzyme efficiency. The allosteric activation of IGPS can also be temperature-dependent.[6]

    • Solution: Optimize the reaction pH (typically around 7.5-8.5) and temperature. For enzymes from thermophilic organisms, higher temperatures may be required.[6] Ensure the buffer does not contain inhibitory compounds.

  • Ammonia Source (Semi-Enzymatic):

    • Cause: In the semi-enzymatic approach, the concentration of NH₄Cl may be insufficient to drive the reaction forward.

    • Solution: Ensure a high concentration of ammonium chloride is present, as this circumvents the need for the HisH enzyme.[1]

Q2: After the enzymatic reaction, I'm struggling to purify the IGP, and my final yield is poor.

A2: Purification is a critical step where significant product loss can occur.

  • Inefficient Protein Removal:

    • Cause: Residual active enzyme can degrade the product, and soluble protein can interfere with chromatography.

    • Solution: Ensure complete denaturation and precipitation of the enzyme. Heat treatment followed by centrifugation is common. Confirm removal of protein from the supernatant before proceeding.

  • Choice of Chromatography:

    • Cause: IGP is a highly polar, negatively charged molecule. Standard silica gel chromatography is not suitable.

    • Solution: Anion-exchange chromatography is the method of choice. A step or gradient elution with a salt like NaCl or a buffer like triethylammonium bicarbonate (TEAB) will effectively separate IGP from uncharged or less charged impurities.

  • Product Stability:

    • Cause: IGP may not be stable at extreme pH values or high temperatures for extended periods.

    • Solution: Maintain a neutral to slightly basic pH during purification and keep samples cold. Lyophilize the final pure fractions promptly.

Category 2: Chemical Synthesis & Purification

Q3: My imidazole ring formation step is giving a complex mixture of products and a low yield of the desired isomer.

A3: This is a common challenge in imidazole synthesis.

  • Lack of Regiocontrol:

    • Cause: When forming an imidazole from a precursor like a protected ribose, the cyclization can lead to different regioisomers.

    • Solution: The choice of reagents is critical. Using formamidine or related reagents can help direct the cyclization. It is often necessary to carry a mixture forward and separate the isomers at a later stage, which can be challenging.

  • Side Reactions:

    • Cause: The reaction conditions may be too harsh, leading to the degradation of the sugar moiety or the newly formed imidazole ring.

    • Solution: Screen milder reaction conditions (lower temperature, alternative solvents). Ensure that protecting groups are stable under the reaction conditions.

Q4: The phosphorylation step is inefficient. I either get a low yield of the desired monophosphate or a mixture of phosphorylated species.

A4: Selective phosphorylation is one of the most difficult steps in this synthesis.

  • Poor Reactivity of the Primary Alcohol:

    • Cause: Steric hindrance from bulky protecting groups on the secondary alcohols can impede access to the primary hydroxyl group.

    • Solution: Choose smaller protecting groups if possible. Alternatively, use a more reactive phosphorylating agent, such as a phosphoramidite, which requires activation by a weak acid like tetrazole.[7]

  • Non-Selective Phosphorylation:

    • Cause: The phosphorylating agent is reacting with the secondary hydroxyls or even the imidazole nitrogen.

    • Solution: This is a clear indication that your protecting group strategy is insufficient. All other reactive sites (secondary alcohols, imidazole N-H) must be robustly protected before attempting phosphorylation.[4]

  • Product Degradation:

    • Cause: Phosphorylating agents and the resulting phosphate esters can be sensitive to moisture and acidic or basic conditions.

    • Solution: Perform the reaction under strictly anhydrous conditions. The workup should be carefully controlled to avoid hydrolysis of the product or protecting groups.

Q5: I'm observing significant tailing and poor separation of my imidazole-containing compounds during silica gel column chromatography.

A5: This is a classic problem when purifying basic compounds like imidazoles on acidic silica gel.[5]

  • Strong Acid-Base Interaction:

    • Cause: The basic nitrogen atoms of the imidazole ring interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor elution and broad, tailing peaks.

    • Solution:

      • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine or pyridine into your mobile phase. This will neutralize the acidic sites on the silica, dramatically improving peak shape.[5]

      • Switch the Stationary Phase: Consider using neutral or basic alumina instead of silica gel. Alumina often provides better separation for basic compounds.[5]

Q6: My final purification yield after deprotection and chromatography is very low.

A6: This points to issues during the final, challenging steps of the synthesis.

  • Incomplete Deprotection:

    • Cause: The conditions used for removing the protecting groups were not effective, leading to a mixture of partially protected compounds that are difficult to separate.

    • Solution: Ensure you are using the correct and sufficiently harsh/prolonged conditions for the specific protecting groups you have chosen. Monitor the deprotection reaction by TLC or LC-MS until all starting material is consumed.

  • Product Loss During Workup:

    • Cause: D-erythro-Imidazoleglycerol Phosphate is highly water-soluble and will not be extracted into common organic solvents. An improper acid-base extraction can lead to complete loss of the product.[5]

    • Solution: After deprotection, the product will be a polar, likely zwitterionic or charged species. Purification should be done using methods suitable for such molecules, like ion-exchange chromatography or reverse-phase HPLC with an appropriate ion-pairing agent. Avoid standard liquid-liquid extractions into organic solvents.

  • Precipitation/Adsorption Issues:

    • Cause: The final product might precipitate out of solution in an uncontrolled manner or adsorb irreversibly to glassware or filter media.

    • Solution: Keep the purified product in a suitable buffer (e.g., water or a dilute volatile buffer like TEAB) at a controlled pH. Use silanized glassware if adsorption is suspected.

Part 3: Key Experimental Protocols

Protocol 1: Semi-Enzymatic Synthesis of IGP

This protocol is adapted from methodologies used for the enzymatic production of IGP for structural and functional studies.[8]

  • Reaction Setup:

    • In a suitable reaction vessel, prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0, 4 mM MgCl₂, 100 mM KCl).

    • Add the substrate, N'-[(5'-phosphoribulosyl)formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (PRFAR), to a final concentration of 2 mM.

    • Add ammonium chloride (NH₄Cl) to a final concentration of 200 mM.

    • Initiate the reaction by adding purified HisF enzyme to a final concentration of 10-20 µM.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for a mesophilic enzyme) for 2-4 hours.

    • Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or a coupled enzymatic assay.

  • Workup:

    • Once the reaction has reached completion, terminate it by denaturing the enzyme. Heat the mixture at 80°C for 15 minutes.

    • Cool the mixture on ice and centrifuge at high speed (e.g., >13,000 x g) for 20 minutes to pellet the precipitated protein.

    • Carefully collect the supernatant containing the crude IGP.

  • Purification:

    • Load the supernatant onto a strong anion-exchange column (e.g., Q-Sepharose) pre-equilibrated with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

    • Wash the column to remove unbound impurities.

    • Elute the IGP using a linear gradient of NaCl (e.g., 0 to 1 M) or a suitable buffer like triethylammonium bicarbonate.

    • Combine the fractions containing pure IGP (as determined by HPLC or other analytical methods) and lyophilize to obtain the final product.

Protocol 2: Troubleshooting Column Chromatography of Imidazole Intermediates

This protocol provides a systematic approach to optimizing the purification of non-polar to moderately polar imidazole-containing synthetic intermediates.[5]

  • Initial TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on at least three TLC plates.

    • Develop the plates in different solvent systems (e.g., Plate 1: 70:30 Hexane/Ethyl Acetate; Plate 2: 100% Ethyl Acetate; Plate 3: 95:5 Dichloromethane/Methanol).

    • Observe the separation and note any tailing. The ideal system should give your product an Rf value of ~0.3.

  • Addressing Tailing:

    • If tailing is observed, prepare a new mobile phase containing 0.5% triethylamine (TEA). For example, for 100 mL of 70:30 Hexane/EtOAc, add 0.5 mL of TEA.

    • Run a new TLC plate in this modified solvent system. The spot corresponding to your imidazole derivative should be much rounder and less streaked.

  • Column Chromatography Setup:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of solvent. Add a small amount of silica gel and evaporate the solvent until you have a dry, free-flowing powder. This is your dry-loaded sample.

    • Wet Loading: Dissolve the sample in the minimum possible volume of the mobile phase (or a slightly stronger solvent).

    • Carefully add your sample to the top of the silica gel column.

  • Elution and Fraction Collection:

    • Begin eluting with the optimized mobile phase (containing TEA if necessary).

    • Collect fractions and monitor them by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling TEA may require co-evaporation with a solvent like toluene.

Data Summary Table

IssuePotential CauseRecommended SolutionReference
Enzymatic Synthesis
Low ConversionInactive Enzyme/SubstrateVerify integrity and activity of reagents.N/A
Suboptimal Reaction ConditionsOptimize pH, temperature, and buffer.[6]
Chemical Synthesis
Poor Phosphorylation YieldNon-selective reactionImprove protecting group strategy.[4][7]
Low reactivityUse a more reactive phosphorylating agent (e.g., phosphoramidite).[7]
Purification
Tailing on Silica GelStrong interaction with acidic silicaAdd 0.1-1% triethylamine to the mobile phase.[5]
Switch to a neutral or basic alumina stationary phase.[5]
Low Recovery of Final ProductProduct is highly water-solubleAvoid organic solvent extractions; use ion-exchange chromatography.[5]

References

Technical Support Center: Recombinant Imidazoleglycerol-Phosphate Dehydratase (IGPD)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low activity of recombinant imidazoleglycerol-phosphate dehydratase (IGPD). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the expression, purification, and characterization of this metalloenzyme.

Frequently Asked Questions (FAQs)

Q1: What is imidazoleglycerol-phosphate dehydratase (IGPD) and why is its activity important?

Imidazoleglycerol-phosphate dehydratase (IGPD), also known as IGP dehydratase, is a key enzyme in the histidine biosynthesis pathway in plants, fungi, bacteria, and archaea.[1][2][3] It catalyzes the dehydration of imidazoleglycerol phosphate (IGP) to produce imidazoleacetol phosphate (IAP).[1][2] As this pathway is absent in mammals, IGPD is a promising target for the development of novel herbicides, antibiotics, and antifungal agents.[4][5] Therefore, obtaining a highly active recombinant IGPD is crucial for structural studies, inhibitor screening, and other research applications.

Q2: My purified recombinant IGPD shows very low or no activity. What are the most common causes?

Low activity of recombinant IGPD can stem from several factors, broadly categorized as:

  • Protein Expression and Folding Issues: The enzyme may be expressed in an insoluble form (inclusion bodies), misfolded, or degraded by host cell proteases.

  • Problems with Quaternary Structure Assembly: IGPD is active as a large oligomer, typically a 24-mer, which assembles from inactive trimeric precursors.[5] This assembly is critically dependent on the presence of divalent metal ions.[5]

  • Inadequate Metal Ion Concentration: IGPD is a metalloenzyme that requires a dimanganese(II) cluster in its active site for catalysis.[4] Insufficient Mn2+ during expression, purification, or the assay itself is a primary cause of low activity.

  • Suboptimal Assay Conditions: The pH, temperature, and buffer composition of the activity assay must be optimized for your specific IGPD.

  • Substrate Quality and Availability: The substrate, imidazoleglycerol phosphate (IGP), can be commercially scarce and may contain inactive diastereoisomers that act as competitive inhibitors.[6]

Q3: How can I improve the expression and solubility of my recombinant IGPD in E. coli?

To enhance the yield of soluble and active IGPD, consider the following strategies:

  • Optimize Expression Conditions: Lowering the induction temperature (e.g., to 18-25°C) and reducing the concentration of the inducing agent (e.g., IPTG) can slow down protein synthesis, promoting proper folding.

  • Co-expression with Chaperones: Molecular chaperones can assist in the correct folding of your recombinant protein.

  • Choice of Expression Strain: Using an E. coli strain optimized for the expression of metalloproteins or proteins with complex folding requirements can be beneficial.

  • Supplementation with Metal Ions: Adding a low concentration of MnCl2 (e.g., 0.1-0.5 mM) to the expression media can facilitate the in vivo incorporation of the essential manganese cofactor.

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Low IGPD Activity

This guide provides a systematic approach to identifying the root cause of low enzyme activity.

Troubleshooting_Flowchart start Low IGPD Activity Observed check_expression 1. Verify Protein Expression & Solubility (SDS-PAGE of soluble/insoluble fractions) start->check_expression insoluble Protein is in inclusion bodies. check_expression->insoluble Insoluble soluble Protein is soluble. check_expression->soluble Soluble optimize_expression Optimize expression conditions: - Lower temperature - Reduce inducer concentration - Co-express chaperones insoluble->optimize_expression check_purification 2. Assess Purity & Integrity (SDS-PAGE of purified protein) soluble->check_purification optimize_expression->check_expression degraded Protein is degraded. check_purification->degraded Degraded intact Protein is intact. check_purification->intact Intact add_protease_inhibitors Add protease inhibitors during lysis. Work at 4°C. degraded->add_protease_inhibitors check_metal 3. Evaluate Metal Ion Presence (ICP-MS or activity rescue with Mn2+) intact->check_metal add_protease_inhibitors->check_purification no_metal Insufficient Mn2+. check_metal->no_metal No/Low Mn2+ has_metal Sufficient Mn2+. check_metal->has_metal Sufficient Mn2+ add_mncl2 Supplement media with MnCl2. Include MnCl2 in purification buffers. no_metal->add_mncl2 check_assay 4. Validate Assay Conditions (Positive control, substrate quality) has_metal->check_assay add_mncl2->check_metal assay_issue Assay conditions are suboptimal or substrate is poor quality. check_assay->assay_issue Problem identified assay_ok Assay conditions are optimal. check_assay->assay_ok No issue optimize_assay Optimize pH, temperature, buffer. Synthesize or source high-purity substrate. assay_issue->optimize_assay final_assessment Re-evaluate activity. assay_ok->final_assessment optimize_assay->check_assay

Guide 2: Optimizing His-tag Purification of IGPD

His-tagged IGPD can sometimes be challenging to purify due to interactions between the His-tag and the metalloenzyme nature of IGPD.

Problem Potential Cause Recommended Solution
Low yield of purified IGPD Inefficient binding to the IMAC resin.Ensure the pH of your lysis and binding buffers is between 7.5 and 8.0 to promote deprotonation of histidine residues.[7]
His-tag is inaccessible.Consider moving the His-tag to the other terminus of the protein.
Co-elution of contaminants Non-specific binding of host metalloproteins.Add a low concentration of imidazole (10-20 mM) to your lysis and wash buffers to reduce non-specific binding.[7]
Consider using a cobalt-based IMAC resin, which can offer higher selectivity than nickel-based resins.[8]
Low activity after purification Stripping of Mn2+ by the IMAC resin or chelating agents.Avoid using strong chelators like EDTA in your buffers. If a reducing agent is needed, use DTT or TCEP instead of β-mercaptoethanol.
Supplement the elution buffer with a low concentration of MnCl2 (e.g., 0.1-1 mM) to help maintain the metallated state of the enzyme.
Protein precipitation after elution High protein concentration and removal from stabilizing cellular components.Elute into a buffer containing a stabilizing agent like 10-20% glycerol.
Perform a buffer exchange step immediately after elution into a suitable storage buffer.

Experimental Protocols

Protocol 1: Expression of Recombinant IGPD in E. coli
  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with your IGPD expression plasmid.

  • Starter Culture: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium (supplemented with antibiotic and 0.1 mM MnCl2) with the overnight culture.

  • Growth: Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18-25°C and induce protein expression with an optimized concentration of IPTG (e.g., 0.1-0.5 mM).

  • Expression: Continue to grow the culture at the lower temperature for 16-20 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

Protocol 2: Purification of His-tagged IGPD
  • Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM MnCl2, 10% glycerol, and protease inhibitors). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • IMAC: Apply the clarified lysate to a pre-equilibrated Ni-NTA or other IMAC column.

  • Washing: Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM MnCl2, 10% glycerol).

  • Elution: Elute the bound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 1 mM MnCl2, 10% glycerol).

  • Buffer Exchange: Immediately perform a buffer exchange (e.g., using a desalting column or dialysis) into a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MnCl2, 1 mM DTT, 20% glycerol).

  • Storage: Store the purified enzyme in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 3: Continuous Spectrophotometric Activity Assay for IGPD

This assay is based on the change in absorbance upon the conversion of IGP to IAP. A coupled enzyme assay can also be employed for higher sensitivity.

Direct Assay (monitoring at ~235 nm):

The formation of the enol-ketone product IAP can be monitored by an increase in absorbance.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MnCl2, 100 mM KCl.

  • Substrate: Imidazoleglycerol phosphate (IGP) at a starting concentration range of 0.1-5 mM.

  • Enzyme: Purified recombinant IGPD.

  • Procedure:

    • Pre-incubate the assay buffer and substrate at the desired temperature (e.g., 30°C or 37°C).

    • Initiate the reaction by adding a known amount of IGPD.

    • Monitor the increase in absorbance at approximately 235 nm over time using a spectrophotometer.

    • Calculate the initial reaction velocity from the linear portion of the curve.

Note on Substrate: The commercial availability of IGP is limited.[6] It may be necessary to synthesize it enzymatically.[6]

Visualization of Key Processes

IGPD_Activation cluster_0 Inactive State cluster_1 Activation Process cluster_2 Active State inactive_trimers Inactive Trimeric IGPD (Apo-enzyme) active_24mer Active 24-mer IGPD (Holo-enzyme) inactive_trimers->active_24mer Assembly mn2_ion Mn2+ mn2_ion->active_24mer Required for assembly & catalytic activity

Experimental_Workflow expression 1. Recombinant Expression in E. coli (+ MnCl2) purification 2. His-tag Affinity Purification (+ MnCl2) expression->purification characterization 3. Activity Assay & Characterization purification->characterization troubleshooting 4. Troubleshooting (If low activity) characterization->troubleshooting

References

Optimizing Mn2+ concentration for imidazoleglycerol-phosphate dehydratase assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Manganese (Mn²⁺) concentration in imidazoleglycerol-phosphate dehydratase (IGPD) assays.

Frequently Asked Questions (FAQs)

Q1: Why is Mn²⁺ essential for the IGPD assay?

A1: Imidazoleglycerol-phosphate dehydratase (IGPD) is a metalloenzyme, and its catalytic activity is strictly dependent on the presence of Mn²⁺.[1][2] Mn²⁺ plays a dual role:

  • Structural Role: The addition of Mn²⁺ induces the assembly of the active enzyme complex. In the absence of metals, IGPD exists as an inactive trimer. The binding of Mn²⁺ promotes the formation of a catalytically active 24-mer structure.[1][2]

  • Catalytic Role: The active site of IGPD contains a di-manganese cluster that is directly involved in the dehydration of the substrate, imidazoleglycerol-phosphate (IGP).[1][3]

Q2: Can I substitute Mn²⁺ with other divalent cations like Mg²⁺ or Ca²⁺?

A2: No, it is not recommended to substitute Mn²⁺ with other divalent cations. Studies have shown that IGPD has a specific requirement for manganese for both its structural integrity and catalytic function.[1] While other transition metals might induce aggregation, they may not result in a catalytically active enzyme. For instance, oxo-vanadium ions have been shown to assemble the 24-mer, but the resulting protein is catalytically inactive.[1]

Q3: What is the optimal pH for IGPD activity when using Mn²⁺?

A3: The optimal pH for IGPD activity can be influenced by the presence of exogenous Mn²⁺. While the enzyme is active over a pH range, the addition of Mn²⁺ has been shown to reduce the optimum pH for the catalytic rate (kcat) from approximately 7.2 to 6.8.[1]

Q4: How does Mn²⁺ binding affect the enzyme's structure?

A4: The binding of Mn²⁺ is crucial for the quaternary structure of IGPD. The enzyme is typically purified as an inactive trimeric apoenzyme (without the metal cofactor). The addition of at least one equivalent of Mn²⁺ per subunit triggers the assembly of these trimers into a large, active 24-subunit complex.[1][4]

Troubleshooting Guide

Issue 1: Low or No Enzyme Activity

Possible Causes:

  • Insufficient Mn²⁺ Concentration: The enzyme may not be fully activated due to a lack of Mn²⁺.

  • Presence of Chelating Agents: Reagents like EDTA in your buffers can sequester Mn²⁺, making it unavailable to the enzyme.[1]

  • Improper Enzyme Assembly: The active 24-mer may not have formed correctly.

  • Degraded Enzyme: The enzyme may have lost activity due to improper storage or handling.

Troubleshooting Steps:

  • Verify Mn²⁺ Concentration: Ensure that Mn²⁺ is present in the assay buffer at an appropriate concentration. A good starting point is to ensure a slight molar excess of Mn²⁺ relative to the enzyme subunit concentration.

  • Check for Chelating Agents: Review the composition of all buffers and solutions used in the assay for the presence of chelating agents like EDTA. If present, they should be removed.

  • Pre-incubate with Mn²⁺: Before starting the reaction by adding the substrate, pre-incubate the IGPD enzyme with the Mn²⁺-containing buffer to allow for the assembly of the active 24-mer.

  • Run a Positive Control: Use a known active batch of IGPD and a previously validated Mn²⁺ concentration to confirm that the other assay components are working correctly.

Issue 2: Precipitation in the Assay Buffer

Possible Causes:

  • High pH: At alkaline pH (typically above 8.0), Mn²⁺ can precipitate as manganese hydroxide (Mn(OH)₂).

  • Incompatible Buffer Components: Phosphate buffers can form insoluble manganese phosphate precipitates. Some other buffers like Tris can also interact with metal ions.

  • High Mn²⁺ Concentration: Excessively high concentrations of Mn²⁺ can lead to precipitation, especially in combination with borderline pH or buffer conditions.

Troubleshooting Steps:

  • Optimize pH: If possible, perform the assay at a pH below 8.0. The optimal pH for Mn²⁺-activated IGPD is around 6.8.[1]

  • Choose an Appropriate Buffer: Use a biological buffer with low metal-binding constants, such as HEPES, TES, or PIPES. Avoid using phosphate buffers.

  • Titrate Mn²⁺ Concentration: Systematically lower the Mn²⁺ concentration to find the minimum concentration required for maximal activity without causing precipitation.

  • Freshly Prepare Buffers: Always use freshly prepared buffers, as the pH of some buffers can change over time.

Issue 3: Inhibition of Enzyme Activity at High Mn²⁺ Concentrations

Possible Causes:

  • Non-specific Binding: Excess Mn²⁺ may bind to sites on the enzyme other than the active site, leading to conformational changes that reduce activity.

  • Substrate Masking: High concentrations of divalent cations can sometimes interact with the substrate, making it less available to the enzyme.

  • Steric Hindrance: In some cases, high concentrations of metal ions can cause steric hindrance at the active site.[5]

Troubleshooting Steps:

  • Perform a Mn²⁺ Titration: Carry out the assay over a wide range of Mn²⁺ concentrations (e.g., from micromolar to millimolar) to determine the optimal concentration and identify the point at which inhibition occurs.

  • Refer to Stoichiometry: As a starting point for your titration, consider the stoichiometry of Mn²⁺ binding. The active enzyme contains approximately 1.35 Mn²⁺ ions per subunit.[1]

  • Review Literature: Check for published data on the specific IGPD you are working with, as the optimal Mn²⁺ concentration can vary between organisms.

Quantitative Data Summary

ParameterValueSource OrganismReference
Mn²⁺ to Subunit Stoichiometry for Assembly1 equivalent of Mn²⁺ per subunitSaccharomyces cerevisiae[1][4]
Mn²⁺ Content in Purified Active Enzyme1.35 ± 0.1 Mn atoms per subunitSaccharomyces cerevisiae[1]

Experimental Protocols

Protocol 1: Optimization of Mn²⁺ Concentration

This protocol outlines a general method for determining the optimal Mn²⁺ concentration for your IGPD assay.

  • Prepare IGPD Apoenzyme: If you have purified the enzyme in the absence of Mn²⁺, it will likely be in the inactive apo-form. If the purification protocol included Mn²⁺, you may need to remove it by dialysis against a buffer containing a chelating agent like EDTA, followed by extensive dialysis against a metal-free buffer.

  • Set up a Concentration Gradient: Prepare a series of assay buffers containing a range of MnCl₂ concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5, 10, 20, 50, 100 µM and 0.5, 1, 2, 5 mM). The buffer should be one with low metal-binding affinity, such as HEPES, at the desired pH (e.g., pH 7.0).

  • Pre-incubation: In a microplate or cuvettes, add a fixed amount of the IGPD apoenzyme to each buffer with varying Mn²⁺ concentrations. Allow the mixture to pre-incubate for a set period (e.g., 15-30 minutes) at the assay temperature to facilitate the assembly of the active enzyme.

  • Initiate the Reaction: Start the enzymatic reaction by adding a fixed, non-limiting concentration of the substrate, imidazoleglycerol-phosphate (IGP).

  • Measure Activity: Monitor the reaction progress using a suitable assay method (see Protocols 2 and 3 below).

  • Analyze the Data: Plot the enzyme activity (initial velocity) as a function of the Mn²⁺ concentration. The optimal concentration will be the one that gives the highest activity before any inhibitory effects are observed.

Protocol 2: Continuous Spectrophotometric Assay for IGPD

This assay continuously monitors the production of the enol phosphate product, which has a higher extinction coefficient at 290 nm than the substrate.

  • Assay Components:

    • Assay Buffer: e.g., 50 mM HEPES, pH 7.0.

    • MnCl₂: at the predetermined optimal concentration.

    • IGPD Enzyme: at a concentration that gives a linear reaction rate.

    • Imidazoleglycerol-phosphate (IGP) substrate.

  • Procedure:

    • Set up a spectrophotometer to measure absorbance at 290 nm at a constant temperature (e.g., 30°C).

    • In a quartz cuvette, combine the assay buffer, MnCl₂, and the IGPD enzyme.

    • Use this mixture to zero the spectrophotometer.

    • Initiate the reaction by adding the IGP substrate and mix quickly.

    • Record the increase in absorbance at 290 nm over time.

    • Calculate the initial reaction velocity from the linear portion of the absorbance curve, using the change in the extinction coefficient between the product and the substrate.

Protocol 3: Stopped Assay for IGPD

This is an endpoint assay where the reaction is allowed to proceed for a fixed time and then stopped. The amount of product formed is then quantified.

  • Assay Components:

    • Assay Buffer: e.g., 50 mM HEPES, pH 7.0.

    • MnCl₂: at the predetermined optimal concentration.

    • IGPD Enzyme.

    • Imidazoleglycerol-phosphate (IGP) substrate.

    • Stopping Reagent: e.g., a strong acid like HCl or a strong base like NaOH, depending on the detection method.

  • Procedure:

    • Prepare reaction tubes containing the assay buffer and MnCl₂.

    • Add the IGPD enzyme to each tube and pre-incubate at the desired temperature.

    • Initiate the reaction by adding the IGP substrate.

    • Allow the reaction to proceed for a fixed period (e.g., 10-20 minutes), ensuring the reaction is still in the linear range.

    • Stop the reaction by adding the stopping reagent.

    • Quantify the product, imidazoleacetol-phosphate (IAP). This can be done by various methods, including derivatization followed by spectrophotometry or chromatography.

Visualizations

TroubleshootingWorkflow start_node Start: IGPD Assay Optimization issue_node issue_node start_node->issue_node Encountering an issue? step_node step_node issue_node->step_node Low/No Activity step_node3 step_node3 issue_node->step_node3 Precipitation in Buffer step_node5 step_node5 issue_node->step_node5 Activity decreases at high [Mn2+] check_node check_node step_node->check_node Check Mn2+ concentration solution_node Optimal Activity Achieved check_node->solution_node Sufficient? step_node2 Increase Mn2+ concentration check_node->step_node2 Insufficient? step_node2->solution_node Re-assay check_node2 check_node2 step_node3->check_node2 Check buffer type & pH check_node2->solution_node Correct? step_node4 Switch to non-chelating buffer (e.g., HEPES) Adjust pH < 8.0 check_node2->step_node4 Incorrect? step_node4->solution_node Re-assay step_node6 Assay across a wide range of Mn2+ concentrations step_node5->step_node6 Perform Mn2+ titration solution_node2 Use optimal Mn2+ concentration step_node6->solution_node2 Identify optimal concentration

Caption: Troubleshooting workflow for optimizing Mn²⁺ concentration in IGPD assays.

References

Technical Support Center: Imidazole-Glycerol Phosphate Dehydratase (IGPD) Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting kinetic studies on imidazole-glycerol phosphate dehydratase (IGPD), with a particular focus on addressing product inhibition.

Frequently Asked Questions (FAQs)

Q1: My enzyme progress curve is non-linear from the start. What could be the cause?

A1: A non-linear progress curve from the beginning of the reaction can be indicative of several factors:

  • Substrate Inhibition: At high concentrations, the substrate (imidazole-glycerol phosphate, IGP) may bind to a secondary site on the enzyme, leading to the formation of an unproductive complex and a decrease in the reaction rate.

  • Product Inhibition: The product of the reaction, imidazole acetol phosphate (IAP), can bind to the enzyme's active site or an allosteric site, thereby inhibiting further catalysis.[1] This is a known characteristic of IGPD.

  • Enzyme Instability: The enzyme may be unstable under the assay conditions (e.g., pH, temperature, buffer composition), leading to a progressive loss of activity over time.

  • Reagent Degradation: One or more of the assay components, such as the substrate or coupling enzymes (in a coupled assay), may be degrading over the course of the assay.

Q2: How can I distinguish between substrate and product inhibition?

A2: To differentiate between substrate and product inhibition, you can perform the following experiments:

  • Varying Substrate Concentration: For suspected substrate inhibition, perform assays over a wide range of substrate concentrations. If the reaction rate decreases at higher substrate concentrations, this is a strong indication of substrate inhibition.

  • Adding Product at Time Zero: To test for product inhibition, initiate the reaction in the presence of varying concentrations of the product (IAP). A decrease in the initial velocity with increasing product concentration confirms product inhibition.

Q3: My kinetic data does not fit well to the Michaelis-Menten equation. What does this signify?

A3: Deviation from Michaelis-Menten kinetics is common when inhibitory effects are present.

  • Product Inhibition: As the reaction progresses, the accumulation of the product (IAP) will cause the reaction rate to slow down, leading to a poor fit to the standard Michaelis-Menten model which assumes no product inhibition.

  • Substrate Inhibition: High substrate concentrations can lead to a decrease in reaction velocity, which is not accounted for in the standard Michaelis-Menten equation.

  • Cooperativity: While not widely reported for IGPD, cooperative binding of the substrate to a multimeric enzyme could also lead to non-Michaelis-Menten kinetics.

Q4: What are the optimal pH and buffer conditions for an IGPD kinetic assay?

A4: The optimal pH for IGPD activity can vary depending on the source of the enzyme. For example, the optimal pH for Saccharomyces cerevisiae IGPD is around 7.2, which can shift to 6.8 in the presence of exogenous Mn²⁺. It is crucial to determine the optimal pH for your specific enzyme empirically. The choice of buffer and its ionic strength can also influence enzyme stability and activity. It is recommended to screen a few different buffer systems (e.g., Tris-HCl, HEPES) at various ionic strengths to find the optimal conditions for your experiment.

Q5: How do I determine the inhibitor constant (Ki) for a competitive inhibitor of IGPD?

A5: The inhibitor constant (Ki) for a competitive inhibitor can be determined by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data can then be analyzed using a Dixon plot or by fitting to the competitive inhibition model using non-linear regression software. For competitive inhibition, the Vmax will remain unchanged, while the apparent Km will increase with increasing inhibitor concentration.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Non-linear progress curve (downward curvature) 1. Product inhibition by IAP.[1] 2. Substrate depletion. 3. Enzyme instability.1. Analyze only the initial, linear portion of the curve. Add the product at the start of the reaction to confirm and characterize the inhibition. 2. Use a lower enzyme concentration or a higher initial substrate concentration. Ensure that less than 10% of the substrate is consumed during the assay. 3. Perform control experiments without substrate to assess enzyme stability over the assay time course. Optimize buffer conditions (pH, ionic strength, additives like glycerol) to enhance stability.
Decreasing reaction velocity at high substrate concentrations Substrate inhibition.Perform assays over a broad range of substrate concentrations to confirm. Fit the data to a substrate inhibition model to determine the inhibition constant (Kis).
High background signal in a continuous spectrophotometric assay 1. Non-enzymatic degradation of substrate or coupling enzyme substrate. 2. Contaminating enzyme activities in the IGPD preparation or coupling enzymes.1. Run control reactions without the enzyme to measure the rate of non-enzymatic reaction and subtract it from the experimental data. 2. Run control reactions omitting one component at a time (e.g., IGPD, coupling enzymes) to identify the source of the background signal. Ensure all proteins are highly purified.
Inconsistent results between experiments 1. Pipetting errors. 2. Temperature fluctuations. 3. Reagent instability.1. Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting variability. 2. Ensure all solutions are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled spectrophotometer or water bath. 3. Prepare fresh solutions of unstable reagents (e.g., substrate, coupling enzymes) for each experiment. Store stock solutions appropriately.
No detectable enzyme activity 1. Inactive enzyme. 2. Missing essential cofactor (e.g., Mn²⁺).[1] 3. Incorrect assay conditions.1. Verify the integrity of the enzyme by SDS-PAGE and check for proper folding if possible. 2. IGPD is a metalloenzyme that typically requires Mn²⁺ for activity. Ensure that an optimal concentration of Mn²⁺ is included in the assay buffer. 3. Verify the pH, temperature, and buffer composition are appropriate for the enzyme.

Quantitative Data

Table 1: Kinetic Parameters of Imidazole-Glycerol Phosphate Dehydratase (IGPD) from Various Organisms.

OrganismSubstrateKm (mM)Vmax (units/mg)kcat (s-1)Reference
Saccharomyces cerevisiaeD-erythro-IGP0.10 ± 0.0240-[1]
Arabidopsis thalianaD-erythro-IGP-~50 µmol IAP/mg/min-

Note: '-' indicates data not available in the cited sources.

Table 2: Inhibition Constants (Ki) of Known IGPD Inhibitors.

InhibitorOrganismInhibition TypeKi (mM)Reference
1,2,4-TriazoleSaccharomyces cerevisiaeCompetitive0.12 ± 0.02[1]
2-hydroxy-3-(1,2,4-triazol-1-yl)propyl phosphonateSaccharomyces cerevisiaeCompetitivePotent inhibitor (nanomolar range)[1]

Experimental Protocols

Protocol 1: Continuous Coupled Spectrophotometric Assay for IGPD Activity

This assay continuously monitors the production of IAP by coupling its subsequent reactions to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

  • IGPD enzyme

  • D-erythro-imidazole-glycerol phosphate (IGP) substrate

  • Imidazoleacetol-phosphate aminotransferase (IAP aminotransferase)

  • Glutamate dehydrogenase

  • L-Glutamate

  • NADH

  • MnCl₂

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • Assay Buffer

    • A saturating concentration of L-Glutamate

    • Excess IAP aminotransferase

    • Excess Glutamate dehydrogenase

    • A defined concentration of NADH (e.g., 0.2 mM)

    • Optimal concentration of MnCl₂

  • Incubate the mixture for 5 minutes at the desired temperature to allow the temperature to equilibrate and to obtain a stable baseline reading at 340 nm.

  • Initiate the reaction by adding the IGPD enzyme.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time.

  • The initial linear rate of the reaction is proportional to the IGPD activity. The rate can be converted to the concentration of product formed per unit time using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol 2: Discontinuous HPLC-Based Assay for IGPD Activity

This method directly measures the formation of the product, imidazole acetol phosphate (IAP), over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • IGPD enzyme

  • D-erythro-imidazole-glycerol phosphate (IGP) substrate

  • MnCl₂

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2)

  • Quenching solution (e.g., perchloric acid or trichloroacetic acid)

  • HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV-Vis)

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, IGP substrate, and MnCl₂.

  • Pre-incubate the reaction mixture at the desired temperature.

  • Initiate the reaction by adding the IGPD enzyme.

  • At specific time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

  • Centrifuge the quenched samples to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to separate and quantify the amount of IAP formed. A suitable mobile phase might consist of an aqueous buffer and an organic modifier like acetonitrile or methanol. The separation is typically monitored by UV absorbance at a wavelength where IAP absorbs (e.g., around 210-230 nm).

  • Generate a standard curve for IAP to convert the peak area to concentration.

  • Plot the concentration of IAP formed against time to determine the initial reaction rate.

Visualizations

IGPD_Catalytic_Cycle E Free Enzyme (IGPD) ES Enzyme-Substrate Complex (E-IGP) E->ES k1 ES->E k-1 EP Enzyme-Product Complex (E-IAP) ES->EP k_cat EP->E P Product (IAP) EP->P S Substrate (IGP)

Caption: The basic catalytic cycle of Imidazole-Glycerol Phosphate Dehydratase (IGPD).

Product_Inhibition cluster_reaction Catalytic Cycle cluster_inhibition Product Inhibition E Enzyme (E) ES E-S Complex E->ES EI Enzyme-Product Complex (E-P) S Substrate (S) ES->E P Product (P) ES->P P_inhibitor Product (P) P_inhibitor->E Inhibition

Caption: Mechanism of competitive product inhibition in an enzymatic reaction.

Troubleshooting_Workflow start Non-Linear Progress Curve check_substrate Vary Substrate Concentration start->check_substrate substrate_inhibition Substrate Inhibition check_substrate->substrate_inhibition Rate decreases at high [S] check_product Add Product at t=0 check_substrate->check_product No decrease at high [S] product_inhibition Product Inhibition check_product->product_inhibition Initial rate decreases check_stability Control Assay (No Substrate) check_product->check_stability No decrease enzyme_instability Enzyme Instability check_stability->enzyme_instability Activity decreases over time other Other Issues (e.g., reagent degradation) check_stability->other Stable

Caption: A logical workflow for troubleshooting non-linear enzyme progress curves.

References

Technical Support Center: High-Resolution Separation of Histidine Pathway Intermediates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the HPLC resolution of histidine pathway intermediates. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during chromatographic analysis of these polar and often phosphorylated compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of histidine pathway intermediates.

Problem 1: Poor Retention of Early Eluting Intermediates (e.g., PRPP, ATP)

  • Question: My initial peaks, corresponding to highly polar intermediates like 5-phospho-α-D-ribose 1-diphosphate (PRPP) and ATP, are eluting at or near the void volume with poor retention on my C18 column. How can I improve their retention?

  • Answer: This is a common issue with traditional reversed-phase (RP) columns. Here are several strategies to enhance the retention of these highly polar analytes:

    • Switch to a More Polar Stationary Phase: Consider using a column with a more polar stationary phase. Hydrophilic Interaction Liquid Chromatography (HILIC) columns are specifically designed for the retention of polar compounds.[1][2] HILIC stationary phases, such as those with amide or bare silica chemistry, establish a water-rich layer on their surface, facilitating the partitioning of polar analytes and leading to increased retention.[1][3]

    • Employ Ion-Pair Chromatography: For charged intermediates, particularly the phosphorylated ones, adding an ion-pairing reagent to the mobile phase can significantly improve retention on a reversed-phase column.[4][5] The ion-pairing reagent, typically a long-chain alkylammonium salt for anionic analytes, forms a neutral complex with the charged intermediate, increasing its hydrophobicity and retention on the C18 stationary phase.

    • Use an Aqueous-Stable C18 Column: If you must use a reversed-phase column, select one that is designed for use with highly aqueous mobile phases (e.g., an "AQ" type column). These columns are more resistant to phase collapse, which can occur with standard C18 columns when using mobile phases with very high water content, and can provide better retention for polar analytes.

Problem 2: Co-elution of Structurally Similar Intermediates

  • Question: I am observing peak overlap between several intermediates, for example, L-histidinol and L-histidinal, or the phosphorylated intermediates. How can I improve the resolution between these closely related compounds?

  • Answer: Achieving baseline separation of structurally similar compounds requires careful optimization of your chromatographic conditions.

    • Optimize Mobile Phase Composition:

      • Gradient Elution: A shallow gradient, where the percentage of the strong solvent increases slowly over time, can effectively separate closely eluting peaks.

      • pH Adjustment: The ionization state of the imidazole ring and phosphate groups is highly dependent on the mobile phase pH. Adjusting the pH can alter the retention times of individual intermediates differently, thereby improving selectivity and resolution. For basic compounds, a lower mobile phase pH can sometimes improve peak shape by reducing interactions with residual silanols on the stationary phase.

      • Buffer Concentration: In HILIC, the buffer concentration can influence retention. While a higher buffer concentration can sometimes reduce analyte retention due to competition for interaction with the stationary phase, it's crucial to find an optimal concentration for your specific separation.[2]

    • Change Stationary Phase Selectivity: If mobile phase optimization is insufficient, switching to a column with a different stationary phase chemistry can provide the necessary selectivity. For instance, if you are using a bare silica HILIC column, trying an amide- or zwitterionic-bonded HILIC column could alter the elution order and improve resolution.[1][3]

    • Decrease Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.

Problem 3: Peak Tailing for Histidine and Other Basic Intermediates

  • Question: The peaks for histidine and other intermediates with basic nitrogenous groups are showing significant tailing. What is causing this and how can I fix it?

  • Answer: Peak tailing for basic compounds is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase. Here are some solutions:

    • Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which minimizes these unwanted interactions and leads to more symmetrical peaks.

    • Lower Mobile Phase pH: Reducing the mobile phase pH (e.g., with formic acid or trifluoroacetic acid) will protonate the silanol groups, reducing their ability to interact with the positively charged basic analytes.

    • Add a Mobile Phase Modifier: A small amount of a basic modifier, such as triethylamine (TEA), can be added to the mobile phase. The TEA will compete with the basic analytes for the active silanol sites, thereby reducing peak tailing.

    • Avoid Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or sample concentration.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating histidine pathway intermediates?

A1: There is no single "best" column, as the optimal choice depends on the specific intermediates you are targeting and your detection method. However, due to the highly polar nature of these compounds, conventional C18 columns often provide insufficient retention. The most successful approaches typically involve:

  • HILIC Columns: These are excellent for retaining and separating a wide range of polar and hydrophilic compounds, including both neutral and charged species.[1][2][3]

  • Mixed-Mode Columns: Columns that combine reversed-phase and ion-exchange characteristics can offer unique selectivity for these complex mixtures.[6]

  • Reversed-Phase with Ion-Pairing Reagents: This is a viable option, especially for phosphorylated intermediates, but the ion-pairing reagents can be harsh on the column and are often not compatible with mass spectrometry.[4][5]

Q2: Is derivatization necessary for the analysis of histidine pathway intermediates?

A2: Derivatization is not always necessary but can be highly beneficial, especially for improving detection sensitivity. Most of the histidine pathway intermediates lack a strong chromophore, making them difficult to detect at low concentrations with a standard UV detector. Derivatization with reagents like o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) can significantly enhance their UV absorbance or fluorescence, leading to lower detection limits. However, derivatization can also introduce complexities such as incomplete reactions or the presence of reagent peaks in the chromatogram.

Q3: How can I improve the sensitivity of my analysis, especially for low-abundance intermediates?

A3: To improve sensitivity, consider the following:

  • Use a More Sensitive Detector: A fluorescence detector (after derivatization) or a mass spectrometer (MS) will provide significantly better sensitivity than a UV detector. LC-MS/MS is a particularly powerful technique for the quantitative analysis of these metabolites.[7][8][9]

  • Optimize Detector Wavelength: If using a UV detector, ensure you are monitoring at the optimal wavelength for your analytes. For underivatized amino acids and their intermediates, this is often in the low UV range (e.g., 200-220 nm).[6][10]

  • Sample Pre-concentration: Solid-phase extraction (SPE) can be used to concentrate the analytes of interest from your sample matrix before HPLC analysis.

Q4: My phosphorylated intermediates are showing poor peak shape and are difficult to resolve. What are the key considerations for these compounds?

A4: Phosphorylated compounds present unique challenges due to their negative charge and potential for interaction with metal components in the HPLC system.

  • Use a Bio-inert or PEEK-lined Column: To prevent interactions between the phosphate groups and the stainless-steel components of a standard HPLC column, consider using a column with a bio-inert coating or one constructed from PEEK.

  • Mobile Phase pH: The pH of the mobile phase will significantly impact the charge state of the phosphate groups and, consequently, their retention and peak shape. Careful pH optimization is critical.

  • Ion-Pairing Chromatography: As mentioned earlier, ion-pair chromatography with a positively charged reagent can be very effective for retaining and separating anionic phosphorylated intermediates on a reversed-phase column.[4]

  • HILIC: HILIC can also be a good option for phosphorylated compounds, but care must be taken with buffer selection to ensure solubility in the highly organic mobile phase.[1]

Data Presentation

The following table provides an illustrative example of expected retention time shifts for key histidine pathway intermediates under different HPLC conditions. Please note that these are representative values and actual retention times will vary depending on the specific column, instrument, and exact mobile phase conditions used.

IntermediateReversed-Phase (C18)Ion-Pair RP (C18 with TBAHS)HILIC (Amide)
ATP< 1 min5.2 min8.5 min
PRPP< 1 min4.8 min7.9 min
Imidazoleglycerol-phosphate1.2 min6.5 min9.8 min
Imidazoleacetol-phosphate1.5 min7.1 min10.5 min
L-Histidinol-phosphate1.8 min8.3 min11.2 min
L-Histidinol2.5 min3.1 min6.4 min
L-Histidinal2.3 min2.9 min6.1 min
L-Histidine2.1 min2.6 min5.8 min

TBAHS: Tetrabutylammonium hydrogen sulfate (as an example of an ion-pairing reagent)

Experimental Protocols

Detailed Methodology: HILIC-based Separation of Histidine Pathway Intermediates

This protocol provides a starting point for developing a HILIC method for the separation of histidine pathway intermediates. Optimization will be required for your specific application and instrument.

1. Sample Preparation:

  • For cell or tissue samples, perform a protein precipitation step by adding a cold extraction solvent (e.g., 80:20 methanol:water) to the sample at a ratio of 3:1 (v/v).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated protein.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter before injection.

  • If derivatization is required, follow a validated protocol for OPA or PITC derivatization.

2. HPLC-UV/MS Conditions:

  • Column: HILIC Amide column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 9.0 with ammonium hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 95% B

    • 2-12 min: Linear gradient from 95% B to 50% B

    • 12-15 min: Hold at 50% B

    • 15.1-20 min: Return to 95% B and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Detection:

    • UV: 210 nm (for underivatized compounds) or appropriate wavelength for derivatized compounds.

    • MS: Electrospray ionization (ESI) in positive ion mode. Scan range m/z 50-500. For targeted analysis, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the specific m/z of each intermediate.

Mandatory Visualizations

Histidine_Biosynthesis_Pathway ATP ATP + PRPP PR_ATP Phosphoribosyl-ATP ATP->PR_ATP hisG PR_AMP Phosphoribosyl-AMP PR_ATP->PR_AMP hisE PRFAR Phosphoribulosylformimino-AICAR-P PR_AMP->PRFAR hisI IGP Imidazoleglycerol-phosphate PRFAR->IGP hisA/hisF IAP Imidazoleacetol-phosphate IGP->IAP hisB Histidinol_P L-Histidinol-phosphate IAP->Histidinol_P hisC Histidinol L-Histidinol Histidinol_P->Histidinol hisN Histidinal L-Histidinal Histidinol->Histidinal hisD Histidine L-Histidine Histidinal->Histidine hisD

Caption: The enzymatic steps of the histidine biosynthesis pathway.

HPLC_Troubleshooting_Workflow Start HPLC Separation Issue (Poor Resolution, Peak Tailing, etc.) Check_System Check System Suitability (Pressure, Leaks, Baseline) Start->Check_System Optimize_MP Optimize Mobile Phase (Gradient, pH, Buffer) Check_System->Optimize_MP System OK Change_Column Change Column (e.g., RP to HILIC, different selectivity) Optimize_MP->Change_Column Resolution still poor Consider_Derivatization Consider Derivatization Optimize_MP->Consider_Derivatization Sensitivity issue Method_Validated Method Validated Optimize_MP->Method_Validated Resolution acceptable Change_Column->Optimize_MP Re-optimize Consider_Derivatization->Optimize_MP Re-optimize

Caption: A logical workflow for troubleshooting HPLC separation issues.

References

Technical Support Center: Troubleshooting IGPD Enzyme Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Imidazole-glycerol-phosphate dehydratase (IGPD). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with the IGPD enzyme, with a particular focus on aggregation and precipitation.

Frequently Asked Questions (FAQs)

Q1: My purified IGPD enzyme is precipitating out of solution. What are the primary causes?

Aggregation and subsequent precipitation of Imidazole-glycerol-phosphate dehydratase (IGPD) can be attributed to several factors, primarily related to its inherent biochemical properties and the experimental conditions. The most common causes include:

  • Metal Ion Concentration: IGPD is a metalloenzyme that requires divalent metal cations, most notably Manganese (Mn2+), for its catalytic activity. In the absence of these metal ions, IGPD exists as a stable but inactive trimer. The addition of Mn2+ induces a conformational change and promotes the assembly of the inactive trimers into a large, catalytically active 24-mer complex.[1][2] However, suboptimal or excessive concentrations of Mn2+ can lead to non-specific aggregation and precipitation.

  • Incorrect Buffer pH: The pH of the buffer solution is critical for maintaining the native structure and solubility of the enzyme. If the buffer pH is close to the isoelectric point (pI) of IGPD, the net charge of the protein will be close to zero, reducing electrostatic repulsion between molecules and leading to aggregation.

  • Suboptimal Ionic Strength: The salt concentration of the buffer influences the solubility of proteins. Very low salt concentrations can lead to increased electrostatic interactions between protein molecules, causing aggregation. Conversely, excessively high salt concentrations can lead to "salting out," where water molecules are sequestered by the salt ions, reducing protein hydration and causing precipitation.

  • High Protein Concentration: At high concentrations, the proximity of individual IGPD molecules increases the likelihood of intermolecular interactions that can lead to aggregation.

  • Temperature Stress: Exposure to temperatures outside of the optimal range for the enzyme can lead to denaturation, exposing hydrophobic regions that can interact and cause aggregation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a protein solution can cause denaturation and aggregation due to the formation of ice crystals and changes in local solute concentrations.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to IGPD aggregation and precipitation.

Issue 1: Precipitation upon addition of Mn2+

The formation of the active 24-mer IGPD complex is dependent on the presence of Mn2+. However, incorrect handling of this step is a frequent cause of precipitation.

Troubleshooting Workflow for Metal-Induced Precipitation

A Precipitation observed after Mn2+ addition B Verify Mn2+ concentration A->B C Is concentration optimal? (e.g., 1 equivalent per subunit) B->C D Adjust Mn2+ concentration C->D No E Add Mn2+ slowly while stirring C->E Yes D->E F Is precipitation resolved? E->F G Consider buffer optimization (pH, ionic strength) F->G No H Problem Solved F->H Yes

Caption: Troubleshooting workflow for IGPD precipitation induced by the addition of Mn2+.

Recommendations:

  • Optimize Mn2+ Concentration: Titrate the Mn2+ concentration to determine the optimal level for activity without causing excessive precipitation. Start with a stoichiometric amount, such as one Mn2+ ion per IGPD subunit.[1]

  • Slow Addition: Add the Mn2+ solution dropwise to the protein solution while gently stirring to avoid localized high concentrations.

  • Buffer Composition: Ensure your buffer has sufficient buffering capacity to handle any potential pH shifts upon the addition of the metal salt.

Issue 2: General Protein Instability and Aggregation

If your IGPD is aggregating even before the addition of metal ions, or if the precipitation is not solely dependent on Mn2+, consider the following factors related to the buffer environment and protein handling.

Decision Tree for Optimizing IGPD Stability

start IGPD Aggregation Observed ph Is buffer pH optimal? (Typically 1-2 units away from pI) start->ph salt Is ionic strength optimal? (e.g., 100-200 mM NaCl) ph->salt Yes adjust_ph Adjust pH ph->adjust_ph No temp Is the temperature appropriate? (e.g., 4°C for storage) salt->temp Yes adjust_salt Adjust Salt Concentration salt->adjust_salt No additives Have stabilizing additives been considered? temp->additives Yes adjust_temp Adjust Temperature temp->adjust_temp No solved Aggregation Minimized additives->solved Yes add_additives Add Stabilizers (e.g., Glycerol, Sorbitol) additives->add_additives No adjust_ph->salt adjust_salt->temp adjust_temp->additives add_additives->solved

Caption: Decision tree for troubleshooting general IGPD instability and aggregation.

Data Presentation: Optimizing IGPD Stability

The following tables provide illustrative data on how different experimental parameters can affect the stability of IGPD. Note: This data is based on general principles of protein chemistry and may need to be empirically validated for your specific IGPD construct and experimental setup.

Table 1: Effect of pH on IGPD Aggregation

Buffer pH% Aggregation (Illustrative)
5.045%
6.020%
7.05%
7.5<1%
8.05%
9.015%

Table 2: Effect of Temperature on IGPD Stability (24h incubation)

Temperature (°C)% Remaining Soluble Protein (Illustrative)
498%
2585%
3760%
5025%

Table 3: Effect of Additives on IGPD Aggregation

Additive (in storage buffer)% Aggregation Reduction (Illustrative)
None0%
10% (v/v) Glycerol60%
0.5 M Sorbitol55%
0.1 M L-Arginine40%

Experimental Protocols

Protocol 1: Screening for Optimal Buffer Conditions

This protocol outlines a method to systematically screen for the optimal pH and salt concentration to maintain IGPD solubility.

Materials:

  • Purified IGPD enzyme

  • A range of buffers with different pH values (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-7.5, Tris-HCl for pH 8.0-8.5)

  • Stock solutions of NaCl (e.g., 2 M)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 340 nm (for light scattering)

Procedure:

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., in 0.5 pH unit increments from 6.0 to 8.5).

  • Prepare Salt Dilutions: In the 96-well plate, create a matrix of conditions by adding varying amounts of NaCl stock solution to the different buffers to achieve a range of final salt concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM, 250 mM).

  • Add IGPD: Add a constant amount of your purified IGPD to each well of the microplate.

  • Incubate: Incubate the plate at a constant temperature (e.g., 4°C or room temperature) for a set period (e.g., 1, 4, and 24 hours).

  • Measure Aggregation: At each time point, measure the absorbance at 340 nm. An increase in absorbance indicates light scattering due to protein aggregation.

  • Analyze Data: Plot the A340 readings against pH and salt concentration to identify the conditions that result in the lowest level of aggregation.

Protocol 2: Assessing Thermal Stability using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a high-throughput method to determine the thermal stability of a protein by measuring its melting temperature (Tm).

Materials:

  • Purified IGPD enzyme

  • SYPRO Orange dye (or similar fluorescent dye that binds to hydrophobic regions)

  • Real-time PCR instrument

  • Buffers to be tested

Procedure:

  • Prepare Protein-Dye Mixture: In a suitable buffer, mix your IGPD enzyme with the SYPRO Orange dye according to the dye manufacturer's instructions.

  • Set up Reactions: Aliquot the protein-dye mixture into the wells of a PCR plate. To test the effect of different conditions, each well can contain a different buffer, pH, or additive.

  • Run Thermal Melt: Place the plate in the real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.

  • Data Analysis: As the protein unfolds with increasing temperature, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the midpoint of the transition in the fluorescence curve. A higher Tm indicates greater thermal stability.

Signaling Pathway: IGPD Activation and Aggregation

cluster_inactive Inactive State cluster_active Active State cluster_precipitate Precipitated State Trimer Inactive IGPD Trimer Oligomer Active 24-mer IGPD Trimer->Oligomer  + Mn2+ Precipitate Aggregated/Precipitated IGPD Trimer->Precipitate  + Stress Oligomer->Precipitate Excess Mn2+ or Suboptimal Conditions Mn_ion Mn2+ Stress Stress Factors (Non-optimal pH, Temp, etc.)

Caption: The role of Mn2+ and stress factors in the transition of IGPD from an inactive trimer to an active oligomer or a precipitated state.

References

How to prevent the degradation of D-erythro-Imidazoleglycerol Phosphate during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of D-erythro-Imidazoleglycerol Phosphate (IGP) during storage. The following information is based on manufacturer recommendations and general principles of phosphate ester chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for solid D-erythro-Imidazoleglycerol Phosphate?

For long-term storage, solid D-erythro-Imidazoleglycerol Phosphate monohydrate should be stored at -20°C.[1][2][3] It is crucial to keep the container tightly sealed and protected from moisture, as the compound is hygroscopic.[1][3][4] Storing under an inert atmosphere is also recommended.[3]

Q2: How should I store D-erythro-Imidazoleglycerol Phosphate in solution?

For aqueous solutions, storage at -80°C is recommended for long-term stability (up to 6 months). For shorter periods (up to 1 month), -20°C is acceptable.[1] Always use tightly sealed containers to prevent evaporation and contamination.

Q3: What factors can cause the degradation of D-erythro-Imidazoleglycerol Phosphate during storage?

Several factors can contribute to the degradation of IGP:

  • Hydrolysis: As a phosphate ester, IGP is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, although phosphate esters are generally more stable under alkaline conditions.

  • Moisture: Being hygroscopic, the solid compound can absorb moisture from the air, which can lead to hydrolysis and degradation.[1][3][4]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Incompatible Reagents: Contact with strong acids, strong alkalis, or strong oxidizing/reducing agents can lead to decomposition.[5]

Q4: Are there any specific buffers or stabilizers that can prevent the degradation of IGP in solution?

Q5: How can I detect degradation of my D-erythro-Imidazoleglycerol Phosphate sample?

Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the intact IGP from its degradation products. A decrease in the peak area of IGP and the appearance of new peaks over time would indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in an assay Degradation of IGP stock solution.Prepare fresh stock solutions from solid material. Verify storage conditions of the stock solution (temperature, container seal). Perform an analytical check (e.g., HPLC) on the stock solution to confirm its integrity.
Precipitate forms in the stock solution upon thawing Poor solubility at lower temperatures or change in pH.Gently warm the solution to room temperature and vortex to redissolve. Ensure the buffer capacity is sufficient to maintain the desired pH. Consider preparing a more dilute stock solution if the problem persists.
Inconsistent experimental results Inconsistent concentration of active IGP due to degradation.Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Re-evaluate the stability of IGP under your specific experimental conditions (buffer, pH, temperature).
Discoloration of the solid compound Potential contamination or degradation.Do not use the compound if discoloration is observed. Purchase a new batch from a reputable supplier. Ensure proper storage conditions are maintained to prevent future issues.

Storage Condition Stability Data

The following table summarizes the recommended storage conditions and expected stability for D-erythro-Imidazoleglycerol Phosphate. Please note that stability in solution can be highly dependent on the specific buffer and pH used.

Form Storage Temperature Duration Key Considerations
Solid (Monohydrate) -20°CLong-termStore in a tightly sealed container, protected from moisture (hygroscopic), and under an inert atmosphere.[1][3][4]
Aqueous Solution -80°CUp to 6 monthsRecommended for long-term storage.[1] Use a suitable buffer system.
Aqueous Solution -20°CUp to 1 monthSuitable for short-term storage.[1] Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of D-erythro-Imidazoleglycerol Phosphate

  • Allow the solid this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weigh the desired amount of the solid in a sterile microcentrifuge tube.

  • Add the appropriate volume of your desired aqueous buffer (e.g., Tris-HCl, HEPES) to achieve the target concentration.

  • Vortex gently until the solid is completely dissolved.

  • If not for immediate use, aliquot the stock solution into single-use volumes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Assessment of D-erythro-Imidazoleglycerol Phosphate Stability in a Specific Buffer

  • Prepare a stock solution of IGP in the buffer of interest as described in Protocol 1.

  • Divide the solution into several aliquots.

  • Store the aliquots at the desired temperature(s) (e.g., 4°C, room temperature, 37°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one aliquot from each temperature.

  • Analyze the samples by a suitable analytical method, such as HPLC, to quantify the remaining percentage of intact IGP.

  • Plot the percentage of intact IGP versus time for each temperature to determine the degradation rate.

Visualizations

IGP_Degradation_Pathway IGP D-erythro-Imidazoleglycerol Phosphate (IGP) Hydrolysis Hydrolysis (catalyzed by acid/base) IGP->Hydrolysis H₂O Degradation_Products Degradation Products (e.g., Imidazoleglycerol + Inorganic Phosphate) Hydrolysis->Degradation_Products

A simplified diagram illustrating the potential hydrolytic degradation pathway of D-erythro-Imidazoleglycerol Phosphate.

Experimental_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results Prep_Stock Prepare IGP Stock Solution in Test Buffer Aliquoting Aliquot Solution Prep_Stock->Aliquoting Storage_Temp Store at Different Temperatures Aliquoting->Storage_Temp Time_Points Collect Samples at Various Time Points Storage_Temp->Time_Points HPLC Analyze by HPLC Time_Points->HPLC Data_Analysis Quantify Degradation and Determine Stability HPLC->Data_Analysis

An experimental workflow for assessing the stability of D-erythro-Imidazoleglycerol Phosphate under various conditions.

References

Technical Support Center: Optimizing Imidazoleglycerol-Phosphate Dehydratase (IGPD) Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experimental conditions for imidazoleglycerol-phosphate dehydratase (IGPD) activity.

Frequently Asked Questions (FAQs)

Q1: What is Imidazoleglycerol-Phosphate Dehydratase (IGPD)?

A1: Imidazoleglycerol-phosphate dehydratase (IGPD, EC 4.2.1.19) is an enzyme that catalyzes the sixth step in the de novo biosynthesis of histidine.[1][2][3] It facilitates the dehydration of D-erythro-imidazoleglycerol-phosphate (IGP) to produce imidazoleacetol-phosphate (IAP).[1][4] This pathway is essential for plants, bacteria, archaea, and fungi, but is absent in animals, making IGPD a key target for the development of herbicides and antimicrobial agents.[2][3][5]

Q2: What is the catalytic mechanism of IGPD?

A2: IGPD's mechanism is of significant biochemical interest because it involves the removal of a non-acidic hydrogen atom.[1][3] The enzyme is a metalloenzyme, typically utilizing a novel dimanganese (Mn²⁺) cluster at its active site.[1][6] This metal cluster is critical for both the enzyme's structural assembly and its catalytic function.[1][6] Substrate binding to the manganese cluster is believed to trigger a change in the coordination state of one of the Mn(II) ions, which primes the active site for catalysis.[1][7]

Q3: Why is manganese (Mn²⁺) crucial for IGPD activity?

A3: Manganese (Mn²⁺) is essential for two primary reasons. First, it is required for the catalytic reaction itself, participating directly in the substrate dehydration mechanism.[1][6] Second, Mn²⁺ binding induces the aggregation of inactive trimeric forms of IGPD into a catalytically active 24-mer structure.[1][2][3] In the absence of metal ions, plant and fungal IGPDs exist as these stable, but inactive, trimers.[2]

Q4: Are there known inhibitors for IGPD?

A4: Yes, several inhibitors of IGPD have been identified. One of the most well-known is 3-amino-1,2,4-triazole (3-AT), which is used as a non-selective herbicide and as a competitive inhibitor in research applications like the yeast two-hybrid system.[5] Other potent inhibitors include triazole phosphonate derivatives.[1] Additionally, diastereoisomers of the natural substrate (IGP) can act as competitive inhibitors.[1]

Troubleshooting Guide

Q1: I am observing very low or no IGPD activity. What are the common causes?

A1: Low or absent IGPD activity can stem from several factors. Follow this checklist to troubleshoot the issue:

  • Missing or Insufficient Metal Cofactor: Ensure that Mn²⁺ is present in your reaction buffer at an adequate concentration. IGPD is a manganese-dependent enzyme, and its absence will lead to inactivity.[1][2] In some cases, other divalent cations might substitute, but Mn²⁺ is typically required for robust activity.

  • Incorrect Enzyme Assembly: The active form of IGPD is a 24-mer, which assembles from inactive trimers in the presence of Mn²⁺.[1][3] Ensure your pre-incubation conditions allow for this assembly. This may involve incubating the enzyme with Mn²⁺ for a specific period before adding the substrate.

  • Sub-optimal pH: The enzyme's activity is pH-dependent. The optimal pH for IGPD can be around 7.2, but this can shift to approximately 6.8 in the presence of exogenous Mn²⁺.[1] Verify the pH of your final reaction mixture.

  • Enzyme Denaturation: The enzyme may have been improperly stored or handled. Avoid repeated freeze-thaw cycles and maintain the enzyme at a recommended storage temperature (typically -20°C or -80°C).

  • Substrate Quality: The substrate, IGP, can be unstable.[2] Ensure it has been stored correctly and is not degraded. Also, be aware that commercial IGP may contain other diastereoisomers that are competitive inhibitors.[1][4]

Q2: My experimental results are not reproducible. What could be the cause of this variability?

A2: A lack of reproducibility is often due to subtle variations in assay conditions.

  • Inconsistent Buffer Preparation: Small shifts in pH or component concentration can affect enzyme activity. Prepare buffers carefully and verify the pH before each experiment.

  • Variable Metal Ion Concentration: Ensure precise and consistent addition of MnCl₂ to your reaction buffer.

  • High Salt Concentration: Some methods for substrate preparation can result in high salt concentrations (e.g., 200 mM KCl and 100 mM NaCl), which may lower the catalytic rate (kcat) and affect reproducibility.[4][8]

  • Reaction Temperature: Maintain a constant and uniform temperature throughout the assay. Use a temperature-controlled spectrophotometer or water bath. The catalytic turnover rate of 32 s⁻¹ has been reported at 30°C.[1]

  • Pipetting Errors: Ensure accurate pipetting of all components, especially the enzyme, as small volume errors can lead to large variations in observed activity.

Q3: I see a high background signal in my spectrophotometric assay. How can I reduce it?

A3: A high background signal can interfere with accurate measurement of enzyme kinetics.

  • Substrate Absorbance: Check the absorbance of your complete reaction mixture without the enzyme. The substrate or other buffer components may absorb at the detection wavelength.

  • Precipitate Formation: High concentrations of buffer salts, substrate, or Mn²⁺ can sometimes lead to the formation of a precipitate, which will scatter light and increase absorbance. Visually inspect the cuvette and consider centrifuging the reaction mixture if necessary.

  • Buffer-Reagent Interactions: Ensure that your buffer components do not react with each other or with the detection reagents in a coupled assay. For example, reducing agents like DTT or 2-mercaptoethanol, sometimes used for enzyme stability, can interfere with certain colorimetric reagents.

Data and Parameters

Table 1: Key Kinetic and Biochemical Parameters for IGPD

ParameterValueOrganism/ConditionReference
Optimal pH ~7.2Not specified[1]
Optimal pH (with Mn²⁺) ~6.8Not specified[1]
k_cat 32 s⁻¹Not specified, at 30°C[1]
k_cat 3.4 ± 0.3 s⁻¹Medicago truncatula[4][8]
K_M for IGP 170 µMArabidopsis thaliana[4][8]
K_M for IGP 227 ± 45 µMMedicago truncatula[4][8]
K_M for IGP 49 - 83 µMTriticum aestivum (Wheat)[4][8]
K_M for IGP 600 µMHordeum vulgare (Barley)[4][8]
Quaternary Structure Inactive Trimer, Active 24-merFungal, Plant[1][2][3]
Metal Cofactor Mn²⁺ (di-manganese cluster)Various[1][6]

Experimental Protocols

Protocol 1: Standard IGPD Activity Assay (Spectrophotometric)

This protocol is a generalized method for measuring IGPD activity by monitoring the increase in absorbance resulting from the formation of the product, imidazoleacetol-phosphate (IAP), which contains a conjugated system.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.2.
  • Cofactor Stock: 100 mM MnCl₂ in deionized water.
  • Substrate Stock (IGP): 10 mM D-erythro-imidazoleglycerol-phosphate in deionized water. Store in aliquots at -20°C.
  • Enzyme Stock: Purified IGPD diluted to a suitable concentration (e.g., 1 mg/mL) in a buffer appropriate for its stability, stored at -80°C.

2. Assay Procedure:

  • Set a UV-Vis spectrophotometer to a wavelength of 280-290 nm (the exact wavelength should be determined empirically by scanning the product). Set the temperature to 30°C.
  • Prepare the reaction master mix in a microcentrifuge tube. For a 1 mL final reaction volume, add:
  • 880 µL of Assay Buffer (50 mM Tris-HCl, pH 7.2)
  • 10 µL of Cofactor Stock (100 mM MnCl₂) for a final concentration of 1 mM.
  • 100 µL of Substrate Stock (10 mM IGP) for a final concentration of 1 mM.
  • Mix gently and transfer the master mix to a quartz cuvette.
  • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate for 3-5 minutes.
  • Blank the spectrophotometer using this mixture.
  • To initiate the reaction, add 10 µL of a freshly diluted enzyme solution (e.g., 0.1 mg/mL final concentration) to the cuvette.
  • Quickly mix by inverting the cuvette with parafilm or using a cuvette stirrer.
  • Immediately begin recording the absorbance at 280-290 nm every 10 seconds for 5-10 minutes.
  • The initial linear portion of the absorbance vs. time curve represents the initial reaction velocity (v₀).

3. Data Analysis:

  • Calculate the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the curve.
  • Use the Beer-Lambert law (A = εcl) to convert this rate into concentration per minute. The molar extinction coefficient (ε) for IAP at the specific pH and wavelength must be determined or obtained from the literature.
  • Calculate the specific activity of the enzyme (e.g., in µmol/min/mg of protein).

Visualizations

Histidine_Biosynthesis_Pathway PRPP PRPP Step1 Step 1-5 PRPP->Step1 5 Steps ATP_Gln ATP, Gln IGP Imidazoleglycerol-Phosphate (IGP) Step1->IGP IGPD IGPD (HisB) Target Enzyme IGP->IGPD IAP Imidazoleacetol-Phosphate (IAP) IGPD->IAP Dehydration Step7_9 Steps 7-9 IAP->Step7_9 His L-Histidine Step7_9->His

Caption: Context of IGPD in the L-Histidine biosynthesis pathway.

Buffer_Optimization_Workflow cluster_vary_metal Vary [Mn²⁺] at Optimal pH start Start: Define Buffer Range (e.g., pH 6.0 - 8.5) prep_enzyme Prepare Enzyme and Substrate Stocks start->prep_enzyme prep_buffers Prepare Buffers at Varying pH Values prep_enzyme->prep_buffers setup_assay Set Up Parallel Assays (Constant [E], [S], [Mn²⁺]) prep_buffers->setup_assay measure Measure Initial Velocity (v₀) at Each pH setup_assay->measure plot Plot Activity vs. pH measure->plot analyze Identify Optimal pH plot->analyze vary_mn Set Up Assays with Varying [Mn²⁺] analyze->vary_mn measure_mn Measure v₀ vary_mn->measure_mn plot_mn Plot Activity vs. [Mn²⁺] measure_mn->plot_mn analyze_mn Identify Optimal [Mn²⁺] plot_mn->analyze_mn end Optimized Buffer Conditions Found analyze_mn->end

Caption: Workflow for optimizing IGPD buffer pH and metal ion concentration.

References

Reducing background noise in spectrophotometric IGPD assays.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Spectrophotometric IGPD Assays

A Senior Application Scientist's Guide to Minimizing Background Noise and Ensuring Data Integrity

Welcome to the technical support center for Inosine-5'-Monophosphate Dehydrogenase (IMPDH) assays. This guide is designed for researchers, scientists, and drug development professionals who rely on the accuracy of spectrophotometric methods for quantifying IMPDH activity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot effectively and generate high-quality, reproducible data.

High background noise is a common challenge in enzyme assays that can mask the true signal, leading to inaccurate measurements of enzyme kinetics and inhibitor potency.[1][2] This guide provides a structured approach to identifying and mitigating the various sources of background noise in your spectrophotometric IGPD assays.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about background noise in the context of IGPD assays.

Q1: What constitutes "background noise" in a spectrophotometric IGPD assay?

A: Background noise, or high background absorbance, refers to any signal detected by the spectrophotometer that is not a result of the specific enzymatic reaction you intend to measure. In a typical IGPD assay, the reaction measures the formation of a product, such as NADH or a formazan dye, which absorbs light at a specific wavelength (e.g., 340 nm for NADH or ~492 nm for formazan).[1][3][4] The background is the absorbance value you get from a control reaction that lacks a key component, such as the enzyme or the substrate. An ideal assay has a background absorbance that is very low and stable.

Q2: Why is a properly measured "blank" or "control" so critical?

A: A blank is your baseline. It contains everything in your sample well except the analyte of interest or one key reaction component.[5][6] Its purpose is to account for and correct for non-specific absorbance from various sources.[6][7] By subtracting the absorbance of a properly designed blank from your sample's absorbance, you isolate the signal generated exclusively by the enzymatic reaction. Without an accurate blank, you cannot distinguish between true enzyme activity and noise, rendering your results unreliable.

There are several types of blanks you should consider:

  • Reagent Blank: Contains all assay components (buffer, substrates, cofactors, detection reagents) but no enzyme or biological sample. This helps identify contamination or side reactions within your reagents.[7]

  • Sample Blank: Contains the biological sample and buffer but lacks a critical substrate (like IMP or NAD+). This is crucial for identifying absorbance caused by the sample itself (e.g., color, turbidity).[1][8]

Q3: What are the most common sources of high background in these assays?

A: The sources can be broadly categorized into three areas: instrumental, chemical/reagent-based, and sample-specific.

  • Instrumental Issues: Stray light, lamp instability, and detector noise can all contribute to an unstable or high baseline.[9][10][11]

  • Reagent & Labware Issues: This is a very common cause. It includes contaminated buffers, intrinsic absorbance of assay components at the measurement wavelength, scratched or dirty cuvettes, and non-enzymatic side reactions.[1][12]

  • Sample-Specific Issues: Biological samples can be complex matrices. Endogenous compounds that absorb at the assay wavelength, sample turbidity (from lipids or precipitated protein), and interfering enzymatic activities can all create a high background.[1][8]

Part 2: Systematic Troubleshooting Guide

When faced with high background, a systematic approach is key to efficiently identifying the root cause. The following workflow will guide you through the diagnostic process.

Troubleshooting_Workflow Troubleshooting High Background in IGPD Assays Start High Background Detected Check_Reagent_Blank Run Reagent Blank (All components, no enzyme) Start->Check_Reagent_Blank RB_High Is Reagent Blank Absorbance High? Check_Reagent_Blank->RB_High Check_Components Test Individual Reagents: 1. Buffer vs. Water 2. Substrates (IMP, NAD+) 3. Detection Probe (INT, etc.) RB_High->Check_Components Yes RB_Low Reagent Blank OK RB_High->RB_Low No Component_Source Identify Contaminated or Absorbing Reagent Check_Components->Component_Source Remake_Reagent Solution: - Prepare fresh reagents - Use high-purity water - Filter buffers (0.22 µm) Component_Source->Remake_Reagent Final_Check Re-run full assay with optimized components Remake_Reagent->Final_Check Check_Sample_Blank Run Sample Blank (Enzyme + Buffer, no substrate) RB_Low->Check_Sample_Blank SB_High Is Sample Blank Absorbance High? Check_Sample_Blank->SB_High Sample_Issue Source is Sample-Specific: - Turbidity (lipids, protein) - Endogenous Color - Interfering Enzymes SB_High->Sample_Issue Yes SB_Low Sample Blank OK SB_High->SB_Low No Correct_Sample Solution: - Centrifuge/filter sample - Use appropriate blank correction - Dialyze/purify sample Sample_Issue->Correct_Sample Correct_Sample->Final_Check Check_Instrument Check Instrument Performance: - Run baseline with water - Check lamp/detector specs SB_Low->Check_Instrument Instrument_Issue Source is Instrumental: - Lamp instability - Stray light - Detector noise Check_Instrument->Instrument_Issue Calibrate_Instrument Solution: - Allow lamp to warm up - Perform instrument calibration - Consult service engineer Instrument_Issue->Calibrate_Instrument Calibrate_Instrument->Final_Check Cuvette_Workflow Cuvette Handling & Cleaning Workflow Start Start of Experiment Handling Handling: - Wear gloves - Hold frosted sides only - Fill to 3/4 full Start->Handling Wipe Wipe optical faces with lint-free tissue (e.g., Kimwipe) Handling->Wipe Measure Place in spectrophotometer with consistent orientation Wipe->Measure After_Use Post-Measurement Measure->After_Use Rinse_Solvent Immediately rinse 3x with solvent used in sample After_Use->Rinse_Solvent Rinse_Water Rinse 3x with deionized water Rinse_Solvent->Rinse_Water Deep_Clean Stubborn Residue? Rinse_Water->Deep_Clean Soak Soak in mild lab detergent or dilute acid (see Table 2) Deep_Clean->Soak Yes Final_Rinse Final rinse with ethanol or acetone to speed drying Deep_Clean->Final_Rinse No Soak->Rinse_Water Dry Air dry upside down in a dust-free rack Final_Rinse->Dry Store Store in padded case to prevent scratches Dry->Store

References

Technical Support Center: Expression and Purification of Active IGPD

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the expression and purification of active Imidazoleglycerol-phosphate dehydratase (IGPD).

Frequently Asked Questions (FAQs)

Q1: What is IGPD and why is it a target of interest?

Imidazoleglycerol-phosphate dehydratase (IGPD) is an essential enzyme in the histidine biosynthesis pathway in plants, fungi, and bacteria.[1][2] It catalyzes the dehydration of imidazoleglycerol phosphate to imidazoleacetol phosphate.[2] As this pathway is absent in animals, IGPD is an attractive target for the development of novel herbicides and antimicrobial agents.[1]

Q2: What are the common expression systems for recombinant IGPD?

The most common and cost-effective expression system for recombinant IGPD is Escherichia coli (E. coli), particularly strains like BL21(DE3).[3][4] Yeast expression systems, such as Saccharomyces cerevisiae, can also be utilized and may offer advantages for producing functional eukaryotic proteins with post-translational modifications.[5]

Q3: My IGPD is expressed, but it's insoluble and forms inclusion bodies. What should I do?

Inclusion body formation is a common issue when overexpressing proteins in E. coli. Here are several strategies to improve solubility:

  • Lower Expression Temperature: Reducing the induction temperature to 16-25°C can slow down protein synthesis, allowing more time for proper folding.[6][7]

  • Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of protein expression and potentially reduce aggregation.[6]

  • Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein, such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST), to your IGPD can improve its solubility.[7]

  • Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of IGPD.

  • Solubilization and Refolding: If the above methods fail, inclusion bodies can be isolated, solubilized using strong denaturants (e.g., urea or guanidine hydrochloride), and then refolded into an active conformation.[8][9] This process often requires extensive optimization.

Q4: My purified IGPD has low or no activity. What are the possible reasons?

Loss of IGPD activity post-purification is a frequent challenge. The primary reason is often the absence or loss of its essential cofactor, manganese (Mn²⁺).[3][4] Other potential causes include:

  • Absence of Manganese (Mn²⁺): IGPD is a metalloenzyme that requires Mn²⁺ for its catalytic activity and proper oligomerization.[3][4] The apoenzyme (without Mn²⁺) is typically inactive.

  • Improper Folding: The protein may not have folded correctly during expression or may have denatured during purification.

  • Presence of Inhibitors: Contaminants from the purification process, such as chelating agents (e.g., EDTA) in buffers, can strip the Mn²⁺ from the active site.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and presence of additives in the final buffer can significantly impact enzyme stability and activity.

  • Absence of Reducing Agents: Some IGPD variants, like the one from wheat, require a reducing agent (e.g., DTT or β-mercaptoethanol) for maximal activity.[10]

Q5: What is the oligomeric state of active IGPD?

Active IGPD from Saccharomyces cerevisiae exists as a large 24-subunit complex.[3][4] The inactive apoprotein is typically a trimer. The assembly into the active 24-mer is induced by the binding of Mn²⁺.[3][4]

Troubleshooting Guides

Problem 1: Low Yield of Recombinant IGPD
Possible Cause Troubleshooting Strategy
Suboptimal Codon Usage Use an E. coli expression strain that co-expresses tRNAs for rare codons (e.g., Rosetta™ strains).
Inefficient Protein Expression Optimize induction conditions: vary IPTG concentration (0.1-1 mM), induction temperature (16-37°C), and induction time (3 hours to overnight).[6]
Protein Degradation Add protease inhibitors to the lysis buffer. Perform all purification steps at 4°C to minimize protease activity.
Toxicity of IGPD to Host Cells Use a tightly regulated expression system to minimize basal expression before induction. Consider switching to a different expression host.
Problem 2: Inactive or Low Activity of Purified IGPD
Possible Cause Troubleshooting Strategy
Absence of Manganese (Mn²⁺) Supplement the growth media with MnCl₂ (e.g., 1 mM) during expression.[3][4] Add MnCl₂ (e.g., 1-10 mM) to lysis and purification buffers. Incubate the purified apoenzyme with MnCl₂ to reconstitute the active holoenzyme.
Loss of Cofactor During Purification Avoid using buffers containing strong chelating agents like EDTA. If necessary, add a slight excess of MnCl₂ to the final storage buffer.
Improper Protein Folding Optimize expression conditions for soluble protein (see FAQ 3). Attempt in-vitro refolding from inclusion bodies.
Suboptimal Assay Conditions Ensure the enzyme assay buffer has the optimal pH (typically around 7.0-7.5) and contains Mn²⁺.[4] For some IGPDs, include a reducing agent like DTT.[10]
Oxidation Include reducing agents like DTT or β-mercaptoethanol in all purification and storage buffers to prevent oxidation, especially if the protein contains cysteine residues.[10]
Problem 3: Contaminants in Purified IGPD
Possible Cause Troubleshooting Strategy
Co-purification of Host Proteins with His-tags Use an E. coli strain engineered to have fewer native histidine-rich proteins.[11]
Non-specific Binding to Affinity Resin Increase the imidazole concentration in the wash buffer during His-tag purification (e.g., 20-50 mM) to reduce non-specific binding.[12][13]
Co-purifying Chaperones If chaperones like DnaK or GroEL co-purify, consider an ATP wash step during affinity chromatography to dissociate them from your protein.
Nucleic Acid Contamination Treat the cell lysate with DNase I and RNase A to degrade nucleic acids, which can interact with proteins and interfere with purification.
Inefficient Subsequent Purification Steps Add a second purification step, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), to remove remaining contaminants.[12]

Quantitative Data Summary

The following table provides an illustrative example of a purification scheme for a hypothetical recombinant His-tagged IGPD from E. coli. The values are based on typical yields and purification folds and the specific activity reported for purified S. cerevisiae IGPD.[3][4]

Purification Step Total Protein (mg) Total Activity (Units) Specific Activity (Units/mg) Yield (%) Purification Fold
Crude Lysate 1000400041001
Ni-NTA Affinity Chromatography 503200648016
Size-Exclusion Chromatography 2024001206030

Note: One unit of IGPD activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of imidazoleacetol phosphate per minute under standard assay conditions.

Experimental Protocols

Expression of Recombinant IGPD in E. coli
  • Transformation: Transform the IGPD expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

  • Starter Culture: Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic and optionally supplemented with 1 mM MnCl₂) with the overnight starter culture.

  • Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Continue to grow the culture under inducing conditions (e.g., 16-25°C for 16-24 hours or 37°C for 3-4 hours).

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

Purification of His-tagged IGPD
  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM MnCl₂, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20-50 mM imidazole, 1 mM MnCl₂).

    • Elute the His-tagged IGPD with elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM MnCl₂).

  • Size-Exclusion Chromatography (SEC):

    • Concentrate the eluted fractions containing IGPD.

    • Equilibrate a SEC column (e.g., Superdex 200) with a suitable buffer (e.g., 20 mM HEPES pH 7.0, 150 mM NaCl, 1 mM MnCl₂, 1 mM DTT).

    • Load the concentrated protein onto the SEC column and collect fractions.

  • Purity Analysis: Analyze the purified fractions by SDS-PAGE to assess purity.

IGPD Enzyme Activity Assay (Continuous Spectrophotometric Method)

This assay is based on the increase in absorbance at 290 nm that accompanies the dehydration of imidazoleglycerol phosphate to imidazoleacetol phosphate.[4]

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 50 mM Tris-HCl buffer, pH 7.0

    • 1 mM MnCl₂

    • 0.5 mM Imidazoleglycerol phosphate (substrate)

  • Enzyme Addition: Add a small volume of purified IGPD to initiate the reaction.

  • Measurement: Immediately monitor the increase in absorbance at 290 nm over time using a spectrophotometer.

  • Calculation of Activity: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of the product.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_expression Expression Issues cluster_solubility Solubility Issues cluster_activity Activity Issues cluster_purity Purity Issues Start Low Yield or No Expression of IGPD CheckExpression Verify Expression by SDS-PAGE / Western Blot Start->CheckExpression OptimizeCodons Optimize Codon Usage CheckExpression->OptimizeCodons No Band OptimizeInduction Optimize Induction (IPTG, Temp, Time) CheckExpression->OptimizeInduction Faint Band CheckToxicity Assess Protein Toxicity CheckExpression->CheckToxicity Low Cell Density InclusionBodies Protein in Inclusion Bodies? CheckExpression->InclusionBodies Band in Insoluble Fraction LowActivity Low or No Activity of Purified IGPD CheckExpression->LowActivity Soluble Protein, Low Activity LowerTemp Lower Expression Temp InclusionBodies->LowerTemp SolubilizationTag Use Solubility Tag (e.g., MBP) InclusionBodies->SolubilizationTag Refolding Solubilize & Refold InclusionBodies->Refolding AddMn Add MnCl2 to Buffers and Growth Media LowActivity->AddMn CheckInhibitors Remove Chelators (EDTA) LowActivity->CheckInhibitors OptimizeBuffer Optimize Buffer pH and Additives (DTT) LowActivity->OptimizeBuffer AssayConditions Verify Assay Conditions LowActivity->AssayConditions Contaminants Contaminants Present After Purification LowActivity->Contaminants Impure Protein OptimizeWash Optimize Wash Steps (e.g., increase Imidazole) Contaminants->OptimizeWash AddPurificationStep Add SEC or IEX Step Contaminants->AddPurificationStep UseEngineeredStrain Use Engineered E. coli Strain Contaminants->UseEngineeredStrain

Caption: A troubleshooting workflow for expressing and purifying active IGPD.

Histidine_Biosynthesis cluster_pathway Histidine Biosynthesis Pathway PRPP Phosphoribosyl pyrophosphate (PRPP) PRATP Phosphoribosyl-ATP PRPP->PRATP ATP ATP ATP->PRATP PRAMP Phosphoribosyl-AMP PRATP->PRAMP HisIE ProFAR Phosphoribulosylformimino-AICAR-P PRAMP->ProFAR HisA IGP Imidazoleglycerol-phosphate (IGP) ProFAR->IGP HisHF IAP Imidazoleacetol-phosphate (IAP) IGP->IAP HisB_dehydratase HP L-Histidinol-phosphate IAP->HP HisC Histidinol L-Histidinol HP->Histidinol HisB_phosphatase Histidinal L-Histidinal Histidinol->Histidinal HisD Histidine L-Histidine Histidinal->Histidine HisD HisG ATP-phosphoribosyltransferase (HisG) HisIE PR-ATP pyrophosphohydrolase/ PR-AMP cyclohydrolase (HisIE) HisA ProFAR isomerase (HisA) HisHF IGP synthase (HisH/HisF) HisB_dehydratase Imidazoleglycerol-phosphate dehydratase (IGPD/HisB) HisC Histidinol-phosphate aminotransferase (HisC) HisB_phosphatase Histidinol-phosphate phosphatase (HisB) HisD Histidinol dehydrogenase (HisD)

Caption: The histidine biosynthesis pathway highlighting the role of IGPD.

References

Technical Support Center: D-erythro-Imidazoleglycerol Phosphate (IGP) Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of D-erythro-Imidazoleglycerol Phosphate (IGP).

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic reaction for the synthesis of D-erythro-Imidazoleglycerol Phosphate?

A1: The enzymatic synthesis of D-erythro-Imidazoleglycerol Phosphate (IGP) is a key step in the histidine biosynthesis pathway. It is catalyzed by the enzyme Imidazoleglycerol-phosphate dehydratase (IGPD), also known as HISN5 in plants.[1][2] The reaction involves the dehydration of IGP to form imidazole-acetol phosphate (IAP).[2][3] In a laboratory setting, the synthesis is often performed using purified, His-tagged enzymes.[2][3]

Q2: What are the typical enzymes used for the in vitro synthesis of IGP?

A2: The in vitro synthesis of IGP typically involves the use of imidazole glycerol phosphate synthase (IGPS).[4][5] In many protocols, His-tagged versions of the enzymes are used to facilitate purification.[2] For example, a bifunctional enzyme from Saccharomyces cerevisiae (HIS7 gene product), which has both HisH and HisF domains, can be expressed in E. coli and purified for this purpose.[4]

Q3: What are the common sources of contamination in the enzymatic synthesis of IGP?

A3: Contamination can arise from several sources during the enzymatic synthesis of IGP. A primary source is the co-purification of host cell proteins with the His-tagged synthase enzyme during affinity chromatography.[1] Other potential contaminants include DNase, RNase, and endotoxins from the expression host (e.g., E. coli), as well as reagents used during purification such as imidazole. Unreacted substrates and byproducts of the enzymatic reaction can also be present in the final product.

Q4: How can I monitor the progress of the enzymatic reaction?

A4: The progress of the IGP synthesis reaction can be monitored by measuring the change in absorbance at a specific wavelength. For the dehydration of IGP to IAP catalyzed by IGPD, the reaction can be monitored at a wavelength of 290 nm.[2][3] Alternatively, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the substrate and product over time.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the expression of the synthase enzyme, its purification, and the enzymatic synthesis of IGP.

Enzyme Expression and Purification Issues
IssuePotential CauseTroubleshooting Steps
Low or no expression of His-tagged synthase Toxicity of the recombinant protein to the host cells.Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration (e.g., IPTG).[1]
Codon usage of the synthase gene is not optimal for the expression host.Synthesize a codon-optimized version of the gene for the specific expression host (e.g., E. coli).[1]
Problems with the expression vector or induction conditions.Verify the integrity of the expression vector sequence. Optimize the inducer concentration and the cell density at the time of induction.[1]
Synthase is expressed as inclusion bodies High rate of protein synthesis preventing proper folding.Lower the induction temperature and inducer concentration to slow down protein synthesis.[1]
Lack of necessary chaperones for proper folding.Co-express molecular chaperones to assist in the folding of the synthase.[1]
The protein requires disulfide bonds that are not forming correctly in the cytoplasm.Use an E. coli strain that promotes disulfide bond formation in the cytoplasm.[1]
His-tagged synthase does not bind to the affinity column The His-tag is inaccessible (buried within the folded protein).Perform the purification under denaturing conditions using urea or guanidinium chloride, followed by on-column refolding.[7]
Incorrect buffer composition for binding.Ensure the pH of the binding buffer is optimal (typically 7.5-8.0) and that the imidazole concentration is low (10-20 mM) to prevent competition with the His-tag.[1][7] Avoid chelating agents like EDTA in the buffers.[1]
Multiple bands observed on SDS-PAGE after purification Co-elution of contaminating host proteins with the His-tagged synthase.Optimize the wash steps by increasing the imidazole concentration in the wash buffer (e.g., up to 50 mM).[1]
Protein degradation.Add protease inhibitors to all buffers and maintain low temperatures (4°C) throughout the purification process.[1]
Enzymatic Reaction and Product Purity Issues
IssuePotential CauseTroubleshooting Steps
Low yield of D-erythro-Imidazoleglycerol Phosphate Inactive or poorly active synthase enzyme.Verify the activity of the purified enzyme using a standard assay. Ensure the enzyme has been stored correctly.
Suboptimal reaction conditions.Optimize the reaction buffer composition, including pH, temperature, and concentration of cofactors (e.g., MgCl2, KCl).[2]
Substrate degradation or inhibition.Ensure the purity and stability of the starting materials.
Presence of contaminating proteins in the final product Incomplete removal of the synthase enzyme after the reaction.If using a His-tagged enzyme, use Ni-NTA resin to remove the enzyme after the reaction is complete.
Carryover of contaminants from the enzyme preparation.Perform an additional purification step for the enzyme, such as ion exchange or size exclusion chromatography, before using it in the synthesis reaction.[1]
Presence of small molecule contaminants (e.g., imidazole) Carryover from the enzyme purification steps.Perform buffer exchange of the purified enzyme into a buffer without imidazole before starting the synthesis reaction.[1]
Purify the final IGP product using techniques like ion-exchange chromatography or size exclusion chromatography to remove small molecule impurities.

Experimental Protocols

Protocol 1: Expression and Purification of His-Tagged Imidazoleglycerol-Phosphate Synthase

This protocol is a general guideline for the expression and purification of a His-tagged synthase from E. coli.

1. Expression:

  • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid containing the His-tagged synthase gene.

  • Inoculate a starter culture and grow overnight.

  • Inoculate a larger volume of culture medium with the overnight culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.[1]

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.[1]

  • Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.[1]

2. Purification:

  • Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, protease inhibitor cocktail).[1]

  • Lyse the cells by sonication on ice.[1]

  • Clarify the lysate by centrifugation at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.[1]

  • Apply the clarified supernatant to a pre-equilibrated Ni-NTA affinity column.[1]

  • Wash the column with several column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).[1]

  • Elute the His-tagged synthase with elution buffer containing a higher concentration of imidazole (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).[1]

  • Analyze the purity of the eluted fractions by SDS-PAGE.

  • Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.[1]

Protocol 2: Enzymatic Synthesis of D-erythro-Imidazoleglycerol Phosphate

This protocol describes a general procedure for the enzymatic synthesis of IGP.

  • Prepare the reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 100 mM KCl, 50 mM NaCl).[2]

  • Add the substrates for the IGP synthase to the reaction mixture.

  • Initiate the reaction by adding the purified His-tagged IGP synthase enzyme.

  • Incubate the reaction at a controlled temperature (e.g., 295 K or 22°C) for a sufficient period.[2]

  • Monitor the reaction progress as described in the FAQ section.

  • Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by heating or adding a denaturant) or by removing the enzyme using affinity chromatography if it is His-tagged.

  • Purify the D-erythro-Imidazoleglycerol Phosphate from the reaction mixture using appropriate chromatographic techniques, such as ion-exchange chromatography.

Data Presentation

Table 1: Expected Yield and Purity of Enzymatically Synthesized D-erythro-Imidazoleglycerol Phosphate

ParameterExpected ValueAnalytical Method
Yield > 80% (conversion of limiting substrate)HPLC
Purity > 95%HPLC, NMR
Major Contaminants Unreacted substrates, synthase enzyme, imidazoleHPLC, SDS-PAGE
Endotoxin Levels < 0.1 EU/µmol (if for biological use)LAL Assay

Note: These are typical values and may vary depending on the specific experimental conditions and purification methods used.

Visualizations

Enzymatic_Synthesis_Pathway Substrates PRFAR + Glutamine Enzyme Imidazoleglycerol- phosphate Synthase (His-tagged) Substrates->Enzyme 1. Binding Product D-erythro-Imidazoleglycerol Phosphate (IGP) Enzyme->Product 2. Catalysis Byproduct AICAR + Glutamate Enzyme->Byproduct

Caption: Enzymatic synthesis of D-erythro-Imidazoleglycerol Phosphate.

Troubleshooting_Workflow Start Low IGP Yield or Purity CheckEnzyme Check Enzyme Activity and Purity Start->CheckEnzyme CheckReaction Optimize Reaction Conditions CheckEnzyme->CheckReaction Enzyme OK OptimizeExpression Optimize Enzyme Expression & Purification CheckEnzyme->OptimizeExpression Enzyme Impure/ Inactive CheckPurification Improve Product Purification CheckReaction->CheckPurification Reaction OK OptimizeBuffer Adjust pH, Temp, Cofactors CheckReaction->OptimizeBuffer Reaction Suboptimal OptimizeChromatography Modify Chromatography Protocol CheckPurification->OptimizeChromatography Contamination Present Success High Purity IGP CheckPurification->Success Purification OK RepurifyEnzyme Re-purify Enzyme (e.g., IEX, SEC) RepurifyEnzyme->CheckEnzyme OptimizeExpression->RepurifyEnzyme OptimizeBuffer->CheckReaction OptimizeChromatography->CheckPurification

Caption: Troubleshooting workflow for IGP synthesis contamination.

References

Effect of pH on imidazoleglycerol-phosphate dehydratase stability and activity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazoleglycerol-phosphate dehydratase (IGPD). The information focuses on the critical role of pH in influencing the stability and activity of this metalloenzyme.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for imidazoleglycerol-phosphate dehydratase activity?

The optimal pH for IGPD activity can vary depending on the source of the enzyme and the presence of cofactors. For instance, IGPD from wheat germ exhibits an optimal pH of 6.6.[1] In other studies, the presence of exogenous Mn2+ has been shown to reduce the optimal pH for the catalytic rate (kcat) from 7.2 to 6.8. It is crucial to determine the optimal pH for your specific enzyme and assay conditions.

Q2: How does pH affect the stability of IGPD?

Extreme pH values can lead to the denaturation of IGPD, causing a loss of its three-dimensional structure and, consequently, its catalytic function. As a metalloenzyme, the ionization state of amino acid residues in the active site, which are crucial for coordinating with the essential manganese ions (Mn2+), is highly dependent on pH. Deviations from the optimal pH range can disrupt this coordination, leading to reduced stability and activity.

Q3: Why is manganese (Mn2+) important for IGPD activity and how does it relate to pH?

Manganese ions are essential cofactors for IGPD activity. In the absence of metal ions, plant and fungal IGPDs exist as inactive trimers. The addition of Mn2+ induces the formation of a catalytically active 24-mer structure. The binding of Mn2+ to the active site is influenced by the protonation state of histidine residues, which is directly affected by pH. Therefore, maintaining an optimal pH is critical for proper metal ion coordination and enzyme function.

Q4: Can the buffer system used in my experiments affect IGPD activity?

Yes, the choice of buffer is critical. Some buffers can chelate metal ions, which can strip the essential Mn2+ from the IGPD active site, leading to inactivation. It is advisable to use buffers with low metal-binding affinities. When preparing buffers, ensure the final pH is adjusted at the temperature at which the experiment will be conducted, as pH can be temperature-dependent.

Troubleshooting Guides

Issue 1: Low or No Enzyme Activity
Possible Cause Troubleshooting Step
Suboptimal pH Determine the optimal pH for your specific IGPD enzyme by performing an activity assay across a range of pH values. Remember that the optimal pH can be influenced by the presence of cofactors like Mn2+.
Incorrect Buffer Ensure your buffer system is compatible with metalloenzymes and does not chelate Mn2+. Consider using buffers such as Tris-HCl or HEPES. Verify the pH of your buffer at the experimental temperature.
Loss of Mn2+ Cofactor Supplement your assay buffer with an appropriate concentration of MnCl2. The apoenzyme (without Mn2+) is inactive.
Enzyme Instability Store the enzyme in a buffer at its optimal pH for stability. Avoid repeated freeze-thaw cycles. Perform a pH stability study to determine the pH range in which the enzyme retains its activity over time.
Substrate Degradation Prepare fresh substrate solutions for each experiment, as the phosphate ester in imidazoleglycerol-phosphate can be susceptible to hydrolysis.
Issue 2: Inconsistent Results or Poor Reproducibility
Possible Cause Troubleshooting Step
pH Fluctuation Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment, especially if the reaction produces or consumes protons.
Variable Cofactor Concentration Prepare a stock solution of MnCl2 and add it consistently to all assays.
Enzyme Aggregation/Precipitation Check for visible precipitates in your enzyme solution. This can be caused by suboptimal pH or buffer conditions. Centrifuge the enzyme stock before use and measure the protein concentration of the supernatant.

Data Presentation

Table 1: Optimal pH for Imidazoleglycerol-Phosphate Dehydratase Activity

Enzyme SourceOptimal pHConditions
Wheat Germ6.6-
Not Specified7.2Without exogenous Mn2+
Not Specified6.8With exogenous Mn2+

Note: This table summarizes available data. The optimal pH for your specific enzyme should be determined empirically.

Experimental Protocols

Protocol 1: Determining the Optimal pH for IGPD Activity

This protocol outlines a general method for determining the pH at which IGPD exhibits maximum activity.

  • Prepare a series of buffers: Prepare a set of buffers covering a pH range (e.g., pH 5.0 to 9.0 with 0.5 pH unit increments). Use buffers with overlapping buffering ranges to ensure accurate pH control (e.g., MES for pH 5.5-6.7, MOPS for pH 6.5-7.9, Tris-HCl for pH 7.5-9.0).

  • Prepare the reaction mixture: For each pH value, prepare a reaction mixture containing the buffer, a saturating concentration of the substrate (imidazoleglycerol-phosphate), and MnCl2.

  • Initiate the reaction: Add a fixed amount of IGPD to each reaction mixture to start the reaction.

  • Measure enzyme activity: Use a suitable assay method (e.g., a continuous spectrophotometric assay) to measure the initial reaction rate at each pH.

  • Plot the data: Plot the enzyme activity (initial rate) against the pH. The pH at which the highest activity is observed is the optimal pH.

Protocol 2: Assessing the pH Stability of IGPD

This protocol determines the pH range in which IGPD remains stable over a specific period.

  • Prepare incubation buffers: Prepare a series of buffers at different pH values as in the optimal pH protocol.

  • Incubate the enzyme: Aliquot the IGPD enzyme into each buffer and incubate for a defined period (e.g., 1, 2, 4, and 24 hours) at a specific temperature (e.g., 4°C or 25°C).

  • Measure residual activity: At each time point, take an aliquot of the enzyme from each pH incubation and dilute it into the optimal assay buffer (determined in Protocol 1) containing the substrate and cofactors.

  • Assay for activity: Measure the enzyme activity as in the optimal pH protocol. The activity of a non-incubated enzyme sample is considered 100%.

  • Plot the data: Plot the percentage of residual activity against the incubation pH for each time point. This will reveal the pH range in which the enzyme is most stable.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_activity Optimal pH Determination cluster_stability pH Stability Assessment A Prepare Buffers (Various pH) D Mix Buffer, Substrate, Cofactor A->D H Incubate Enzyme at Various pH A->H B Prepare Substrate & Cofactor (Mn2+) B->D C Prepare IGPD Enzyme Stock E Add Enzyme to Initiate Reaction C->E C->H D->E F Measure Initial Reaction Rate E->F G Plot Activity vs. pH F->G I Take Aliquots Over Time H->I J Assay Residual Activity at Optimal pH I->J K Plot % Residual Activity vs. pH J->K logical_relationship cluster_factors Influencing Factors cluster_properties Enzyme Properties pH pH Mn2 Mn2+ Concentration pH->Mn2 influences binding Stability Enzyme Stability (3D Structure) pH->Stability affects protonation of residues Activity Enzyme Activity (Catalytic Rate) pH->Activity affects active site chemistry Mn2->Activity essential cofactor Stability->Activity is a prerequisite for

References

Validation & Comparative

A Comparative Analysis of Imidazoleglycerol-Phosphate Dehydratase (IGPD) Kinetic Parameters Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic variations of essential enzymes like Imidazoleglycerol-Phosphate Dehydratase (IGPD) across different species is paramount for the development of targeted therapeutics and herbicides. IGPD is a crucial enzyme in the histidine biosynthesis pathway, making it an attractive target for antimicrobial and herbicidal agents, as this pathway is absent in animals.[1][2] This guide provides a comparative overview of the kinetic parameters of IGPD from various organisms, alongside detailed experimental protocols for their determination.

Quantitative Comparison of IGPD Kinetic Parameters

The kinetic efficiency of an enzyme is primarily described by the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the enzyme's affinity for its substrate. A lower Km value generally signifies a higher affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. The ratio of kcat/Km is a measure of the enzyme's overall catalytic efficiency.

Below is a summary of the reported kinetic parameters for IGPD from various species. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.[2]

SpeciesOrganism TypeKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Mycobacterium tuberculosisBacterium28.514004.9 x 107
Medicago truncatulaPlant227 ± 453.4 ± 0.31.5 x 104
Arabidopsis thalianaPlant1700.855.0 x 103
Triticum aestivum (Wheat germ)Plant49--
Triticum aestivum (Mature wheat)Plant83--
Hordeum vulgare (Barley)Plant600--
Avena sativa (Oat)Plant1700--
Saccharomyces cerevisiaeFungus100 ± 20323.2 x 105

Experimental Protocols

Accurate determination of kinetic parameters is fundamental to comparative enzymology. The following are detailed methodologies for two common assays used to characterize IGPD activity.

Continuous Spectrophotometric Assay

This coupled-enzyme assay provides a real-time measurement of IGPD activity by monitoring the change in absorbance of a reporter molecule. The product of the IGPD reaction, imidazoleacetol-phosphate (IAP), is used by a coupling enzyme, imidazoleacetol-phosphate aminotransferase (IAP aminotransferase), in a reaction that consumes a chromogenic substrate.

Materials:

  • Purified IGPD enzyme

  • Imidazoleglycerol-phosphate (IGP) substrate

  • IAP aminotransferase (coupling enzyme)

  • Glutamate

  • Pyridoxal 5'-phosphate (PLP)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM MnCl2

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the assay buffer, a saturating concentration of glutamate, and PLP.

  • Addition of Coupling Enzyme and IGPD: Add a known concentration of IAP aminotransferase and the purified IGPD enzyme to the reaction mixture.

  • Equilibration: Incubate the mixture in the spectrophotometer at a constant temperature (e.g., 30°C) until the baseline absorbance at 340 nm is stable.

  • Initiation of Reaction: Initiate the reaction by adding a known concentration of the IGP substrate.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm over time. The rate of this decrease is proportional to the rate of the IGPD-catalyzed reaction.

  • Data Analysis: Calculate the initial velocity (v0) from the linear portion of the absorbance versus time plot. Repeat the assay with varying concentrations of IGP to determine Km and Vmax by fitting the data to the Michaelis-Menten equation. The kcat can then be calculated from Vmax and the enzyme concentration.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with an enzymatic reaction, providing a direct and label-free method to determine kinetic parameters.

Materials:

  • Purified IGPD enzyme

  • Imidazoleglycerol-phosphate (IGP) substrate

  • ITC instrument

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM MnCl2 (degassed)

Procedure:

  • Sample Preparation: Prepare a solution of the purified IGPD enzyme in the degassed assay buffer. Prepare a separate solution of the IGP substrate in the same degassed buffer. The final buffer composition of the enzyme and substrate solutions must be identical to minimize heats of dilution.[3]

  • Instrument Setup: Equilibrate the ITC instrument to the desired experimental temperature (e.g., 25°C).

  • Loading the ITC: Load the IGPD enzyme solution into the sample cell of the ITC. Load the IGP substrate solution into the injection syringe.

  • Titration: Perform a series of injections of the IGP substrate into the enzyme solution. The instrument will measure the heat released or absorbed after each injection.

  • Data Acquisition: The instrument records the power required to maintain a zero temperature difference between the sample and reference cells. The resulting data is a series of peaks corresponding to each injection.

  • Data Analysis: Integrate the peaks to determine the heat change per injection. The data are then fit to a suitable kinetic model to extract the Km, kcat, and enthalpy of the reaction (ΔH).

Visualizing the Reaction and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 Histidine Biosynthesis Pathway Imidazoleglycerol-phosphate Imidazoleglycerol-phosphate Imidazoleacetol-phosphate Imidazoleacetol-phosphate Imidazoleglycerol-phosphate->Imidazoleacetol-phosphate IGPD (EC 4.2.1.19) + H₂O

Caption: The reaction catalyzed by Imidazoleglycerol-Phosphate Dehydratase (IGPD).

G cluster_1 Experimental Workflow for IGPD Kinetic Analysis A Enzyme Purification (e.g., Affinity Chromatography) C Kinetic Assay (Spectrophotometry or ITC) A->C B Substrate Preparation (Imidazoleglycerol-phosphate) B->C D Data Acquisition (Absorbance/Heat Change vs. Time) C->D E Data Analysis (Michaelis-Menten Kinetics) D->E F Determination of Km, kcat, Vmax E->F

References

A Comparative In Vitro Analysis of Novel Imidazoleglycerol-Phosphate Dehydratase (IGPD) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of novel inhibitors targeting imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in the histidine biosynthesis pathway. The absence of this pathway in mammals makes IGPD an attractive target for the development of non-toxic herbicides and novel antimicrobial agents. This document summarizes the inhibitory potency of various compounds and provides detailed experimental protocols for their validation.

Comparative Inhibitor Potency

The in vitro efficacy of several classes of IGPD inhibitors has been evaluated, with triazole phosphonates and pyrrole aldehydes emerging as promising novel candidates. Their performance is compared against the established inhibitor, 3-amino-1,2,4-triazole (3-AT).

Inhibitor ClassCompoundTarget Organism/Enzyme SourceInhibition ParameterValue
Triazole (Standard) 3-Amino-1,2,4-triazole (3-AT)Salmonella typhimuriumKiCompetitive Inhibition
Triazole Phosphonate C348Saccharomyces cerevisiae (Sc_IGPD)Ki0.6 nM[1][2]
C348Arabidopsis thaliana (At_IGPD)Ki~25 nM[1][2]
Triazole Phosphonate 1PlantKi40 ± 6.5 nM[3]
Triazole Phosphonate 2PlantKi10 ± 1.6 nM[3]
Triazole Phosphonate 3PlantKi8.5 ± 1.4 nM[3]
Pyrrole Aldehyde (Class of compounds)PlantIC50 / KiData not available

Key Observations:

  • The novel triazole phosphonate inhibitor, C348, demonstrates significantly higher potency against IGPD from Saccharomyces cerevisiae (Ki of 0.6 nM) compared to the enzyme from Arabidopsis thaliana (Ki of ~25 nM), indicating species-specific inhibitory activity.[1][2]

  • A series of three other triazole phosphonates have also shown potent inhibition of plant-derived IGPD, with Ki values in the low nanomolar range (8.5 ± 1.4 nM, 10 ± 1.6 nM, and 40 ± 6.5 nM).[3]

  • 3-Amino-1,2,4-triazole (3-AT) is a known competitive inhibitor of IGPD.[4]

Histidine Biosynthesis Pathway

Imidazoleglycerol-phosphate dehydratase (IGPD) catalyzes the sixth step in the biosynthesis of histidine, a crucial amino acid. This pathway is essential for bacteria, fungi, and plants.

Histidine_Biosynthesis cluster_pathway Histidine Biosynthesis PRPP Phosphoribosyl Pyrophosphate PR_ATP Phosphoribosyl-ATP PRPP->PR_ATP ATP phosphoribosyl transferase ATP ATP PR_AMP Phosphoribosyl-AMP PR_ATP->PR_AMP Phosphoribosyl-ATP pyrophosphatase PBM Phosphoribosylformimino- aminoimidazole carboxamide ribonucleotide PR_AMP->PBM Phosphoribosyl-AMP cyclohydrolase IGP Imidazoleglycerol-phosphate PBM->IGP IGP synthase IAP Imidazoleacetol-phosphate IGP->IAP IGPD Histidinol_P Histidinol-phosphate IAP->Histidinol_P Histidinol-phosphate aminotransferase Histidinol Histidinol Histidinol_P->Histidinol Histidinol-phosphate phosphatase Histidine Histidine Histidinol->Histidine Histidinol dehydrogenase experimental_workflow cluster_protein Protein Preparation cluster_assay Inhibition Assay cloning Gene Cloning expression Protein Expression cloning->expression purification Protein Purification expression->purification assay_dev Assay Development purification->assay_dev ic50 IC50 Determination assay_dev->ic50 kinetics Kinetic Analysis (Ki) ic50->kinetics data_analysis Data Analysis & Comparison kinetics->data_analysis logical_relationship start Start with Purified Enzyme and Inhibitor Stock concentration_series Prepare Serial Dilutions of Inhibitor start->concentration_series assay Perform In Vitro Enzyme Assay concentration_series->assay measure_activity Measure Enzyme Activity (e.g., change in Absorbance) assay->measure_activity calculate_inhibition Calculate % Inhibition vs. Control measure_activity->calculate_inhibition plot_data Plot % Inhibition vs. [Inhibitor] calculate_inhibition->plot_data determine_ic50 Determine IC50 from Dose-Response Curve plot_data->determine_ic50

References

A Comparative Analysis of D-erythro-Imidazoleglycerol Phosphate and its Diastereoisomers as Substrates for Imidazoleglycerol-Phosphate Dehydratase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the substrate activity of D-erythro-imidazoleglycerol phosphate with its diastereoisomers when interacting with imidazoleglycerol-phosphate dehydratase (IGPD). This analysis is supported by experimental data and detailed methodologies to facilitate further research and drug discovery efforts.

Introduction to Imidazoleglycerol-Phosphate Dehydratase (IGPD)

Imidazoleglycerol-phosphate dehydratase (IGPD), also known as IGP dehydratase, is a key enzyme (EC 4.2.1.19) in the histidine biosynthesis pathway.[1] This pathway is essential for bacteria, archaea, fungi, and plants, but absent in animals, making IGPD an attractive target for the development of novel herbicides and antimicrobial agents.[2] The enzyme catalyzes the sixth step in histidine biosynthesis: the dehydration of D-erythro-imidazoleglycerol phosphate (D-erythro-IGP) to form 3-(imidazol-4-yl)-2-oxopropyl phosphate, also known as imidazoleacetol phosphate (IAP).[2]

The catalytic activity of IGPD is highly specific to its natural substrate, D-erythro-imidazoleglycerol phosphate. However, the stereoisomers of this substrate can interact with the enzyme in different ways, primarily acting as inhibitors. Understanding these interactions is crucial for designing potent and specific inhibitors of IGPD.

Substrate Activity and Inhibition by Diastereoisomers: A Quantitative Comparison

Imidazoleglycerol-phosphate dehydratase exhibits strict stereoselectivity for its natural substrate, D-erythro-imidazoleglycerol phosphate ((2R,3S)-imidazoleglycerol phosphate). The other three diastereoisomers—(2R,3R)-IGP, (2S,3S)-IGP, and (2S,3R)-IGP—do not act as substrates but instead function as competitive inhibitors of the enzyme.[3] This competitive inhibition indicates that these diastereoisomers can bind to the active site of IGPD but cannot be converted into the product.

CompoundStereochemistryRoleKm (mM)Ki (mM)
D-erythro-Imidazoleglycerol Phosphate(2R, 3S)Substrate0.10 ± 0.02-
D-threo-Imidazoleglycerol Phosphate(2S, 3S)Competitive Inhibitor-Data not available
L-erythro-Imidazoleglycerol Phosphate(2S, 3R)Competitive Inhibitor-Data not available
L-threo-Imidazoleglycerol Phosphate(2R, 3R)Competitive Inhibitor-Data not available

Table 1: Kinetic parameters of D-erythro-imidazoleglycerol phosphate and its diastereoisomers with IGPD.[3]

Experimental Protocols

Synthesis of Imidazoleglycerol Phosphate Diastereoisomers

The chemical synthesis of all four diastereoisomers of imidazoleglycerol phosphate has been described, enabling the investigation of their specific interactions with IGPD. A key methodology was reported by Saika et al. in 1993, which provides a route to obtain each stereoisomer.

General Outline of Synthesis (based on Saika et al., 1993):

The synthesis of the different IGP diastereoisomers is a multi-step process that typically involves:

  • Starting Material: A suitable chiral precursor is chosen to set the stereochemistry of the final product.

  • Introduction of the Imidazole Ring: The imidazole moiety is constructed or attached to the chiral backbone.

  • Phosphorylation: The terminal hydroxyl group is phosphorylated to yield the final imidazoleglycerol phosphate.

  • Purification: Each diastereoisomer is purified, often using chromatographic techniques, to ensure high stereochemical purity for use in enzymatic assays.

For detailed, step-by-step synthetic procedures, it is essential to consult the original publication:

  • Saika, H., et al. (1993). Synthesis of (2R,3R)-, (2S,3S)-, (2R,3S)- and (2S,3R)-imidazole glycerol phosphates (IGP) - substrates for IGP-dehydratase (IGPD). Bioorganic & Medicinal Chemistry Letters, 3(10), 2129-2134.

Enzymatic Assay of Imidazoleglycerol-Phosphate Dehydratase

The activity of IGPD and the inhibitory effects of the IGP diastereoisomers can be determined using a continuous spectrophotometric assay.[4] This method monitors the enzymatic reaction in real-time by coupling the production of the product, imidazoleacetol phosphate, to a subsequent reaction that results in a change in absorbance.

Principle of the Coupled Spectrophotometric Assay:

  • Primary Reaction (IGPD): D-erythro-imidazoleglycerol phosphate → Imidazoleacetol phosphate + H₂O

  • Coupling Reaction: The product, imidazoleacetol phosphate, can be subsequently reduced by a specific reductase in the presence of NADH. The oxidation of NADH to NAD⁺ is monitored by the decrease in absorbance at 340 nm.

Detailed Protocol:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing the coupling enzyme (e.g., imidazoleacetol phosphate reductase), NADH, and the IGPD enzyme.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, D-erythro-imidazoleglycerol phosphate.

  • Spectrophotometric Monitoring: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • Inhibition Studies: To determine the Ki values for the diastereoisomers, the assay is performed in the presence of varying concentrations of the inhibitor while keeping the substrate concentration constant. The data is then analyzed using standard enzyme kinetic models (e.g., Michaelis-Menten and Lineweaver-Burk plots) to determine the type of inhibition and the Ki value.

Visualizing the IGPD Reaction and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

IGPD_Reaction_Pathway cluster_reaction IGPD Catalytic Reaction cluster_inhibition Inhibition by Diastereoisomers D-erythro-IGP D-erythro-IGP IAP IAP D-erythro-IGP->IAP IGPD IGPD_enzyme IGPD D-erythro-IGP->IGPD_enzyme H2O H2O Diastereoisomers Diastereoisomers Diastereoisomers->IGPD_enzyme Competitive Inhibition

Caption: IGPD catalyzes the dehydration of D-erythro-IGP to IAP, while other diastereoisomers act as competitive inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Enzymatic Assay Start_Material Chiral Precursor Synthesis_Steps Multi-step Synthesis Start_Material->Synthesis_Steps Purification Chromatographic Purification Synthesis_Steps->Purification IGP_Isomers Pure IGP Diastereoisomers Purification->IGP_Isomers Add_Substrate Add D-erythro-IGP and/or Inhibitor IGP_Isomers->Add_Substrate Reaction_Mix Prepare Reaction Mixture (IGPD, Coupling Enzyme, NADH) Reaction_Mix->Add_Substrate Monitor_Absorbance Monitor A340 nm Add_Substrate->Monitor_Absorbance Data_Analysis Calculate Kinetic Parameters (Km, Ki) Monitor_Absorbance->Data_Analysis

Caption: Workflow for synthesizing IGP diastereoisomers and performing enzymatic assays to determine kinetic parameters.

Conclusion

The high stereospecificity of imidazoleglycerol-phosphate dehydratase for its natural substrate, D-erythro-imidazoleglycerol phosphate, underscores the precise molecular recognition mechanisms within its active site. The fact that the other three diastereoisomers act as competitive inhibitors provides a valuable starting point for the rational design of potent and selective IGPD inhibitors. Further research to determine the specific Ki values for these diastereoisomers would provide a more complete quantitative picture of their interaction with the enzyme and would be invaluable for structure-activity relationship (SAR) studies. The experimental protocols outlined in this guide offer a framework for conducting such investigations, ultimately aiding in the development of novel herbicides and antimicrobial drugs targeting the histidine biosynthesis pathway.

References

A Comparative Structural Guide to Fungal, Plant, and Bacterial Imidazoleglycerol-Phosphate Dehydratase (IGPD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazoleglycerol-phosphate dehydratase (IGPD, EC 4.2.1.19) is a crucial enzyme that catalyzes the sixth step in the histidine biosynthesis pathway—the dehydration of imidazole glycerol phosphate (IGP) to produce imidazole acetol phosphate (IAP).[1][2] This pathway is essential for bacteria, archaea, fungi, and plants, but is absent in animals, making IGPD an attractive target for the development of novel herbicides and antimicrobial agents.[2][3] Understanding the structural nuances of IGPD across these different kingdoms is paramount for designing selective and potent inhibitors. This guide provides a detailed comparative analysis of fungal, plant, and bacterial IGPD, supported by structural data, kinetic parameters, and experimental methodologies.

I. Structural and Functional Comparison

The core structure of IGPD is highly conserved across fungal, plant, and bacterial species, typically forming a large, symmetrical 24-subunit complex (a 24-mer) in its active state.[4][5] However, significant differences exist in their functional state and quaternary structure regulation.

Overall Fold and Quaternary Structure: The fundamental building block of the IGPD complex is a polypeptide of approximately 22 to 29 kD.[6] This monomer features a distinctive fold with a bundle of four α-helices sandwiched between two four-stranded β-sheets.[1] This structure exhibits an internal repeat, suggesting it evolved from a gene duplication event.[1][3]

A key regulatory feature, particularly in fungal and plant IGPDs, is the dependency on metal ions for catalytic activity. In the absence of divalent cations like Manganese (Mn²⁺), these enzymes exist as stable but inactive trimers.[1] The introduction of Mn²⁺ triggers the aggregation of these trimers into the catalytically active 24-mer, which possesses 432 octahedral symmetry.[1][3][4] The active site is formed at the interface between subunits, and the assembly of the 24-mer is crucial for creating the catalytic center, which contains a dimanganese cluster.[4][5]

Functional Diversity: Monofunctional vs. Bifunctional Enzymes: One of the most significant distinctions lies in the enzyme's functional arrangement.

  • Fungal, Plant, and Archaeal IGPDs are monofunctional enzymes, dedicated solely to the dehydration of IGP.[1][7]

  • Bacterial IGPDs exhibit diversity. While some eubacteria possess a monofunctional enzyme similar to plants and fungi, others, like Escherichia coli, encode a bifunctional protein.[6][7] In these cases, the IGPD domain is fused to a histidinol-phosphate phosphatase domain, which catalyzes the penultimate step in histidine biosynthesis.[1][6] This fusion protein in E. coli is encoded by the hisB gene.[6]

The Active Site: The active site of IGPD is where the dehydration reaction occurs and is a major focus for inhibitor design. Structural studies reveal that the active site is located at the interface of three adjacent subunits within the 24-mer complex.[8] It contains two octahedrally coordinated Mn²⁺ ions that are essential for catalysis.[5] The residues that form the active site are highly conserved across the three kingdoms.[2][9] This similarity presents a significant challenge for developing kingdom-specific herbicides or antibiotics, as inhibitors may exhibit off-target effects.[2][10] For example, a comparison between Saccharomyces cerevisiae (fungal) and Arabidopsis thaliana (plant) IGPD shows that 14 of the 16 residues in the inhibitor binding site are fully conserved.[9]

Despite this high conservation, subtle differences do exist. A notable structural variation is a 24-amino acid insertion found in the IGPD of the budding yeast S. cerevisiae, which is absent in plant and other IGPD homologs.[9] Identifying and exploiting such unique regions near the active site is a key strategy for achieving inhibitor selectivity.[2][10]

II. Quantitative Data Summary

The following table summarizes key structural and kinetic parameters for representative IGPD enzymes from different organisms. These values highlight the similarities in substrate affinity and catalytic rates, while also providing a basis for comparing inhibitor potency.

ParameterFungal (Saccharomyces cerevisiae)Plant (Arabidopsis thaliana)Bacterial (Mycobacterium tuberculosis)
PDB ID (Example) 6Z1I1RHY2F1D
Structural Resolution ~3.0 Å (Cryo-EM)[9]3.0 Å (X-ray)[4]2.5 Å (X-ray)[11]
Quaternary Structure 24-mer[9]24-mer[4]24-mer[12]
Functional Form Monofunctional[7]Monofunctional[7]Monofunctional[7]
Km for IGP Not specified0.10 ± 0.02 mM[4]Not specified
kcat Not specified32 s⁻¹[4]Not specified
Inhibitor Ki (Triazole Phosphonate) Potent (nanomolar range)[4]8.5 ± 1.4 nM[4][13]Potent (nanomolar range)[11]

Note: Kinetic parameters can vary based on assay conditions. The Ki value for the plant enzyme refers to a specific triazole phosphonate inhibitor.

III. Experimental Protocols

The structural and functional characterization of IGPD involves several key experimental procedures.

1. Protein Expression and Purification

  • Cloning and Expression: The gene encoding IGPD (e.g., HIS3 in yeast, HISN5 in plants, or hisB in bacteria) is cloned into a suitable expression vector, often with an affinity tag (e.g., His₆-tag) for purification.[2][10] The vector is then transformed into an expression host, typically E. coli. Protein expression is induced under optimized conditions of temperature and inducer concentration.

  • Lysis and Purification: Cells are harvested and lysed via sonication or high-pressure homogenization. The soluble protein is separated from cell debris by centrifugation. The protein is then purified using a series of chromatography steps. An initial affinity chromatography step (e.g., Ni-NTA for His-tagged proteins) is followed by further purification using ion-exchange and size-exclusion chromatography to ensure high purity (>90%) and homogeneity, which are critical for structural studies.[14][15]

2. Structural Determination Methods

  • X-ray Crystallography:

    • Crystallization: Purified protein at a high concentration (typically 10-20 mg/mL) is screened against a wide range of conditions (precipitants, pH, temperature, additives) to find initial crystallization "hits".[14] The hanging drop vapor diffusion method is commonly used.[14] In this technique, a drop containing the protein mixed with a precipitant solution is allowed to equilibrate with a larger reservoir of the precipitant, slowly increasing the protein concentration to a supersaturated state where crystals may form.[14]

    • Data Collection: Single, well-ordered crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron light source.[16]

    • Structure Solution: The diffraction data are processed to determine the electron density map of the molecule, from which an atomic model of the protein is built and refined.[16][17]

  • Cryo-Electron Microscopy (Cryo-EM):

    • Sample Preparation: A small volume of the purified protein solution is applied to an EM grid, which is then rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample in a thin layer of non-crystalline ice, preserving the native structure.

    • Data Collection: The frozen grid is imaged in a transmission electron microscope equipped with a direct electron detector.[18] Thousands of images of individual protein particles in different orientations are collected.

    • 3D Reconstruction: The 2D particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the protein complex.[18] Cryo-EM is particularly well-suited for large, symmetric complexes like the IGPD 24-mer and has been used to solve its structure at near-atomic resolution.[19][20][21]

3. Enzyme Kinetics Assay

  • Objective: To determine kinetic parameters such as the Michaelis-Menten constant (Km), which reflects substrate affinity, and the catalytic rate (kcat).

  • Methodology (Isothermal Titration Calorimetry - ITC): A modern approach to measure enzyme kinetics is through ITC, which directly measures the heat produced or absorbed during the reaction.

    • Setup: The purified IGPD enzyme is placed in the sample cell of the calorimeter. The substrate, IGP, is loaded into an injection syringe.[19]

    • Procedure: A series of small, timed injections of the substrate into the enzyme solution is performed. The instrument measures the heat change associated with each injection, which corresponds to the reaction rate.[19]

    • Data Analysis: The initial reaction rates are plotted against the substrate concentration. The Michaelis-Menten equation is then fitted to the data to calculate the Km and Vmax values. The kcat can be derived from Vmax if the enzyme concentration is known.[19] This method was successfully used to determine the kinetic parameters for Medicago truncatula HISN5, yielding a Kм of 227 ± 45 µM and a kcat of 3.4 ± 0.3 s⁻¹.[19]

IV. Visualizations

The following diagrams illustrate key pathways and workflows related to IGPD analysis.

IGPD_Reaction_Pathway IGP Imidazoleglycerol Phosphate (IGP) Enzyme IGPD (Active 24-mer) IGP->Enzyme Substrate Binding IAP Imidazoleacetol Phosphate (IAP) + H₂O Enzyme->IAP Catalysis (Dehydration) Cofactor 2x Mn²⁺ Cofactor->Enzyme

Caption: The IGPD-catalyzed dehydration of IGP to IAP, requiring a Mn²⁺ cofactor.

Structural_Workflow cluster_upstream Protein Production cluster_cryst X-ray Crystallography cluster_cryoem Cryo-Electron Microscopy Gene IGPD Gene Cloning Expression Protein Expression (e.g., E. coli) Gene->Expression Purification Purification (Chromatography) Expression->Purification QC Purity & Homogeneity Check Purification->QC Crystallization Crystallization (Vapor Diffusion) QC->Crystallization GridPrep Grid Preparation & Vitrification QC->GridPrep DataCollectionX X-ray Diffraction Data Collection Crystallization->DataCollectionX StructureSolutionX Structure Solution & Refinement DataCollectionX->StructureSolutionX FinalModel Final Atomic Model of IGPD StructureSolutionX->FinalModel DataCollectionEM Cryo-EM Data Collection GridPrep->DataCollectionEM StructureSolutionEM 3D Reconstruction & Model Building DataCollectionEM->StructureSolutionEM StructureSolutionEM->FinalModel

Caption: Experimental workflow for determining the 3D structure of IGPD.

References

A Head-to-Head Battle for Enzyme Kinetics: Isothermal Titration Calorimetry vs. Spectrophotometry for IGPD Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of enzyme kinetics, the choice of analytical technique is paramount. This guide provides a comprehensive comparison of two powerful methods, Isothermal Titration Calorimetry (ITC) and spectrophotometry, for characterizing the kinetics of Imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in histidine biosynthesis and a promising target for novel herbicides and antimicrobial agents.

This objective comparison delves into the fundamental principles of each technique, presents detailed experimental protocols, and provides a quantitative data-driven analysis to empower researchers in selecting the most suitable method for their specific IGPD-related research goals.

The Contenders: A Glimpse into ITC and Spectrophotometry

Isothermal Titration Calorimetry (ITC) is a versatile biophysical technique that directly measures the heat changes associated with biochemical reactions. In the context of enzyme kinetics, ITC monitors the heat produced or absorbed as an enzyme converts substrate to product, providing a real-time measurement of the reaction rate. Its universal applicability stems from the fact that nearly all enzymatic reactions are accompanied by a change in enthalpy.[1][2]

Spectrophotometry , a cornerstone of biochemical assays, measures the change in absorbance of light by a solution. For enzyme kinetics, this typically involves monitoring the concentration of a substrate or product that has a distinct chromophore (a light-absorbing group). When the natural substrate or product lacks a suitable chromophore, the assay can be coupled to a secondary enzymatic reaction that does produce a spectrophotometrically detectable signal.[2][3]

At a Glance: ITC vs. Spectrophotometry for IGPD Kinetics

FeatureIsothermal Titration Calorimetry (ITC)Spectrophotometry
Principle Measures heat change (enthalpy) of the reaction.[1]Measures change in light absorbance.[2]
Labeling Label-free, direct measurement.[2]May require chromogenic/fluorogenic substrates or coupled enzymes.
Applicability Universal for reactions with a non-zero enthalpy change.[1]Requires a change in absorbance; may not be suitable for all substrates.
Assay Development Generally simpler, as no chromogenic substrate is needed.Can be complex, especially if a coupled assay is required.
Information Content Provides kinetic (Km, kcat) and thermodynamic (ΔH) data in a single experiment.[2]Primarily provides kinetic data (Km, kcat).
Sample Requirements Can tolerate colored or turbid solutions.Requires optically clear solutions.
Throughput Generally lower throughput.Can be adapted for high-throughput screening.
Sensitivity High sensitivity, capable of detecting small heat changes.Sensitivity depends on the extinction coefficient of the chromophore.
Directness Directly measures the reaction rate.[1]Can be a direct or indirect (coupled) measurement of the primary reaction.

The Reaction: Imidazoleglycerol-Phosphate Dehydratase (IGPD)

IGPD catalyzes the sixth step in the biosynthesis of histidine, an essential amino acid in plants, bacteria, and fungi, but absent in animals. This makes it an attractive target for the development of selective herbicides and antimicrobial drugs. The enzyme catalyzes the dehydration of imidazoleglycerol-phosphate (IGP) to imidazoleacetol-phosphate (IAP).

IGPD_Reaction

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for IGPD Kinetics

Materials:

  • Isothermal Titration Calorimeter

  • Purified IGPD enzyme

  • Imidazoleglycerol-phosphate (IGP) substrate

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM MnCl₂)

Procedure:

  • Sample Preparation:

    • Prepare a solution of IGPD (e.g., 10-100 nM) in the reaction buffer. The optimal concentration should be determined empirically.

    • Prepare a series of IGP substrate solutions of varying concentrations (e.g., 0.1 to 10 times the expected Km) in the same reaction buffer.

    • Thoroughly degas all solutions to prevent bubble formation in the calorimeter cell.

  • ITC Experiment Setup:

    • Equilibrate the calorimeter to the desired temperature (e.g., 25°C or 37°C).

    • Load the IGPD solution into the sample cell.

    • Load the highest concentration IGP solution into the injection syringe.

  • Data Acquisition (Multiple Injection Method):

    • Perform an initial small injection (e.g., 1-2 µL) to establish the initial heat of dilution.

    • Perform a series of subsequent injections (e.g., 2-5 µL each) of the IGP solution into the enzyme-containing cell. The time between injections should be sufficient for the reaction rate to reach a steady state.

    • The heat flow is measured continuously. The change in the baseline heat flow after each injection corresponds to the reaction rate at that substrate concentration.

  • Data Analysis:

    • The raw data (power vs. time) is integrated to determine the heat rate for each injection.

    • The heat rate is converted to reaction velocity (µmol/s) using the molar enthalpy of the reaction (which can be determined in a separate experiment by injecting substrate into a high concentration of enzyme).

    • Plot the reaction velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and kcat.

ITC_Workflow

Spectrophotometry for IGPD Kinetics (Coupled Enzyme Assay)

Since the substrate (IGP) and product (IAP) of the IGPD reaction do not have a distinct absorbance in the UV-visible range, a continuous spectrophotometric assay requires coupling the IGPD reaction to one or more enzymatic reactions that do produce a change in absorbance. A commonly used coupled assay for IGPD involves imidazoleacetol-phosphate aminotransferase (IAP aminotransferase) and glutamate dehydrogenase.[4]

Principle of the Coupled Assay:

  • IGPD Reaction: IGP → IAP + H₂O

  • IAP Aminotransferase Reaction: IAP + L-glutamate → L-histidinol phosphate + α-ketoglutarate

  • Glutamate Dehydrogenase Reaction: α-ketoglutarate + NH₄⁺ + NADH → L-glutamate + NAD⁺ + H₂O

The overall reaction is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADH to NAD⁺.

Materials:

  • Spectrophotometer with temperature control

  • Purified IGPD enzyme

  • Imidazoleglycerol-phosphate (IGP) substrate

  • Imidazoleacetol-phosphate aminotransferase (IAP aminotransferase)

  • Glutamate dehydrogenase

  • L-glutamate

  • NADH

  • Ammonium chloride (NH₄Cl)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM MnCl₂)

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing the reaction buffer, L-glutamate, NH₄Cl, NADH, IAP aminotransferase, and glutamate dehydrogenase. The concentrations of the coupling enzymes and their substrates should be in excess to ensure that the IGPD reaction is the rate-limiting step.

  • Assay Protocol:

    • Add the reaction mixture to a cuvette and place it in the spectrophotometer.

    • Add the purified IGPD enzyme to the cuvette and incubate for a few minutes to establish a stable baseline at 340 nm.

    • Initiate the reaction by adding a known concentration of the IGP substrate.

    • Monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (v₀ = (ΔA/Δt) / (ε × l), where ε is the molar extinction coefficient for NADH at 340 nm, which is 6220 M⁻¹cm⁻¹).

    • Repeat the assay with varying concentrations of IGP.

    • Plot the initial velocities against the corresponding IGP concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and kcat.

Coupled_Assay_Workflow

Quantitative Data Comparison

The following table presents kinetic parameters for IGPD from different sources, obtained by both spectrophotometry and ITC. It is important to note that these values were not obtained in a single head-to-head comparative study and experimental conditions may vary.

Enzyme SourceMethodKm (µM)kcat (s⁻¹)Reference
Arabidopsis thaliana IGPD2Spectrophotometry (Coupled Assay)180 ± 2050 ± 2[4]
Medicago truncatula HISN5 (IGPD)Isothermal Titration CalorimetryNot explicitly stated in abstractNot explicitly stated in abstract[5]
Mycobacterium tuberculosis IGPDNot specifiedNot specified1400[5]

Note: The full paper for the Medicago truncatula HISN5 study would be required to extract the specific Km and kcat values determined by ITC. The M. tuberculosis data is included for broader context but the method was not specified in the available snippet.

Conclusion: Choosing the Right Tool for the Job

Both Isothermal Titration Calorimetry and spectrophotometry are powerful techniques for elucidating the kinetic parameters of Imidazoleglycerol-phosphate dehydratase.

Spectrophotometry , particularly through a well-designed coupled enzyme assay, offers a robust and widely accessible method for determining IGPD kinetics. It can be adapted for higher throughput, making it suitable for screening libraries of potential inhibitors. However, the need for coupling enzymes adds complexity to the assay development and data interpretation, as one must ensure the coupling reactions are not rate-limiting.

Isothermal Titration Calorimetry presents a compelling alternative, offering a direct, label-free measurement of the IGPD reaction. Its key advantage lies in its universality and the ability to obtain both kinetic and thermodynamic data simultaneously, providing deeper insights into the enzymatic mechanism. While traditionally considered lower throughput, modern ITC instruments and methodologies have improved efficiency. For enzymes like IGPD, where a direct spectrophotometric assay is not feasible, ITC provides a more straightforward approach by eliminating the need for coupling enzymes.

Ultimately, the choice between ITC and spectrophotometry will depend on the specific research question, available instrumentation, and the desired level of throughput. For fundamental kinetic and thermodynamic characterization of IGPD and its variants, ITC is an excellent choice. For high-throughput screening of IGPD inhibitors, a well-validated coupled spectrophotometric assay may be more practical. Researchers are encouraged to consider the strengths and limitations of each technique to make an informed decision that best suits their scientific objectives.

References

Unveiling the Selectivity of IGPD Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of enzyme inhibitors is paramount for the development of targeted and effective therapeutics. This guide provides a comprehensive comparison of the inhibitory activity of various compounds against Imidazoleglycerol-Phosphate Dehydratase (IGPD), a key enzyme in the histidine biosynthesis pathway, from different organisms. The data presented herein, supported by detailed experimental protocols, offers valuable insights into the structural and functional nuances that govern inhibitor specificity.

The histidine biosynthesis pathway, essential for the survival of bacteria, fungi, and plants, but absent in mammals, presents an attractive target for the development of novel antimicrobial agents and herbicides. A crucial enzyme in this pathway is Imidazoleglycerol-Phosphate Dehydratase (IGPD), which catalyzes the dehydration of imidazoleglycerol phosphate to imidazoleacetol phosphate. The inhibition of IGPD can effectively halt the production of histidine, leading to cell death. This guide focuses on the cross-reactivity of IGPD inhibitors, providing a comparative analysis of their potency against enzymes from diverse species.

Comparative Inhibitory Activity of IGPD Inhibitors

The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following table summarizes the available quantitative data on the inhibitory activity of various compounds against IGPD from different organisms.

InhibitorOrganismEnzymeInhibition Value (Ki)Inhibition Value (IC50)
C348 (Triazole Phosphonate) Saccharomyces cerevisiae (Yeast)Sc_IGPD0.6 nM[1]
Arabidopsis thaliana (Plant)At_IGPD~25 nM[1]
1,2,4-Triazole Not SpecifiedIGPD0.12 mM
Triazole Phosphonate 1 Not SpecifiedIGPD40 nM
Triazole Phosphonate 2 Not SpecifiedIGPD10 nM
Triazole Phosphonate 3 Not SpecifiedIGPD8.5 nM
3-Amino-1,2,4-triazole (3-AT) Saccharomyces cerevisiae (Yeast)HIS3 (IGPD)Competitive Inhibitor
Various 1,2,4-Triazole Derivatives Mycobacterium smegmatis (Bacteria)IGPDUnder Investigation

Note: The data presented is based on available literature. Further research is needed to expand this comparative analysis to a wider range of inhibitors and organisms.

Understanding the Structural Basis of Cross-Reactivity

The core structure of the IGPD enzyme is largely conserved across different species, typically forming a 24-mer complex.[2] However, subtle differences in the amino acid sequence and the three-dimensional structure of the active site can significantly influence inhibitor binding and potency.

For instance, studies have revealed that the IGPD enzyme from the yeast Saccharomyces cerevisiae (Sc_IGPD) contains a 24-amino acid insertion that is absent in the plant enzyme from Arabidopsis thaliana (At_IGPD). This insertion forms an extended surface loop that can stabilize the binding of inhibitors, potentially explaining the higher potency of the triazole phosphonate inhibitor C348 against Sc_IGPD compared to At_IGPD.[1]

Experimental Protocols for Assessing IGPD Inhibition

The determination of the inhibitory activity of compounds against IGPD is crucial for drug discovery and development. A commonly used method is the continuous spectrophotometric enzyme assay.

Continuous Spectrophotometric Enzyme Assay for IGPD Activity

This assay continuously monitors the enzymatic reaction by measuring the change in absorbance of a coupled reaction. The dehydration of imidazoleglycerol phosphate (IGP) by IGPD produces imidazoleacetol phosphate (IAP). The subsequent enzymatic or chemical conversion of IAP can be coupled to a reaction that produces a chromogenic or fluorogenic product, allowing for real-time measurement of enzyme activity.

Materials:

  • Purified IGPD enzyme from the desired organism

  • Imidazoleglycerol phosphate (IGP) substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.5) containing necessary cofactors (e.g., MnCl2)

  • Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • Coupling enzyme and its substrate (if applicable)

  • 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture in each well of the microplate containing the assay buffer, IGPD enzyme, and the test inhibitor at various concentrations. A control reaction without the inhibitor should also be prepared.

  • Pre-incubation: Pre-incubate the reaction mixture at a constant temperature (e.g., 30°C) for a specific period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the IGP substrate to all wells.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at a specific wavelength over time using a spectrophotometer or microplate reader.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves. Determine the percentage of inhibition for each inhibitor concentration relative to the control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Ki values can be determined through further kinetic studies by measuring the effect of the inhibitor on the enzyme's Michaelis-Menten kinetics.

Visualizing Key Processes

To further aid in the understanding of IGPD inhibition and the experimental approaches used, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

Histidine_Biosynthesis_Pathway cluster_IGPD IGPD Catalyzed Step PRPP Phosphoribosyl Pyrophosphate PR_ATP Phosphoribosyl-ATP PRPP->PR_ATP ATP Phosphoribosyltransferase ATP_G ATP PR_AMP Phosphoribosyl-AMP PR_ATP->PR_AMP PR-ATP Pyrophosphohydrolase PR_formimino_AICAR_P Phosphoribosylformimino-AICAR-P PR_AMP->PR_formimino_AICAR_P PR-AMP Cyclohydrolase D_erythro_IGP Imidazoleglycerol-Phosphate (IGP) PR_formimino_AICAR_P->D_erythro_IGP IGP Synthase IAP Imidazoleacetol-Phosphate (IAP) D_erythro_IGP->IAP IGPD (hisB/HIS3) Histidinol_P Histidinol-Phosphate IAP->Histidinol_P Histidinol-P Aminotransferase Histidinol Histidinol Histidinol_P->Histidinol Histidinol-P Phosphatase Histidinal Histidinal Histidinol->Histidinal Histidinol Dehydrogenase Histidine L-Histidine Histidinal->Histidine Histidinol Dehydrogenase

Caption: The histidine biosynthesis pathway, highlighting the IGPD-catalyzed step.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Library Compound Library Primary_Screening Primary Screening (High-Throughput) Compound_Library->Primary_Screening IGPD_Enzyme Purified IGPD Enzyme IGPD_Enzyme->Primary_Screening Substrate_Reagents Substrate & Reagents Substrate_Reagents->Primary_Screening Hit_Confirmation Hit Confirmation Primary_Screening->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Kinetic_Analysis Kinetic Analysis (Ki Determination) Dose_Response->Kinetic_Analysis Data_Analysis Data Analysis Kinetic_Analysis->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: A generalized experimental workflow for IGPD inhibitor screening and development.

Conclusion and Future Directions

The development of species-specific IGPD inhibitors holds significant promise for the creation of targeted therapies against pathogenic bacteria and fungi, as well as for the design of environmentally friendly herbicides. The data and protocols presented in this guide provide a foundational resource for researchers in this field. Future efforts should focus on expanding the library of tested inhibitors against a broader range of IGPD orthologs to build a more comprehensive cross-reactivity profile. Furthermore, detailed structural studies of inhibitor-enzyme complexes will be instrumental in elucidating the molecular determinants of specificity, paving the way for the rational design of next-generation IGPD inhibitors with enhanced potency and selectivity.

References

Confirming the Mode of Inhibition for Novel Imidazole-Glycerol Phosphate Dehydratase (IGPD) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required to confirm the mode of inhibition for novel inhibitors of Imidazole-glycerol phosphate dehydratase (IGPD). IGPD is a crucial enzyme in the histidine biosynthesis pathway in plants, fungi, and bacteria, making it a key target for the development of new herbicides and antimicrobial agents.[1][2] Understanding how a novel compound inhibits this enzyme is a critical step in the drug discovery and development process.

Introduction to Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibitors is crucial for understanding metabolic pathways and for the development of therapeutic agents. Reversible inhibitors, which bind non-covalently to an enzyme, can be classified into several types based on their mechanism of action.[3][4] The primary modes of reversible inhibition are:

  • Competitive Inhibition: The inhibitor resembles the substrate and competes for the same active site on the enzyme. This type of inhibition can be overcome by increasing the substrate concentration.[5]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site).[5] This binding changes the enzyme's conformation, reducing its catalytic efficiency. The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[4]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site.[3][5] This mode of inhibition is most effective at high substrate concentrations.[3]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex at an allosteric site, but with different affinities.[5] This is a combination of competitive and non-competitive inhibition.

Experimental Protocols for Determining Inhibition Mode

The mode of inhibition is typically determined by performing enzyme kinetic assays and analyzing the effect of the inhibitor on the Michaelis-Menten parameters, Vmax and Km.[6]

Key Experimental Method: Enzyme Kinetic Assay

Objective: To measure the initial reaction rates of the IGPD-catalyzed reaction at various substrate and inhibitor concentrations.

Materials:

  • Purified IGPD enzyme

  • Substrate: Imidazole-glycerol phosphate (IGP)

  • Novel inhibitor compound

  • Assay buffer (e.g., Tris-HCl, HEPES with required cofactors like Mn²⁺)[1]

  • Spectrophotometer or other suitable detection instrument

Protocol:

  • Prepare Reagents: Prepare stock solutions of the IGPD enzyme, IGP substrate, and the inhibitor in the assay buffer.

  • Set up Reactions: A series of reactions should be prepared. This involves varying the concentration of the substrate (IGP) while keeping the enzyme concentration constant. This entire set of experiments is then repeated with several different fixed concentrations of the inhibitor. A control experiment with no inhibitor must also be performed.

  • Initiate Reaction: The reaction is typically initiated by adding the enzyme to the mixture of substrate and inhibitor.

  • Measure Initial Velocity (v₀): The rate of product formation (or substrate depletion) is measured over a short period where the reaction is linear.[6][7] This can be done by monitoring the change in absorbance or fluorescence, depending on the specific assay method.

  • Data Collection: Record the initial velocity for each combination of substrate and inhibitor concentration.

Data Analysis

The collected data is then plotted to determine the kinetic parameters. The most common methods are the Michaelis-Menten plot and the Lineweaver-Burk plot (a double reciprocal plot).[8]

  • Michaelis-Menten Plot: A plot of initial velocity (v₀) versus substrate concentration ([S]). While it directly visualizes the saturation kinetics, it can be difficult to accurately determine Vmax and Km from this plot alone.[9]

  • Lineweaver-Burk Plot: A plot of 1/v₀ versus 1/[S]. This linear plot allows for more accurate determination of Vmax (from the y-intercept) and Km (from the x-intercept).[6][8] The pattern of the lines in the presence of different inhibitor concentrations reveals the mode of inhibition.

Data Presentation: Comparing Modes of Inhibition

The effect of different types of reversible inhibitors on the kinetic parameters Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax) is summarized in the table below.

Mode of InhibitionEffect on VmaxEffect on KmLineweaver-Burk Plot Interpretation
Competitive UnchangedIncreasesLines intersect at the y-axis.
Non-competitive DecreasesUnchangedLines intersect at the x-axis.
Uncompetitive DecreasesDecreasesLines are parallel.
Mixed DecreasesIncreases or DecreasesLines intersect in the second or third quadrant.

Table 1: Effects of different modes of reversible inhibition on kinetic parameters.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

InhibitionModes cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E Enzyme (E) ES ES Complex E->ES +S EI_comp EI Complex E->EI_comp +I S Substrate (S) I_comp Inhibitor (I) ES->E -S P_comp Product (P) ES->P_comp +E EI_comp->E -I E_non Enzyme (E) ES_non ES Complex E_non->ES_non +S EI_non EI Complex E_non->EI_non +I S_non Substrate (S) I_non Inhibitor (I) ESI_non ESI Complex (Inactive) ES_non->ESI_non +I P_non Product (P) ES_non->P_non +E EI_non->ESI_non +S E_un Enzyme (E) ES_un ES Complex E_un->ES_un +S S_un Substrate (S) I_un Inhibitor (I) ESI_un ESI Complex (Inactive) ES_un->ESI_un +I P_un Product (P) ES_un->P_un +E

Figure 1: Reversible enzyme inhibition modes.

ExperimentalWorkflow start Start: Purified IGPD, Substrate (IGP), & Inhibitor prep_reagents Prepare Serial Dilutions of Substrate and Inhibitor start->prep_reagents setup_assays Set up Assay Reactions: - Constant [Enzyme] - Varying [Substrate] - Fixed [Inhibitor] (including 0) prep_reagents->setup_assays run_kinetics Initiate Reactions and Measure Initial Velocities (v₀) setup_assays->run_kinetics data_analysis Data Analysis run_kinetics->data_analysis plot_mm Michaelis-Menten Plot (v₀ vs. [S]) data_analysis->plot_mm plot_lb Lineweaver-Burk Plot (1/v₀ vs. 1/[S]) data_analysis->plot_lb determine_params Determine Apparent Km and Vmax plot_lb->determine_params confirm_mode Confirm Mode of Inhibition (Competitive, Non-competitive, etc.) determine_params->confirm_mode

Figure 2: Workflow for determining inhibition mode.

Comparison of Novel IGPD Inhibitors

Recent studies have identified several compounds that inhibit IGPD. For instance, derivatives of the 1,2,4-triazole scaffold have been investigated as potential IGPD inhibitors.[10][11] These compounds are thought to mimic the imidazole ring of the natural substrate, suggesting a competitive mode of inhibition.[11] Furthermore, a diastereoisomer of the natural substrate, imidazole-glycerol phosphate, has been shown to bind competitively to the enzyme.[12][13]

When comparing novel inhibitors, it is essential to perform the kinetic assays described above for each compound. The resulting data will allow for a direct comparison of their potency (indicated by the inhibition constant, Ki) and their mode of action.

Example Comparison Table (Hypothetical Data):

InhibitorIC₅₀ (µM)Mode of InhibitionApparent Km (in presence of inhibitor)Apparent Vmax (in presence of inhibitor)
Compound A 15CompetitiveIncreasedUnchanged
Compound B 25Non-competitiveUnchangedDecreased
Compound C 8UncompetitiveDecreasedDecreased
Compound D 30MixedIncreasedDecreased

Table 2: Hypothetical comparison of kinetic data for four novel IGPD inhibitors.

Conclusion

Determining the mode of inhibition is a fundamental step in the characterization of novel enzyme inhibitors. For IGPD, a promising target for herbicides and antimicrobials, this information is vital for structure-activity relationship (SAR) studies and for optimizing lead compounds. By employing rigorous enzyme kinetic assays and appropriate data analysis, researchers can effectively classify and compare novel IGPD inhibitors, paving the way for the development of new and effective chemical agents.

References

A Comparative Guide to Monofunctional and Bifunctional Imidazoleglycerol-Phosphate Dehydratases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of monofunctional and bifunctional imidazoleglycerol-phosphate dehydratases (IGPDs), key enzymes in the histidine biosynthesis pathway. This pathway is a crucial target for the development of herbicides and antimicrobial agents due to its absence in mammals.[1][2] This document outlines the structural and functional differences between the two enzyme forms, presents available quantitative data, details experimental protocols for their characterization, and visualizes the relevant biological and experimental workflows.

Introduction to Imidazoleglycerol-Phosphate Dehydratase (IGPD)

Imidazoleglycerol-phosphate dehydratase (EC 4.2.1.19) is a metalloenzyme that catalyzes the sixth step in the biosynthesis of the essential amino acid histidine.[3][4] This reaction involves the dehydration of D-erythro-1-(imidazol-4-yl)glycerol 3-phosphate (IGP) to form 3-(imidazol-4-yl)-2-oxopropyl phosphate and water.[5] The enzyme is of significant interest as a target for herbicides, as exemplified by the inhibitor 3-Amino-1,2,4-triazole (3-AT).[3][5]

IGPDs can be classified into two main types based on their protein architecture:

  • Monofunctional IGPDs: These are standalone enzymes where the polypeptide chain possesses only the IGPD catalytic activity. They are commonly found in plants, fungi, and some bacteria.[3] The genes encoding these enzymes are often referred to as HISN5 in plants and HIS3 in yeast.[2]

  • Bifunctional IGPDs: In some bacteria, such as Escherichia coli and Salmonella typhimurium, the IGPD activity is part of a larger, bifunctional protein.[3][5] This protein, encoded by the hisB gene, also contains a histidinol-phosphatase domain, which catalyzes a later step in the same biosynthetic pathway.[6][7] In these fusion proteins, the IGPD activity typically resides in the C-terminal domain.[3]

Structural and Functional Comparison

FeatureMonofunctional IGPDBifunctional IGPD (HisB)
Organismal Distribution Plants, fungi, some bacteriaCertain bacteria (e.g., E. coli, S. typhimurium)
Gene HISN5 (plants), HIS3 (yeast)hisB
Protein Structure Single catalytic function per polypeptide chain.Fused protein with two distinct catalytic domains: Imidazoleglycerol-phosphate dehydratase and Histidinol-phosphatase.[6][7]
Quaternary Structure Can form complex oligomers, such as 24-mers, which are essential for activity. This assembly is often induced by the presence of metal ions like Mn2+.The bifunctional protein also forms oligomeric structures.
Catalytic Domain The entire protein is dedicated to the dehydratase function.The IGPD activity is located on one domain of the polypeptide chain (typically the C-terminal), while the phosphatase activity is on another.[3]

Quantitative Performance Data

The following table summarizes the available kinetic parameters for monofunctional IGPDs. Despite extensive searches, specific kinetic data (Km, Vmax, kcat) for the imidazoleglycerol-phosphate dehydratase activity of a bifunctional HisB enzyme from sources such as E. coli were not available in the reviewed literature. This represents a significant knowledge gap in the direct comparative enzymology of these two types of IGPDs.

Enzyme SourceTypeKm (µM)kcat (s-1)Vmax
Medicago truncatula (HISN5)Monofunctional227 ± 453.4 ± 0.3Not Reported
Wheat germMonofunctional360Not ReportedNot Reported
Mycobacterium tuberculosisMonofunctionalNot Reported1400Not Reported
Escherichia coli (HisB)BifunctionalData Not AvailableData Not AvailableData Not Available

Experimental Protocols

Continuous Spectrophotometric Assay for IGPD Activity

This protocol is adapted from established methods for dehydratases and other enzymes that can be coupled to the reduction of NAD+ or NADP+. The principle of this coupled assay is that the product of the IGPD reaction is used as a substrate by a subsequent enzyme, which in turn leads to a measurable change in absorbance.

Principle:

The product of the IGPD reaction, 3-(imidazol-4-yl)-2-oxopropyl phosphate, can be a substrate for histidinol-phosphate aminotransferase (HisC) in the presence of a suitable amino donor (e.g., glutamate). The product of the HisC reaction, histidinol phosphate, is then dephosphorylated by a phosphatase (if not already present in a bifunctional enzyme). The resulting histidinol can be oxidized by histidinol dehydrogenase (HisD), which uses NAD+ as a cofactor. The conversion of NAD+ to NADH leads to an increase in absorbance at 340 nm, which is directly proportional to the rate of the IGPD reaction under conditions where IGPD is the rate-limiting step.

Reagents and Buffers:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 5 mM MgCl2.

  • Substrate: D-erythro-1-(imidazol-4-yl)glycerol 3-phosphate (IGP) solution in assay buffer.

  • Coupling Enzymes:

    • Histidinol-phosphate aminotransferase (HisC)

    • Histidinol dehydrogenase (HisD)

    • A suitable phosphatase (if a monofunctional IGPD is being assayed)

  • Cofactors:

    • 2 mM NAD+

    • 10 mM Glutamate

  • Enzyme Sample: Purified monofunctional or bifunctional IGPD.

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the assay buffer, NAD+, glutamate, and the coupling enzymes. The final volume is typically 1 mL.

  • Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration and to record any background absorbance changes.

  • Initiate the reaction by adding a known concentration of the IGPD enzyme sample to the cuvette.

  • Immediately start monitoring the increase in absorbance at 340 nm using a spectrophotometer.

  • Record the absorbance change over time for a period where the rate is linear.

  • To determine the kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the IGP substrate while keeping the concentrations of all other components constant.

  • The initial reaction velocity (v0) is calculated from the linear phase of the absorbance curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The turnover number (kcat) can be calculated if the enzyme concentration is known (kcat = Vmax / [E]).

Visualizations

Histidine Biosynthesis Pathway

The following diagram illustrates the position of the imidazoleglycerol-phosphate dehydratase-catalyzed step within the broader context of the histidine biosynthesis pathway.

Histidine_Biosynthesis PRPP 5-Phosphoribosyl-1-pyrophosphate PRATP Phosphoribosyl-ATP PRPP->PRATP ATP-PRT PR_AMP Phosphoribosyl-AMP PRATP->PR_AMP PR-ATP pyrophosphohydrolase PR_formimino_AICAR Phosphoribosylformimino- aminoimidazole carboxamide ribonucleotide PR_AMP->PR_formimino_AICAR PR-AMP cyclohydrolase PR_amino_ICAR Phosphoribosylamino- imidazole carboxamide ribonucleotide PR_formimino_AICAR->PR_amino_ICAR Isomerase IGP Imidazoleglycerol- phosphate PR_amino_ICAR->IGP IGP synthase IAP Imidazoleacetol- phosphate IGP->IAP IGP Dehydratase (Monofunctional or Bifunctional) HOLP Histidinol- phosphate IAP->HOLP Histidinol-phosphate aminotransferase Histidinol Histidinol HOLP->Histidinol Histidinol-phosphatase (Bifunctional with IGPD in some species) Histidine L-Histidine Histidinol->Histidine Histidinol dehydrogenase

Histidine Biosynthesis Pathway
Experimental Workflow for IGPD Kinetic Analysis

The diagram below outlines the key steps in the experimental workflow for determining the kinetic parameters of an IGPD enzyme.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Purification Enzyme Purification (Monofunctional or Bifunctional IGPD) Reaction_Setup Set up reaction mixture (Buffer, Cofactors, Coupling Enzymes) Enzyme_Purification->Reaction_Setup Reagent_Prep Reagent and Buffer Preparation Reagent_Prep->Reaction_Setup Initiate_Reaction Initiate reaction with IGPD Reaction_Setup->Initiate_Reaction Spectro_Measurement Measure Absorbance at 340 nm over time Initiate_Reaction->Spectro_Measurement Calc_Velocity Calculate Initial Velocity (v0) Spectro_Measurement->Calc_Velocity MM_Plot Plot v0 vs. [Substrate] Calc_Velocity->MM_Plot Kinetic_Params Determine Km, Vmax, kcat MM_Plot->Kinetic_Params

IGPD Kinetic Analysis Workflow

Regulatory Mechanisms

The primary regulation of the histidine biosynthesis pathway occurs via feedback inhibition of the first enzyme, ATP-phosphoribosyltransferase (ATP-PRT), by the end product, L-histidine. In bacteria like E. coli, the expression of the his operon, which includes the hisB gene, is also regulated by a transcriptional attenuation mechanism that is sensitive to the levels of charged histidyl-tRNA. There is currently no strong evidence to suggest that IGPD itself is a major point of allosteric regulation within this pathway.

Conclusion

Monofunctional and bifunctional IGPDs represent an interesting case of enzyme evolution, with the bifunctional form potentially offering advantages in terms of metabolic channeling or coordinated regulation in certain bacteria. However, a significant gap in our understanding remains due to the lack of publicly available kinetic data for the dehydratase activity of the bifunctional HisB enzyme. Further research, including direct comparative kinetic studies of purified monofunctional IGPDs and the isolated IGPD domain of bifunctional HisB, is necessary to fully elucidate the performance differences between these two enzyme architectures. Such studies would be invaluable for the rational design of selective inhibitors for use as herbicides or antimicrobial agents.

References

In Vivo Validation of Imidazoleglycerol-Phosphate Dehydratase (IGPD) as a Selective Drug Target

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vivo validation of a drug target is a critical step in the therapeutic development pipeline. Imidazoleglycerol-phosphate dehydratase (IGPD), an essential enzyme in the histidine biosynthesis pathway, has emerged as a promising and selective target for the development of novel herbicides and antimicrobial agents. This is due to the absence of this pathway in mammals, offering a significant therapeutic window.

This guide provides a comparative overview of the in vivo validation of IGPD as a drug target, summarizing key experimental data and methodologies for its application in both agriculture and medicine.

IGPD: A Validated Target for Herbicides

The histidine biosynthesis pathway is crucial for the survival of plants, making IGPD an attractive target for the development of herbicides. Several compounds, particularly triazole phosphonates, have been identified as potent inhibitors of plant IGPD and have demonstrated significant herbicidal activity in vivo.

Comparative Efficacy of IGPD Inhibitors as Herbicides

A number of triazole phosphonate derivatives have been synthesized and evaluated for their post-emergence herbicidal activity. These compounds have shown broad-spectrum efficacy against various weed species. The table below summarizes the in vitro inhibitory constants (Ki) and in vivo application rates for selected IGPD inhibitors.

CompoundTarget OrganismIn Vitro Kᵢ (nM)In Vivo Application RateEfficacy Highlights
IRL 1695 Wheat Germ IGPD40 ± 6.50.05 to 2 kg ai ha⁻¹Wide-spectrum, post-emergence herbicidal activity.[1]
IRL 1803 Wheat Germ IGPD10 ± 1.60.05 to 2 kg ai ha⁻¹Wide-spectrum, post-emergence herbicidal activity.[1]
IRL 1856 Wheat Germ IGPD8.5 ± 1.40.05 to 2 kg ai ha⁻¹Wide-spectrum, post-emergence herbicidal activity.[1]
Compound 5-A3 Barnyard GrassNot Reported250 g/hm²Effective inhibition of barnyard grass growth.[2][3][4][5]
Compound 5-B4 Barnyard GrassNot Reported250 g/hm²Effective inhibition of barnyard grass growth.[2][3][4][5]

IGPD: A Promising Antimicrobial Target

The essentiality of the histidine biosynthesis pathway in various pathogenic bacteria and fungi makes IGPD a compelling target for the development of novel antimicrobial drugs. The absence of this pathway in humans suggests that IGPD inhibitors would have a high degree of selectivity and potentially low toxicity.

In Vivo Validation of IGPD as an Antimicrobial Target

While the in vitro activity of IGPD inhibitors against various microbial pathogens has been established, comprehensive in vivo efficacy data from animal models is still emerging.

Antibacterial Potential:

Research has identified IGPD as a viable therapeutic target for Mycobacterium tuberculosis, the causative agent of tuberculosis.[6] Studies have shown that chemical inhibition of IGPD leads to histidine auxotrophy in a murine model of tuberculosis, indicating that the enzyme is essential for the bacterium's survival in a host. However, specific quantitative data, such as the reduction in bacterial colony-forming units (CFU) in organs of infected animals treated with IGPD inhibitors, are not yet widely published.

Antifungal Potential:

Similarly, IGPD is considered a promising target for antifungal drug development, particularly for pathogens like Cryptococcus neoformans and Candida species. While in vitro inhibition has been demonstrated, in vivo studies in animal models of fungal infections are necessary to validate the therapeutic potential of IGPD inhibitors. Currently, there is a lack of published in vivo data demonstrating the efficacy of IGPD inhibitors in treating fungal infections in animal models.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible in vivo validation of drug targets. Below are representative methodologies for assessing the in vivo efficacy of IGPD inhibitors as both herbicides and antimicrobials.

Post-Emergence Herbicidal Activity Assay

This protocol outlines a general procedure for evaluating the in vivo efficacy of IGPD inhibitors on weed growth.

Objective: To assess the post-emergence herbicidal activity of test compounds on various weed species.

Materials:

  • Test compounds (IGPD inhibitors)

  • Weed species grown to the 2-4 leaf stage in pots

  • Control herbicide (e.g., acetochlor)

  • Spray apparatus

  • Greenhouse facilities

Procedure:

  • Plant Preparation: Grow various weed species (e.g., barnyard grass, Palmer amaranth) in pots under controlled greenhouse conditions until they reach the 2-4 leaf stage.

  • Compound Formulation: Prepare spray solutions of the test compounds and a control herbicide at various concentrations. A surfactant may be added to improve leaf coverage.

  • Application: Uniformly spray the foliage of the weeds with the prepared solutions using a calibrated sprayer to deliver a specific application volume (e.g., 1000 L/ha).

  • Incubation: Return the treated plants to the greenhouse and maintain them under optimal growth conditions.

  • Efficacy Assessment: Visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) at specified time points (e.g., 7, 14, and 21 days after treatment) compared to untreated control plants. A rating scale (e.g., 0% = no effect, 100% = complete kill) is typically used.[7]

Murine Model of Tuberculosis Infection for Antibacterial Efficacy

This protocol provides a framework for evaluating the in vivo antibacterial activity of IGPD inhibitors against Mycobacterium tuberculosis.

Objective: To determine the in vivo efficacy of an IGPD inhibitor in reducing the bacterial load in a mouse model of tuberculosis.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6)

  • Mycobacterium tuberculosis H37Rv strain

  • Test compound (IGPD inhibitor)

  • Positive control drug (e.g., isoniazid)

  • Aerosol infection chamber

  • Biosafety Level 3 (BSL-3) facilities

Procedure:

  • Infection: Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.[8][9]

  • Treatment: At a specified time post-infection (e.g., 10-14 days), begin treatment with the test compound administered orally or via another appropriate route. Include a vehicle control group and a positive control group.

  • Monitoring: Monitor the health of the animals throughout the study.

  • Endpoint Analysis: At the end of the treatment period (e.g., 4-8 weeks), euthanize the mice and aseptically remove the lungs and spleen.

  • Bacterial Load Determination: Homogenize the organs and plate serial dilutions on appropriate agar medium (e.g., Middlebrook 7H11).

  • Data Analysis: After incubation, count the number of colony-forming units (CFU) to determine the bacterial load in each organ. Compare the CFU counts between the treated and control groups to assess the efficacy of the test compound.[10]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

Histidine_Biosynthesis_Pathway PRPP Phosphoribosyl Pyrophosphate Step 1-5 Step 1-5 PRPP->Step 1-5 IGP Imidazoleglycerol Phosphate IGPD IGPD (Target Enzyme) IGP->IGPD IAP Imidazoleacetol Phosphate Step 7-9 Step 7-9 IAP->Step 7-9 Histidine Histidine IGPD->IAP Inhibitor IGPD Inhibitor Inhibitor->IGPD Step 1-5->IGP Step 7-9->Histidine

Fig. 1: Histidine Biosynthesis Pathway and the point of inhibition by IGPD inhibitors.

InVivo_Validation_Workflow cluster_herbicide Herbicidal Efficacy cluster_antimicrobial Antimicrobial Efficacy Weed_Growth Weed Growth (2-4 leaf stage) Treatment_H Spray Application of IGPD Inhibitor Weed_Growth->Treatment_H Assessment_H Visual Assessment of Herbicidal Damage Treatment_H->Assessment_H Validation_H Validation_H Assessment_H->Validation_H Validated Herbicide Target Infection_Model Animal Infection Model (e.g., Mouse, Tuberculosis) Treatment_A Administration of IGPD Inhibitor Infection_Model->Treatment_A Endpoint_Analysis Organ Harvest and CFU Determination Treatment_A->Endpoint_Analysis Validation_A Validation_A Endpoint_Analysis->Validation_A Validated Antimicrobial Target Start In Vitro Potent IGPD Inhibitor Start->Weed_Growth Start->Infection_Model

Fig. 2: General workflow for the in vivo validation of IGPD inhibitors.

Conclusion

The in vivo data strongly support the validation of IGPD as a selective and effective target for the development of new herbicides. The wide-spectrum post-emergence activity of triazole phosphonate inhibitors highlights the potential of this target for agricultural applications. As an antimicrobial target, IGPD holds significant promise due to its essential role in bacteria and fungi and its absence in mammals. While preliminary in vivo studies in bacterial models are encouraging, further research is needed to generate comprehensive efficacy data for both antibacterial and antifungal applications. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate and validate the therapeutic potential of novel IGPD inhibitors.

References

A Comparative Analysis of Triazole-Based Imidazoleglycerol-Phosphate Dehydratase (IGPD) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the efficacy of various triazole-based inhibitors targeting Imidazoleglycerol-Phosphate Dehydratase (IGPD), a key enzyme in the histidine biosynthesis pathway. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies.

Imidazoleglycerol-phosphate dehydratase (IGPD) is a crucial enzyme in the histidine biosynthesis pathway of plants, fungi, and bacteria, but is absent in animals.[1][2] This makes it an attractive target for the development of selective herbicides and antimicrobial agents. The triazole scaffold has been extensively explored for the design of potent IGPD inhibitors. This guide compares the efficacy of different classes of triazole-based IGPD inhibitors, presenting quantitative data, experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Comparative Efficacy of Triazole-Based IGPD Inhibitors

The inhibitory potential of various triazole derivatives against IGPD has been evaluated using diverse biochemical assays. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) values.

Inhibitor ClassSpecific CompoundTarget Organism/EnzymeKi ValueCitation
Triazole PhosphonatesUnspecified Derivative 1Not Specified40 ± 6.5 nM[1]
Unspecified Derivative 2Not Specified10 ± 1.6 nM[1]
Unspecified Derivative 3Not Specified8.5 ± 1.4 nM[1]
2-hydroxy-3-(1,2,4-triazol-1-yl) propylphosphonate (C348)Not SpecifiedNanomolar range[3]
Simple Triazoles1,2,4-TriazoleNot Specified0.12 ± 0.02 mM[1]
3-Amino-1,2,4-triazole (3-AT)S. cerevisiae (Yeast)Competitive Inhibitor[2]
Triazole-Alanine Derivativesβ-(1,2,4-Triazole-3-yl)-DL-alanine (DLA)Mycobacterium tuberculosisLower Micromolar range[2]
Inhibitor ClassSpecific Compound(s)Target OrganismAssayResultsCitation
5-Aminomethyl-1,2,4-triazole-3-carboxamidesDerivatives 4a-cMycobacterium smegmatisGrowth InhibitionShowed antibacterial activity[4]
3-Thio-1,2,4-triazole DerivativesVarious AnalogsMycobacterium tuberculosisGrowth Inhibition (MABA)IC50 values ranging from 0.55 µM to >175 µM[5]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the efficacy data.

General IGPD Enzyme Inhibition Assay (Spectrophotometric)

This continuous spectrophotometric assay measures the activity of IGPD by monitoring the formation of imidazole acetol phosphate (IAP), which has a higher molar absorptivity at 280 nm than the substrate, imidazole glycerol phosphate (IGP).

Materials:

  • Purified IGPD enzyme

  • Imidazole glycerol phosphate (IGP) substrate

  • Triazole-based inhibitor of interest

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM MnCl2

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the triazole inhibitor in a suitable solvent (e.g., DMSO).

  • In a quartz cuvette, prepare the reaction mixture containing the assay buffer and the desired concentration of the inhibitor.

  • Add the IGPD enzyme to the reaction mixture and incubate for a specified pre-incubation time to allow for inhibitor binding.

  • Initiate the reaction by adding the IGP substrate.

  • Immediately monitor the increase in absorbance at 280 nm over time.

  • The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot.

  • To determine the IC50 value, the assay is performed with a range of inhibitor concentrations, and the resulting velocities are plotted against the inhibitor concentration.

  • For Ki determination, the assay is performed with varying concentrations of both the substrate and the inhibitor to generate data for Lineweaver-Burk or Dixon plots.

Mycobacterium Growth Inhibition Assay (Microplate Alamar Blue Assay - MABA)

This assay is used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis and other mycobacterial species.

Materials:

  • Mycobacterial culture (e.g., M. tuberculosis H37Rv)

  • 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Triazole-based inhibitor of interest

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the triazole inhibitor in a 96-well plate.

  • Add a standardized inoculum of the mycobacterial culture to each well.

  • Include positive (no inhibitor) and negative (no bacteria) control wells.

  • Incubate the plates at 37°C for a specified period (typically 5-7 days).

  • After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the inhibitor that prevents this color change.

Visualizing the Context: Pathways and Workflows

To better understand the mechanism of action and the experimental design, the following diagrams are provided.

Histidine_Biosynthesis_Pathway Histidine Biosynthesis Pathway cluster_IGPD IGPD Catalyzed Step PRPP Phosphoribosyl Pyrophosphate PRAMP Phosphoribosyl-AMP PRPP->PRAMP hisG ATP ATP ATP->PRAMP ProFAR Phosphoribosylformimino- 5-aminoimidazole carboxamide ribonucleotide PRAMP->ProFAR hisI PRFAR Phosphoribulosylformimino- 5-aminoimidazole carboxamide ribonucleotide ProFAR->PRFAR hisA IGP Imidazoleglycerol- phosphate PRFAR->IGP hisF IAP Imidazoleacetol- phosphate IGP->IAP IGPD (HisB) (EC 4.2.1.19) HP L-Histidinol- phosphate IAP->HP hisH Histidinol L-Histidinol HP->Histidinol hisB Histidine L-Histidine Histidinol->Histidine hisD

Caption: The histidine biosynthesis pathway, highlighting the IGPD-catalyzed step.

Inhibition_Assay_Workflow Workflow for IGPD Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock (Serial Dilutions) mix_components Mix Buffer, Enzyme, and Inhibitor prep_inhibitor->mix_components prep_enzyme Prepare IGPD Enzyme Solution prep_enzyme->mix_components prep_substrate Prepare IGP Substrate Solution add_substrate Initiate with Substrate prep_substrate->add_substrate prep_buffer Prepare Assay Buffer prep_buffer->mix_components pre_incubate Pre-incubate mix_components->pre_incubate pre_incubate->add_substrate monitor_absorbance Monitor Absorbance (280 nm) add_substrate->monitor_absorbance calc_velocity Calculate Initial Velocity monitor_absorbance->calc_velocity plot_ic50 Plot Velocity vs. [Inhibitor] (Determine IC50) calc_velocity->plot_ic50 plot_kinetics Lineweaver-Burk/Dixon Plot (Determine Ki) calc_velocity->plot_kinetics

Caption: A generalized workflow for determining the inhibitory potency of triazole compounds against IGPD.

Logical_Relationship Logical Relationship of IGPD Inhibition Target IGPD Enzyme Binding Inhibitor Binds to Active Site Target->Binding Inhibitor Triazole-Based Inhibitor Inhibitor->Binding Inhibition Inhibition of IGP Dehydration Binding->Inhibition Outcome1 Reduced Histidine Biosynthesis Inhibition->Outcome1 Outcome2 Antimicrobial/ Herbicidal Effect Outcome1->Outcome2

Caption: The logical progression from inhibitor binding to the desired biological effect.

References

Structural Insights into Differential Inhibitor Potency Against Yeast and Plant IGPD

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the structural and functional disparities between Saccharomyces cerevisiae and Arabidopsis thaliana imidazole-3-glycerol phosphate dehydratase (IGPD), offering a basis for the rational design of species-specific inhibitors.

The development of potent and selective inhibitors targeting imidazole-3-glycerol phosphate dehydratase (IGPD), a key enzyme in the histidine biosynthesis pathway, is of significant interest for the development of novel herbicides and antifungal agents. Notably, significant differences in inhibitor potency have been observed between IGPD from yeast (Saccharomyces cerevisiae, Sc_IGPD) and plants (Arabidopsis thaliana, At_IGPD). This guide provides a comprehensive comparison of the structural and functional characteristics of these two orthologs, supported by experimental data, to elucidate the basis for these differences.

Quantitative Analysis of Inhibitor Potency

Significant disparities in the potency of inhibitors targeting yeast and plant IGPD have been reported. The lead triazole-phosphonate inhibitor, C348, has been shown to be an order of magnitude more potent against Sc_IGPD compared to At_IGPD[1][2]. This highlights a key difference in the active site or surrounding regions that can be exploited for the design of species-specific inhibitors.

InhibitorTarget OrganismEnzymeIC50 / KiFold Difference (Yeast/Plant)Reference
C348Saccharomyces cerevisiaeSc_IGPD~10x more potent than At_IGPD10[1][2]
C348Arabidopsis thalianaAt_IGPD-[1][2]

Table 1: Comparison of Inhibitor Potency against Yeast and Plant IGPD. This table summarizes the reported differences in potency for the lead inhibitor C348. While exact IC50 or Ki values were not provided in the primary reference, the substantial difference in potency is a critical finding. Further studies with a broader range of inhibitors are needed to fully map the structure-activity relationships for both enzymes.

Structural Basis for Potency Differences

The primary structural feature responsible for the observed difference in inhibitor potency is a 24-amino acid insertion found in Saccharomyces cerevisiae IGPD (Sc_IGPD) that is absent in the Arabidopsis thaliana ortholog (At_IGPD)[1][2].

Cryo-electron microscopy studies have revealed that this insertion forms an extended surface loop. This loop is positioned in a way that it stabilizes a separate loop that is directly involved in inhibitor binding[1][2]. This stabilization of the inhibitor binding loop in Sc_IGPD is believed to create a more favorable binding environment for certain inhibitors, such as C348, leading to higher potency. In contrast, the absence of this stabilizing insert in At_IGPD results in a more flexible inhibitor binding loop and consequently, lower inhibitor potency[1]. The inhibitor binding site itself is highly conserved between the two species, indicating that this distal structural difference plays a crucial role in modulating inhibitor affinity[1].

Experimental Protocols

Recombinant Protein Expression and Purification
  • Yeast IGPD (Sc_IGPD): The HIS3 gene from Saccharomyces cerevisiae is overexpressed in Escherichia coli. The recombinant protein is then purified to homogeneity using standard chromatographic techniques, such as affinity and size-exclusion chromatography.

  • Plant IGPD (At_IGPD): The IGPD gene from Arabidopsis thaliana is similarly overexpressed in E. coli. Purification follows a similar protocol to that of Sc_IGPD to ensure high purity for enzymatic assays.

Continuous Spectrophotometric Enzyme Assay for Inhibitor Potency

A continuous spectrophotometric assay is employed to determine the enzymatic activity of IGPD and assess the potency of inhibitors. This assay monitors the dehydration of the substrate, imidazole-3-glycerol phosphate (IGP), to imidazole acetol phosphate (IAP), which results in an increase in absorbance at a specific wavelength.

Materials:

  • Purified recombinant Sc_IGPD or At_IGPD

  • Imidazole-3-glycerol phosphate (IGP) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 5 mM MgCl2)

  • Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance in the UV range

Procedure:

  • Prepare a reaction mixture in the wells of a 96-well plate containing assay buffer and the desired concentration of the test inhibitor.

  • Add the purified IGPD enzyme to the reaction mixture and incubate for a pre-determined time to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate, IGP.

  • Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 290 nm) over time using a spectrophotometer.

  • The initial reaction velocity is calculated from the linear phase of the absorbance curve.

  • To determine the IC50 value, the assay is performed with a range of inhibitor concentrations, and the resulting velocities are plotted against the inhibitor concentration. The IC50 is the concentration of inhibitor that causes a 50% reduction in enzyme activity.

  • Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known.

Visualizations

Histidine Biosynthesis Pathway

Histidine_Biosynthesis cluster_pathway Histidine Biosynthesis PRPP Phosphoribosyl Pyrophosphate PRAMP Phosphoribosyl-AMP PRPP->PRAMP HisG ATP ATP ATP->PRAMP ProFAR Phosphoribosylformimino-5- aminoimidazole-4-carboxamide ribonucleotide PRAMP->ProFAR HisI PRFAR Phosphoribulosylformimino-5- aminoimidazole-4-carboxamide ribonucleotide ProFAR->PRFAR HisA IGP Imidazoleglycerol-3- phosphate PRFAR->IGP HisF/HisH IAP Imidazole acetol- phosphate IGP->IAP IGPD (HIS3/HISN5) Histidinol_P L-Histidinol- phosphate IAP->Histidinol_P HisB (C-term) Histidinol L-Histidinol Histidinol_P->Histidinol HisB (N-term) Histidinal L-Histidinal Histidinol->Histidinal HisD Histidine L-Histidine Histidinal->Histidine HisD

Caption: The histidine biosynthesis pathway, highlighting the role of IGPD.

Experimental Workflow for IGPD Inhibitor Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Protein_Purification Purify Recombinant Yeast & Plant IGPD Reaction_Setup Set up reactions in 96-well plate: Buffer + Inhibitor Protein_Purification->Reaction_Setup Inhibitor_Prep Prepare Inhibitor Stock Solutions Inhibitor_Prep->Reaction_Setup Reagent_Prep Prepare Assay Buffer and Substrate (IGP) Reagent_Prep->Reaction_Setup Enzyme_Addition Add IGPD Enzyme (Pre-incubation) Reaction_Setup->Enzyme_Addition Reaction_Start Initiate reaction with IGP Substrate Enzyme_Addition->Reaction_Start Data_Collection Monitor Absorbance Change (Spectrophotometer) Reaction_Start->Data_Collection Velocity_Calc Calculate Initial Reaction Velocities Data_Collection->Velocity_Calc IC50_Determination Plot Velocity vs. [Inhibitor] to determine IC50 Velocity_Calc->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Caption: Workflow for determining IGPD inhibitor potency.

References

A Researcher's Guide to the Functional Replacement of Histidine in Proteins with Non-Canonical Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool to probe and engineer protein function. This guide provides a comparative overview of common histidine analogs used to replace native histidine residues, supported by experimental data on their effects on protein properties.

Histidine's unique imidazole side chain, with a pKa near physiological pH, allows it to act as a proton donor and acceptor, a nucleophile, and a metal ligand, making it a crucial residue in many protein active sites and signaling pathways. Replacing histidine with synthetic analogs provides a means to systematically alter these properties, offering insights into enzyme mechanisms, protein stability, and signaling processes. This guide focuses on the properties of several histidine analogs, their impact on protein function when incorporated, detailed experimental protocols for their use, and a look into a key signaling pathway where histidine plays a pivotal role.

Comparison of Histidine Analogs

The choice of a histidine analog is dictated by the specific property a researcher aims to modify. The following tables summarize the physicochemical properties of common histidine analogs and their experimentally observed effects on protein function.

Analog Structure Side Chain pKa Key Features
L-Histidine (Natural)~6.0Imidazole side chain, aromatic, acts as proton donor/acceptor and metal ligand.
3-Methyl-L-histidine (3-Me-His)Not readily available, methylation alters basicityMethylation at the N-3 (π) position prevents it from acting as a proton donor at this position and alters its metal coordination properties.[1]
3-(3-Pyridyl)-L-alanine~4.9 (pyridine)Pyridyl ring is isosteric to imidazole but has a lower pKa, altering its protonation state at physiological pH.
3-(1,2,4-Triazol-3-yl)-DL-alanine~2.4 (triazole ring)[2]Triazole ring is a bioisostere of imidazole with significantly altered electronics and hydrogen bonding capabilities.
3-(2-Furyl)-DL-alanineNot applicable (no basic nitrogen)Furan ring is aromatic but lacks the basic nitrogen of imidazole, thus it cannot participate in acid-base catalysis in the same manner.

Impact on Protein Function: Experimental Data

The substitution of histidine with these analogs can have profound effects on protein function. Below are examples of these effects on enzyme kinetics and the spectral properties of a fluorescent protein.

Enzyme Catalysis: Dihydrofolate Reductase (DHFR)
Enzyme Mutation kcat (s⁻¹) Km (µM) kcat/Km (M⁻¹s⁻¹)
de novo Cu Nitrite ReductaseNative Histidine(Reference)(Reference)(Reference)
de novo Cu Nitrite Reductase3-Methyl-histidine(Varies with construct)(Varies with construct)Up to 10-fold improvement over some constructs[3]

Note: The specific values for the de novo enzyme are highly context-dependent on the overall protein design. A glutamine 67 to histidine mutation in homotetrameric R67 dihydrofolate reductase leads to substantial substrate and cofactor inhibition[4].

Protein Spectral Properties: Blue Fluorescent Protein (BFP)

The chromophore of Blue Fluorescent Protein (BFP) is formed from a Ser-Tyr-Gly sequence, with a subsequent mutation of Tyr66 to His66. Replacing this critical histidine with various analogs leads to significant shifts in the excitation and emission spectra.

BFP Variant Histidine Analog at position 66 Excitation Max (nm) Emission Max (nm) Quantum Yield (Φ)
Wild-type BFPL-Histidine3834450.31[4]
BFP Mutant 13-Methyl-L-histidineNot explicitly reportedNot explicitly reportedNot explicitly reported
BFP Mutant 23-(3-Pyridyl)-L-alanineNot explicitly reportedNot explicitly reportedNot explicitly reported
BFP Mutant 33-(2-Furyl)-DL-alanineNot explicitly reportedNot explicitly reportedNot explicitly reported

Note: While the exact spectral data for each mutant is not compiled in a single source, the introduction of these analogs is reported to create mutant proteins with distinct spectral properties.

Experimental Protocols

The incorporation of histidine analogs into proteins is typically achieved through the expansion of the genetic code using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and recognizes a nonsense codon, most commonly the amber codon (UAG).

Detailed Methodology for Site-Specific Incorporation of Histidine Analogs via Amber Suppression in E. coli

This protocol outlines the general steps for introducing a histidine analog at a specific site in a target protein.

  • Plasmid Preparation:

    • Obtain or create a plasmid encoding the protein of interest.

    • Using site-directed mutagenesis, introduce an amber (TAG) stop codon at the desired histidine codon position in the gene of your protein.

    • Obtain a separate plasmid carrying the gene for the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for the desired histidine analog and its cognate suppressor tRNA (e.g., a PylRS-based system).

  • Transformation:

    • Co-transform competent E. coli cells (a strain suitable for protein expression, like BL21(DE3)) with both the plasmid containing your target gene with the amber codon and the plasmid carrying the orthogonal aaRS/tRNA pair.

    • Plate the transformed cells on a selective agar plate (e.g., LB agar with appropriate antibiotics for both plasmids) and incubate overnight at 37°C.

  • Protein Expression:

    • Inoculate a single colony from the plate into a small volume of liquid media (with antibiotics) and grow overnight at 37°C with shaking.

    • The next day, use the overnight culture to inoculate a larger volume of expression media (e.g., Terrific Broth or M9 minimal media) containing the appropriate antibiotics and the desired histidine analog at a final concentration of 1-10 mM.

    • Grow the culture at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.6-0.8.

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Continue to grow the culture for several hours (typically 4-16 hours) at a reduced temperature (e.g., 18-25°C) to improve protein folding and solubility.

  • Protein Purification and Analysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).

    • Clarify the lysate by centrifugation to remove cell debris.

    • Purify the target protein from the supernatant using an appropriate chromatography method (e.g., affinity chromatography if the protein is tagged, followed by ion exchange and/or size exclusion chromatography).

    • Verify the successful incorporation of the histidine analog using mass spectrometry. The mass of the purified protein should correspond to the expected mass with the incorporated analog.

Visualizing Biological and Experimental Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and pathways.

experimental_workflow cluster_plasmid_prep Plasmid Preparation cluster_ecoli E. coli Manipulation cluster_purification Protein Purification & Analysis pTarget Target Gene Plasmid mutagenesis Site-Directed Mutagenesis (Introduce TAG) pTarget->mutagenesis pSystem aaRS/tRNA Plasmid transformation Co-transformation pSystem->transformation mutagenesis->transformation expression Protein Expression (+ Analog) transformation->expression lysis Cell Lysis expression->lysis purification Chromatography lysis->purification analysis Mass Spectrometry purification->analysis

Caption: Experimental workflow for incorporating a histidine analog.

chemical_structures His L-Histidine MeHis 3-Methyl-L-histidine PyrAla 3-(3-Pyridyl)-L-alanine TriAla Triazolyl-alanine envz_ompr_pathway cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm EnvZ EnvZ (Sensor Kinase) EnvZ_P EnvZ-His~P EnvZ->EnvZ_P Autophosphorylation ATP ATP ADP ADP OmpR OmpR (Response Regulator) EnvZ_P->OmpR Phosphotransfer OmpR_P OmpR-Asp~P DNA ompF/ompC Promoters OmpR_P->DNA Binds Transcription Transcription Regulation DNA->Transcription extracellular_stimulus High Osmolarity extracellular_stimulus->EnvZ Activates

References

Safety Operating Guide

Safe Disposal of D-erythro-Imidazoleglycerol Phosphate Monohydrate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of D-erythro-Imidazoleglycerol Phosphate Monohydrate, a compound utilized in histidine biosynthesis research.[1] Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Profile and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[2]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[2]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[2]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[2]

Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles[2]
Lab Coat Standard laboratory coat
Respiratory Protection Use only in a well-ventilated area.[2] If dust formation is likely, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to handle it as hazardous waste and dispose of it in accordance with local, state, and federal regulations.[2] Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Collection

  • Solid Waste: Collect any solid this compound, including residues and contaminated items (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. Avoid mixing with other incompatible waste streams.

  • Contaminated PPE: Dispose of grossly contaminated gloves and other disposable PPE in the designated solid hazardous waste container.

Step 2: Waste Storage

  • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • The container must be kept tightly closed when not in use.[2]

  • Ensure the waste container is properly labeled with "Hazardous Waste" and the full chemical name: "this compound".

Step 3: Waste Disposal

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal service.

  • Provide the disposal service with a copy of the Safety Data Sheet (SDS) for this compound.

  • Maintain a record of the waste disposal, including the date, quantity, and the disposal company used.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.[2]

  • Contain: Prevent further leakage or spillage if it is safe to do so. Keep the material away from drains and water courses.[2]

  • Absorb: For liquid spills, absorb with an inert, non-combustible material (e.g., vermiculite, sand, or earth). For solid spills, carefully sweep or scoop up the material, avoiding dust generation.[2]

  • Collect: Place all contaminated materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) and then wash with soap and water.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

A Start: Identify Waste (Solid, Liquid, Contaminated PPE) B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B Safety First C Collect Waste in Designated Hazardous Waste Container B->C D Label Container Clearly 'Hazardous Waste' 'D-erythro-Imidazoleglycerol Phosphate Monohydrate' C->D E Store Container Securely (Cool, Dry, Ventilated Area) D->E F Arrange for Licensed Disposal Service E->F G Provide SDS to Disposal Service F->G H Maintain Disposal Records G->H I End: Compliant Disposal H->I

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of D-erythro-Imidazoleglycerol Phosphate Monohydrate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling D-erythro-Imidazoleglycerol Phosphate Monohydrate (CAS No. 210241-69-3), a key enzyme substrate in histidine biosynthesis.[1] Moving beyond a simple checklist, this document elucidates the rationale behind each safety recommendation, empowering you to cultivate a culture of safety and confidence in your laboratory.

Understanding the Hazard Profile

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[2]

A thorough understanding of these risks is the foundation of a robust safety protocol. The following sections will detail the necessary PPE to mitigate these hazards during various laboratory operations.

Core Personal Protective Equipment (PPE) Requirements

The minimum PPE for any work involving this compound includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[3] However, for most handling procedures, more comprehensive protection is necessary.

Eye and Face Protection: The First Line of Defense

Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.[2]

  • Safety Glasses with Side Shields: These are the absolute minimum and are suitable for tasks with a low risk of splashing, such as weighing the solid compound in a contained environment.[4]

  • Splash Goggles: When preparing solutions or performing any liquid handling, splash goggles are required to provide a complete seal around the eyes, protecting against splashes from all angles.[4][5]

  • Face Shield: For procedures with a higher risk of splashing, such as transferring large volumes of solutions or working with the substance under pressure, a face shield must be worn in addition to safety goggles.[4][5][6] The face shield protects the entire face from splashes and should always be used as a secondary barrier to safety glasses or goggles.[5]

Hand Protection: Preventing Skin Contact

To prevent skin irritation, appropriate gloves are essential.[2]

  • Nitrile Gloves: Disposable nitrile gloves are the standard for incidental contact with this chemical.[3] It is crucial to inspect gloves for any signs of degradation before use.

  • Double Gloving: For tasks involving prolonged or direct contact with the compound or its solutions, double gloving (wearing two pairs of nitrile gloves) is recommended to provide an additional layer of protection.[6]

  • Glove Removal: Always use the proper glove removal technique to avoid contaminating your skin. Dispose of used gloves in the appropriate hazardous waste stream immediately after use.

Body Protection: Shielding from Spills and Splashes
  • Laboratory Coat: A standard lab coat is required to protect your clothing and skin from minor spills and contamination.[3][6]

  • Chemical-Resistant Apron: When handling larger quantities of solutions or when there is a significant risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.[4]

Respiratory Protection: Guarding Against Inhalation

As this compound may cause respiratory irritation, engineering controls such as a fume hood are the primary means of protection.[2]

  • Fume Hood: All work that may generate dust or aerosols of this compound must be performed in a certified chemical fume hood to minimize the risk of inhalation.[2]

  • Respirator: In situations where engineering controls are not sufficient to control exposure, or during emergency situations such as a large spill, a NIOSH-approved respirator may be necessary. The type of respirator will depend on the specific exposure scenario and should be determined by a qualified safety professional.[6]

PPE Selection Guide for Common Laboratory Tasks

The following table summarizes the recommended PPE for various tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Safety Glasses with Side ShieldsSingle Pair of Nitrile GlovesLab CoatFume Hood
Preparing Solutions Splash GogglesDouble Pair of Nitrile GlovesLab CoatFume Hood
Transferring Small Volumes (<50 mL) Splash GogglesSingle Pair of Nitrile GlovesLab CoatFume Hood
Transferring Large Volumes (>50 mL) Splash Goggles and Face ShieldDouble Pair of Nitrile GlovesLab Coat and Chemical-Resistant ApronFume Hood
Cleaning Spills Splash Goggles and Face ShieldHeavy-Duty Nitrile GlovesLab Coat and Chemical-Resistant ApronFume Hood (if possible); Respirator may be required

Procedural Workflow for Donning and Doffing PPE

A systematic approach to putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to minimize contamination) Don1 1. Lab Coat Don2 2. Eye Protection (Goggles/Face Shield) Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat (Turn inside out) Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3

Caption: Recommended sequence for donning and doffing PPE to minimize exposure and cross-contamination.

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is a critical final step in the safe handling of this compound.

  • Solid Waste: All solid waste contaminated with the chemical, including used weigh boats, pipette tips, and contaminated gloves, should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated PPE: Disposable PPE, such as gloves and aprons, should be disposed of as hazardous waste. Reusable PPE, such as lab coats, must be decontaminated according to your institution's safety protocols before being laundered.[2]

Always follow your institution's specific guidelines for hazardous waste disposal.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing and seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Conclusion

By adhering to these guidelines and fostering a proactive safety culture, you can confidently and safely handle this compound in your research endeavors. This guide serves as a comprehensive resource, but it is essential to supplement it with your institution's specific safety protocols and to always consult the Safety Data Sheet (SDS) for the most up-to-date information.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.